molecular formula C10H14 B043851 1,4-Diethylbenzene CAS No. 105-05-5

1,4-Diethylbenzene

カタログ番号: B043851
CAS番号: 105-05-5
分子量: 134.22 g/mol
InChIキー: DSNHSQKRULAAEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,4-Diethylbenzene, a para-substituted alkylbenzene, is a high-value organic building block and solvent with significant utility in chemical research and development. Its primary research applications stem from its well-defined symmetrical structure, which makes it an ideal precursor in organic synthesis, particularly in the preparation of more complex polyaromatic systems and ligands for metal-organic frameworks (MOFs). In material science, this compound serves as a critical monomer in the synthesis of engineered polymers and polyelectrolytes, where its rigid para-orientation influences chain packing, crystallinity, and ultimately the material's thermal and mechanical properties. Furthermore, its mechanism of action in catalytic processes, such as alkylation and transalkylation reactions, is extensively studied to optimize the production of ethylbenzene and related derivatives in petrochemical refining. This compound is also investigated for its physicochemical properties, including its behavior as a non-polar solvent and its role in phase-transfer catalysis. Strictly for research use, our high-purity this compound provides researchers with a reliable and consistent reagent to advance investigations in synthetic methodology, advanced material design, and catalytic system development.

特性

IUPAC Name

1,4-diethylbenzene
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InChI

InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3
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InChI Key

DSNHSQKRULAAEI-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=C(C=C1)CC
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID4026711
Record name 1,4-Diethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO]
Record name Benzene, 1,4-diethyl-
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Boiling Point

183.7 °C
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Flash Point

55 °C, 132 °F (55 °C) (Closed cup)
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Solubility

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 24.8 mg/l @ 25 °C.
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Density

0.8620 @ 20 °C/4 °C
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Vapor Pressure

1.06 [mmHg], 1.03 mm Hg @ 25 °C
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Impurities

UNREACTED BENZENE, SPENT ALUMINUM CHLORIDE AND ETHYLBENZENE ARE IMPURITIES OF THE FRIEDEL-CRAFTS REACTION. /ETHYLBENZENES/, Impurities of production are propyl- and butyl-benzenes. /Diethylbenzenes/, Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process. /Diethylbenzenes/
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CAS No.

105-05-5
Record name 1,4-Diethylbenzene
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Melting Point

-42.83 °C
Record name 1,4-DIETHYLBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,4-Diethylbenzene. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies for the determination of key properties are also included, offering valuable insights for laboratory practice.

Core Physical and Chemical Constants of this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It is a colorless liquid with a characteristic aromatic odor.[1][2] The following tables summarize its key physical and chemical constants.

Identifier Value Source
IUPAC Name This compound[3]
CAS Number 105-05-5[3][4][5]
Molecular Formula C₁₀H₁₄[3][4][5][6][7]
Molecular Weight 134.22 g/mol [3][6][7]
SMILES CCC1=CC=C(C=C1)CC[3][8]
InChI Key DSNHSQKRULAAEI-UHFFFAOYSA-N[5][6][8]
Physical Property Value Conditions Source
Melting Point -42.83 °C[3][7][9][10][11]
Boiling Point 183.7 °Cat 760 mmHg[3][7][9][10][11]
Density 0.862 g/mLat 25 °C[7][9][10][11][12]
Vapor Pressure 1.03 mmHgat 25 °C[3]
Flash Point 56 °Cclosed cup[1][9]
Solubility in Water 24.8 mg/Lat 25 °C[3]
Refractive Index 1.495 - 1.4967at 20 °C[3][7][9][10][11][12]
LogP (Octanol/Water Partition Coefficient) 4.45[3]
Autoignition Temperature 430 °C (806 °F)[1][3][7][11]
Thermodynamic Property Value Source
Standard liquid enthalpy of combustion (ΔcH°liquid) -5863.08 to -5862.90 kJ/mol[6]
Enthalpy of vaporization at standard conditions (ΔvapH°) 43.1 kJ/mol[6]
Enthalpy of fusion at standard conditions (ΔfusH°) 14.5 kJ/mol[6]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small liquid sample.

Apparatus:

  • Thiele tube or melting point apparatus with a heating bath (e.g., mineral oil)

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or hot plate)

Procedure:

  • A small amount of this compound (a few drops) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is clamped so that it is immersed in the heating bath of a Thiele tube or a melting point apparatus.

  • The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is adjusted to maintain a slow, steady stream of bubbles.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound.

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then gently warming it.

Apparatus:

  • Melting point apparatus with a cooling stage or a suitable cooling bath (e.g., dry ice/acetone)

  • Thermometer (calibrated, low-temperature range)

  • Capillary tubes

Procedure:

  • A sample of this compound is introduced into a capillary tube.

  • The capillary tube is placed in a cooling bath to freeze the sample.

  • Once solidified, the capillary tube is placed in a melting point apparatus.

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the entire solid has melted is recorded as the final melting point. The melting range provides an indication of purity.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

  • The water level is adjusted to the mark on the capillary, the outside is dried, and the mass of the pycnometer filled with water is determined.

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The process is repeated as with the water, and the mass of the pycnometer filled with this compound at the same temperature is determined.

  • The density of this compound is calculated using the formula: Density = (mass of this compound / mass of water) * density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

  • Lens paper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent and dried with lens paper.

  • A few drops of this compound are placed on the lower prism using a dropper.

  • The prisms are closed and the light source is adjusted to illuminate the field of view.

  • The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Logical and Relational Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Physical Constants Measurement Sample This compound Sample Purity Purity Assessment (e.g., GC-MS) Sample->Purity Physical_Constants Determination of Physical Constants Purity->Physical_Constants Chemical_Properties Evaluation of Chemical Properties Physical_Constants->Chemical_Properties Boiling_Point Boiling Point Physical_Constants->Boiling_Point Melting_Point Melting Point Physical_Constants->Melting_Point Density Density Physical_Constants->Density Refractive_Index Refractive Index Physical_Constants->Refractive_Index Data_Analysis Data Analysis and Documentation Chemical_Properties->Data_Analysis Report Technical Report Generation Data_Analysis->Report G This compound This compound MeltingPoint Melting Point This compound->MeltingPoint Density Density This compound->Density VaporPressure Vapor Pressure This compound->VaporPressure Solubility Solubility This compound->Solubility RefractiveIndex Refractive Index This compound->RefractiveIndex Flammability Flammability This compound->Flammability Reactivity Reactivity This compound->Reactivity BoilingPoint Boiling Point BoilingPoint->VaporPressure Solubility->Density Flammability->VaporPressure

References

The Synthesis of 1,4-Diethylbenzene: A Technical Guide to Benzene Ethylation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4-diethylbenzene through the alkylation of benzene (B151609) with ethylene (B1197577). This process, a cornerstone of industrial aromatic chemistry, is critical for producing key intermediates for various applications, including the synthesis of divinylbenzene, a crucial cross-linking agent in polymer production. This document details the underlying reaction mechanisms, catalytic systems, and process parameters, with a focus on quantitative data and detailed experimental protocols to support research and development efforts.

Introduction to Benzene Alkylation

The synthesis of this compound is primarily achieved via the Friedel-Crafts alkylation of benzene with ethylene. This electrophilic aromatic substitution reaction typically yields a mixture of ethylbenzene (B125841), and ortho-, meta-, and para-diethylbenzene isomers.[1] The initial product, ethylbenzene, can undergo subsequent alkylation to form the desired diethylbenzenes.[1] Due to the similar boiling points of the diethylbenzene isomers, achieving high selectivity for the para-isomer is a significant challenge, often requiring shape-selective catalysts and optimized process conditions.[2]

Historically, Lewis acids such as aluminum chloride (AlCl₃), hydrofluoric acid (HF), and boron trifluoride (BF₃) were employed as catalysts.[2] However, due to their corrosive nature and the environmental challenges associated with their disposal, solid acid catalysts, particularly zeolites, have become the industry standard.[2][3] Zeolites like ZSM-5, Zeolite Y, and Zeolite Beta offer high activity, selectivity, and opportunities for regeneration, making them more sustainable and efficient catalytic systems.[3][4]

Reaction Mechanism and Signaling Pathway

The alkylation of benzene with ethylene over a solid acid catalyst, such as a zeolite, proceeds through an electrophilic aromatic substitution mechanism. The reaction can follow two primary pathways: a stepwise mechanism and a concerted mechanism.[5]

Stepwise Mechanism:

  • Formation of an Electrophile: Ethylene interacts with a Brønsted acid site on the zeolite catalyst to form a carbenium ion (ethyl cation) or a surface ethoxide species.[5][6]

  • Electrophilic Attack: The electrophilic species then attacks the electron-rich benzene ring, forming a Wheland intermediate (a resonance-stabilized carbocation).[5]

  • Deprotonation: A proton is eliminated from the Wheland intermediate, restoring the aromaticity of the ring and yielding ethylbenzene. The proton is regenerated on the catalyst surface.

Concerted Mechanism: In this pathway, the protonation of ethylene and the formation of the new carbon-carbon bond with the benzene ring occur simultaneously in a single transition state.[5]

Further alkylation of ethylbenzene to diethylbenzene follows the same mechanistic principles. The ortho- and para- positions of the ethylbenzene are activated towards further electrophilic attack. The product distribution between the ortho-, meta-, and para-isomers is influenced by both kinetic and thermodynamic factors, as well as the shape-selective nature of the zeolite catalyst.

Reaction_Pathway Benzene Benzene (C₆H₆) Ethylbenzene Ethylbenzene (C₈H₁₀) Benzene->Ethylbenzene + C₂H₄ (Alkylation 1) Ethylene Ethylene (C₂H₄) Ethylene->Ethylbenzene DEB_isomers Diethylbenzene Isomers (o-, m-, p-) Ethylene->DEB_isomers Catalyst Zeolite Catalyst (H⁺) Catalyst->Ethylbenzene Catalyst->DEB_isomers Ethylbenzene->DEB_isomers + C₂H₄ (Alkylation 2) p_DEB This compound DEB_isomers->p_DEB Isomerization/ Shape Selectivity

Caption: Reaction pathway for the synthesis of this compound from benzene and ethylene.

Quantitative Data on Benzene Alkylation

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies on the liquid-phase and vapor-phase alkylation of benzene with ethylene.

Table 1: Liquid-Phase Alkylation of Benzene with Ethylene

CatalystTemperature (°C)Pressure (MPa)Benzene/Ethylene Molar RatioEthylene WHSV (h⁻¹)Ethylene Conversion (%)Ethylbenzene Selectivity (%)Reference
Modified β-Zeolite190-220≥ 26-8≤ 2> 95> 95[4]
Zeolite Y (modified)2002.55:1---[7]
MCM-22200-3203.554.5-6.51.1-2.2--[8]
AEB type zeolite----10094.5[9]

Table 2: Vapor-Phase Alkylation of Benzene with Ethylene

CatalystTemperature (°C)Pressure (MPa)Benzene/Ethylene Molar RatioEthylene WHSV (h⁻¹)Benzene Conversion (%)Ethylbenzene Selectivity (%)Reference
ZSM-5573-773 K (300-500°C)1.0-20.88-16---[3]
Modified ZSM-5350-3800.5-0.94.0-7.00.4-0.7--[4]
BXE ALKCAT (ZSM-5/kaolinite)300-450Atmospheric1:1 to 6:1-Varies73.0 - 85.5[10]

Experimental Protocols

This section provides a generalized experimental protocol for the liquid-phase alkylation of benzene with ethylene in a fixed-bed reactor, based on common practices described in the literature.[4][8]

4.1. Catalyst Preparation and Activation

  • Catalyst Selection: Choose a suitable zeolite catalyst (e.g., H-ZSM-5, H-Beta, or H-Y) with the desired Si/Al ratio and particle size.

  • Ion Exchange (if necessary): If the catalyst is in its sodium form, perform an ammonium (B1175870) ion exchange by treating it with a 1 M ammonium nitrate (B79036) solution at 60-80°C for several hours. Repeat as necessary to achieve the desired level of protonation.

  • Calcination: Calcine the H-form zeolite in a furnace under a flow of dry air. Gradually increase the temperature to 500-550°C and hold for 4-6 hours to remove any organic templates and water, and to ensure the formation of Brønsted acid sites.

  • Catalyst Loading: Carefully load the activated catalyst into a fixed-bed reactor. The amount of catalyst will depend on the desired space velocity.

4.2. Experimental Setup and Procedure

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Product Analysis Catalyst_Prep Zeolite Catalyst Preparation & Activation Reactor Fixed-Bed Reactor Catalyst_Prep->Reactor Load Catalyst Benzene_Feed Benzene Feed Pump High-Pressure Pump Benzene_Feed->Pump Ethylene_Feed Ethylene Feed Ethylene_Feed->Reactor Pump->Reactor Furnace Furnace Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator GC Gas Chromatography (GC) Separator->GC Analyze Liquid Product

Caption: A generalized experimental workflow for the synthesis of this compound.

  • System Purge: Before starting the reaction, purge the entire system, including the reactor, with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Pressurization and Heating: Pressurize the system to the desired reaction pressure (e.g., 2-4 MPa) with the inert gas. Heat the reactor to the target reaction temperature (e.g., 200-250°C) using a furnace or heating jacket.

  • Reactant Introduction:

    • Introduce liquid benzene into the system using a high-pressure liquid pump at a controlled flow rate to achieve the desired weight hourly space velocity (WHSV).

    • Once the system has stabilized, introduce ethylene gas at the desired molar ratio to benzene.

  • Reaction Monitoring: Maintain a constant temperature and pressure throughout the experiment. Collect liquid product samples periodically from the reactor outlet after cooling and depressurization.

  • Product Analysis: Analyze the collected liquid samples using gas chromatography (GC) to determine the conversion of benzene and the selectivity for ethylbenzene and the different diethylbenzene isomers. A flame ionization detector (FID) and a suitable capillary column are typically used for this analysis.

  • Shutdown: After the desired reaction time, stop the flow of ethylene and then benzene. Allow the reactor to cool down under an inert gas flow.

4.3. Catalyst Regeneration

Over time, the catalyst will deactivate due to coke formation.[3] Regeneration can be achieved by carefully burning off the coke in a controlled manner.

  • Purge: Purge the reactor with an inert gas to remove any residual hydrocarbons.

  • Oxidation: Introduce a stream of diluted air (e.g., 1-5% oxygen in nitrogen) into the reactor at an elevated temperature (e.g., 400-500°C). The temperature should be increased gradually to avoid overheating the catalyst.

  • Hold: Maintain the temperature and air flow until the coke has been completely burned off, as indicated by the cessation of CO₂ evolution in the off-gas.

  • Purge and Reactivation: Purge the system again with an inert gas before reintroducing the reactants.

Conclusion

The synthesis of this compound from benzene and ethylene is a well-established yet continually evolving field of industrial chemistry. The transition from traditional Lewis acid catalysts to more environmentally benign and shape-selective zeolite catalysts has marked a significant advancement in this area. Achieving high selectivity for the desired para-isomer while minimizing the formation of other isomers and polyalkylated byproducts remains a key objective. This guide has provided a detailed overview of the reaction mechanisms, quantitative process parameters, and experimental protocols to aid researchers and professionals in the development and optimization of this important chemical transformation. Further research into novel catalyst formulations and process intensification strategies, such as reactive distillation, will continue to enhance the efficiency and sustainability of this compound production.[3]

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation Mechanism for the Synthesis of 1,4-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the Friedel-Crafts alkylation mechanism as it applies to the synthesis of 1,4-diethylbenzene. It covers the core chemical principles, a detailed step-by-step reaction mechanism, relevant quantitative data, and a foundational experimental protocol. This document is intended to serve as a valuable resource for professionals engaged in organic synthesis and drug development.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, represents a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1][2] Specifically, Friedel-Crafts alkylation involves the substitution of an alkyl group onto an aromatic ring through an electrophilic aromatic substitution mechanism.[3][4][5] This reaction is of significant industrial importance, particularly in the large-scale production of alkylbenzenes such as ethylbenzene (B125841), which is a precursor to styrene, and cumene.[1][3]

The synthesis of this compound, an isomer of significant commercial value, is a classic example of this reaction. It is primarily used as a desorbent in the "PAREX" process for the selective recovery of para-xylene.[6] The synthesis typically involves the alkylation of benzene (B151609) with an ethylating agent, such as bromoethane (B45996) or ethylene, in the presence of a Lewis acid catalyst.[3][7] The initial product, ethylbenzene, is more reactive than benzene itself and undergoes a second alkylation to yield a mixture of diethylbenzene isomers.[2][8] Understanding and controlling the mechanism is crucial for maximizing the yield of the desired para isomer.

The Core Reaction Mechanism

The synthesis of this compound from benzene proceeds in two main stages: the formation of ethylbenzene, followed by the subsequent alkylation of ethylbenzene to form diethylbenzene. The overall process is an electrophilic aromatic substitution.[9][10]

Stage 1: Formation of Ethylbenzene

  • Generation of the Electrophile: The reaction is initiated by the interaction of an alkyl halide (e.g., bromoethane) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃).[3][4] The Lewis acid polarizes the carbon-halogen bond, creating a highly electrophilic carbon center. For primary alkyl halides, this is typically a highly polarized complex rather than a free carbocation.[2]

  • Electrophilic Attack and Formation of the Arenium Ion: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl group complex.[4][10] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[9][11] This is the slow, rate-determining step of the reaction.[10]

  • Deprotonation and Restoration of Aromaticity: A weak base, typically the [AlCl₃Br]⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond with the ethyl group.[3][5] This process restores the aromatic π-system, yielding ethylbenzene and regenerating the Lewis acid catalyst.[1][3]

Stage 2: Formation of Diethylbenzene

The ethylbenzene produced in the first stage is more reactive than benzene because the ethyl group is an electron-donating and thus activating substituent.[2][8] This makes it susceptible to further alkylation.

  • Second Electrophilic Attack: Ethylbenzene undergoes a second Friedel-Crafts alkylation. The activating ethyl group directs the incoming second ethyl group primarily to the ortho and para positions due to both inductive and resonance effects.

  • Isomer Distribution: The reaction yields a mixture of 1,2-diethylbenzene (B43095) (ortho), 1,3-diethylbenzene (B91504) (meta), and this compound (para).[12] The para isomer is often favored due to steric hindrance at the ortho position. The thermodynamic equilibrium composition of the isomers at approximately 425°C is about 19% ortho, 54% meta, and 27% para.[6] However, using shape-selective catalysts like certain zeolites can significantly increase the selectivity for the para isomer.[7]

Quantitative Data Summary

The distribution of diethylbenzene isomers is highly dependent on reaction conditions such as catalyst, temperature, and reaction time. The following table summarizes typical isomer distributions obtained under various conditions.

Catalyst SystemTemperature (°C)Isomer Distribution (ortho:meta:para)Reference
AlCl₃Not Specified5:65:30[12]
Thermodynamics (425°C)~42519:54:27[6]
Shape-selective ZeoliteNot SpecifiedHigh selectivity for para-isomer[7]

Note: Isomer ratios can vary significantly based on the specific experimental setup and reaction duration.

Detailed Experimental Protocol

This section provides a representative laboratory-scale protocol for the synthesis of diethylbenzene via Friedel-Crafts alkylation. This protocol is adapted from analogous syntheses and should be performed with appropriate safety precautions in a well-ventilated fume hood.[13]

Reagents and Materials:

  • Benzene (anhydrous)

  • Bromoethane (or Chloroethane)

  • Aluminum chloride (anhydrous)

  • Ice-water bath

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (for extraction)

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: Assemble the apparatus in a fume hood. Place anhydrous benzene in the three-necked flask equipped with a magnetic stir bar. Fit the flask with the reflux condenser and the dropping funnel. Ensure all glassware is dry.

  • Cooling: Cool the flask containing benzene in an ice-water bath.

  • Catalyst Addition: While stirring, add anhydrous aluminum chloride to the cooled benzene in small portions. It is critical to minimize exposure to atmospheric moisture to maintain catalyst activity.[13]

  • Addition of Alkylating Agent: Place bromoethane in the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture over 30-60 minutes. Maintain the reaction temperature below 10°C during the addition.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified period (e.g., 2-4 hours). The progress can be monitored using Thin-Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously add ice-cold water to quench the reaction and decompose the aluminum chloride complex. This step evolves hydrogen chloride gas and must be performed with care.[13]

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.[13]

  • Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine.[13]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[13]

  • Purification: The resulting crude product, a mixture of ethylbenzene and diethylbenzene isomers, can be purified by fractional distillation due to the close boiling points of the isomers.[6]

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the core reaction mechanism and a typical experimental workflow.

Friedel_Crafts_Alkylation_Mechanism cluster_stage1 Stage 1: Formation of Ethylbenzene cluster_stage2 Stage 2: Formation of this compound reagents1 Bromoethane + AlCl₃ electrophile Electrophile Complex [CH₃CH₂]⁺[AlCl₃Br]⁻ reagents1->electrophile Forms sigma_complex1 Arenium Ion (Sigma Complex) electrophile->sigma_complex1 benzene Benzene benzene->sigma_complex1 Attacks ethylbenzene Ethylbenzene sigma_complex1->ethylbenzene Deprotonation by [AlCl₃Br]⁻ catalyst_regen HBr + AlCl₃ (Catalyst Regenerated) sigma_complex1->catalyst_regen ethylbenzene2 Ethylbenzene sigma_complex2 Arenium Ion (para-attack) ethylbenzene2->sigma_complex2 Attacks electrophile2 Electrophile Complex [CH₃CH₂]⁺[AlCl₃Br]⁻ electrophile2->sigma_complex2 diethylbenzene This compound sigma_complex2->diethylbenzene Deprotonation

Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.

Experimental_Workflow setup 1. Reaction Setup (Benzene in flask) cooling 2. Cooling (Ice Bath) setup->cooling catalyst 3. Catalyst Addition (Anhydrous AlCl₃) cooling->catalyst alkylating 4. Alkylating Agent Addition (Dropwise Bromoethane) catalyst->alkylating reaction 5. Reaction (Stir at Room Temp) alkylating->reaction quench 6. Quenching (Ice-cold Water) reaction->quench workup 7. Workup & Extraction (Separatory Funnel) quench->workup wash 8. Washing (Acid, Base, Brine) workup->wash dry 9. Drying & Solvent Removal (MgSO₄, Rotovap) wash->dry purify 10. Purification (Fractional Distillation) dry->purify product Final Product (Diethylbenzene Isomers) purify->product

Caption: Experimental workflow for Friedel-Crafts alkylation.

References

A Technical Guide to the Shape-Selective Disproportionation of Ethylbenzene for 1,4-Diethylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the disproportionation of ethylbenzene (B125841) to selectively produce 1,4-diethylbenzene (p-DEB), a high-value chemical intermediate. The document details the underlying reaction mechanisms, the critical role of shape-selective catalysts, and the influence of various process parameters on reaction outcomes. Detailed experimental protocols, quantitative data summaries, and process diagrams are included to serve as a resource for researchers, scientists, and professionals in chemical synthesis and drug development.

Introduction

This compound (p-DEB) is an industrially significant aromatic hydrocarbon, primarily utilized as a desorbent in the selective recovery of p-xylene (B151628) from C8 aromatic streams via the PAREX process.[1] The demand for p-DEB is closely tied to the production of terephthalic acid, a key monomer for polyester (B1180765) manufacturing.[1] While several synthesis routes exist, the disproportionation of ethylbenzene (EB) over shape-selective catalysts has emerged as a highly effective method for producing p-DEB with high selectivity.[2][3]

The disproportionation of ethylbenzene is a chemical reaction where two molecules of ethylbenzene react to form one molecule of benzene (B151609) and one molecule of diethylbenzene (DEB).[4] The reaction yields a mixture of the three DEB isomers: ortho (o-DEB), meta (m-DEB), and para (p-DEB).[1] However, due to their very close boiling points, separating these isomers by conventional distillation is difficult and costly.[1][5][6] The thermodynamic equilibrium at approximately 425°C favors the meta isomer, with a typical distribution of 19% ortho, 54% meta, and 27% para.[1] To overcome this, shape-selective catalysts, particularly modified zeolites like ZSM-5, are employed to kinetically favor the formation and diffusion of the desired p-DEB isomer.[1][7]

This guide will delve into the technical specifics of this process, offering insights into catalyst design, reaction engineering, and experimental methodologies.

Reaction Mechanism and Catalysis

The disproportionation of ethylbenzene is an acid-catalyzed reaction that proceeds via a dealkylation-alkylation mechanism on the surface of a solid acid catalyst.[4][8] The process can be summarized by the following overall reaction:

2 C₆H₅C₂H₅ ⇌ C₆H₆ + C₆H₄(C₂H₅)₂

The reaction is reversible, and side reactions such as cracking and transalkylation can also occur, particularly at higher temperatures.[4][9]

The Role of Zeolite Catalysts

Zeolites, particularly the MFI-type ZSM-5, are highly effective catalysts for this reaction due to their unique porous structure and tunable acidity.[3][4] The three-dimensional channel system of ZSM-5, with its 10-ring pore openings, creates a constrained environment that imparts shape selectivity.[3]

The mechanism within the zeolite pores favors the formation of the para isomer. While all three DEB isomers may form inside the zeolite channels, the linear and smaller kinetic diameter of p-DEB allows it to diffuse out of the pores much more rapidly than the bulkier ortho and meta isomers.[1] This rapid diffusion of the product shifts the equilibrium within the pores, leading to a product stream highly enriched in p-DEB.[1]

Catalyst Modification for Enhanced Selectivity

To further enhance the selectivity towards p-DEB, parent zeolites like HZSM-5 are often modified. These modifications aim to:

  • Passivate External Acid Sites: Acid sites on the external surface of the zeolite crystals can catalyze non-selective disproportionation and isomerization of the desired p-DEB.[3] Passivation of these sites is crucial for high para-selectivity.

  • Narrow Pore Openings: Slightly reducing the diameter of the zeolite pore openings can further restrict the diffusion of the ortho and meta isomers, thereby increasing the selectivity for the para isomer.[10]

Common modification techniques include:

  • Silica (B1680970) Deposition: Chemical Liquid Deposition (CLD) or Chemical Vapor Deposition (CVD) of silica can be used to deposit a thin layer of silica on the external surface of the zeolite, effectively neutralizing the external acid sites.[3][10]

  • Metal Oxide Loading: The addition of metal oxides, such as MgO, can neutralize strong acid sites and improve catalyst stability.[3] A study showed that modifying a SiO₂-CLD/ZSM-5 catalyst with 0.50 wt% MgO improved p-DEB selectivity to 98.6% with an EB conversion of 28.1%.[3]

Influence of Process Parameters

The conversion of ethylbenzene and the selectivity towards this compound are significantly influenced by key process parameters, including temperature, pressure, and space velocity.

Reaction Temperature

Temperature has a dual effect on the reaction. Increasing the temperature generally leads to a higher ethylbenzene conversion rate.[10] However, at higher temperatures, side reactions such as dealkylation and the formation of the meta isomer become more prominent, which can decrease the selectivity for p-DEB.[10] For a modified HZSM-5 catalyst, an increase in temperature from 553 K to 598 K resulted in increased EB conversion but decreased p-DEB selectivity.[10]

Pressure

The disproportionation of ethylbenzene is typically carried out at atmospheric or slightly elevated pressures.[10][11] While higher pressures can increase the reaction rate, they can also lead to increased catalyst coking and potential side reactions. The optimal pressure is often determined through process-specific optimization.

Liquid Hourly Space Velocity (LHSV)

Liquid Hourly Space Velocity (LHSV) is a measure of the volumetric flow rate of the liquid feed over the catalyst volume per hour. It is inversely related to the contact time of the reactants with the catalyst. A higher LHSV (shorter contact time) generally leads to lower ethylbenzene conversion but can improve selectivity towards p-DEB by minimizing the time for isomerization of the desired product.[10] For instance, increasing the LHSV from 1 h⁻¹ to 4 h⁻¹ was shown to decrease EB conversion from 10.60% to 2.06% while improving the selectivity towards the para isomer.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of catalyst modification and reaction conditions on the disproportionation of ethylbenzene.

Table 1: Effect of Silica Deposition on HZSM-5 Catalyst Performance Conditions: Temperature = 583 K, LHSV = 1 h⁻¹, Catalyst load = 2 g, Feed = Xylene mixed EB feed.

Catalyst ModificationSilica Loading (wt%)EB Conversion (%)p-DEB Selectivity (%)
Parent HZSM-5015.2028.50
First Silylation (FS)414.8075.30
Twice Silylated (TS)814.1092.80
Thrice Silylated (THS)1210.9093.10
(Data sourced from a study on pore size controlled HZSM-5 zeolite)[10]

Table 2: Effect of Reaction Temperature on Catalyst Performance Conditions: Catalyst = Twice silylated HZSM-5 (8% Silica), LHSV = 1 h⁻¹, Catalyst load = 10 g.

Temperature (K)EB Conversion (%)p-DEB Selectivity (%)Benzene in Product (%)
5538.2093.507.90
57311.5093.1011.20
58314.1092.8013.80
59817.9089.9017.50
(Data sourced from a study on pore size controlled HZSM-5 zeolite)[10]

Table 3: Effect of Liquid Hourly Space Velocity (LHSV) on Catalyst Performance Conditions: Catalyst = Twice silylated HZSM-5 (8% Silica), Temperature = 583 K, Catalyst load = 10 g.

LHSV (h⁻¹)EB Conversion (%)p-DEB Selectivity (%)Benzene in Product (%)
110.6092.1010.20
25.4093.505.10
33.1094.202.90
42.0695.801.90
(Data sourced from a study on pore size controlled HZSM-5 zeolite)[10]

Experimental Protocols

This section outlines a typical experimental procedure for studying the disproportionation of ethylbenzene over a modified zeolite catalyst in a laboratory setting.

Catalyst Preparation and Modification (Silylation)
  • Parent Zeolite Preparation: The hydrogen form of ZSM-5 (HZSM-5) is obtained through ammonium (B1175870) exchange with a 1 M ammonium nitrate (B79036) solution, followed by drying and calcination at 823 K.[10]

  • Silylation Procedure: a. A known weight of the calcined HZSM-5 extrudates is refluxed in a mixture of 20% tetraethyl orthosilicate (B98303) (TEOS), 35% toluene, and 45% methanol. The reaction is carried out at 353 K for 12 hours.[10] b. After refluxing, the silylated sample is filtered to remove excess reagents and washed to remove any loosely adsorbed TEOS.[10] c. The sample is then dried in an oven at 393 K for 2 hours.[10] d. Finally, the dried sample is calcined at 823 K to decompose the organic template and anchor the silica to the zeolite surface.[10] e. To achieve higher silica loadings (e.g., 8% or 12%), the silylation procedure (steps a-d) is repeated.[10] The weight of deposited silica is determined by the weight difference before and after the silylation and calcination process.[10]

Experimental Reactor Setup
  • Reactor: The reaction is typically carried out in a continuous down-flow fixed-bed reactor. A stainless steel reactor with an internal diameter of 19 mm and a length of 850 mm is suitable for lab-scale studies.[10]

  • Catalyst Loading: A specific amount of the modified catalyst (e.g., 2 to 10 grams of cylindrical extrudates) is loaded into the isothermal zone of the reactor.[10]

  • Catalyst Activation: Before introducing the reactant feed, the catalyst is activated in-situ. This is typically done by heating the catalyst to 773 K for 10 hours in a stream of air to remove any adsorbed moisture and hydrocarbons.[10]

  • Feed System: The liquid ethylbenzene feed (which can be pure or mixed with other aromatics like xylenes) is introduced into the reactor using a high-precision syringe pump.[10]

Reaction Procedure
  • The reactor is brought to the desired reaction temperature (e.g., 553-598 K) and pressure (e.g., atmospheric).[10]

  • The liquid feed is pumped through the heated catalyst bed at a controlled Liquid Hourly Space Velocity (LHSV).[10]

  • The reactor effluent, which is in the gas phase at reaction temperature, is cooled to condense the liquid products.

  • The liquid product is collected periodically for analysis. Gas products, if any, are analyzed separately.

  • For catalyst stability tests, the reaction is run continuously for an extended period (e.g., 140 hours), with product samples taken at regular intervals.[10]

Product Analysis

The composition of the liquid product stream is analyzed using gas chromatography (GC).[10] A flame ionization detector (FID) and a capillary column suitable for separating aromatic isomers (e.g., DBWAX) are typically used.[10] The analysis allows for the quantification of unreacted ethylbenzene, benzene, and the three diethylbenzene isomers, from which conversion and selectivity can be calculated.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst Surface (e.g., ZSM-5) cluster_products Products cluster_side_reactions Side Reactions EB1 Ethylbenzene Disproportionation Disproportionation EB1->Disproportionation EB2 Ethylbenzene EB2->Disproportionation Benzene Benzene Disproportionation->Benzene Dealkylation o_DEB o-Diethylbenzene Disproportionation->o_DEB Alkylation m_DEB m-Diethylbenzene Disproportionation->m_DEB Alkylation p_DEB This compound (p-DEB) Disproportionation->p_DEB Alkylation (Shape Selective) Isomerization Isomerization o_DEB->Isomerization m_DEB->Isomerization p_DEB->Isomerization Isomerization->o_DEB Isomerization->m_DEB Isomerization->p_DEB ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction Step cluster_analysis Analysis zeolite_prep HZSM-5 Preparation (Ion Exchange, Calcination) modification Catalyst Modification (e.g., Silylation with TEOS) zeolite_prep->modification characterization Characterization (XRD, TPD) modification->characterization loading Load Catalyst into Reactor characterization->loading Prepared Catalyst activation Activate Catalyst (High Temp, Air Flow) loading->activation reaction Run Disproportionation (Feed EB at T, P, LHSV) activation->reaction collection Collect Product Samples reaction->collection gc_analysis Gas Chromatography (GC-FID) collection->gc_analysis Liquid Product data_analysis Calculate Conversion & Selectivity gc_analysis->data_analysis LogicalRelationships Temp Temperature EB_Conversion Ethylbenzene Conversion Temp->EB_Conversion + SideReactions Side Reactions (Isomerization, Dealkylation) Temp->SideReactions + LHSV LHSV LHSV->EB_Conversion - pDEB_Selectivity This compound Selectivity LHSV->pDEB_Selectivity + (Reduces Isomerization) CatalystMod Catalyst Modification (e.g., Silylation) CatalystMod->pDEB_Selectivity ++ CatalystMod->SideReactions -- SideReactions->pDEB_Selectivity -

References

Spectroscopic Analysis of 1,4-Diethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for 1,4-Diethylbenzene (CAS No: 105-05-5), a key aromatic solvent and intermediate in chemical synthesis.[1][2][3][4] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral properties. This document is intended for researchers and professionals in the fields of chemistry and drug development, offering a centralized resource for analytical data and methodologies.

Molecular Structure and Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] Its structure consists of a central benzene (B151609) ring substituted with two ethyl groups at the para positions. This symmetrical arrangement significantly influences its spectroscopic signatures.

  • Molecular Formula: C₁₀H₁₄[1][2][5][6][7][8]

  • Molecular Weight: 134.22 g/mol [1][2]

  • Boiling Point: 183-184 °C[1]

  • Melting Point: -43 °C

  • Density: 0.862 g/mL at 25 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, its NMR spectra are relatively simple and distinct.

The proton NMR spectrum shows three distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.11 Singlet 4H Aromatic (Ar-H)
~2.63 Quartet 4H Methylene (-CH₂-)
~1.22 Triplet 6H Methyl (-CH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule.[9]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~144.1 Aromatic C (quaternary, C-Et)
~127.8 Aromatic CH
~29.0 Methylene (-CH₂-)
~15.7 Methyl (-CH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)[10]

A solution of this compound (approx. 5-10 mg) is prepared in a deuterated solvent such as chloroform-d (B32938) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.[10][11] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[9]

The following diagram illustrates the relationship between the molecular structure and the resulting NMR signals.

NMR_Interpretation cluster_structure This compound Structure cluster_nmr NMR Spectroscopy cluster_data Observed Signals struct Et-C₆H₄-Et H_NMR ¹H NMR struct->H_NMR probes protons C_NMR ¹³C NMR struct->C_NMR probes carbons H_signals Aromatic (s, 4H) -CH₂- (q, 4H) -CH₃- (t, 6H) H_NMR->H_signals yields C_signals 4 Unique Carbons: C-Et, C-H, -CH₂-, -CH₃- C_NMR->C_signals yields

Caption: Logical flow from molecular structure to NMR spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
3050 - 3010 Aromatic C-H Stretch Medium-Weak
2965 - 2850 Aliphatic C-H Stretch Strong
~1615, ~1515 Aromatic C=C Ring Stretch Medium
~1465 -CH₂- Scissoring Medium
~830 p-Disubstituted Benzene C-H Bend (out-of-plane) Strong

Sample Phase: Neat Liquid Film[4]

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.[12] For a liquid sample like this compound, the easiest method is to place a single drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[12][13] Alternatively, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[14][15][16] A background spectrum of the empty accessory or clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment
134 ~25 [M]⁺• (Molecular Ion)
119 100 [M - CH₃]⁺ (Loss of a methyl group)
105 ~30 [M - C₂H₅]⁺ (Loss of an ethyl group)
91 ~20 [C₇H₇]⁺ (Tropylium ion)
77 ~10 [C₆H₅]⁺ (Phenyl ion)

Source: Electron Ionization (70 eV)[6]

The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[17] A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound travels through a capillary column and enters the mass spectrometer. Electron Ionization (EI) at 70 eV is used to fragment the molecule. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.[18]

The primary fragmentation pathway involves the benzylic cleavage of the ethyl side chains.

MS_Fragmentation mol_ion [C₁₀H₁₄]⁺• m/z = 134 frag_119 [C₉H₁₁]⁺ m/z = 119 (Base Peak) mol_ion->frag_119 - •CH₃ frag_105 [C₈H₉]⁺ m/z = 105 mol_ion->frag_105 - •C₂H₅ Spectro_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Sample: This compound (Liquid) nmr NMR (CDCl₃) start->nmr ir FTIR (Neat/ATR) start->ir ms GC-MS (EI) start->ms uv UV-Vis (Isooctane) start->uv nmr_data C-H Framework Connectivity nmr->nmr_data ir_data Functional Groups (Aromatic, Alkyl) ir->ir_data ms_data Molecular Weight Fragmentation ms->ms_data uv_data Conjugated π System uv->uv_data final Structure Confirmed: This compound nmr_data->final ir_data->final ms_data->final uv_data->final

References

1,4-Diethylbenzene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Diethylbenzene, a significant aromatic hydrocarbon. The document details its chemical identity, physicochemical properties, a key synthetic protocol, and its role as a chemical intermediate.

Chemical Identity and Molecular Structure

This compound is an organic compound consisting of a benzene (B151609) ring substituted with two ethyl groups at the para position.[1]

  • CAS Number: 105-05-5[2][3][4][5][6]

  • Molecular Formula: C₁₀H₁₄[2][7]

  • IUPAC Name: this compound[2]

  • Synonyms: p-Diethylbenzene, Benzene, p-diethyl-, p-Ethylethylbenzene[2][3][5]

  • Molecular Weight: 134.22 g/mol [2][6][8]

  • SMILES: CCC1=CC=C(C=C1)CC[2][8]

  • InChI Key: DSNHSQKRULAAEI-UHFFFAOYSA-N[2][7][8]

The molecular structure of this compound is characterized by a central benzene ring with ethyl groups attached to the first and fourth carbon atoms. This para-substitution pattern influences its chemical reactivity and physical properties.

Physicochemical Properties

The following table summarizes key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.

PropertyValueUnitsReference
Physical State Colorless liquid-[2][9][10]
Melting Point -42.83°C[2]
Boiling Point 183.7°C[2]
Density 0.8620g/mL at 20 °C/4 °C[2]
Flash Point 55°C[2]
Water Solubility 24.8mg/L at 25 °C[2]
Vapor Pressure 1.03mm Hg[2]
LogP (Octanol/Water Partition Coefficient) 4.45-[2]
Refractive Index 1.4967at 20 °C/D[2]
Autoignition Temperature 430°C[2]

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This compound is commonly synthesized through the Friedel-Crafts alkylation of benzene with ethylene (B1197577).[8][9] This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis. The use of shape-selective zeolite catalysts can favor the production of the para isomer with high selectivity.[8]

Objective: To synthesize this compound by the alkylation of benzene with ethylene using a Lewis acid catalyst.

Materials:

  • Benzene (C₆H₆)

  • Ethylene (C₂H₄)

  • Anhydrous Aluminum Chloride (AlCl₃) or a shape-selective zeolite catalyst

  • Anhydrous, non-polar solvent (e.g., carbon disulfide)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, add anhydrous aluminum chloride and the anhydrous solvent. Cool the mixture in an ice bath.

  • Addition of Benzene: Slowly add benzene to the stirred suspension of the catalyst.

  • Introduction of Ethylene: Bubble ethylene gas through the reaction mixture at a controlled rate. The reaction is exothermic and should be maintained at a low temperature to control the rate of reaction and minimize side products.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the consumption of benzene and the formation of ethylbenzene (B125841) and diethylbenzene isomers.

  • Quenching the Reaction: Once the desired conversion is achieved, slowly and carefully pour the reaction mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride catalyst.

  • Workup: Transfer the mixture to a separatory funnel. The organic layer is separated, washed successively with water, saturated sodium bicarbonate solution, and again with water to remove any acidic impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and then remove the solvent by rotary evaporation.

  • Purification: The crude product, a mixture of ethylbenzene and diethylbenzene isomers, is purified by fractional distillation to isolate this compound. The different boiling points of the isomers allow for their separation.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound via the Friedel-Crafts alkylation of benzene.

G A Reactants: Benzene & Ethylene C Friedel-Crafts Alkylation A->C B Catalyst: Lewis Acid (e.g., AlCl3) B->C D Reaction Quenching (Ice & HCl) C->D Reaction Mixture E Aqueous Workup (Separation & Washing) D->E F Drying & Solvent Removal E->F G Fractional Distillation F->G Crude Product H Purified This compound G->H

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various organic compounds.[1][9] Its primary application is in the production of divinylbenzene (B73037) (DVB) through dehydrogenation.[8] DVB is a key cross-linking agent used in the manufacturing of polystyrene and other polymers.[8] In the context of drug development and scientific research, the aromatic core and reactive ethyl groups of this compound make it a versatile starting material for the synthesis of more complex molecules, including potential pharmaceutical precursors and specialty polymers.[1]

References

Solubility of 1,4-Diethylbenzene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-diethylbenzene in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring precise knowledge of solute-solvent interactions. This document summarizes available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for such investigations.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in various chemical processes, including synthesis, purification, and formulation. While qualitatively understood as being highly soluble in non-polar organic solvents and less soluble in polar ones, precise quantitative data is essential for accurate process design and modeling.

Solubility in Common Organic Solvents

Comprehensive quantitative solubility data for this compound in common organic solvents remains limited in publicly accessible literature. General observations indicate that this compound is miscible with ethanol, ethyl ether, and acetone, and soluble in benzene (B151609) and carbon tetrachloride. It is also reported to be highly soluble in non-polar solvents such as hexane (B92381) and toluene, with minimal solubility in more polar solvents like methanol.[1]

Liquid-Liquid Equilibria in Ternary Systems

Quantitative data is available for the liquid-liquid equilibria (LLE) of ternary systems containing this compound, an alkane (undecane or tridecane), and tetrahydrothiophene (B86538) 1,1-dioxide as the solvent. This data is crucial for designing extraction processes. The equilibrium tie-line data for these systems were determined at various temperatures.

The following tables summarize the mole fraction of each component in the alkane-rich phase (L1) and the solvent-rich phase (L2) at equilibrium.

Table 1: Liquid-Liquid Equilibrium Data for the Undecane (1) + this compound (2) + Tetrahydrothiophene 1,1-Dioxide (3) System [2]

Temperature (K)PhaseMole Fraction Undecane (x₁)Mole Fraction this compound (x₂)Mole Fraction Tetrahydrothiophene 1,1-Dioxide (x₃)
323.15 L1 0.8870.0000.113
L2 0.0480.0000.952
L1 0.7750.1250.100
L2 0.0550.1150.830
L1 0.6500.2600.090
L2 0.0650.2400.695
L1 0.5100.4100.080
L2 0.0800.3800.540
L1 0.3550.5750.070
L2 0.1050.5400.355
348.15 L1 0.8650.0000.135
L2 0.0650.0000.935
L1 0.7400.1400.120
L2 0.0750.1250.800
L1 0.6000.2900.110
L2 0.0900.2650.645
L1 0.4450.4550.100
L2 0.1150.4250.460
373.15 L1 0.8350.0000.165
L2 0.0900.0000.910
L1 0.6900.1650.145
L2 0.1050.1450.750
L1 0.5300.3350.135
L2 0.1250.3100.565

Table 2: Liquid-Liquid Equilibrium Data for the Tridecane (1) + this compound (2) + Tetrahydrothiophene 1,1-Dioxide (3) System [2]

Temperature (K)PhaseMole Fraction Tridecane (x₁)Mole Fraction this compound (x₂)Mole Fraction Tetrahydrothiophene 1,1-Dioxide (x₃)
323.15 L1 0.9150.0000.085
L2 0.0300.0000.970
L1 0.8100.1100.080
L2 0.0350.0950.870
L1 0.6900.2350.075
L2 0.0400.2100.750
L1 0.5550.3750.070
L2 0.0500.3450.605
L1 0.4000.5400.060
L2 0.0650.5050.430
348.15 L1 0.8900.0000.110
L2 0.0450.0000.955
L1 0.7700.1250.105
L2 0.0500.1100.840
L1 0.6350.2650.100
L2 0.0600.2400.700
L1 0.4850.4250.090
L2 0.0750.4000.525
373.15 L1 0.8600.0000.140
L2 0.0650.0000.935
L1 0.7250.1450.130
L2 0.0750.1300.795
L1 0.5750.3050.120
L2 0.0900.2800.630

Experimental Protocols

The determination of solubility data requires rigorous experimental procedures to ensure accuracy and reproducibility. The following section details the methodology used to obtain the liquid-liquid equilibrium data presented above.

Determination of Tie-Line Data for Ternary Systems

The experimental determination of tie-line data for the ternary systems involving undecane, tridecane, this compound, and tetrahydrothiophene 1,1-dioxide was conducted using the following procedure:[2]

  • Materials: All chemicals were of high purity (mass fraction > 0.99) and were stored over a drying agent before use. The purity was verified by gas chromatography.

  • Apparatus: A jacketed glass cell with a volume of 50 cm³ was used for the equilibrium measurements. The temperature of the cell was controlled to within ±0.03 K by circulating silicon oil from a thermostatic bath.

  • Procedure:

    • Known amounts of the three components (alkane, this compound, and tetrahydrothiophene 1,1-dioxide) were introduced into the glass cell.

    • The mixture was agitated for 1 hour using a stirrer at a speed of 1100 rpm to ensure thorough mixing and to reach equilibrium.

    • After stirring, the mixture was allowed to settle for at least 5 hours to ensure complete phase separation.

    • Samples were then carefully withdrawn from both the upper (alkane-rich) and lower (solvent-rich) phases.

  • Analysis: The composition of each phase was determined by gas chromatography.

    • A gas chromatograph equipped with a thermal conductivity detector was used.

    • The injector and detector temperatures were maintained at 573.15 K.

    • The column temperature was programmed with an initial temperature of 353.15 K (held for 1 min), followed by a ramp of 5 K·min⁻¹ to a final temperature of 393.15 K (held for 1 min).

    • Nitrogen was used as the carrier gas at a flow rate of 2.5·10⁻⁵ m³·min⁻¹.

    • The reproducibility of the mass fraction measurements was within ±0.005.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination and analysis of liquid-liquid equilibrium data.

LLE_Workflow cluster_prep System Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing & Modeling prep Prepare Ternary Mixture (Known Composition) stir Stir at Constant Temperature (e.g., 1 hr) prep->stir Introduce to Equilibrium Cell settle Allow Phase Separation (e.g., 5 hrs) stir->settle sample Sample Upper & Lower Phases settle->sample gc Analyze Phase Composition (Gas Chromatography) sample->gc data Record Tie-Line Data gc->data model Correlate with Thermodynamic Models (e.g., UNIQUAC, NRTL) data->model

References

Thermodynamic Properties of 1,4-Diethylbenzene and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,4-diethylbenzene and its structural isomers, 1,2-diethylbenzene (B43095) and 1,3-diethylbenzene (B91504). The information presented herein is essential for professionals in chemical research, materials science, and drug development who require a thorough understanding of the energetic characteristics of these compounds for process design, reaction modeling, and computational simulations. This document summarizes key thermodynamic data in structured tables, details relevant experimental and computational methodologies, and provides visual representations of the workflows involved in determining these properties.

Core Thermodynamic Properties

The thermodynamic properties of the diethylbenzene isomers are crucial for understanding their behavior in various chemical and physical processes. These properties, including the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), standard entropy (S°), and heat capacity (Cp), have been determined through a combination of experimental measurements and computational estimations.

A widely accepted method for calculating the thermodynamic properties of organic compounds, particularly for a homologous series like alkylbenzenes, is the Benson group additivity method.[1][2] This approach allows for the estimation of thermodynamic parameters by summing the contributions of individual molecular groups. The data presented in the following tables for ideal gas properties are calculated using the Benson group values and methodology outlined by Alberty and Gehrig (1985).[1]

Ideal Gas Thermodynamic Properties at 298.15 K

The following table summarizes the key thermodynamic properties of the three diethylbenzene isomers in the ideal gas phase at 298.15 K and 1 bar.

Property1,2-Diethylbenzene1,3-DiethylbenzeneThis compoundUnits
Standard Enthalpy of Formation (ΔfH°) -19.4-22.1-22.8kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°) 114.5112.3111.8kJ/mol
Standard Entropy (S°) 425.9433.2426.8J/mol·K
Heat Capacity (Cp) 200.7200.7200.7J/mol·K

Note: The values for ΔfH°, ΔfG°, S°, and Cp have been calculated based on the Benson group additivity method as described by Alberty and Gehrig (1985).[1]

Physical Properties of Diethylbenzene Isomers

A variety of physical properties for the diethylbenzene isomers have been experimentally determined and are crucial for practical applications.

Property1,2-Diethylbenzene1,3-DiethylbenzeneThis compoundUnits
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄-
Molecular Weight 134.22134.22134.22 g/mol
Boiling Point 184 °C[3]181.1 °C[4]183.7 °C[5]°C
Melting Point -31.2 °C[3]-83.9 °C[4]-42.83 °C[5]°C
Density (at 20°C) 0.8800.8640.862g/mL
Vapor Pressure (at 25°C) 0.8 mmHg1.2 mmHg[6]1.03 mmHg[5]mmHg
Enthalpy of Vaporization (ΔvapH°) 46.0 kJ/mol[7]-45.4 kJ/mol[8]kJ/mol
Heat of Combustion (ΔcH°) -5868.5 kJ/mol--5862.9 kJ/mol[9]kJ/mol

Experimental and Computational Protocols

The determination of the thermodynamic properties of diethylbenzene isomers relies on a combination of precise experimental measurements and robust computational models.

Experimental Protocols

1. Combustion Calorimetry for Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion.

  • Principle: A known mass of the diethylbenzene isomer is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

  • Apparatus: A high-precision bomb calorimeter, a temperature sensor with high resolution (e.g., a platinum resistance thermometer), a certified benzoic acid standard for calibration, and an analytical balance.

  • Procedure:

    • A weighed sample of the liquid diethylbenzene isomer is placed in a crucible inside the calorimetric bomb.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is placed in a calorimeter can containing a known mass of water.

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The final temperature of the water after combustion is recorded.

    • The heat capacity of the calorimeter is determined by combusting a standard substance (e.g., benzoic acid).

    • The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of formation of nitric acid and the unburned fuse wire.

    • The standard enthalpy of formation is then calculated using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of CO₂ and H₂O.

2. Differential Scanning Calorimetry (DSC) for Heat Capacity (Cp)

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

  • Apparatus: A differential scanning calorimeter, sample pans (hermetically sealed for volatile liquids), and a sapphire standard for calibration.

  • Procedure:

    • An empty sample pan is run as a baseline.

    • A known mass of a sapphire standard is run to calibrate the heat flow signal.

    • A known mass of the diethylbenzene isomer is sealed in a sample pan and placed in the DSC.

    • The sample is heated at a constant rate over the desired temperature range.

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same conditions.

3. Vapor Pressure Measurement

  • Principle: Various methods can be used to measure the vapor pressure of a liquid as a function of temperature. Common techniques include static, dynamic (ebulliometric), and effusion methods.

  • Apparatus: A temperature-controlled bath, a pressure measurement device (e.g., a manometer or a capacitance diaphragm gauge), and a sample cell.

  • Procedure (Static Method):

    • A small amount of the degassed diethylbenzene isomer is placed in a sample cell connected to a pressure gauge.

    • The cell is immersed in a constant-temperature bath.

    • The system is allowed to reach thermal and vapor-liquid equilibrium.

    • The pressure of the vapor in equilibrium with the liquid is recorded.

    • The measurement is repeated at various temperatures.

    • The data is often fitted to an equation, such as the Antoine equation, to describe the vapor pressure-temperature relationship. The enthalpy of vaporization can be derived from the slope of the line when plotting the natural logarithm of vapor pressure versus the inverse of temperature (Clausius-Clapeyron equation).

Computational Protocol: Benson Group Additivity Method
  • Principle: This method estimates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups.[1][2] Corrections for symmetry and stereoisomerism are also applied.

  • Procedure:

    • Decomposition into Groups: The chemical structure of the diethylbenzene isomer is broken down into its fundamental groups. For example, this compound is composed of:

      • Two C-(C)(H)₃ groups (methyl groups)

      • Two C-(C)(CB)(H)₂ groups (methylene groups attached to the benzene (B151609) ring)

      • Four CB-(H) groups (aromatic C-H)

      • Two CB-(C) groups (aromatic carbons bonded to the ethyl groups)

    • Summation of Group Values: The tabulated thermodynamic values (for ΔfH°, S°, and Cp at various temperatures) for each group are summed.

    • Symmetry Correction: A correction term, -Rln(σ), is applied to the entropy, where R is the gas constant and σ is the symmetry number of the molecule. The symmetry number for this compound is 4, for 1,3-diethylbenzene is 2, and for 1,2-diethylbenzene is 2.

    • Calculation of Gibbs Free Energy: The standard Gibbs free energy of formation is calculated using the equation: ΔfG° = ΔfH° - TΔfS°.

Visualizations

The following diagrams illustrate the logical workflows for the experimental and computational determination of the thermodynamic properties of diethylbenzene isomers.

Experimental_Workflow_Enthalpy cluster_Calorimetry Combustion Calorimetry cluster_HessLaw Hess's Law Calculation Sample Weighed Diethylbenzene Isomer Combustion Complete Combustion in O₂ Bomb Sample->Combustion TempChange Measure Temperature Rise (ΔT) Combustion->TempChange EnthalpyComb Calculate Enthalpy of Combustion (ΔcH°) TempChange->EnthalpyComb EnthalpyForm Calculate Enthalpy of Formation (ΔfH°) EnthalpyComb->EnthalpyForm KnownData Known ΔfH° (CO₂, H₂O) KnownData->EnthalpyForm caption Workflow for Determining Enthalpy of Formation.

Workflow for Determining Enthalpy of Formation.

Computational_Workflow_Benson cluster_BensonMethod Benson Group Additivity Method cluster_GibbsEnergy Gibbs Free Energy Calculation Structure Molecular Structure of Diethylbenzene Isomer Decomposition Decompose into Functional Groups Structure->Decomposition Summation Sum Group Thermodynamic Values (ΔfH°, S°, Cp) Decomposition->Summation Symmetry Apply Symmetry Correction to Entropy Decomposition->Symmetry ThermoProps Estimated Thermodynamic Properties (ΔfH°, S°, Cp) Summation->ThermoProps Symmetry->ThermoProps Gibbs Calculate Gibbs Free Energy (ΔfG° = ΔfH° - TΔfS°) ThermoProps->Gibbs caption Workflow for Benson Group Additivity Calculation.

References

An In-Depth Technical Guide on the Environmental Fate and Toxicity of 1,4-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethylbenzene is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It is a colorless liquid at room temperature and is used as a solvent and an intermediate in the production of other chemicals.[1] As with many industrial chemicals, understanding its environmental fate and toxicity is crucial for assessing its potential risks to ecosystems and human health. This guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its environmental persistence, bioaccumulation potential, and toxicological profile.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties determine its distribution in different environmental compartments such as air, water, soil, and biota.

PropertyValueUnitReference
Molecular Weight134.22 g/mol [2]
Melting Point-42.83°C[2]
Boiling Point183.7°C[2]
Vapor Pressure1.054Torr at 25 °C[3]
Water Solubility17mg/L at 25 °C[3]
Log K_ow (Octanol-Water Partition Coefficient)4.06[3]
Henry's Law Constant0.007335atm·m³/mol

Environmental Fate

The environmental fate of this compound encompasses its transport and transformation in various environmental media.

Environmental Distribution

When released into the environment, this compound is expected to partition between different compartments. Due to its moderate vapor pressure and low water solubility, it will be present in both the atmosphere and aquatic systems. If released into water, a significant portion is likely to be distributed into soil and sediment.[3]

Environmental Persistence

Abiotic Degradation: this compound is stable in neutral, acidic, or alkaline solutions.[3] The estimated half-life for direct photodegradation in water is approximately 9 years, suggesting this is not a significant removal process.[3] In the atmosphere, it is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 2 days.

Biodegradation: this compound is classified as "not readily biodegradable".[3] In a study following the OECD 301C guideline, 0% degradation was observed over 28 days based on Biochemical Oxygen Demand (BOD), and 0-2% based on gas chromatography (GC) analysis.[3]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a common measure of this potential. For this compound, a measured BCF of 320–629 in carp (B13450389) over a 6-week period suggests a low to moderate potential for bioconcentration in aquatic organisms.[3]

Toxicity

Ecotoxicity

The toxicity of this compound has been evaluated in a limited number of aquatic species. The following table summarizes the key ecotoxicity data.

Test OrganismEndpointValueExposure DurationGuidelineReference
Selenastrum capricornutum (algae)EC₅₀ (Biomass)29 mg/L72 hoursOECD TG 201[3]
Daphnia magna (water flea)EC₅₀ (Immobilisation)32 mg/L24 hoursOECD TG 202[3]
Oryzias latipes (fish)LC₅₀1.8 mg/L96 hoursOECD TG 203[3]
Daphnia magna (water flea)NOEC (Reproduction)0.93 mg/L21 daysOECD TG 211[3]
Mammalian Toxicity

Acute Toxicity: The acute oral toxicity of this compound is low, with an LD₅₀ in rats of >2000 mg/kg.[3]

Repeated Dose Toxicity: A combined repeated dose and reproductive/developmental toxicity screening test in rats (OECD TG 422) showed that oral administration of this compound led to increased liver and kidney weights at doses of 150 mg/kg/day and higher in males, and at 750 mg/kg/day in females.[3] Histopathological findings included swelling of liver cells.[3] The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was determined to be 30 mg/kg/day for males and 150 mg/kg/day for females.[3]

Reproductive and Developmental Toxicity: In the same OECD TG 422 study, no adverse effects on reproductive performance or developmental toxicity were observed up to the highest dose tested (750 mg/kg/day).[3]

Genotoxicity: this compound has shown no evidence of genotoxicity in bacterial reverse mutation assays (Ames test) or in an in vitro chromosomal aberration test.[3]

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited.

Biodegradability: OECD Guideline 301C (Ready Biodegradability: Modified MITI Test (I))

This test evaluates the ready biodegradability of a chemical by aerobic microorganisms.

  • Inoculum: Activated sludge from a wastewater treatment plant receiving predominantly domestic sewage. The concentration of the inoculum in the test medium is typically around 30 mg/L.[4]

  • Test Substance Concentration: The test substance is added at a concentration of 100 mg/L.[5]

  • Method: The consumption of oxygen is measured in a closed respirometer over a 28-day period. The amount of oxygen consumed by the microorganisms in the presence of the test substance is compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).

  • Pass Level: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the ThOD within a 10-day window during the 28-day period.

Aquatic Toxicity: Algae, Growth Inhibition Test (OECD TG 201)

This test assesses the effects of a substance on the growth of freshwater algae.

  • Test Organism: A species of green algae, such as Selenastrum capricornutum.

  • Test Conditions: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under controlled conditions of light and temperature for 72 hours.

  • Endpoint: The inhibition of growth is determined by measuring the algal biomass (e.g., cell count, fluorescence) at the end of the exposure period. The EC₅₀, the concentration that causes a 50% reduction in growth compared to the control, is calculated.

Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (OECD TG 202)

This test evaluates the acute toxicity of a substance to daphnids.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Conditions: Daphnids are exposed to a range of concentrations of the test substance for 48 hours in a static or semi-static system.[6]

  • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation. The EC₅₀, the concentration that immobilizes 50% of the daphnids, is calculated.[7][8]

Aquatic Toxicity: Fish, Acute Toxicity Test (OECD TG 203)

This test assesses the acute lethal toxicity of a substance to fish.

  • Test Organism: A freshwater fish species, such as the Japanese medaka (Oryzias latipes).

  • Test Conditions: Fish are exposed to various concentrations of the test substance in a static or semi-static system for 96 hours.[9]

  • Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC₅₀, the concentration that is lethal to 50% of the fish, is determined.[9]

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD TG 305)

This test determines the potential for a chemical to accumulate in fish from water.

  • Test Organism: A suitable fish species, such as carp.

  • Method: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in the water. In the depuration phase, the fish are transferred to clean water.

  • Endpoint: The concentration of the test substance in the fish tissue is measured at intervals during both phases. The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[10][11]

Mammalian Toxicity: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This study provides information on the potential health hazards from repeated exposure and on reproductive and developmental effects.

  • Test Animal: Typically rats.

  • Method: The test substance is administered orally (e.g., by gavage) to male and female rats at three or more dose levels for a specified period before mating, during mating, and for females, throughout gestation and lactation.[12]

  • Endpoints: Observations include clinical signs, body weight, food consumption, hematology, clinical biochemistry, organ weights, and histopathology for repeated dose toxicity. Reproductive and developmental endpoints include fertility, gestation length, litter size, and pup viability and growth.[13]

Visualizations

Environmental Fate Workflow

Environmental_Fate_Workflow cluster_release Chemical Release cluster_distribution Environmental Distribution cluster_processes Fate Processes cluster_receptors Environmental Receptors Release This compound Release (Industrial Processes, Solvent Use) Air Atmosphere Release->Air Water Water Release->Water Soil Soil & Sediment Release->Soil Photodegradation Atmospheric Photodegradation (t½ ≈ 2 days) Air->Photodegradation Biodegradation Limited Biodegradation ('Not readily biodegradable') Water->Biodegradation Bioaccumulation Bioaccumulation (BCF: 320-629) Water->Bioaccumulation Adsorption Adsorption to Soil/Sediment Water->Adsorption Humans Humans Water->Humans Drinking Water Soil->Biodegradation Aquatic_Organisms Aquatic Organisms Bioaccumulation->Aquatic_Organisms Terrestrial_Organisms Terrestrial Organisms Adsorption->Terrestrial_Organisms Aquatic_Organisms->Humans Food Chain

Caption: Workflow of the environmental fate of this compound.

Hypothesized Metabolic and Toxicity Pathway

Disclaimer: The following diagram illustrates a hypothesized signaling pathway for the toxicity of this compound based on the known metabolism of similar aromatic hydrocarbons and the observed liver and kidney toxicity. Direct experimental evidence for these specific pathways in relation to this compound is limited.

Toxicity_Pathway cluster_exposure Exposure cluster_metabolism Metabolism (Liver) cluster_toxicity Toxicity Mechanisms cluster_outcome Toxicological Outcomes Exposure This compound Exposure Metabolism Phase I Metabolism (Cytochrome P450) Exposure->Metabolism Metabolites Reactive Metabolites (e.g., Epoxides, Quinones) Metabolism->Metabolites PhaseII Phase II Metabolism (Conjugation) Metabolites->PhaseII Oxidative_Stress Oxidative Stress (ROS Generation) Metabolites->Oxidative_Stress Excretion Excretion PhaseII->Excretion Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Inflammation Inflammation Cellular_Damage->Inflammation Liver_Toxicity Hepatotoxicity (Cell Swelling, Increased Liver Weight) Cellular_Damage->Liver_Toxicity Kidney_Toxicity Nephrotoxicity (Increased Kidney Weight) Cellular_Damage->Kidney_Toxicity Inflammation->Liver_Toxicity Inflammation->Kidney_Toxicity

Caption: Hypothesized metabolic activation and toxicity pathway of this compound.

Conclusion

This compound is a chemical with low to moderate persistence in the environment, primarily due to atmospheric photodegradation. It is not readily biodegradable and has a low to moderate potential for bioaccumulation in aquatic organisms. The acute toxicity to aquatic life varies, with fish being the most sensitive species tested. In mammals, this compound exhibits low acute toxicity but can cause liver and kidney effects upon repeated exposure at moderate to high doses. It does not appear to be genotoxic or a reproductive toxicant at the doses tested. The hypothesized mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce oxidative stress and cellular damage in target organs. Further research is needed to fully elucidate the specific signaling pathways involved in its toxicity.

References

An In-depth Technical Guide to the Industrial Manufacturing of 1,4-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial manufacturing processes for 1,4-Diethylbenzene (p-DEB), a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). This document details the core synthesis methodologies, purification techniques, and relevant applications, with a focus on quantitative data and experimental protocols.

Introduction

This compound (p-DEB) is an aromatic hydrocarbon with the chemical formula C₆H₄(C₂H₅)₂. It is a colorless liquid with a characteristic aromatic odor. Industrially, p-DEB is of significant interest due to its applications as a solvent and, more importantly, as a precursor in the production of divinylbenzene (B73037) and as a key starting material for the synthesis of specialized chemicals, including pharmaceuticals. This guide will delve into the primary manufacturing routes: the alkylation of benzene (B151609) with ethylene (B1197577) and the disproportionation of ethylbenzene (B125841).

Core Manufacturing Processes

The industrial production of this compound is primarily achieved through two catalytic pathways. The choice of method often depends on the available feedstock and the desired product purity.

Alkylation of Benzene with Ethylene

The direct alkylation of benzene with ethylene is a common method for producing ethylbenzene and, as a byproduct, diethylbenzene isomers. By optimizing reaction conditions and catalyst selection, the selectivity towards this compound can be enhanced.

Reaction:

C₆H₆ + 2 C₂H₄ → C₆H₄(C₂H₅)₂

This electrophilic substitution reaction is typically catalyzed by solid acid catalysts, most notably zeolites, or by Lewis acids such as aluminum chloride.[1] Zeolite catalysts are often preferred in modern industrial settings due to their shape-selectivity, which can favor the formation of the para isomer, and their reduced environmental impact compared to traditional Lewis acid catalysts.

Experimental Protocol: Zeolite-Catalyzed Gas-Phase Alkylation

A laboratory-scale simulation of an industrial gas-phase alkylation process can be conducted as follows:

  • Catalyst Preparation: A modified HZSM-5 zeolite catalyst is prepared. The modification can involve techniques such as silylation to control the pore size and enhance para-selectivity.

  • Reactor Setup: A fixed-bed down-pass flow reactor is loaded with the prepared zeolite catalyst.

  • Reaction Conditions:

    • Benzene and ethylene are introduced into the reactor at a specific molar ratio.

    • The reaction is carried out at elevated temperatures and atmospheric or higher pressures.

    • The weight hourly space velocity (WHSV) is controlled to manage reactant residence time.

  • Product Analysis: The reactor effluent is cooled and the liquid product is collected. The product mixture is then analyzed by gas chromatography (GC) to determine the conversion of benzene and the selectivity for this compound and other isomers.

Quantitative Data for Alkylation of Benzene with Ethylene

CatalystTemperature (°C)PressureBenzene:Ethylene Molar RatioWHSV (h⁻¹)Benzene Conversion (%)p-DEB Selectivity (%)Reference
BXE ALKCAT Zeolite (30% ZSM-5)300 - 450Atmospheric1:1 - 6:10.1 - 150Varies with conditionsNot specified for p-DEB[2]
Zeolite Catalyst220 - 2553.4 MPaExcess BenzeneNot SpecifiedNearly 100% (Ethylene)Not specified for p-DEB
Disproportionation of Ethylbenzene

The disproportionation (or transalkylation) of ethylbenzene is another significant industrial route for the production of diethylbenzene isomers. In this process, two molecules of ethylbenzene react to form one molecule of benzene and one molecule of diethylbenzene.

Reaction:

2 C₆H₅C₂H₅ ⇌ C₆H₆ + C₆H₄(C₂H₅)₂

This reversible reaction is also catalyzed by solid acids, with zeolites being the catalysts of choice for their ability to be tailored for high para-selectivity.

Experimental Protocol: Zeolite-Catalyzed Disproportionation of Ethylbenzene

  • Catalyst Preparation: A shape-selective zeolite catalyst, such as a modified HZSM-5, is prepared and activated.

  • Reactor Setup: A fixed-bed reactor is charged with the catalyst.

  • Reaction Conditions:

    • Ethylbenzene is fed into the reactor.

    • The reaction is conducted at a specific temperature and pressure.

    • The liquid hourly space velocity (LHSV) is maintained to control the reaction time.

  • Product Collection and Analysis: The product stream from the reactor is cooled, and the liquid products are collected. The composition of the product mixture (benzene, unreacted ethylbenzene, and diethylbenzene isomers) is determined using gas chromatography.

Quantitative Data for Disproportionation of Ethylbenzene

CatalystTemperature (°C)PressureLHSV (h⁻¹)Ethylbenzene Conversion (%)p-DEB Selectivity (%)Reference
Modified HZSM-5280 - 325Not Specified1Not SpecifiedHigh
Multi-silylated ZSM-5/80300Not SpecifiedNot Specified24.1093.63
Multi-silylated ZSM-5/80 (partially coked)300Not SpecifiedNot Specified15.7798.25

Purification of this compound

The output from the synthesis reactors is a mixture of ortho-, meta-, and para-diethylbenzene isomers, along with unreacted starting materials and other byproducts. The separation of this compound from this mixture is a critical and challenging step due to the close boiling points of the isomers.

Fractional Distillation

Fractional distillation can be used to separate the diethylbenzene isomers, but it is an energy-intensive process requiring tall columns with a high number of theoretical plates.[3] A multi-column distillation train is typically employed.

Adsorptive Separation (Parex Process)

A more efficient method for separating p-diethylbenzene is through selective adsorption, a technology commercially known as the Parex process.[4] This process utilizes a solid adsorbent that selectively adsorbs the para isomer from the liquid-phase mixture of isomers.

Experimental Protocol: Selective Adsorption

  • Adsorbent Selection: A suitable adsorbent, often a specific type of zeolite, is chosen based on its selectivity for this compound.

  • Adsorption Column: A column is packed with the adsorbent.

  • Separation Process:

    • The mixture of diethylbenzene isomers is fed into the column.

    • The this compound is selectively adsorbed onto the solid phase.

    • A desorbent is used to flush out the less-adsorbed ortho and meta isomers.

    • The desorbent is then changed to release the adsorbed this compound.

  • Product Recovery: The streams containing the purified isomers and the desorbent are collected separately and further purified by distillation to remove the desorbent.

Industrially, this process is often carried out in a simulated moving bed (SMB) system, which allows for a continuous separation process.[4][5]

Application in Drug Development: Synthesis of Indacaterol (B1671819) Intermediate

This compound is a valuable precursor in the synthesis of active pharmaceutical ingredients. A notable example is its use in the preparation of 2-amino-5,6-diethylindan, a key intermediate in the synthesis of Indacaterol, an ultra-long-acting β2-adrenergic agonist used for the treatment of chronic obstructive pulmonary disease (COPD).[6][7]

The synthesis pathway from this compound to the indan (B1671822) intermediate involves several steps, including acylation, reduction, and cyclization reactions.

Visualizations of Processes and Pathways

Diagram 1: Overall Industrial Manufacturing Process of this compound

G cluster_synthesis Synthesis Routes cluster_purification Purification Benzene Benzene Alkylation Reactor Alkylation Reactor Benzene->Alkylation Reactor Ethylene Ethylene Ethylene->Alkylation Reactor Ethylbenzene Ethylbenzene Disproportionation Reactor Disproportionation Reactor Ethylbenzene->Disproportionation Reactor Isomer Mixture Isomer Mixture Alkylation Reactor->Isomer Mixture Disproportionation Reactor->Isomer Mixture Distillation Column Distillation Column Isomer Mixture->Distillation Column Adsorptive Separation (SMB) Adsorptive Separation (SMB) Isomer Mixture->Adsorptive Separation (SMB) This compound This compound Distillation Column->this compound o,m-Isomers o,m-Isomers Distillation Column->o,m-Isomers Adsorptive Separation (SMB)->this compound Adsorptive Separation (SMB)->o,m-Isomers

Caption: Overall manufacturing workflow for this compound.

Diagram 2: Simulated Moving Bed (SMB) Process for Isomer Separation

G cluster_smb Simulated Moving Bed (SMB) Unit c1 Column 1 c2 Column 2 c1->c2 c3 Column 3 c2->c3 Raffinate (o,m-DEB + Desorbent) Raffinate (o,m-DEB + Desorbent) c2->Raffinate (o,m-DEB + Desorbent) c4 Column 4 c3->c4 c4->c1 Extract (p-DEB + Desorbent) Extract (p-DEB + Desorbent) c4->Extract (p-DEB + Desorbent) Feed (Isomer Mix) Feed (Isomer Mix) Feed (Isomer Mix)->c2 Desorbent Desorbent Desorbent->c1

Caption: Simplified schematic of a 4-zone Simulated Moving Bed.

Diagram 3: Synthesis Pathway of Indacaterol Intermediate

G This compound This compound Acylation Acylation This compound->Acylation Diethylacetophenone Diethylacetophenone Acylation->Diethylacetophenone Reaction with Hydrazine Reaction with Hydrazine Diethylacetophenone->Reaction with Hydrazine Hydrazone Intermediate Hydrazone Intermediate Reaction with Hydrazine->Hydrazone Intermediate Wolff-Kishner Reduction Wolff-Kishner Reduction Hydrazone Intermediate->Wolff-Kishner Reduction 5,6-Diethylindan 5,6-Diethylindan Wolff-Kishner Reduction->5,6-Diethylindan Amination Amination 5,6-Diethylindan->Amination 2-Amino-5,6-diethylindan 2-Amino-5,6-diethylindan Amination->2-Amino-5,6-diethylindan

Caption: Synthesis of a key intermediate for Indacaterol.

References

Aromatic Substitution Reactions on 1,4-Diethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic aromatic substitution (EAS) reactions on 1,4-diethylbenzene. This symmetrically substituted aromatic hydrocarbon serves as a valuable starting material in organic synthesis, offering a platform for the introduction of various functional groups. This document details the key substitution reactions—nitration, halogenation, sulfonation, and Friedel-Crafts acylation—providing insights into reaction mechanisms, regioselectivity, experimental protocols, and quantitative data.

Core Concepts: Directing Effects of Ethyl Groups

The two ethyl groups on the benzene (B151609) ring are activating, electron-donating groups.[1] They direct incoming electrophiles primarily to the ortho positions relative to themselves. In the case of this compound, all four available positions on the ring (2, 3, 5, and 6) are chemically equivalent due to the molecule's symmetry. Therefore, monosubstitution will yield a single product.

The ethyl groups activate the ring towards electrophilic attack by stabilizing the intermediate carbocation (the arenium ion or sigma complex) through an inductive effect. This increased reactivity makes this compound more susceptible to substitution than benzene itself.

Nitration of this compound

The introduction of a nitro group (-NO₂) onto the this compound ring is a fundamental transformation, yielding 1,4-diethyl-2-nitrobenzene. This reaction is typically achieved using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.

Reaction Mechanism and Regioselectivity

The reaction proceeds via the standard electrophilic aromatic substitution mechanism. The electron-rich π-system of the this compound ring attacks the nitronium ion. The resulting arenium ion is stabilized by resonance, with the positive charge delocalized over the ring. The ethyl groups help to stabilize this intermediate. Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the nitro-substituted product. Due to the symmetry of the starting material, only one monosubstituted product, 1,4-diethyl-2-nitrobenzene, is formed.

Nitration_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- 1,4-DEB This compound Sigma_Complex Arenium Ion (Sigma Complex) 1,4-DEB->Sigma_Complex + NO₂⁺ Product 1,4-Diethyl-2-nitrobenzene Sigma_Complex->Product - H⁺

Diagram 1: General mechanism for the nitration of this compound.
Experimental Protocol: Nitration of this compound

Materials:

  • This compound

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

  • While maintaining the low temperature, add this compound dropwise to the stirred nitrating mixture.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20-25 °C) for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 1,4-diethyl-2-nitrobenzene by vacuum distillation or column chromatography.

Quantitative Data: While specific yield data for the nitration of this compound is not readily available in the searched literature, similar reactions with other alkylbenzenes suggest that good to excellent yields can be expected under optimized conditions.

ProductReagentsConditionsYieldReference
1,4-Diethyl-2-nitrobenzeneConc. HNO₃, Conc. H₂SO₄0-25 °CN/A

Halogenation of this compound

Halogenation involves the substitution of a hydrogen atom with a halogen (typically chlorine or bromine). This reaction is a key step in the synthesis of various intermediates.

Reaction Mechanism and Regioselectivity

The halogenation of this compound is an electrophilic aromatic substitution that requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst polarizes the halogen molecule, creating a more potent electrophile that can be attacked by the aromatic ring. As with nitration, the reaction proceeds through a sigma complex intermediate, and due to the symmetry of this compound, a single monosubstituted product is formed (e.g., 2-bromo-1,4-diethylbenzene).

Halogenation_Workflow start Start: this compound reagents Halogen (Br₂ or Cl₂) Lewis Acid Catalyst (FeBr₃ or AlCl₃) reaction Electrophilic Aromatic Substitution start->reaction reagents->reaction workup Work-up: 1. Quenching 2. Extraction 3. Washing 4. Drying reaction->workup purification Purification: (e.g., Distillation) workup->purification product Product: 2-Halo-1,4-diethylbenzene purification->product

Diagram 2: General experimental workflow for the halogenation of this compound.
Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or Iron filings

  • Carbon Tetrachloride (or another suitable solvent)

  • Sodium Thiosulfate (B1220275) Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask protected from moisture, dissolve this compound in carbon tetrachloride.

  • Add the iron(III) bromide catalyst (or iron filings, which will react with bromine to form FeBr₃ in situ).

  • Slowly add a solution of bromine in carbon tetrachloride to the stirred mixture at room temperature. The reaction is exothermic and may require cooling.

  • After the addition is complete, continue stirring until the red color of the bromine disappears.

  • Wash the reaction mixture with water and then with a sodium thiosulfate solution to remove any unreacted bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the resulting 2-bromo-1,4-diethylbenzene (B1287423) by vacuum distillation.

Quantitative Data:

ProductReagentsCatalystYieldReference
2-Bromo-1,4-diethylbenzeneBr₂FeBr₃N/A
2-Chloro-1,4-diethylbenzeneCl₂AlCl₃N/A

Sulfonation of this compound

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) or concentrated sulfuric acid alone.[2] The electrophile in this reaction is SO₃.

Reaction Mechanism and Regioselectivity

The mechanism involves the attack of the benzene ring on the sulfur trioxide molecule. A key feature of sulfonation is its reversibility.[3] Heating the sulfonic acid in the presence of dilute aqueous acid can reverse the reaction, removing the sulfonic acid group. This property makes the sulfonic acid group a useful temporary blocking group in multi-step syntheses. For this compound, sulfonation leads to the formation of this compound-2-sulfonic acid.

Sulfonation_Mechanism 1,4-DEB This compound Sigma_Complex Arenium Ion (Sigma Complex) 1,4-DEB->Sigma_Complex + SO₃ SO3 SO₃ Intermediate Intermediate Sigma_Complex->Intermediate Proton Transfer Product This compound-2-sulfonic acid Intermediate->Product Tautomerization

Diagram 3: Mechanism of sulfonation of this compound.
Experimental Protocol: Sulfonation of this compound

Materials:

  • This compound

  • Fuming Sulfuric Acid (Oleum) or Concentrated Sulfuric Acid

  • Ice

  • Saturated Sodium Chloride Solution

Procedure:

  • Carefully add this compound to fuming sulfuric acid (or concentrated sulfuric acid) in a flask, controlling the temperature with an ice bath.

  • Heat the reaction mixture at a controlled temperature for several hours.

  • Cool the reaction mixture and carefully pour it into a beaker containing ice and a saturated sodium chloride solution.

  • The sulfonic acid will precipitate as its sodium salt.

  • Collect the solid product by filtration and wash it with a cold sodium chloride solution.

  • The free sulfonic acid can be obtained by treating the sodium salt with a strong acid.

Quantitative Data:

ProductReagentsConditionsYieldReference
This compound-2-sulfonic acidFuming H₂SO₄ or Conc. H₂SO₄HeatingN/A

Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation is a powerful method for introducing an acyl group (-COR) onto an aromatic ring, forming a ketone. The reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Reaction Mechanism and Regioselectivity

The Lewis acid catalyst reacts with the acyl halide or anhydride to form a highly electrophilic acylium ion (R-C=O⁺). This ion is then attacked by the aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. The reaction with this compound will produce a single monoacylated product, for example, 2-acetyl-1,4-diethylbenzene when using acetyl chloride.

FCAcylation_Workflow start Start: This compound reagents Acyl Halide (e.g., Acetyl Chloride) Lewis Acid Catalyst (AlCl₃) reaction Friedel-Crafts Acylation start->reaction reagents->reaction workup Work-up: 1. Hydrolysis 2. Extraction 3. Neutralization 4. Drying reaction->workup purification Purification: (e.g., Distillation or Crystallization) workup->purification product Product: 2-Acyl-1,4-diethylbenzene purification->product

Diagram 4: General experimental workflow for the Friedel-Crafts acylation of this compound.
Experimental Protocol: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (dilute)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask equipped with a stirrer and a reflux condenser (with a drying tube), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath and slowly add acetyl chloride.

  • Add this compound dropwise to the stirred mixture, maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the 2-acetyl-1,4-diethylbenzene by vacuum distillation.

Quantitative Data:

ProductReagentsCatalystYieldReference
2-Acetyl-1,4-diethylbenzeneAcetyl ChlorideAlCl₃N/A

Conclusion

This compound is a versatile substrate for a range of electrophilic aromatic substitution reactions. The activating and ortho-directing nature of the two ethyl groups, combined with the molecule's symmetry, leads to the formation of single monosubstituted products in high regioselectivity. The reactions detailed in this guide—nitration, halogenation, sulfonation, and Friedel-Crafts acylation—provide access to a variety of functionalized this compound derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While specific quantitative data for these reactions on this compound are not extensively reported in readily available literature, the provided protocols, based on well-established procedures for similar aromatic compounds, offer a solid foundation for further research and development.

References

The Discovery and Synthesis of 1,4-Diethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Diethylbenzene (p-DEB) is a significant aromatic hydrocarbon with considerable industrial importance, primarily serving as a selective desorbent in the separation of p-xylene (B151628) from C8 aromatic mixtures. Its synthesis is deeply rooted in the foundational principles of organic chemistry, particularly the advent of the Friedel-Crafts reaction. This technical guide provides a comprehensive overview of the historical context of its discovery and the evolution of its synthesis, detailing key experimental methodologies and quantitative data for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Context: The Dawn of Aromatic Alkylation

The discovery of this compound is not attributed to a single, isolated event but is rather a consequence of the groundbreaking work of Charles Friedel and James Crafts in 1877. Their development of the eponymous Friedel-Crafts reaction, a method for the alkylation and acylation of aromatic rings, opened up a new realm of synthetic possibilities. While their initial publications focused on the synthesis of amylbenzene, the general applicability of the reaction to various alkyl halides and aromatic hydrocarbons laid the groundwork for the preparation of a wide array of substituted benzenes, including diethylbenzenes.

The early synthesis of diethylbenzene isomers was often a result of reacting benzene (B151609) with an ethylating agent, such as ethyl chloride or ethanol (B145695), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). These early methods typically produced a mixture of ortho-, meta-, and para-isomers, with the para-isomer being a component of this mixture. The challenge for chemists then became the separation of these isomers and the development of methods to selectively synthesize the desired this compound.

Key Synthesis Methodologies

The commercial production and laboratory synthesis of this compound have evolved to favor methods that offer high selectivity for the para-isomer. The primary routes of synthesis are:

  • Alkylation of Benzene with Ethylene (B1197577): This is the most common industrial method, where benzene is reacted with ethylene in the presence of a catalyst. While this reaction primarily produces ethylbenzene (B125841), diethylbenzenes are significant byproducts.

  • Alkylation of Ethylbenzene with Ethanol: This method involves the reaction of ethylbenzene with ethanol, typically over a shape-selective catalyst, to favor the formation of p-diethylbenzene.

  • Disproportionation of Ethylbenzene: In this process, ethylbenzene is converted into benzene and a mixture of diethylbenzenes.

  • Transalkylation of Polyethylbenzenes: This process involves the reaction of polyethylbenzenes (such as triethylbenzene) with benzene to produce ethylbenzene and diethylbenzene, helping to manage the isomer distribution.

The choice of catalyst is crucial in directing the selectivity of these reactions. While traditional Lewis acids like aluminum chloride are effective, modern processes increasingly rely on solid acid catalysts, particularly zeolites such as ZSM-5. These microporous materials offer shape-selectivity, favoring the formation of the sterically less hindered para-isomer within their pore structures.

Quantitative Data on Synthesis Methods

The following tables summarize quantitative data from various synthesis methods for this compound, providing a comparative overview of reaction conditions and outcomes.

Table 1: Alkylation of Benzene with Ethylene

ParameterValueReference
Catalyst Zeolite (e.g., ZSM-5)[1]
Temperature 150 - 250 °C[1]
Pressure 20 - 40 atm[1]
Benzene:Ethylene Molar Ratio 5:1 to 10:1[1]
Ethylbenzene Selectivity > 90%[1]
p-Diethylbenzene in Diethylbenzene Fraction ~30-40% (without shape-selective catalyst)[2]

Table 2: Alkylation of Ethylbenzene with Ethanol

ParameterValueReference
Catalyst Modified HZSM-5[3]
Temperature 200 - 400 °C[3]
Pressure Atmospheric[3]
Ethylbenzene:Ethanol Molar Ratio 2:1 to 5:1[3]
p-Diethylbenzene Selectivity > 95%[3]
Ethylbenzene Conversion 20 - 40%[3]

Table 3: Disproportionation of Ethylbenzene

ParameterValueReference
Catalyst Modified ZSM-5 (e.g., with MgO, SiO₂)[4]
Temperature 350 - 500 °C[4]
Pressure Atmospheric to 20 atm[4]
p-Diethylbenzene Selectivity up to 98.6%[4]
Ethylbenzene Conversion 25 - 35%[4]

Table 4: Transalkylation of Diethylbenzene with Benzene

ParameterValueReference
Catalyst β-zeolite or Y-zeolite[5]
Temperature 180 - 270 °C[5]
Pressure 30 - 50 bar[5]
Benzene:Diethylbenzene Molar Ratio 3:1 to 10:1[5]
Ethylbenzene Yield > 90%[5]

Experimental Protocols

1. Synthesis of p-Diethylbenzene via Alkylation of Ethylbenzene with Ethanol over Modified HZSM-5

This protocol describes a typical laboratory-scale synthesis using a shape-selective zeolite catalyst.

  • Catalyst Preparation:

    • The parent HZSM-5 zeolite is modified by impregnation with a solution of a modifying agent (e.g., magnesium acetate, boric acid).

    • The impregnated zeolite is then dried and calcined at high temperatures (e.g., 550 °C) to obtain the final modified catalyst.[3]

  • Alkylation Reaction:

    • A fixed-bed reactor is packed with the modified HZSM-5 catalyst.

    • The catalyst is pre-treated in a stream of inert gas (e.g., nitrogen) at an elevated temperature (e.g., 400 °C).

    • A feed mixture of ethylbenzene and ethanol (e.g., molar ratio of 3:1) is vaporized and passed over the catalyst bed.

    • The reaction is carried out at a specified temperature (e.g., 350 °C) and atmospheric pressure.

    • The product stream is cooled, and the liquid products are collected.

  • Product Analysis:

    • The product mixture is analyzed by gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity for this compound.

2. Synthesis of p-Diethylbenzene via Disproportionation of Ethylbenzene over Modified ZSM-5

This protocol outlines a procedure for the shape-selective disproportionation of ethylbenzene.

  • Catalyst Modification:

    • ZSM-5 zeolite is modified by chemical liquid deposition (CLD) of silica (B1680970) to narrow the pore openings.

    • The silica-modified ZSM-5 is then impregnated with a magnesium salt solution and calcined to introduce MgO, which passivates external acid sites.[4]

  • Disproportionation Reaction:

    • The modified catalyst is loaded into a fixed-bed reactor.

    • The catalyst is activated under a flow of inert gas at high temperature.

    • Vaporized ethylbenzene is passed over the catalyst at the desired reaction temperature (e.g., 450 °C) and pressure.

    • The effluent from the reactor is condensed and collected.

  • Product Analysis:

    • The composition of the product is determined by GC to quantify the conversion of ethylbenzene and the selectivity towards p-diethylbenzene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for the synthesis and analysis of this compound.

Friedel_Crafts_Alkylation Benzene Benzene Ethylbenzene Ethylbenzene Benzene->Ethylbenzene + Ethylene Ethylene Ethylene Catalyst Zeolite Catalyst Catalyst->Ethylbenzene p_DEB This compound Catalyst->p_DEB o_m_DEB o,m-Diethylbenzenes Catalyst->o_m_DEB Ethylbenzene->p_DEB + Ethylene (Shape Selective) Ethylbenzene->o_m_DEB + Ethylene (Non-Selective)

Caption: Friedel-Crafts alkylation of benzene with ethylene.

Disproportionation_Transalkylation cluster_disprop Disproportionation cluster_transalkyl Transalkylation Ethylbenzene1 2x Ethylbenzene Benzene1 Benzene Ethylbenzene1->Benzene1 DEB_mixture Diethylbenzene Mixture Ethylbenzene1->DEB_mixture Polyethylbenzene Polyethylbenzene Ethylbenzene2 Ethylbenzene Polyethylbenzene->Ethylbenzene2 Diethylbenzene Diethylbenzene Polyethylbenzene->Diethylbenzene Benzene2 Benzene Benzene2->Ethylbenzene2 Benzene2->Diethylbenzene

Caption: Disproportionation and transalkylation pathways.

Experimental_Workflow Catalyst_Prep Catalyst Preparation (e.g., Zeolite Modification) Reaction_Setup Fixed-Bed Reactor Setup Catalyst_Prep->Reaction_Setup Reaction Alkylation / Disproportionation Reaction Reaction_Setup->Reaction Product_Collection Product Condensation & Collection Reaction->Product_Collection Analysis Gas Chromatography (GC) Analysis Product_Collection->Analysis Data_Processing Data Processing (Conversion & Selectivity Calculation) Analysis->Data_Processing

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound is a testament to the enduring legacy of the Friedel-Crafts reaction and the continuous innovation in catalysis. From its origins as a component in a mixture of isomers, the development of shape-selective zeolite catalysts has enabled its highly selective production. The methodologies outlined in this guide, supported by quantitative data and detailed protocols, provide a solid foundation for researchers and professionals engaged in the synthesis and application of this important industrial chemical. Future advancements in catalyst design and process optimization will likely lead to even more efficient and sustainable methods for the production of this compound.

References

1,4-Diethylbenzene: A Technical Guide to Its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and anthropogenic sources of 1,4-diethylbenzene, an aromatic hydrocarbon of interest in various scientific and industrial fields. While primarily recognized as a synthetic chemical intermediate and a component of petroleum products, this document collates available data on its presence in the natural environment, including flora and environmental matrices. This guide also presents detailed experimental protocols for the extraction and quantification of this compound, intended to support further research and analysis.

Introduction

This compound (p-diethylbenzene) is a disubstituted aromatic compound with the chemical formula C₁₀H₁₄. It is a colorless liquid with a characteristic aromatic odor. While its primary role in commerce is as a solvent and an intermediate in the synthesis of other organic compounds, its presence in both natural and anthropogenic contexts warrants a detailed examination for researchers in environmental science, natural product chemistry, and toxicology. This guide aims to be a centralized resource for professionals requiring in-depth technical information on the origins of this compound.

Natural Occurrence

The natural occurrence of this compound is not widely documented, and quantitative data is scarce. However, it has been identified as a volatile organic compound (VOC) in some plant species. Its presence in the natural environment is generally at low concentrations, often as part of a complex mixture of volatile compounds.

Floral and Faunal Sources

This compound has been reported as a floral volatile compound in a few plant species, suggesting a potential role in plant-insect interactions or as a byproduct of metabolic processes.

  • Xylopia aromatica : The essential oil of this plant, commonly known as "pimenta-de-macaco," is known to contain a variety of aromatic compounds. While some studies on the essential oil composition of Xylopia species have been conducted, the presence and concentration of this compound are not consistently reported, indicating it may be a minor component or vary depending on the specific chemotype, geographical origin, and extraction method.

  • Rollinia insignis : This tropical fruit-bearing tree is another species where this compound has been identified as a volatile component[1].

  • Other Plants : The compound has also been associated with Anaxagorea dolichocarpa and Duguetia asterotricha[2].

It is important to note that while identified, the concentrations in these natural sources are often not quantified in the available literature.

Food and Beverages

This compound has been detected in trace amounts in certain food products, likely arising from both natural origins and environmental or process-related contamination.

  • Coffee : As a volatile aromatic compound, this compound has been identified in roasted coffee beans. The complex chemical transformations that occur during the roasting process generate a wide array of volatile compounds that contribute to the final aroma profile.

  • Seafood : Unquantified amounts of this compound have been detected in crab meat and boiled shrimp, which may be indicative of bioaccumulation from environmental sources[3].

Anthropogenic and Industrial Sources

The most significant sources of this compound in the environment are of anthropogenic origin, primarily related to the petrochemical industry.

Petroleum Products

This compound is a natural constituent of crude oil and is present in various refined petroleum products.

  • Gasoline and Diesel Fuel : It is a component of gasoline, where it contributes to the overall aromatic content. Its concentration in gasoline can vary but is generally a minor fraction of the total aromatic hydrocarbons[4][5].

  • Kerosene (B1165875) and Fuel Oil : The compound is also found in kerosene and No. 2 fuel oil[4].

Industrial Processes and Byproducts

This compound is produced and used in several industrial applications, leading to potential environmental release.

  • Chemical Intermediate : It serves as a raw material in the chemical industry for the synthesis of other compounds, such as divinylbenzene, which is used in the production of ion-exchange resins and specialty polymers[6].

  • Solvent : Due to its solvent properties, it is used in paints, coatings, and for various extraction and reaction processes in the chemical industry[7].

  • Combustion Byproduct : As a component of fuels, this compound is released into the atmosphere as a product of combustion from vehicle engines[4].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from various sources. It is important to note the scarcity of quantitative data for natural occurrences.

Table 1: Concentration of this compound in Anthropogenic Sources and Environmental Media

Source/MediumConcentration RangeNotes
Gasoline 0.10% by weightComponent of the aromatic fraction of gasoline[4].
Urban/Suburban Air 0.250 ppbV (median) - 3 ppbVDetected in numerous urban air quality studies[4].
Drinking Water 12 ng/LDetected in a survey of US cities' drinking water[4].
River Water Not consistently detected; when present, typically in the low µg/L rangeConcentrations are highly dependent on proximity to pollution sources[8][9][10].
Sediment Estimated concentration: 4.6 x 10⁻³ mg/kgBased on fugacity modeling[11].

Table 2: Reported Composition of Essential Oil from Xylopia aromatica (Example Analysis)

CompoundRelative Percentage (%)
Bicyclogermacrene36.5
Spathulenol20.5
Limonene36.4 (in fruit oil)
α-Pinene19.2 (in fruit oil)
β-Pinene13.3 (in fruit oil)
Note: This table presents the major components of Xylopia aromatica essential oil from a specific study. This compound was not reported as a major constituent in this analysis, highlighting its likely low concentration in this natural source.[12][13]

Experimental Protocols

The analysis of this compound, a volatile organic compound, typically involves chromatographic methods, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common and powerful technique. The choice of sample preparation method is critical and depends on the matrix.

Protocol 1: Headspace GC-MS Analysis of this compound in Coffee

This protocol is suitable for the qualitative and semi-quantitative analysis of volatile aromatic compounds in roasted coffee beans.

1. Sample Preparation: a. Grind roasted coffee beans to a uniform, fine powder. b. Accurately weigh approximately 2 g of the ground coffee into a 20 mL headspace vial. c. Add an internal standard solution if quantitative analysis is required. d. Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2. Headspace Extraction: a. Place the vial in a headspace autosampler. b. Incubate the sample at a controlled temperature (e.g., 80°C) for a set period (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Injection: Transfer a known volume of the headspace gas (e.g., 1 mL) to the GC injector, typically in splitless mode to enhance sensitivity.
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 150°C at a rate of 5°C/min.
  • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-350.

4. Data Analysis: a. Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The mass spectrum of this compound will show a characteristic molecular ion peak at m/z 134 and a base peak at m/z 105. b. For quantitative analysis, construct a calibration curve using standards of known concentrations.

Protocol 2: Solid-Phase Extraction (SPE) and GC-MS Analysis of this compound in Water

This protocol is designed for the extraction and quantification of this compound from water samples, suitable for environmental monitoring.

1. Sample Collection and Preservation: a. Collect water samples in amber glass bottles with PTFE-lined caps, leaving no headspace. b. If not analyzed immediately, preserve the sample by acidifying to pH < 2 with hydrochloric acid and store at 4°C.

2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol (B129727) followed by deionized water. b. Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a steady flow rate (e.g., 5-10 mL/min). c. After loading, dry the cartridge by passing air or nitrogen through it for 10-15 minutes. d. Elute the trapped analytes with a small volume of a suitable organic solvent, such as dichloromethane (B109758) or hexane (B92381) (e.g., 2 x 2 mL). e. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard before concentration.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Injection: Inject 1 µL of the concentrated extract into the GC inlet in splitless mode.
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
  • Column: A mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial temperature: 35°C, hold for 3 minutes.
  • Ramp to 200°C at 8°C/min.
  • Ramp to 280°C at 20°C/min, hold for 2 minutes. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Scan Mode: Full scan (m/z 45-450) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. For this compound, monitor ions such as m/z 134, 105, and 77.

4. Data Analysis: a. Identify and quantify this compound using a calibration curve prepared from standards that have undergone the same extraction and analysis procedure.

Visualizations

Logical Workflow for Identification and Sourcing of this compound

The following diagram illustrates a logical workflow for the identification and characterization of this compound from a sample matrix.

Sample Sample Acquisition (e.g., Essential Oil, Water, Fuel) Preparation Sample Preparation (Headspace, SPE, LLE) Sample->Preparation Extraction/Concentration Analysis Instrumental Analysis (GC-MS) Preparation->Analysis Injection DataProcessing Data Processing (Chromatogram Analysis, Spectral Matching) Analysis->DataProcessing Raw Data Identification Compound Identification (Retention Time & Mass Spectrum) DataProcessing->Identification Processed Data Quantification Quantification (Internal/External Standard) Identification->Quantification Identified Peak SourceDetermination Source Determination (Natural vs. Anthropogenic) Identification->SourceDetermination Compound Identity Natural Natural Origin (Plant Volatile, etc.) SourceDetermination->Natural Characteristic Markers Anthropogenic Anthropogenic Origin (Petroleum, Industrial) SourceDetermination->Anthropogenic Co-contaminants Profile

References

Methodological & Application

Application Note: Facile Synthesis of 1,4-Di-tert-butylbenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1,4-di-tert-butylbenzene (B89470), a key intermediate in the development of polymers, fragrances, and other specialty chemicals. The procedure employs the well-established Friedel-Crafts alkylation of tert-butylbenzene (B1681246) with tert-butyl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. This method is noted for its reliability and scalability. This document outlines the reaction setup, execution, product isolation, and purification, and includes comprehensive data tables for reagents and expected outcomes. A graphical workflow is also presented to provide a clear, at-a-glance overview of the entire process. This protocol is intended for researchers in organic chemistry and drug development who require a robust method for preparing dialkylated aromatic compounds.

Introduction

The Friedel-Crafts reaction, first discovered in 1877, remains one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry.[1] It is a type of electrophilic aromatic substitution where an aromatic ring is alkylated or acylated.[1] This protocol focuses on the Friedel-Crafts alkylation to produce 1,4-di-tert-butylbenzene. The reaction proceeds by treating tert-butylbenzene with tert-butyl chloride and a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).[1] The Lewis acid facilitates the formation of a tert-butyl carbocation, which then acts as the electrophile.[1] Due to the steric hindrance of the tert-butyl group, the incoming second tert-butyl group is directed primarily to the para position, yielding 1,4-di-tert-butylbenzene as the major product.[1][2] This isomer crystallizes out of the reaction mixture, which helps to drive the equilibrium towards the desired product and prevents further alkylation.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment

Materials:

  • tert-Butylbenzene (C₁₀H₁₄)

  • tert-Butyl chloride (C₄H₉Cl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Methanol (CH₃OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice (H₂O)

  • 10% Sodium hydroxide (B78521) solution (NaOH)

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Internal thermometer

  • Drying tube with calcium chloride

  • Gas trap (two wash bottles)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Recrystallization dish

  • Melting point apparatus

Reagent and Product Data
Compound Formula MW ( g/mol ) Amount (mmol) Volume (mL) Mass (g) Density (g/mL) Melting Point (°C) Boiling Point (°C)
tert-ButylbenzeneC₁₀H₁₄134.2210.01.541.340.867-58169
tert-Butyl chlorideC₄H₉Cl92.5720.02.101.850.841-2551
Aluminum chlorideAlCl₃133.340.75-0.102.48192.4180 (subl.)
Product: 1,4-Di-tert-butylbenzeneC₁₄H₂₂ 190.32 ~7.0 (Theo.) - 1.33 (Theo.) 0.985 76-78 [3]236 [3]

Note: The theoretical yield is based on tert-butylbenzene as the limiting reagent. A typical experimental yield is around 70%.

Detailed Procedure

Reaction Setup:

  • Assemble a dry 100 mL three-neck flask equipped with a magnetic stir bar, an internal thermometer, and a drying tube. The third neck should be sealed with a septum for the addition of the catalyst.

  • Set up a gas trap connected to the drying tube to neutralize the HCl gas produced during the reaction. The trap should consist of two wash bottles, the first empty (as a safety trap) and the second containing a 10% sodium hydroxide solution.

  • Place the reaction flask in an ice/water bath on a magnetic stirrer.

Reaction Execution:

  • To the reaction flask, add 1.34 g (1.54 mL) of tert-butylbenzene and 1.85 g (2.10 mL) of tert-butyl chloride.

  • Begin stirring and allow the mixture to cool to 0°C.

  • Weigh 0.10 g of anhydrous aluminum chloride quickly to minimize exposure to atmospheric moisture.[1]

  • Carefully add the aluminum chloride to the stirred reaction mixture in small portions over 5 minutes.[1] A solid, light-yellow mixture will begin to form.

  • After the complete addition of the catalyst, stir the mixture in the ice bath for an additional 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 5 minutes.[1][3]

Work-up and Isolation:

  • Quench the reaction by carefully and slowly adding 10 mL of ice-cold water to the flask while stirring.

  • Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and shake well, venting frequently.[1]

  • Separate the layers and collect the organic (ether) layer.

  • Extract the aqueous layer twice more with 10 mL portions of diethyl ether.[1]

  • Combine all organic extracts and dry them over anhydrous sodium sulfate.[1]

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to yield the crude solid product.[1]

Purification:

  • Weigh the crude 1,4-di-tert-butylbenzene.

  • Recrystallize the crude product from a minimal amount of hot methanol.[3]

  • Collect the purified white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the crystals in a desiccator.

Characterization
  • Weigh the final, dried product and calculate the percent yield.

  • Determine the melting point of the purified product. The literature value is 76-78 °C.[3]

  • (Optional) Obtain ¹H NMR and IR spectra to confirm the structure and purity of the product.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from reaction setup to final product characterization.

Friedel_Crafts_Workflow start Start setup 1. Reaction Setup - Assemble dry glassware - Add t-butylbenzene & t-butyl chloride - Cool to 0°C in ice bath start->setup reaction 2. Catalysis & Reaction - Add AlCl₃ catalyst in portions - Stir in ice bath (15 min) - Stir at room temp (5 min) setup->reaction HCl gas evolved workup 3. Work-up & Extraction - Quench with ice-cold water - Extract with diethyl ether (3x) - Dry combined organic layers reaction->workup isolation 4. Product Isolation - Filter drying agent - Evaporate solvent (rotovap) - Obtain crude solid product workup->isolation purification 5. Purification - Recrystallize from hot methanol - Collect crystals via vacuum filtration - Dry final product isolation->purification analysis 6. Characterization - Calculate % yield - Measure melting point - Obtain spectroscopic data (NMR, IR) purification->analysis end End analysis->end

Caption: Workflow for the Friedel-Crafts synthesis of 1,4-di-tert-butylbenzene.

Safety Precautions

  • Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle with care in a dry environment.[1]

  • tert-Butyl chloride: Flammable liquid. Avoid sparks and open flames.

  • Diethyl ether: Extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • HCl Gas: The reaction produces hydrogen chloride gas, which is corrosive and toxic. Use a gas trap to neutralize it.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

References

Application Notes and Protocols for Lab-Scale Dehydrogenation of 1,4-Diethylbenzene to Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Divinylbenzene (B73037) (DVB) is a crucial cross-linking agent used in the synthesis of polymers, ion-exchange resins, and other specialty materials.[1] The controlled synthesis of DVB, particularly the para-isomer (p-DVB) from para-diethylbenzene (p-DEB), is of significant interest. This document provides detailed application notes and protocols for the lab-scale vapor-phase catalytic dehydrogenation of 1,4-diethylbenzene to divinylbenzene. The process involves high-temperature reaction over an iron-based catalyst in the presence of steam. These guidelines are intended to facilitate the safe and efficient laboratory synthesis and analysis of divinylbenzene.

Reaction and Experimental Overview

The dehydrogenation of this compound is an endothermic reaction that proceeds in two steps, first forming ethylvinylbenzene (EVB) as an intermediate, which is then further dehydrogenated to divinylbenzene (DVB). The reaction is favored by high temperatures and low pressures.[2][3]

A typical lab-scale setup involves a fixed-bed flow reactor system. A mixture of this compound and water is vaporized, preheated, and then passed through a heated reactor tube containing the catalyst. The product stream is then cooled, condensed, and collected for analysis and purification.

Below is a diagram illustrating the overall experimental workflow.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Dehydrogenation Reaction cluster_product Product Collection & Analysis Reactant_DEB This compound Pumps HPLC Pumps Reactant_DEB->Pumps Reactant_H2O Deionized Water Reactant_H2O->Pumps Vaporizer Vaporizer & Preheater Pumps->Vaporizer Reactor Fixed-Bed Reactor (Catalyst Bed) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Product_Analysis GC-FID Analysis Separator->Product_Analysis Purification Vacuum Distillation Separator->Purification

Caption: Experimental workflow for the lab-scale dehydrogenation of this compound.

Experimental Protocols

Catalyst Preparation: Iron Oxide on Alumina Support

This protocol describes the preparation of an iron oxide catalyst supported on γ-alumina, which is commonly used for dehydrogenation reactions.[1]

Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • γ-Alumina (γ-Al₂O₃) pellets or powder

  • Deionized water

  • Furnace with temperature control

Procedure:

  • Support Pre-treatment: Calcine the γ-alumina support at 600°C for 3 hours to remove any adsorbed moisture and impurities.

  • Impregnation Solution Preparation: Prepare an aqueous solution of iron(III) nitrate nonahydrate. The concentration should be calculated to achieve the desired weight percentage of Fe₂O₃ on the support (e.g., 4 wt%).

  • Impregnation: Add the calcined γ-alumina to the impregnation solution. Allow the slurry to stand for 24 hours to ensure complete and uniform impregnation of the support.

  • Drying: Decant the excess solution and dry the impregnated support in an oven at 120°C for 4 hours.

  • Calcination: Calcine the dried catalyst in a furnace at 600°C for 4 hours in air to decompose the nitrate precursor and form the iron oxide catalyst.

  • Catalyst Characterization (Optional): The prepared catalyst can be characterized by techniques such as BET surface area analysis, X-ray diffraction (XRD), and temperature-programmed reduction (TPR) to determine its physical and chemical properties.

Dehydrogenation Reaction Protocol

This protocol outlines the procedure for the vapor-phase dehydrogenation of this compound in a lab-scale fixed-bed reactor.

Equipment:

  • Stainless steel tube reactor (e.g., 11.0 mm ID)

  • Tube furnace with temperature controller

  • HPLC pumps for liquid feed

  • Vaporizer/preheater

  • Condenser

  • Gas-liquid separator

  • Mass flow controllers for inert gas (optional)

  • Back pressure regulator (optional)

Procedure:

  • Catalyst Loading: Load a known quantity of the prepared iron oxide/alumina catalyst into the stainless steel tube reactor, securing it in place with quartz wool.

  • System Assembly: Assemble the reactor system as shown in the workflow diagram. Ensure all connections are secure to prevent leaks at high temperatures.

  • Catalyst Activation: Heat the reactor to the desired reaction temperature (e.g., 600-700°C) under a flow of inert gas like nitrogen to activate the catalyst.

  • Reactant Feed: Once the reaction temperature is stable, introduce the this compound and deionized water into the vaporizer using HPLC pumps at a controlled flow rate. A typical steam-to-diethylbenzene weight ratio is between 5:1 and 8:1.[4]

  • Reaction: The vaporized reactants flow through the heated catalyst bed where the dehydrogenation reaction occurs.

  • Product Collection: The hot gaseous product stream from the reactor is passed through a condenser to liquefy the organic and aqueous phases. The condensed liquid is then collected in a gas-liquid separator.

  • Sampling and Analysis: Collect liquid samples from the organic phase for analysis by GC-FID.

Product Analysis by Gas Chromatography (GC-FID)

This protocol details the analysis of the reaction products using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Equipment and Reagents:

  • Gas Chromatograph with FID

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5 or equivalent)

  • Helium or Nitrogen carrier gas

  • Toluene (for desorption)

  • Certified standards of this compound, p-ethylvinylbenzene, and p-divinylbenzene

  • Sorbent tubes (e.g., coconut shell charcoal coated with 4-tert-butylcatechol) for vapor sampling if needed[5][6]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the collected organic product layer in a suitable solvent like toluene.

  • GC Method:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • Carrier Gas Flow Rate: 1-2 mL/min

  • Calibration: Prepare a series of calibration standards of this compound, p-ethylvinylbenzene, and p-divinylbenzene of known concentrations. Inject these standards into the GC to generate a calibration curve for each component.

  • Sample Injection and Analysis: Inject the prepared sample into the GC. Identify the peaks corresponding to the reactants and products based on their retention times compared to the standards.

  • Quantification: Determine the concentration of each component in the sample by comparing its peak area to the calibration curve. Calculate the conversion of this compound and the selectivity for divinylbenzene and ethylvinylbenzene.

Purification by Vacuum Distillation

Due to the high boiling point of divinylbenzene and its tendency to polymerize at elevated temperatures, purification is performed under vacuum.[7]

Equipment:

  • Vacuum distillation apparatus (short-path distillation head is recommended)

  • Vacuum pump

  • Heating mantle with stirrer

  • Cold trap

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol, TBC)

Procedure:

  • Add Inhibitor: Add a polymerization inhibitor, such as TBC, to the crude product mixture before heating. A concentration of 1000-1500 ppm is typically recommended.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease.

  • Evacuation: Slowly evacuate the system using the vacuum pump. A cold trap should be placed between the distillation apparatus and the pump to protect the pump from volatile organic compounds.

  • Distillation: Once a stable vacuum is achieved, begin heating and stirring the distillation flask.

  • Fraction Collection: Collect the different fractions as they distill. The unreacted this compound and ethylvinylbenzene will distill first, followed by divinylbenzene.

  • Storage: Store the purified divinylbenzene in a cool, dark place, and ensure the presence of a polymerization inhibitor.

Data Presentation

The following tables summarize typical experimental conditions and results for the dehydrogenation of this compound.

Table 1: Typical Reaction Conditions

ParameterValueReference
Reaction Temperature600 - 700 °C[4]
PressureAtmospheric or reduced[4]
CatalystIron oxide on alumina[1][2]
Steam/Diethylbenzene Ratio (w/w)5:1 to 8:1[4]
Liquid Hourly Space Velocity (LHSV)1 hr⁻¹[4]

Table 2: Example of Experimental Results with Different Catalysts

CatalystReaction Temp. (°C)DEB Conversion (%)EVB Selectivity (%)DVB Selectivity (%)
Fe₂O₃/Al₂O₃70037~20~5
K-Fe₂O₃/Al₂O₃70042~17~7

Data adapted from Srivastava et al. (2019).[8]

Signaling Pathways and Logical Relationships

The dehydrogenation of this compound to divinylbenzene is a consecutive reaction. The following diagram illustrates this reaction pathway.

reaction_pathway DEB This compound EVB p-Ethylvinylbenzene DEB->EVB -H₂ DVB p-Divinylbenzene EVB->DVB -H₂

References

Application Notes and Protocols for 1,4-Diethylbenzene in High-Temperature Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethylbenzene (p-DEB) is a high-boiling point aromatic solvent that offers a unique combination of properties, making it a valuable tool in organic synthesis, particularly for reactions requiring elevated temperatures. With a boiling point of 182-184°C, it provides a wide operational temperature range, enabling reactions that are sluggish or do not proceed at lower temperatures. Its aromatic nature and relatively low polarity allow it to dissolve a variety of organic compounds, making it a suitable medium for a range of chemical transformations. This document provides detailed application notes and protocols for the use of this compound as a high-boiling point solvent in organic synthesis, with a focus on polymerization reactions.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.

PropertyValue
CAS Number 105-05-5
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
Boiling Point 182-184 °C
Melting Point -43 °C
Density 0.862 g/cm³ at 20 °C
Solubility in Water 24.8 mg/L at 25 °C
Flash Point 55 °C
Autoignition Temperature 430 °C

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is important to avoid contact with skin and eyes and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) before use.

Applications in Organic Synthesis

Due to its high boiling point and solvent properties, this compound is particularly well-suited for high-temperature reactions. One notable application is in the synthesis of conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives, via methods like the Gilch polymerization. These reactions often require elevated temperatures to drive the polymerization and achieve high molecular weight polymers.

Application Example: Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization

The Gilch polymerization is a key method for the synthesis of PPVs, which are important materials in organic electronics. The reaction typically involves the base-induced polymerization of a p-xylylene dichloride monomer. The use of a high-boiling point solvent like this compound can be advantageous in achieving a high degree of polymerization and controlling the polymer's properties.

Reaction Scheme:

Where Ar represents a substituted or unsubstituted phenylene group.

This protocol describes a general procedure for the synthesis of a PPV derivative using a bis(chloromethyl)benzene monomer in this compound.

Materials:

  • α,α'-Dichloro-p-xylene monomer

  • Potassium tert-butoxide (t-BuOK)

  • This compound (anhydrous)

  • Methanol (B129727)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Schlenk line or inert gas manifold

  • Dropping funnel

Procedure:

  • Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is thoroughly dried and flushed with an inert gas (argon or nitrogen).

  • Monomer Solution: In a separate flask, the α,α'-dichloro-p-xylene monomer is dissolved in anhydrous this compound under an inert atmosphere. The typical concentration ranges from 0.1 to 0.5 M.

  • Base Solution: A solution of potassium tert-butoxide (2.2 equivalents) in anhydrous this compound is prepared in a dropping funnel.

  • Polymerization: The monomer solution is heated to reflux (approximately 180°C) with vigorous stirring. The base solution is then added dropwise to the refluxing monomer solution over a period of 1-2 hours.

  • Reaction Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 2-4 hours after the addition of the base is complete.

  • Polymer Precipitation: After cooling to room temperature, the viscous polymer solution is slowly poured into a large volume of methanol with stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed extensively with methanol to remove any unreacted monomer and inorganic salts, and then dried under vacuum.

Quantitative Data (Illustrative):

The following table provides illustrative quantitative data for a typical Gilch polymerization in this compound. Actual results may vary depending on the specific monomer and reaction conditions.

ParameterValue
Monomer Concentration0.2 M
Reaction Temperature180-182 °C
Reaction Time3 hours
Polymer Yield85-95%
Number-Average Molecular Weight (Mn)50,000 - 150,000 g/mol
Polydispersity Index (PDI)2.0 - 3.5

Visualizing the Workflow

The following diagrams illustrate the key steps in the experimental workflow and the logical relationship of using a high-boiling point solvent for this type of polymerization.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Establish Inert Atmosphere B Prepare Monomer Solution in this compound A->B C Prepare Base Solution in this compound A->C D Heat Monomer Solution to Reflux (180-182°C) B->D E Slowly Add Base Solution C->E D->E F Polymerization (2-4 hours) E->F G Cool to Room Temperature F->G H Precipitate Polymer in Methanol G->H I Filter, Wash, & Dry Polymer H->I

Caption: Experimental workflow for Gilch polymerization.

LogicalRelationship A Need for High Molecular Weight Conjugated Polymer B Requires High Reaction Temperature A->B C Choice of High-Boiling Point Solvent B->C D This compound (BP: 182-184°C) C->D E Successful Gilch Polymerization D->E F Desired Polymer Properties Achieved E->F

Caption: Rationale for using this compound.

Conclusion

This compound serves as an effective high-boiling point solvent for organic synthesis, particularly for reactions that demand elevated temperatures such as the Gilch polymerization for the synthesis of conjugated polymers. Its ability to maintain a stable liquid phase at high temperatures allows for the formation of high molecular weight polymers with desirable properties for applications in materials science and electronics. Careful adherence to safety protocols and experimental procedures is essential for the successful and safe utilization of this versatile solvent.

References

Application Notes and Protocols: 1,4-Diethylbenzene as a Precursor for Polymer Cross-linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1,4-diethylbenzene as a precursor for divinylbenzene (B73037) (DVB), a critical cross-linking agent in polymer synthesis. The information compiled herein is intended to guide researchers in the synthesis of cross-linked polymers with tailored properties for various applications, including as polymer supports, in separation sciences, and for drug delivery systems.

Introduction

This compound is a key aromatic hydrocarbon primarily utilized as a starting material for the synthesis of 1,4-divinylbenzene (B89562) (p-DVB).[1][2] DVB is a highly effective bifunctional monomer used to introduce cross-links within polymer chains, transforming linear polymers into three-dimensional networks. This cross-linking imparts enhanced mechanical strength, thermal stability, and solvent resistance to the resulting polymer.[3][4] The most common application of DVB is in the production of styrene-divinylbenzene (S-DVB) copolymers, which are widely used as resins for ion exchange, solid-phase synthesis, and chromatographic separations.[5] The concentration of DVB is a critical parameter that allows for the precise control of the polymer network's properties, such as porosity, swelling capacity, and mechanical characteristics.[6][7]

Synthesis of Divinylbenzene from this compound

The primary industrial method for producing divinylbenzene is the catalytic dehydrogenation of diethylbenzene.[1][2] This process typically involves high temperatures and the use of a catalyst, often containing iron oxide.[1]

Experimental Protocol: Catalytic Dehydrogenation of this compound

This protocol is a representative procedure based on common industrial practices and literature data.[1]

Materials:

  • This compound (DEB)

  • Dehydrogenation catalyst (e.g., iron oxide-based)

  • Steam generator

  • High-temperature tube furnace

  • Condenser

  • Separatory funnel

Procedure:

  • Pack a stainless steel tube reactor with the dehydrogenation catalyst.

  • Place the reactor in a tube furnace and heat to the reaction temperature, typically between 600°C and 700°C.[1]

  • Generate steam and mix it with this compound at a desired weight ratio (e.g., 3:1 steam to DEB).[1]

  • Introduce the steam and DEB mixture into the heated reactor. The reaction is endothermic and results in an increase in volume.

  • The gaseous reaction product, containing divinylbenzene, ethylvinylbenzene, unreacted diethylbenzene, and hydrogen, exits the reactor and is passed through a condenser.[1]

  • The condensed liquid is collected and separated into an aqueous phase and an organic phase using a separatory funnel.

  • The organic phase, which contains the divinylbenzene, is then purified by distillation to separate DVB from other components.

Quantitative Data from Dehydrogenation:

ParameterValueReference
Reaction Temperature620-630°C[1]
Steam/Diethylbenzene Ratio (by weight)2-4[1]
Diethylbenzene Conversion~80%[1]
p-Divinylbenzene Yield~38% (by weight)[1]
p-Ethylvinylbenzene Yield~30% (by weight)[1]

Synthesis of Cross-linked Polystyrene-Divinylbenzene (PS-DVB) Beads

Suspension polymerization is a common method for producing spherical beads of PS-DVB.[7]

Experimental Protocol: Suspension Polymerization of Styrene and Divinylbenzene

Materials:

  • Styrene (inhibitor removed)

  • Divinylbenzene (DVB) (inhibitor removed)[7]

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)[7]

  • Poly(vinyl alcohol) (PVA) or other suspension stabilizer

  • Deionized water

  • Toluene (porogen, optional for macroporous beads)[7]

  • Sodium chloride (optional, to reduce monomer solubility in water)

Procedure:

  • Prepare an aqueous phase by dissolving the suspension stabilizer (e.g., PVA) in deionized water in a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Prepare the organic phase by dissolving the initiator (AIBN or BPO) in a mixture of styrene, divinylbenzene, and any porogen (if used). The amount of DVB can be varied to control the degree of cross-linking.[7]

  • With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of monomer droplets.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80°C) under a nitrogen atmosphere to initiate polymerization.[3]

  • Continue the polymerization for several hours (e.g., 6-24 hours) to ensure high conversion.[7]

  • After polymerization, cool the mixture and collect the polymer beads by filtration.

  • Wash the beads with hot water to remove the stabilizer, followed by washing with solvents like methanol (B129727) and acetone (B3395972) to remove unreacted monomers and porogen.[7]

  • Dry the beads in a vacuum oven.

Characterization of Cross-linked Polymers

The properties of the resulting cross-linked polymers are highly dependent on the concentration of the divinylbenzene cross-linker.

Effect of DVB Concentration on Polymer Properties
PropertyEffect of Increasing DVB ConcentrationReference(s)
Thermal Stability Increases thermal degradation temperature. Glass transition temperature (Tg) may become undetectable at high cross-link densities.[3][4]
Mechanical Properties Increases storage modulus (stiffness).[1]
Swelling Ratio Decreases in good solvents.[7]
Particle Size Can lead to a decrease in the average particle diameter in precipitation polymerization.[3]
Surface Area Influences the porosity and specific surface area, especially when a porogen is used.[8]
Quantitative Data on Polymer Properties

Thermal Properties of Poly(styrene-co-divinylbenzene) Microspheres [3]

DVB Concentration (mol %)Onset of Thermal Degradation (°C)
5339.8
10345.2
20353.6
40362.1
50368.4
75376.9

Swelling Behavior of Cross-linked Polystyrene Beads in Toluene [7]

DVB Cross-linker (wt %)Swelling (%)
4High (specific value not provided)
6Moderate
8Low
10Very Low

Visualizations

Synthesis of 1,4-Divinylbenzene

G DEB This compound Catalyst Catalyst (e.g., Fe2O3) High Temperature DEB->Catalyst DVB 1,4-Divinylbenzene H2 Hydrogen Catalyst->DVB Catalyst->H2

Caption: Dehydrogenation of this compound to 1,4-divinylbenzene.

Polymer Cross-linking Mechanism

G cluster_monomers Monomers cluster_polymerization Polymerization Styrene Styrene Initiator Initiator (e.g., AIBN) Styrene->Initiator DVB Divinylbenzene DVB->Initiator GrowingChain Growing Polystyrene Chains Initiator->GrowingChain CrosslinkedPolymer Cross-linked Polystyrene Network GrowingChain->CrosslinkedPolymer Cross-linking via DVB

Caption: Cross-linking of polystyrene with divinylbenzene.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Prepare Monomers (Styrene, DVB) Suspension Form Suspension Monomers->Suspension AqueousPhase Prepare Aqueous Phase (Stabilizer, Water) AqueousPhase->Suspension Polymerization Polymerization Suspension->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Thermal Thermal Analysis (DSC, TGA) Drying->Thermal Mechanical Mechanical Testing Drying->Mechanical Swelling Swelling Studies Drying->Swelling Morphology Morphology (SEM) Drying->Morphology

Caption: Workflow for synthesis and characterization of cross-linked polymers.

References

Application of 1,4-Diethylbenzene in the Parex Process for p-Xylene Separation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The separation of p-xylene (B151628) from its isomers (o-xylene, m-xylene) and ethylbenzene (B125841) is a critical process in the petrochemical industry, as p-xylene is a primary raw material for the production of terephthalic acid (TPA) and subsequently polyethylene (B3416737) terephthalate (B1205515) (PET). Due to the close boiling points of these C8 aromatic compounds, conventional distillation is not a viable separation method. The UOP Parex process, a simulated moving bed (SMB) chromatographic technique, has become the industry standard for this separation. This process relies on the selective adsorption of p-xylene onto a solid adsorbent, typically a zeolite, and the use of a desorbent to subsequently recover the purified p-xylene. 1,4-Diethylbenzene (also known as p-diethylbenzene or PDEB) is a commonly employed desorbent in the Parex process. Its molecular size and properties allow for the efficient displacement of p-xylene from the adsorbent, facilitating a continuous and high-purity separation.

Principle of the Parex Process

The Parex process simulates a counter-current flow of a solid adsorbent and a liquid phase. The adsorbent has a higher affinity for p-xylene than for the other C8 isomers. The mixed xylene feed is introduced into the SMB system, and as it flows through the adsorbent beds, p-xylene is selectively adsorbed. The less-adsorbed isomers (raffinate) are carried along with the process solvent and exit the system. The desorbent, this compound, is then introduced to displace the adsorbed p-xylene (extract), which is collected as the high-purity product. The process is continuous, with the points of feed injection, desorbent injection, raffinate withdrawal, and extract withdrawal being periodically moved along the adsorbent beds by a rotary valve, simulating the movement of the solid bed.

Quantitative Data

The following tables summarize typical quantitative data for the Parex process utilizing this compound as the desorbent.

Table 1: Typical Feed Composition for p-Xylene Separation

ComponentWeight Percentage (wt%)
p-Xylene23.6%[1]
m-Xylene49.7%[1]
o-Xylene12.7%[1]
Ethylbenzene14.0%[1]

Table 2: Typical Operating Conditions for the Parex Process

ParameterValue
Temperature180 °C[1]
Pressure9 bar[1]
AdsorbentBarium (Ba) exchanged Faujasite (FAU) type zeolite[2]
DesorbentThis compound (p-Diethylbenzene)[3]

Table 3: Performance Metrics of the Parex Process

MetricValue
p-Xylene Purity99.9 wt%[4]
p-Xylene Recovery> 97 wt%[4]

Experimental Protocols

The following is a generalized protocol for the separation of p-xylene from a mixed C8 aromatic feed using a laboratory-scale simulated moving bed (SMB) system with this compound as the desorbent.

1. Materials and Equipment

  • Adsorbent: Barium exchanged faujasite (FAU) type zeolite.

  • Feed Mixture: A prepared mixture of p-xylene, m-xylene, o-xylene, and ethylbenzene with a composition similar to that in Table 1.

  • Desorbent: High-purity this compound (≥99%).

  • Simulated Moving Bed (SMB) System: A laboratory-scale SMB unit equipped with multiple columns, a rotary valve, pumps for feed, desorbent, extract, and raffinate streams, and a temperature-controlled cabinet.

  • Analytical Equipment: Gas chromatograph (GC) with a flame ionization detector (FID) for analyzing the composition of the feed, extract, and raffinate streams.

2. Adsorbent Preparation and Packing

  • Adsorbent Activation: The zeolite adsorbent should be activated to remove any adsorbed water or other impurities. This is typically done by heating the adsorbent in a furnace under a stream of dry nitrogen or in a vacuum. A temperature of 300-400°C for 4-6 hours is generally sufficient. It has been noted that the selectivity of faujasite zeolites for p-xylene is dependent on the pre-adsorbed water content, with an optimal range of 2-6 wt%.[2]

  • Column Packing: The activated adsorbent is carefully packed into the SMB columns to ensure a uniform and dense bed. The columns should be vibrated during packing to minimize void spaces.

3. SMB System Setup and Equilibration

  • System Assembly: Assemble the packed columns in the SMB unit according to the manufacturer's instructions. Connect all tubing for the feed, desorbent, extract, and raffinate lines.

  • Temperature and Pressure Control: Set the temperature of the column cabinet to the desired operating temperature (e.g., 180°C). Pressurize the system with an inert gas (e.g., nitrogen) to the desired operating pressure (e.g., 9 bar).

  • System Equilibration: Before introducing the feed, equilibrate the entire SMB system by circulating the this compound desorbent through all the columns until a stable baseline is achieved at the detectors.

4. SMB Separation Process

  • Setting Flow Rates: Set the flow rates for the four main streams: feed, desorbent, extract, and raffinate. These flow rates are critical for the separation performance and need to be determined based on the specific adsorbent, column dimensions, and feed composition. The relative flow rates in the different zones of the SMB unit determine the separation.

  • Initiating the Separation: Start the SMB process by introducing the mixed xylene feed into the designated feed port and simultaneously withdrawing the extract and raffinate streams from their respective ports. The rotary valve will periodically switch the positions of these ports in the direction of the fluid flow, simulating the counter-current movement of the adsorbent.

  • Monitoring the Process: Continuously monitor the composition of the extract and raffinate streams using an online GC or by collecting samples at regular intervals for offline analysis. The process is considered to be at a steady state when the compositions of the extract and raffinate streams remain constant over several switching cycles.

5. Product Analysis and Performance Evaluation

  • Sample Collection: Collect samples of the feed, extract, and raffinate streams once the SMB process has reached a steady state.

  • Gas Chromatography (GC) Analysis: Analyze the collected samples using a GC-FID to determine the concentration of each C8 aromatic isomer. A suitable capillary column for separating aromatic isomers should be used.

  • Performance Calculation:

    • Purity: The purity of the p-xylene product is calculated as the weight percentage of p-xylene in the extract stream.

    • Recovery: The recovery of p-xylene is calculated as the ratio of the mass of p-xylene in the extract stream to the mass of p-xylene in the feed stream, expressed as a percentage.

Process Workflow

Parex_Process_Workflow cluster_feed_prep Feed Preparation cluster_smb Simulated Moving Bed (SMB) Unit cluster_product_recovery Product and Byproduct Recovery Feedstock Mixed C8 Aromatics (p-xylene, m-xylene, o-xylene, ethylbenzene) Adsorption Adsorption of p-Xylene on Zeolite Adsorbent Feedstock->Adsorption Feed Injection Raffinate Raffinate Stream (Other Isomers + Desorbent) Adsorption->Raffinate Raffinate Withdrawal Desorption Desorption of p-Xylene with this compound Extract Extract Stream (p-Xylene + Desorbent) Desorption->Extract Extract Withdrawal PX_Purification p-Xylene Purification (Distillation) Extract->PX_Purification Desorbent_Recovery Desorbent Recovery (Distillation) Raffinate->Desorbent_Recovery Raffinate to Recovery Final_Product High-Purity p-Xylene PX_Purification->Final_Product Recycled_Desorbent Recycled this compound PX_Purification->Recycled_Desorbent Desorbent_Recovery->Recycled_Desorbent Raffinate_Product Raffinate Product Desorbent_Recovery->Raffinate_Product Recycled_Desorbent->Desorption Recycled Desorbent Injection

Caption: Workflow of the Parex process for p-xylene separation.

References

Application Notes and Protocols for the Synthesis of Specialty Polymers Using 1,4-Diethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of specialty polymers derived from 1,4-diethylbenzene. The primary focus is on the polymerization of 1,4-divinylbenzene (B89562) (DVB), a key monomer obtained through the dehydrogenation of this compound, and the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are structurally related and accessible from this compound precursors. The methodologies detailed below enable the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and specific architectures, making them suitable for a wide range of applications in materials science and drug development.

Introduction to Specialty Polymers from this compound

This compound is a crucial starting material for the synthesis of various specialty polymers. Its derivative, 1,4-divinylbenzene (DVB), is a versatile monomer that can be polymerized through controlled radical and anionic techniques to produce linear, soluble polymers with pendant vinyl groups. These polymers are valuable as functional materials and as precursors for more complex architectures. Additionally, derivatives of this compound serve as building blocks for conjugated polymers like poly(p-phenylene vinylene) (PPV), which are renowned for their optoelectronic properties.

Potential applications for these specialty polymers are extensive and include:

  • Materials for Organic Electronics: Functionalized polymers can be utilized in the fabrication of organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors.[1]

  • Fluorescent Sensors: Water-soluble and functionalized derivatives can act as sensitive fluorescent sensors for various analytes and environmental conditions.[1]

  • Nanomaterials and Composites: The controlled synthesis allows for their integration into nanomaterials and composites with tailored properties for catalysis and biomedical devices.[1]

  • Advanced Polymer Architectures: The living nature of certain polymerization methods facilitates the creation of complex structures like block copolymers and star-shaped polymers, which have applications in drug delivery and surface modification.[1]

Synthesis of Linear Poly(1,4-divinylbenzene)

Linear poly(1,4-divinylbenzene) [poly(DVB)] is a soluble polymer with pendant vinyl groups that can be further functionalized. Controlled polymerization techniques are essential to prevent cross-linking and obtain well-defined materials.

Living Anionic Polymerization of 1,4-Divinylbenzene

Living anionic polymerization allows for the synthesis of poly(DVB) with predictable molecular weights and very narrow molecular weight distributions (Mw/Mn < 1.1).[2][3] This method involves the selective polymerization of one of the two vinyl groups of the DVB monomer.[2][3]

Materials:

  • 1,4-Divinylbenzene (DVB), purified

  • sec-Butyllithium (sec-BuLi) as initiator

  • Potassium tert-butoxide (t-BuOK) as an additive[2][3]

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727), anhydrous

  • Argon gas, high purity

Procedure:

  • Initiator Preparation: In a glovebox or under a high vacuum line, prepare a solution of sec-BuLi in anhydrous THF. In a separate flask, dissolve the desired amount of t-BuOK in anhydrous THF.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Purge the flask with high-purity argon.

  • Solvent and Additive Addition: Transfer anhydrous THF to the reaction flask via a cannula. Add the t-BuOK solution to the THF.

  • Initiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add the calculated amount of sec-BuLi solution dropwise via syringe.

  • Monomer Addition: A solution of purified 1,4-divinylbenzene in THF is added dropwise to the initiator solution at -78 °C. The reaction mixture will typically develop a characteristic color.

  • Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 1 minute to 1 hour).[2][3] The living polymer is stable at -95 °C for at least 30 minutes.[2]

  • Termination: Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum at room temperature.[1]

Initiator SystemTemperature (°C)TimeMn ( g/mol )Mw/MnReference
oligo(α-methylstyryl)lithium / t-BuOK-781 minup to 60,500< 1.05[2][3]
sec-BuLi / t-BuOK-781 minup to 60,500< 1.05[2]
sec-BuLi / t-BuOK-9530 minup to 60,500< 1.05[2]
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of 1,4-Divinylbenzene

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity.

Materials:

  • 1,4-Divinylbenzene (DVB), purified

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene, anhydrous

  • Methanol

  • Argon gas, high purity

Procedure:

  • Reaction Mixture Preparation: In a Schlenk tube, dissolve DVB, CPDTC, and AIBN in anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the reaction tube in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir for the desired reaction time.

  • Termination and Isolation: Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Isolate the polymer by precipitation in methanol, followed by filtration and drying under vacuum.[1]

RAFT AgentInitiatorTemperature (°C)Mw/MnReference
CPDTCAIBN70Narrow[1]

Synthesis of Poly(p-phenylene vinylene) (PPV) Derivatives

PPV and its derivatives are important conjugated polymers. While direct polymerization from this compound is not common, its derivatives are key precursors for several synthetic routes.

Gilch Polymerization

The Gilch route is a widely used method for synthesizing PPV derivatives. It involves the polymerization of a 1,4-bis(halomethyl)benzene derivative with a strong base.

Materials:

  • 1,4-Bis(chloromethyl)-2,5-dialkoxybenzene (or other substituted 1,4-bis(halomethyl)benzene)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Monomer Solution: In a flame-dried flask under an inert atmosphere, dissolve the 1,4-bis(halomethyl)benzene derivative in anhydrous THF.

  • Base Addition: Add a solution of potassium tert-butoxide in THF dropwise to the monomer solution with vigorous stirring at room temperature.

  • Polymerization: The reaction mixture typically turns yellow or orange, indicating the formation of the conjugated polymer. Stir the reaction for several hours.

  • Work-up: Pour the reaction mixture into methanol to precipitate the polymer. Filter the polymer, wash with methanol, and dry under vacuum.

Horner-Wadsworth-Emmons (HWE) Polycondensation

The HWE reaction is a step-growth polymerization method that can be used to synthesize PPV derivatives with high structural regularity.

Materials:

  • 1,4-Bis(diethylphosphonatomethyl)benzene derivative

  • Terephthalaldehyde derivative

  • Cesium carbonate (Cs₂CO₃) or other strong base

  • N,N-Dimethylacetamide (DMAc) or other suitable solvent

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the bis(phosphonate) monomer, the dialdehyde (B1249045) monomer, and the base in the anhydrous solvent.

  • Degassing: Degas the mixture using freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 72 hours).

  • Isolation: After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol. Collect the polymer by filtration and dry under vacuum.

Characterization of Specialty Polymers

The synthesized polymers should be characterized to determine their molecular weight, polydispersity, thermal properties, and structure.

TechniquePurpose
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the polymer structure and, in some cases, determine the extent of side reactions.
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg) of the polymer.[1]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.[1]

Visualizing Workflows and Pathways

Experimental Workflow for Living Anionic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Initiator_Prep Initiator & Additive Solution Preparation Reaction_Setup Flame-dried Glassware under Argon Initiator_Prep->Reaction_Setup Cooling Cool to -78 °C Reaction_Setup->Cooling Initiation Add Initiator Cooling->Initiation Monomer_Add Add DVB Monomer Initiation->Monomer_Add Polymerization Stir at -78 °C Monomer_Add->Polymerization Termination Quench with Methanol Polymerization->Termination Precipitation Precipitate in Methanol Termination->Precipitation Isolation Filter and Dry Precipitation->Isolation Characterization Characterization Isolation->Characterization GPC, NMR, DSC, TGA

Caption: Workflow for the synthesis of linear poly(1,4-divinylbenzene) via living anionic polymerization.

General Synthetic Pathways from this compound

G cluster_monomers Key Monomers cluster_polymers Specialty Polymers DEB This compound DVB 1,4-Divinylbenzene (DVB) DEB->DVB Dehydrogenation BisHalo 1,4-Bis(halomethyl)benzene Derivatives DEB->BisHalo Halomethylation BisPhos 1,4-Bis(phosphonatomethyl)benzene Derivatives DEB->BisPhos Functionalization PolyDVB Linear Poly(DVB) DVB->PolyDVB Living Anionic Polym. RAFT Polym. PPV Poly(p-phenylene vinylene) (PPV) Derivatives BisHalo->PPV Gilch Polym. BisPhos->PPV HWE Polym.

Caption: Synthetic relationships between this compound and resulting specialty polymers.

References

Application Notes and Protocols: 1,4-Diethylbenzene as a Chemical Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-diethylbenzene as a versatile chemical intermediate in the synthesis of pharmaceutical precursors. The protocols focus on two key transformation pathways: the synthesis of a crucial intermediate for the bronchodilator Indacaterol, and the selective oxidation to valuable difunctionalized aromatic intermediates.

Application 1: Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride - A Key Intermediate for Indacaterol

This compound serves as a potential starting material for the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a key building block for Indacaterol, an ultra-long-acting β2-adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The synthetic strategy involves an initial Friedel-Crafts acylation, followed by a reduction and subsequent cyclization and amination steps.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of this compound to form 1-(3,4-diethylphenyl)ethan-1-one

This initial step introduces a carbonyl group necessary for subsequent cyclization. The reaction is a standard Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.[3][4][5]

  • Materials: this compound, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (B109758) (DCM), Hydrochloric acid (HCl), 5% Sodium hydroxide (B78521) (NaOH) solution, Anhydrous magnesium sulfate (B86663) (MgSO₄), Crushed ice.

  • Procedure:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

    • Add this compound (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1-(3,4-diethylphenyl)ethan-1-one.

Step 2: Wolff-Kishner Reduction of 1-(3,4-diethylphenyl)ethan-1-one to 1,2-Diethyl-4-ethylbenzene

This step reduces the ketone to a methylene (B1212753) group, a key transformation in forming the indane precursor.[7][8]

  • Materials: 1-(3,4-diethylphenyl)ethan-1-one, Hydrazine (B178648) hydrate (B1144303) (85%), Potassium hydroxide (KOH), Diethylene glycol.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine 1-(3,4-diethylphenyl)ethan-1-one (1.0 eq), diethylene glycol, hydrazine hydrate (4.0 eq), and potassium hydroxide (3.0 eq).[9]

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

    • Arrange the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture rises to 190-200°C.[10]

    • Continue to reflux the mixture for an additional 3-4 hours.

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude product, which can be purified by distillation.

Subsequent steps to form the 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride would involve intramolecular cyclization, followed by oximation, reduction of the oxime to the amine, and salt formation, as outlined in various patents.[11][12][13]

Quantitative Data
StepProductStarting MaterialTypical YieldPurityRef.
11-(3,4-diethylphenyl)ethan-1-oneThis compound70-85%>95% (GC)[3]
21,2-Diethyl-4-ethylbenzene1-(3,4-diethylphenyl)ethan-1-one80-95%>98% (GC)[8][9]
Overall5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl2-aminoindan (B1194107)49%>99% (HPLC)[14]

Note: The overall yield from 2-aminoindan is provided as a reference for a related synthesis.

Logical Workflow for Indacaterol Intermediate Synthesis

G A This compound B 1-(3,4-diethylphenyl)ethan-1-one A->B Friedel-Crafts Acylation C 1,2-Diethyl-4-ethylbenzene B->C Wolff-Kishner Reduction D 5,6-Diethyl-1-indanone C->D Intramolecular Cyclization E 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine D->E Oximation & Reduction F Indacaterol E->F Coupling with Epoxide

Synthesis of Indacaterol Intermediate.

Application 2: Selective Oxidation of this compound for Pharmaceutical Intermediates

The ethyl groups of this compound can be selectively oxidized to provide valuable difunctionalized aromatic intermediates such as 1,4-diacetylbenzene (B86990) and terephthalic acid. These compounds are precursors to various pharmaceuticals and functional materials.[14][15][16]

Experimental Protocols

Protocol 2.1: Oxidation to 1-(4-ethylphenyl)ethan-1-one (p-Ethylacetophenone) and 1,4-Diacetylbenzene

This protocol describes a liquid-phase oxidation using a cobalt-based catalyst and hydrogen peroxide as the oxidant.[14]

  • Materials: this compound, 5% Co/SBA-15 catalyst, Hydrogen peroxide (30% aq.), Acetonitrile (solvent).

  • Procedure:

    • In a batch reactor, charge this compound (1.0 eq), 5% Co/SBA-15 catalyst, and acetonitrile.

    • Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with stirring.

    • Slowly add hydrogen peroxide (2.0-4.0 eq) to the reaction mixture over a period of time.

    • Monitor the reaction by Gas Chromatography (GC) for the formation of p-ethylacetophenone and 1,4-diacetylbenzene.

    • After the reaction is complete (typically 4-8 hours), cool the mixture and filter to remove the catalyst.

    • The filtrate can be subjected to extraction and distillation to isolate the products.

Protocol 2.2: Oxidation to Terephthalic Acid

This protocol is based on the more aggressive oxidation of both ethyl groups to carboxylic acids, analogous to the industrial production of terephthalic acid from p-xylene.[17]

  • Materials: this compound, Cobalt(II) acetate (B1210297) tetrahydrate, Manganese(II) bromide, Acetic acid, High-pressure reactor.

  • Procedure:

    • Charge a high-pressure reactor with this compound (1.0 eq), cobalt(II) acetate tetrahydrate (e.g., 2.5 mol%), manganese(II) bromide (e.g., 2.5 mol%), and glacial acetic acid.

    • Seal the reactor and pressurize with air or oxygen to the desired pressure (e.g., 15-30 bar).

    • Heat the mixture to 125-150°C with vigorous stirring.

    • Maintain the reaction at this temperature and pressure for 4-6 hours.

    • After the reaction, cool the reactor to room temperature and carefully vent the pressure.

    • The solid product, terephthalic acid, will precipitate from the acetic acid solution upon cooling.

    • Collect the product by filtration, wash with acetic acid and then water, and dry.

Quantitative Data
ProductStarting MaterialCatalyst SystemOxidantYieldSelectivityRef.
p-EthylacetophenoneThis compound5Co/SBA-15H₂O₂-~68%[14]
1,4-DiacetylbenzeneThis compoundCe/Cu-BTCH₂O₂--[15]
Terephthalic Acidp-CymeneCo(NO₃)₂/MnBr₂Air~70%-[17]

Note: The yield for terephthalic acid is from a related cymene oxidation, indicating the feasibility of this transformation.

Oxidation Pathways of this compound

G A This compound B 1-(4-ethylphenyl)ethan-1-one (p-Ethylacetophenone) A->B Partial Oxidation D Terephthalic Acid A->D Complete Oxidation C 1,4-Diacetylbenzene B->C Further Oxidation C->D Oxidation

Oxidation products of this compound.

Signaling Pathway of β2-Adrenergic Receptor Agonists

Indacaterol, synthesized from a this compound-derived intermediate, is a β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.[1][18][19]

Canonical β2-Adrenergic Receptor Signaling Pathway

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor β2-Adrenergic Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to Agonist Indacaterol (Agonist) Agonist->Receptor Binds to

β2-Adrenergic Receptor Signaling Cascade.

References

Application Notes and Protocols for the Use of 1,4-Diethylbenzene in the Production of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the dinitroaniline herbicide, Pendimethalin, utilizing 1,4-diethylbenzene as a key starting material. The following sections detail the synthetic pathway, experimental protocols for each step, and relevant quantitative data.

Introduction

This compound is a versatile chemical intermediate in organic synthesis.[1] Its aromatic structure allows for various electrophilic substitution reactions, making it a suitable precursor for the synthesis of complex molecules, including active ingredients in agrochemicals.[1] This document outlines a plausible synthetic route for the production of Pendimethalin, a selective herbicide widely used in agriculture for the control of annual grasses and certain broadleaf weeds.[2] The dinitroaniline class of herbicides, to which Pendimethalin belongs, functions by inhibiting microtubule formation in plant cells.[2]

The synthesis of Pendimethalin from this compound involves a multi-step process, including Friedel-Crafts acylation, Clemmensen reduction, nitration, reduction of a nitro group, and N-alkylation. Each step requires careful control of reaction conditions to ensure optimal yield and purity of the desired products.

Synthetic Pathway Overview

The overall synthetic pathway from this compound to Pendimethalin is depicted below. The process begins with the introduction of a methyl group to the aromatic ring, followed by nitration, selective reduction, and finally, N-alkylation.

Pendimethalin Synthesis Pathway This compound This compound 1-(2,5-diethylphenyl)ethan-1-one 1-(2,5-diethylphenyl)ethan-1-one This compound->1-(2,5-diethylphenyl)ethan-1-one  Step 1:  Friedel-Crafts Acylation   1,4-Diethyl-2-methylbenzene (B84493) 1,4-Diethyl-2-methylbenzene 1-(2,5-diethylphenyl)ethan-1-one->1,4-Diethyl-2-methylbenzene  Step 2:  Clemmensen Reduction   1,4-Diethyl-2-methyl-3,5-dinitrobenzene 1,4-Diethyl-2-methyl-3,5-dinitrobenzene 1,4-Diethyl-2-methylbenzene->1,4-Diethyl-2-methyl-3,5-dinitrobenzene  Step 3:  Nitration   2,6-Dinitro-3,4-diethyl-5-methylaniline 2,6-Dinitro-3,4-diethyl-5-methylaniline 1,4-Diethyl-2-methyl-3,5-dinitrobenzene->2,6-Dinitro-3,4-diethyl-5-methylaniline  Step 4:  Selective Reduction   Pendimethalin Pendimethalin 2,6-Dinitro-3,4-diethyl-5-methylaniline->Pendimethalin  Step 5:  N-Alkylation  

Caption: Proposed synthetic pathway for Pendimethalin from this compound.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.

Step 1: Friedel-Crafts Acylation of this compound

This protocol describes the synthesis of 1-(2,5-diethylphenyl)ethan-1-one.

  • Materials:

    • This compound

    • Acetyl chloride (CH₃COCl)

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Hydrochloric acid (HCl), 5% aqueous solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

    • Add this compound (1.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Carefully pour the reaction mixture over crushed ice and add 5% HCl to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation.

Step 2: Clemmensen Reduction of 1-(2,5-diethylphenyl)ethan-1-one

This protocol describes the synthesis of 1,4-diethyl-2-methylbenzene.

  • Materials:

    • 1-(2,5-diethylphenyl)ethan-1-one

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

    • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, 1-(2,5-diethylphenyl)ethan-1-one (1.0 eq), and concentrated HCl.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain a vigorous reaction.

    • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with water and NaHCO₃ solution until neutral.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation.

    • Purify the product by fractional distillation.

Step 3: Nitration of 1,4-Diethyl-2-methylbenzene

This protocol describes the synthesis of 1,4-diethyl-2-methyl-3,5-dinitrobenzene.

  • Materials:

    • 1,4-Diethyl-2-methylbenzene

    • Concentrated nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

    • Slowly add 1,4-diethyl-2-methylbenzene (1.0 eq) to the cold nitrating mixture with constant stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from ethanol (B145695).

Step 4: Selective Reduction of 1,4-Diethyl-2-methyl-3,5-dinitrobenzene

This protocol describes the synthesis of 2,6-dinitro-3,4-diethyl-5-methylaniline. A selective reduction of one nitro group can be challenging; this protocol is a general representation.

  • Materials:

  • Procedure:

    • Dissolve 1,4-diethyl-2-methyl-3,5-dinitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

    • Prepare a solution of sodium sulfide (or ammonium sulfide) in water and add it dropwise to the ethanolic solution of the dinitro compound.

    • Heat the reaction mixture to reflux for 2-3 hours. The color of the solution will change.

    • After the reaction is complete (monitored by TLC), cool the mixture and pour it into a large volume of cold water.

    • Filter the precipitated product, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Step 5: N-Alkylation of 2,6-Dinitro-3,4-diethyl-5-methylaniline to form Pendimethalin

This protocol describes the synthesis of N-(1-ethylpropyl)-2,6-dinitro-3,4-diethyl-5-methylaniline (Pendimethalin).

  • Materials:

    • 2,6-Dinitro-3,4-diethyl-5-methylaniline

    • 3-Pentanol (B84944)

    • A suitable acid catalyst (e.g., sulfuric acid)

    • Toluene

  • Procedure:

    • In a reaction vessel equipped with a Dean-Stark trap, dissolve 2,6-dinitro-3,4-diethyl-5-methylaniline (1.0 eq) and 3-pentanol (1.2 eq) in toluene.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Continue the reaction until no more water is collected.

    • Cool the reaction mixture and wash it with a dilute sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude Pendimethalin by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes the expected yields and key properties for the intermediates and the final product in the synthesis of Pendimethalin.

Compound Molecular Formula Molar Mass ( g/mol ) Typical Yield (%) Physical State Melting Point (°C)
This compoundC₁₀H₁₄134.22-Colorless liquid-42.8
1-(2,5-diethylphenyl)ethan-1-oneC₁₂H₁₆O176.2675-85Colorless liquid-
1,4-Diethyl-2-methylbenzeneC₁₁H₁₆148.2580-90Colorless liquid-
1,4-Diethyl-2-methyl-3,5-dinitrobenzeneC₁₁H₁₄N₂O₄254.2470-80Yellow solid-
2,6-Dinitro-3,4-diethyl-5-methylanilineC₁₁H₁₅N₃O₄269.2660-70Yellow solid-
PendimethalinC₁₃H₁₉N₃O₄281.3185-95Orange-yellow solid54-58

Diagrams

Experimental Workflow for Nitration (Step 3)

Nitration Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare Nitrating Mixture\n(H₂SO₄ + HNO₃) Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5°C Cool to 0-5°C Prepare Nitrating Mixture\n(H₂SO₄ + HNO₃)->Cool to 0-5°C Slowly add\n1,4-Diethyl-2-methylbenzene Slowly add 1,4-Diethyl-2-methylbenzene Cool to 0-5°C->Slowly add\n1,4-Diethyl-2-methylbenzene Stir at room temperature\n(2 hours) Stir at room temperature (2 hours) Slowly add\n1,4-Diethyl-2-methylbenzene->Stir at room temperature\n(2 hours) Pour onto ice Pour onto ice Stir at room temperature\n(2 hours)->Pour onto ice Filter precipitate Filter precipitate Pour onto ice->Filter precipitate Wash with water Wash with water Filter precipitate->Wash with water Dry solid Dry solid Wash with water->Dry solid Recrystallize from Ethanol Recrystallize from Ethanol Dry solid->Recrystallize from Ethanol

Caption: General experimental workflow for the nitration of 1,4-diethyl-2-methylbenzene.

Logical Relationship for Selective Reduction (Step 4)

Selective Reduction Logic start 1,4-Diethyl-2-methyl-3,5-dinitrobenzene reagent Reagent Sodium Sulfide (Na₂S)or Ammonium Sulfide ((NH₄)₂S) start->reagent Reacts with condition Condition Ethanol/Water Reflux start->condition Under reagent->condition product 2,6-Dinitro-3,4-diethyl-5-methylaniline condition->product Yields

Caption: Logical relationship of reactants and conditions for the selective reduction step.

References

Application Notes and Protocols for Gas-Phase Alkylation of Ethylbenzene to Produce 1,4-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the gas-phase alkylation of ethylbenzene (B125841) with ethanol (B145695) to selectively produce 1,4-diethylbenzene (p-DEB). The synthesis is conducted in a continuous-flow fixed-bed reactor system utilizing a modified zeolite catalyst, such as ZSM-5, to achieve high para-selectivity. These protocols are intended to guide researchers in setting up the experimental apparatus, preparing the catalyst, and executing the reaction under optimal conditions for the efficient synthesis of this compound, a valuable intermediate in various chemical industries.

Introduction

The selective synthesis of this compound through the gas-phase alkylation of ethylbenzene presents a significant area of interest due to the utility of p-DEB as a precursor in the production of polymers and other fine chemicals. Shape-selective catalysis using zeolites, particularly modified ZSM-5, is a key strategy to favor the formation of the para-isomer over other isomers (ortho- and meta-diethylbenzene)[1][2]. The use of ethanol as an alkylating agent offers a renewable and industrially available feedstock alternative to ethylene[1]. This document outlines the necessary experimental setup, catalyst preparation, reaction protocol, and data analysis for this process.

Experimental Setup

The gas-phase alkylation of ethylbenzene is typically performed in a continuous-flow fixed-bed reactor system. A schematic of the experimental workflow is provided below.

Key Components of the Experimental Setup:
  • Reactant Delivery System: High-precision syringe or metering pumps are used to deliver the liquid reactants (ethylbenzene and ethanol) to a vaporizer[1].

  • Gas Delivery System: Mass flow controllers are used to regulate the flow of carrier and inert gases, such as nitrogen or argon[1][2].

  • Vaporizer: A heated zone to ensure the complete vaporization and mixing of the reactants before they enter the reactor.

  • Fixed-Bed Reactor: A stainless steel or quartz tube reactor housed in a programmable tube furnace to maintain a precise reaction temperature[1]. The catalyst is packed within this reactor.

  • Condenser: A cooling system placed at the reactor outlet to condense the liquid products.

  • Gas-Liquid Separator: To separate the gaseous byproducts from the condensed liquid product stream.

  • Analytical System: An online or offline Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for the analysis of the product mixture[3].

Experimental Protocols

Catalyst Preparation and Modification

The choice of catalyst is crucial for achieving high selectivity towards this compound. Modified HZSM-5 zeolites are commonly employed[1][2].

Protocol for Catalyst Modification (Silylation):

  • Parent Zeolite: Start with a commercially available or synthesized HZSM-5 zeolite.

  • Silylation: To enhance para-selectivity by passivating external acid sites, the zeolite is modified via chemical vapor deposition (CVD) of silica (B1680970) (silylation)[1].

    • Pack the HZSM-5 zeolite into a reactor.

    • Calcine the zeolite at 723 K in a flow of air for 8 hours[1].

    • Cool the reactor to 413 K under a nitrogen stream[1].

    • Introduce a silylating agent, such as tetraethyl orthosilicate (B98303) (TEOS), into the nitrogen stream to perform the CVD[1].

  • Post-Silylation Treatment: After the silylation process, the catalyst is calcined again to stabilize the modification.

  • Partial Coking (Optional but Recommended): A controlled pre-coking of the silylated catalyst can further enhance para-selectivity. This is achieved by exposing the catalyst to a mixture of ethylbenzene and ethanol at a high temperature (e.g., 400°C) for a short duration (e.g., 20 seconds) before the main reaction[2].

Gas-Phase Alkylation Reaction

Protocol:

  • Catalyst Loading: Load approximately 2.0 g of the modified catalyst (particle size 0.3 to 0.5 mm) into the fixed-bed reactor[1].

  • Catalyst Activation:

    • Pre-heat the catalyst in a stream of air at 540°C for 2 hours to remove any adsorbed moisture and impurities[1].

    • Purge the system with an inert gas like nitrogen or argon for 30 minutes to remove the air[1][2].

  • Reaction Initiation:

    • Set the reactor furnace to the desired reaction temperature (e.g., 300°C)[2].

    • Begin the flow of the carrier gas (e.g., argon or hydrogen)[1][2].

    • Introduce the liquid feedstock, a mixture of ethylbenzene and ethanol (e.g., in a molar ratio of 1:1), into the vaporizer using a metering pump[1][2].

  • Reaction Execution:

    • Maintain a constant flow of reactants and carrier gas throughout the experiment.

    • The reaction is typically carried out at atmospheric pressure.

  • Product Collection and Analysis:

    • The reactor effluent is passed through a condenser to collect the liquid products.

    • The composition of the reactants and products is analyzed using a Gas Chromatograph (GC)[1][3]. A capillary column is suitable for separating the aromatic isomers[4].

    • The gaseous products can be analyzed separately if required.

Data Presentation

The following tables summarize typical quantitative data obtained from the gas-phase alkylation of ethylbenzene with ethanol over a modified ZSM-5 catalyst.

Table 1: Effect of Reaction Temperature on Product Distribution and p-DEB Selectivity.

Parameter300°C350°C400°C
Ethylbenzene Conversion (%) 24.1015.7711.35
Total Diethylbenzenes Yield (%) 15.6612.588.78
p-DEB Selectivity (%) 93.6398.2598.12
Product Composition (wt. %)
Light Gases3.025.566.73
Ethanol18.6113.2510.67
Benzene1.132.673.84
Toluene0.380.961.38
Ethylbenzene71.3266.0663.41
p-Diethylbenzene14.6612.368.62
m-Diethylbenzene0.000.000.00
o-Diethylbenzene1.000.220.16

Data adapted from US Patent 20140171711A1. The reaction was conducted with a 1:1 molar ratio of ethylbenzene to ethanol over a partially coked, multi-silylated ZSM-5 catalyst.[2]

Table 2: Effect of Feedstock Molar Ratio on Product Distribution.

ParameterEthylbenzene:Ethanol = 1:2Ethylbenzene:Ethanol = 2:1
Catalyst Condition Partially Coked (Once)Partially Coked (Twice)
Temperature (°C) 300300
Product Composition (wt. %)
Gases14.284.51
Ethanol14.783.85
Benzene0.320.26
Toluene0.300.24
Ethylbenzene58.3284.15
p-Diethylbenzene--
Ethylbenzene Conversion (%) -~0
p-DEB Selectivity (%) Increased by 4% (compared to fresh catalyst)-

Data adapted from US Patent 20140171711A1. This table highlights the significant impact of reactant ratios and catalyst conditioning on the reaction outcome.[2]

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_reactants Reactant Delivery cluster_pretreatment Pre-treatment cluster_reaction Reaction cluster_analysis Product Analysis EB Ethylbenzene Pump Metering Pump EB->Pump EtOH Ethanol EtOH->Pump CarrierGas Carrier Gas (N2/Ar) MFC Mass Flow Controller CarrierGas->MFC Vaporizer Vaporizer Pump->Vaporizer MFC->Vaporizer Reactor Fixed-Bed Reactor (Modified ZSM-5) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator GC Gas Chromatograph (GC) Separator->GC LiquidProduct Liquid Product (1,4-DEB) Separator->LiquidProduct GasProduct Gaseous Byproducts Separator->GasProduct

Caption: Experimental workflow for gas-phase alkylation.

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products EB Ethylbenzene Catalyst Modified HZSM-5 EB->Catalyst EtOH Ethanol EtOH->Catalyst pDEB This compound (para-DEB) Catalyst->pDEB Shape-Selective Alkylation mDEB 1,3-Diethylbenzene (meta-DEB) Catalyst->mDEB oDEB 1,2-Diethylbenzene (ortho-DEB) Catalyst->oDEB Byproducts Byproducts (e.g., Benzene, Toluene) Catalyst->Byproducts

Caption: Simplified reaction pathway for ethylbenzene alkylation.

References

Application Notes and Protocols for the Separation of 1,4-Diethylbenzene from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of 1,4-diethylbenzene (p-diethylbenzene) from its structural isomers, 1,2-diethylbenzene (B43095) (o-diethylbenzene) and 1,3-diethylbenzene (B91504) (m-diethylbenzene). The choice of separation technique is critical and depends on the desired purity, required yield, and the scale of the operation.

Overview of Separation Techniques

The separation of diethylbenzene isomers is challenging due to their similar chemical properties and close boiling points. The three primary methods for achieving this separation are fractional distillation, fractional crystallization, and adsorptive separation. Each method offers distinct advantages and is suited for different experimental or industrial goals.

Physical Properties of Diethylbenzene Isomers:

A summary of the key physical properties of the three diethylbenzene isomers is presented in Table 1. These properties are fundamental to understanding the principles behind the separation methods.

Property1,2-Diethylbenzene (ortho)1,3-Diethylbenzene (meta)This compound (para)
Molecular Weight 134.22 g/mol 134.22 g/mol 134.22 g/mol
Boiling Point 184 °C[1][2]181.1 °C[1]183.7 °C[1]
Melting Point -31.2 °C[1][2]-83.9 °C[1]-42.8 °C[1]
Density (at 20°C) 0.880 g/cm³[1]0.860 g/cm³[1]0.866 g/cm³[1]

Comparative Analysis of Separation Techniques

The selection of an appropriate separation technique is a critical step. Table 2 provides a comparative overview of the different methods for separating this compound.

TechniquePrinciplePurity of 1,4-DEBYield/RecoveryAdvantagesDisadvantages
Fractional Distillation Difference in boiling pointsLow to moderateModerateSuitable for initial enrichment of m-diethylbenzene.Ineffective for high-purity separation of o- and p-isomers due to very close boiling points.
Fractional Crystallization Difference in melting points and crystal structureHigh (up to 99%)[3]Moderate (58-77% per stage)[3]Can achieve high purity; relatively low energy consumption compared to distillation.May require multiple stages for high recovery; solvent inclusion can be an issue in melt crystallization.
Adsorptive Separation Selective adsorption on porous materials (zeolites, silicalite)Very high (>99%)HighHigh selectivity and purity; can be operated continuously.Requires specialized adsorbents and equipment; adsorbent regeneration is necessary.

Experimental Protocols

The following sections provide detailed protocols for the separation of this compound using the aforementioned techniques.

Protocol for Fractional Distillation

This protocol is primarily for the enrichment of m-diethylbenzene, which has the lowest boiling point.

Objective: To perform an initial separation of a diethylbenzene isomer mixture by fractional distillation to obtain a fraction enriched in m-diethylbenzene and a bottoms product containing o- and p-diethylbenzene.

Materials and Equipment:

  • Mixture of diethylbenzene isomers

  • Distillation flask with a heating mantle

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a condenser and collection flasks

  • Thermometer or temperature probe

  • Vacuum source and controller (optional, for vacuum distillation)

  • Gas chromatograph (GC) for fraction analysis

Procedure:

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the diethylbenzene isomer mixture. Add boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin heating the distillation flask.

    • Carefully monitor the temperature at the distillation head.

    • Collect the initial fraction, which will be enriched in the lower-boiling m-diethylbenzene (boiling point ~181°C).

    • The temperature will rise as the concentration of o- and p-diethylbenzene in the flask increases.

    • Collect different fractions based on the temperature plateaus.

  • Analysis: Analyze the composition of the collected fractions and the remaining bottoms product using gas chromatography to determine the concentration of each isomer.

Expected Outcome: The overhead distillate will be significantly enriched in 1,3-diethylbenzene. The bottoms product will be a mixture of 1,2- and this compound, which will require further separation by other methods. A patent suggests that a purity of at least 93% for m-diethylbenzene can be achieved in the overhead fraction[4].

Protocol for Fractional Crystallization (Distillative Freezing)

This protocol is highly effective for obtaining high-purity this compound.

Objective: To purify this compound from a mixture of its isomers using distillative freezing.

Materials and Equipment:

  • Isomer mixture enriched in this compound (e.g., the bottoms from the fractional distillation)

  • Distillative freezing apparatus (a vacuum-jacketed vessel with a cold finger or a cooled surface)

  • Vacuum pump and pressure gauge

  • Heating and cooling system for the vessel and cold finger

  • Scraper or a mechanism to remove the solidified crystals

  • Collection vessel for the purified product

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • Apparatus Setup: Set up the distillative freezing apparatus.

  • Charging the Feed: Introduce the diethylbenzene isomer mixture into the vessel.

  • Evacuation: Evacuate the system to a pressure below the triple point of this compound.

  • Crystallization:

    • Cool the cold finger or the designated crystallization surface to a temperature that allows for the selective solidification of this compound.

    • Simultaneously, gently heat the vessel to promote vaporization of the liquid mixture.

    • The vapor will come into contact with the cold surface and desublimate, forming pure crystals of this compound.

  • Crystal Harvesting: Once a sufficient amount of crystals has formed, stop the process.

  • Purification (Sweating): Gently warm the crystallized layer to melt and remove any entrapped impurities.

  • Melting and Collection: Melt the purified crystals and collect the high-purity this compound.

  • Analysis: Determine the purity of the final product using gas chromatography.

Expected Outcome: This method can yield this compound with a purity of up to 99%[3]. The recovery rate in a single operation can range from 58% to 77%[3].

Protocol for Adsorptive Separation

This protocol is suitable for achieving very high purity this compound, often used in industrial applications.

Objective: To separate this compound from its isomers by selective adsorption on a zeolite adsorbent.

Materials and Equipment:

  • Mixture of diethylbenzene isomers

  • Adsorption column packed with a suitable zeolite adsorbent (e.g., NaY or a modified ZSM-5)

  • High-performance liquid chromatography (HPLC) pump or a similar solvent delivery system

  • Desorbent solvent (e.g., toluene (B28343) or another suitable aromatic hydrocarbon)

  • Fraction collector

  • Gas chromatograph (GC) for fraction analysis

  • System for adsorbent regeneration (heating under an inert gas flow)

Procedure:

  • Column Preparation: Pack the adsorption column with the chosen zeolite adsorbent. Activate the adsorbent by heating it under a flow of inert gas to remove any adsorbed water.

  • Equilibration: Equilibrate the column by flowing the desorbent through it at the desired operating temperature (typically between 100-200°C) and pressure.

  • Sample Injection: Inject a pulse of the diethylbenzene isomer mixture into the column.

  • Elution: Continue to pump the desorbent through the column. The isomers will travel through the column at different rates based on their affinity for the adsorbent. This compound is typically the most strongly adsorbed isomer on many zeolites.

  • Fraction Collection: Collect fractions at the column outlet using a fraction collector.

  • Analysis: Analyze the composition of each fraction by gas chromatography to identify the fractions containing the purified this compound.

  • Adsorbent Regeneration: After the separation is complete, regenerate the adsorbent by continuing to flow the desorbent through the column or by raising the temperature to desorb all components.

Expected Outcome: Adsorptive separation can produce this compound with a purity exceeding 99%.

Analytical Protocol: Gas Chromatography (GC) for Isomer Analysis

Objective: To determine the isomeric composition of diethylbenzene mixtures and purified fractions.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for aromatic hydrocarbon separation (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of a nonpolar or medium-polarity stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

Procedure:

  • Standard Preparation: Prepare calibration standards of each pure diethylbenzene isomer in a suitable solvent (e.g., hexane).

  • Sample Preparation: Dilute the diethylbenzene samples to be analyzed in the same solvent.

  • Analysis: Inject the standards and samples into the GC and record the chromatograms.

  • Quantification: Identify the peaks corresponding to each isomer based on their retention times determined from the standards. Calculate the percentage of each isomer in the samples by comparing the peak areas.

Workflow and Decision Making

The selection of the most appropriate separation protocol depends on several factors. The following diagram illustrates a logical workflow for choosing a separation strategy.

SeparationWorkflow start Start: Isomer Mixture purity_check Desired Purity of This compound? start->purity_check scale_check Scale of Operation? purity_check->scale_check High/Very High distillation Fractional Distillation (for m-DEB enrichment) purity_check->distillation Low/Moderate crystallization Fractional Crystallization (High Purity) scale_check->crystallization Lab/Pilot Scale adsorption Adsorptive Separation (Very High Purity) scale_check->adsorption Industrial Scale m_deb_product Enriched m-DEB distillation->m_deb_product bottoms_product o- & p-DEB Mixture distillation->bottoms_product end_product Purified This compound crystallization->end_product adsorption->end_product bottoms_product->purity_check

Caption: Workflow for selecting a this compound separation method.

References

Application Notes and Protocols: 1,4-Diethylbenzene as a High-Boiling Point Solvent for Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,4-diethylbenzene as a high-boiling point, non-polar, aromatic solvent for various organometallic reactions. Its properties make it a suitable alternative to other high-boiling solvents like xylenes, mesitylene, or dimethylformamide (DMF), particularly when high temperatures are required to drive reactions to completion.

Introduction to this compound as a Solvent

This compound is a colorless liquid with a characteristic aromatic odor.[1] Its high boiling point and chemical stability at elevated temperatures make it an excellent solvent for organometallic reactions that require significant thermal energy. As a non-polar aromatic solvent, it is particularly well-suited for dissolving non-polar and weakly polar organometallic reagents and substrates.[2]

Key Advantages:

  • High Boiling Point: Allows for a wide range of reaction temperatures, enabling reactions with high activation energies.

  • Chemical Inertness: Generally unreactive towards many common organometallic reagents under typical reaction conditions.

  • Aprotic Nature: Free of acidic protons, making it compatible with highly basic organometallic reagents like Grignard and organolithium compounds.

  • Good Solvating Power for Aromatic Compounds: Effectively dissolves aromatic substrates and reagents often used in cross-coupling reactions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below, providing essential data for its use as a solvent in experimental design.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄[3]
Molecular Weight 134.22 g/mol [3]
Boiling Point 183-184 °C[1]
Melting Point -43 °C[1]
Density 0.862 g/mL at 25 °C[1]
Solubility in Water 24.8 mg/L at 25 °C[3]
Flash Point 56 °C[3]
Autoignition Temperature 430 °C[1]

Applications in Organometallic Reactions

While not as commonly cited as toluene (B28343) or xylenes, this compound's properties make it a viable and sometimes advantageous solvent for several classes of organometallic reactions, particularly those requiring high temperatures.

Grignard Reactions

The formation of Grignard reagents and their subsequent reactions often require an etheral solvent to stabilize the organomagnesium species. However, for less reactive aryl or vinyl halides, or when higher reaction temperatures are needed to initiate the reaction or drive a subsequent sluggish coupling step, a high-boiling co-solvent or an alternative high-boiling solvent can be employed. Aromatic hydrocarbons like toluene have been successfully used for Grignard reactions, suggesting the applicability of this compound.[4][5]

Logical Relationship for Solvent Choice in Grignard Reactions

G Reactivity Substrate Reactivity Temp Required Reaction Temperature Reactivity->Temp influences Solvent Solvent Choice Temp->Solvent Ether Ethereal Solvents (e.g., THF, Et2O) Lower Boiling Point Solvent->Ether Low Temp Aromatic High-Boiling Aromatic (e.g., Toluene, this compound) Higher Boiling Point Solvent->Aromatic High Temp

Caption: Solvent selection for Grignard reactions based on temperature.

Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde in a High-Boiling Aromatic Solvent (Adapted for this compound)

Disclaimer: This protocol is a representative example adapted from procedures using similar aromatic hydrocarbon solvents. Researchers should conduct small-scale trials to optimize conditions for their specific substrates.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Aryl bromide (e.g., Bromobenzene)

  • Aldehyde (e.g., Benzaldehyde)

  • Anhydrous this compound

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF) (as co-solvent/initiator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Add a small crystal of iodine. Add a solution of the aryl bromide (1.0 equivalent) in a mixture of anhydrous this compound and a small amount of anhydrous diethyl ether or THF (e.g., 10:1 v/v) to the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the reaction mixture to room temperature. Add a solution of the aldehyde (1.0 equivalent) in anhydrous this compound dropwise via the dropping funnel, maintaining the temperature below 30 °C with an ice bath if necessary.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Workflow for Grignard Reaction

G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up and Purification A Mg Turnings + I₂ B Add Aryl Bromide in This compound/Ether A->B C Reflux B->C D Cool to RT C->D E Add Aldehyde in This compound D->E F Stir at RT E->F G Quench with NH₄Cl (aq) F->G H Extraction G->H I Drying and Filtration H->I J Solvent Removal I->J K Purification J->K

Caption: Workflow for a Grignard reaction using this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Heck)

High temperatures are often beneficial for palladium-catalyzed cross-coupling reactions, especially when dealing with less reactive substrates such as aryl chlorides. The high boiling point of this compound makes it a suitable solvent for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[6][7][8] While a variety of solvents can be used, high-boiling aromatic solvents can be advantageous for challenging couplings.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[9][10] High temperatures are frequently employed to promote the reaction, particularly with less reactive aryl bromides and chlorides.[11]

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation (Suzuki) or Carbopalladation (Heck) PdII->TM R²-M (Suzuki) or Alkene (Heck) PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

Caption: Catalytic cycle of a generic cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling in this compound

Disclaimer: This is a representative protocol. Optimal conditions (catalyst, ligand, base, temperature) may vary depending on the substrates.

Materials:

  • Aryl halide (e.g., 4-Bromotoluene)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • This compound (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • Preparation: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).

  • Solvent Addition: Add degassed this compound and a small amount of degassed water (e.g., 10:1 v/v solvent to water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Data (Hypothetical):

SolventTemperature (°C)Time (h)Yield (%)
Toluene1101285
This compound 140 6 92
DMF120890

This table illustrates a hypothetical scenario where the higher boiling point of this compound allows for a higher reaction temperature, potentially leading to a shorter reaction time and improved yield for a challenging Suzuki-Miyaura coupling.

Experimental Protocol: Heck Reaction in this compound

Disclaimer: This is a representative protocol. The choice of catalyst, ligand, and base is crucial for success and may require optimization.

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • Alkene (e.g., Styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • This compound (anhydrous and degassed)

Procedure:

  • Preparation: In a Schlenk tube, combine the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%) in degassed this compound.

  • Reagent Addition: Add the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).

  • Reaction: Seal the tube and heat the mixture to a high temperature (e.g., 130-160 °C) with stirring. Monitor the reaction by TLC or GC/MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent and filter to remove any inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] Use in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable high-boiling point solvent for organometallic reactions. Its properties allow for conducting reactions at elevated temperatures, which can be crucial for overcoming high activation barriers and improving reaction rates and yields, particularly in cross-coupling chemistry. While less common than other aromatic solvents, its use should be considered for optimizing challenging organometallic transformations. Researchers are encouraged to adapt the provided representative protocols to their specific needs, with appropriate small-scale optimization.

References

Application of 1,4-Diethylbenzene in the formulation of specialty coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Role of 1,4-Diethylbenzene in Advanced Coating Formulations

Introduction

This compound (1,4-DEB) is a high-boiling aromatic hydrocarbon solvent utilized in the formulation of specialty coatings.[1] Its distinct physical and chemical properties, particularly its slow evaporation rate and high solvency, make it a critical component for controlling the application characteristics and final performance of coatings. This document provides detailed application notes and experimental protocols for researchers and scientists developing specialty coatings incorporating this compound. The focus is on its utility in optimizing coating properties for various demanding applications.

Key Functions and Applications in Specialty Coatings

As a key component in the solvent blend, this compound serves several important functions:

  • Viscosity and Rheology Modifier: The primary role of 1,4-DEB is to dissolve high molecular weight binders and resins, thereby reducing the viscosity of the coating to a suitable level for application.[2] This is crucial for achieving uniform film thickness and defect-free surfaces.

  • Flow and Leveling Agent: Due to its high boiling point and slow evaporation rate, 1,4-DEB extends the "wet edge" time of the coating.[3] This allows for superior flow and leveling, which is essential for achieving high-gloss and smooth finishes, particularly in automotive and industrial coatings.

  • Enhancement of Film Integrity: By ensuring a gradual and uniform solvent release during the drying process, 1,4-DEB helps to minimize film defects such as pinholing, cratering, and orange peel. This contributes to the overall durability and protective qualities of the coating.

  • Adhesion Promotion: The excellent solvency of 1,4-DEB ensures thorough wetting of the substrate, which can lead to improved adhesion of the coating to the surface.[4]

This compound is particularly beneficial in the formulation of:

  • High-Performance Industrial Coatings: Used on machinery, equipment, and structural components where durability and a high-quality finish are paramount.[5]

  • Automotive Coatings: Both for original equipment manufacturing (OEM) and refinishing, where gloss, smoothness, and weather resistance are critical.

  • Marine and Protective Coatings: In environments where a robust and impermeable barrier against corrosion and environmental degradation is required.

Data Presentation: Properties and Performance

Physicochemical Properties of this compound

A comprehensive understanding of the solvent's properties is fundamental to its effective use in coating formulations.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
Boiling Point 183.7 °C[3]
Flash Point 56 °C[6]
Density (at 25°C) 0.862 g/mL[6]
Vapor Pressure (at 20°C) 0.99 mmHg[6]
Water Solubility 24.8 mg/L at 25°C[7]
Solubility in Organic Solvents Soluble in ethanol, benzene, carbon tetrachloride
Refractive Index (n20/D) 1.495
Illustrative Performance Data

The following tables present hypothetical yet representative data on how the concentration of this compound can influence the performance of a model specialty coating, such as a high-solids alkyd enamel. This data is intended to be illustrative of the expected trends.

Table 2: Influence of this compound Concentration on Coating Application Properties

1,4-DEB Concentration (wt% of total solvent)Initial Viscosity (Krebs Units)Set-to-Touch Time (hours)Dry-Through Time (hours)
0% (Control with standard aromatic solvent)8538
10%82410
20%78512
30%75614

Table 3: Impact of this compound on Final Film Properties (Cured for 7 days)

1,4-DEB Concentration (wt% of total solvent)Pencil Hardness (ASTM D3363)Adhesion (Cross-Hatch, ASTM D3359)60° Gloss (ASTM D523)
0% (Control with standard aromatic solvent)F4B85
10%F5B90
20%H5B92
30%H4B88

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of specialty coatings formulated with this compound.

Protocol 1: Viscosity Measurement (Krebs Stormer Viscometer)
  • Standard: ASTM D562

  • Objective: To measure the mid-shear rate viscosity of the coating, which is indicative of its consistency for brushing and rolling applications.

  • Apparatus: Krebs Stormer Viscometer, calibrated weight set, standard pint can.

  • Procedure:

    • Ensure the coating sample is at a constant temperature of 25 ± 0.5 °C.

    • Place the pint can containing the sample on the viscometer platform, ensuring the paddle is immersed to the specified depth.

    • Allow the paddle to rotate, and add weights to the hanger until the rotational speed is 200 rpm.

    • The viscosity in Krebs Units (KU) is read directly from the instrument's display or calculated from the weight used.

    • Record the KU value.

Protocol 2: Drying Time Determination
  • Standard: ASTM D1640

  • Objective: To determine the different stages of drying of the coating film.

  • Apparatus: Bird-type film applicator, glass panels, cotton fibers, stopwatch.

  • Procedure:

    • Apply a wet film of the coating onto a glass panel using a film applicator of a specified gap size (e.g., 3 mils).

    • Set-to-Touch Time: At regular intervals, lightly touch the coating film with a clean, dry finger. The film is "set-to-touch" when no coating material adheres to the finger.

    • Dry-Through Time: At later intervals, press a small tuft of cotton onto the film with a thumb using maximum pressure. The film is "dry-through" if the cotton can be easily brushed off without any fibers adhering to the surface.

    • Record the time taken to reach each drying stage.

Protocol 3: Pencil Hardness Test
  • Standard: ASTM D3363

  • Objective: To assess the hardness of the cured coating film.

  • Apparatus: A set of calibrated drawing pencils ranging from 6B (softest) to 6H (hardest), pencil sharpener, 400-grit sandpaper.

  • Procedure:

    • Ensure the coated panels are fully cured for the specified duration (e.g., 7 days at 25 °C and 50% relative humidity).

    • Prepare the pencils by exposing a 3 mm length of lead and then flattening the tip by holding it perpendicular to 400-grit sandpaper and rubbing until a flat, smooth, circular cross-section is obtained.

    • Starting with a softer pencil, hold it at a 45° angle to the coated surface and push it forward with firm pressure, sufficient to either scratch the coating or for the lead to crumble.

    • The "pencil hardness" is defined as the grade of the hardest pencil that does not scratch the coating.

    • Record the pencil hardness value.

Protocol 4: Cross-Hatch Adhesion Test
  • Standard: ASTM D3359, Method B

  • Objective: To evaluate the adhesion of the coating to the substrate.

  • Apparatus: A cross-hatch cutting tool with multiple blades, a soft brush, and pressure-sensitive tape as specified in the standard.

  • Procedure:

    • Place the cured coated panel on a firm surface.

    • Make a grid of cuts through the coating to the substrate using the cutting tool.

    • Brush the area lightly to remove any detached flakes or ribbons of coating.

    • Apply the center of the pressure-sensitive tape over the grid and smooth it into place.

    • Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180° angle as possible.

    • Inspect the grid area for removal of coating and rate the adhesion according to the ASTM scale (5B: no peeling or removal; 0B: more than 65% of the coating is removed).

    • Record the adhesion rating.

Visualizations

Experimental Workflow for Coating Evaluation

G cluster_prep Formulation & Preparation cluster_eval Performance Evaluation formulate Formulate Coatings with Varying 1,4-DEB % apply Apply Coatings to Standardized Substrates formulate->apply viscosity Viscosity Testing (ASTM D562) apply->viscosity drying Drying Time (ASTM D1640) apply->drying hardness Pencil Hardness (ASTM D3363) apply->hardness adhesion Adhesion Test (ASTM D3359) apply->adhesion analysis Data Analysis and Comparative Assessment viscosity->analysis drying->analysis hardness->analysis adhesion->analysis

Caption: Workflow for evaluating coatings with this compound.

Logical Relationship of Solvent Properties to Coating Performance

G cluster_props Key Solvent Characteristics cluster_perform Impact on Coating Performance solvent This compound Properties evap_rate Low Evaporation Rate solvent->evap_rate solvency High Solvency solvent->solvency flow Improved Flow & Leveling evap_rate->flow drying Longer Drying Time evap_rate->drying viscosity Reduced Viscosity solvency->viscosity adhesion Enhanced Adhesion solvency->adhesion gloss Higher Gloss flow->gloss

Caption: Influence of 1,4-DEB properties on coating performance.

References

Application Notes & Protocols: 1,4-Diethylbenzene in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 1,4-diethylbenzene (1,4-DEB) as a precursor for the synthesis of valuable fragrance ingredients. The primary focus is on the selective oxidation of 1,4-DEB to produce 4-ethylacetophenone, a compound noted for its pleasant, mild, floral aroma reminiscent of hawthorn.[1] This document includes detailed experimental protocols, quantitative data from catalytic studies, and workflow diagrams to guide laboratory synthesis.

Introduction: this compound as a Versatile Precursor

This compound (CAS: 105-05-5) is an aromatic hydrocarbon that serves as a valuable and versatile building block in organic synthesis.[2] Its symmetrical structure and the presence of two ethyl groups allow for selective chemical transformations to create a variety of derivatives. In the fragrance industry, 1,4-DEB is a key starting material for the production of aromatic ketones, which are often essential components in perfume compositions.

The most prominent fragrance ingredient synthesized from 1,4-DEB is 4-ethylacetophenone (also known as p-ethylacetophenone, CAS: 937-30-4). This is typically achieved through the selective oxidation of one of the two ethyl groups on the benzene (B151609) ring. This transformation offers a direct route to a valuable fragrance compound from a readily available petrochemical feedstock.

Synthesis of 4-Ethylacetophenone via Catalytic Oxidation

The selective oxidation of this compound to 4-ethylacetophenone is a key industrial process. Research has focused on developing efficient and selective catalytic systems to maximize the yield of the desired mono-ketone while minimizing the formation of byproducts. Below are summaries of data from studies using different catalytic systems.

Data Presentation: Catalytic Oxidation of this compound

Table 1: Performance of a Ce/Cu-BTC Catalyst System

ParameterValueReference
CatalystCerium-doped copper hybrid bimetallic organic framework (Ce/Cu-BTC)[3]
Reactor TypeFixed-bed reactor[3]
OxidantNot specified, likely H₂O₂ or air/O₂[3]
Substrate Conversion> 95%[3]
Product Yield (EAP)~75% (stable)[3]

Table 2: Performance of a Co/SBA-15 Catalyst System

ParameterValueReference
Catalyst5% Cobalt on SBA-15 silica (B1680970) support (5Co/SBA-15)[4]
Reactor TypeFixed-bed reactor[4]
OxidantHydrogen Peroxide (H₂O₂)[4]
Product Selectivity (EAP)~68%[4]
Identified Byproducts1-(4-ethylphenyl)-1-ethanol (EPEA), p-diacetylbenzene (PDAB), 4-acetylbenzoic acid (AA), terephthalic acid (TA)[4]

Experimental Protocols

The following is a representative protocol for the liquid-phase catalytic oxidation of this compound to 4-ethylacetophenone, based on published research findings.[3][4]

Protocol 1: Synthesis of 4-Ethylacetophenone

Objective: To synthesize 4-ethylacetophenone by selective catalytic oxidation of this compound.

Materials:

  • This compound (PDEB, substrate)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution, oxidant)

  • Acetonitrile (B52724) (solvent)

  • Heterogeneous catalyst (e.g., Ce/Cu-BTC or Co/SBA-15)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

  • Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Procedure:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the heterogeneous catalyst (e.g., 0.5 g of Ce/Cu-BTC).

    • Add this compound (13.4 g, 0.1 mol) and acetonitrile (100 mL) to the flask.

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).

  • Addition of Oxidant:

    • Once the reaction mixture has reached the target temperature, slowly add the 30% hydrogen peroxide solution (11.3 mL, 0.11 mol) dropwise via the dropping funnel over a period of 1 hour. Caution: The addition of H₂O₂ can be exothermic; maintain control of the reaction temperature.

  • Reaction Monitoring:

    • Allow the reaction to proceed at 80°C for 4-6 hours.

    • Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by GC-MS to determine the conversion of 1,4-DEB and the formation of 4-ethylacetophenone.

  • Workup and Isolation:

    • After the reaction is complete (as determined by GC-MS), cool the mixture to room temperature.

    • Remove the solid catalyst by filtration, washing it with a small amount of diethyl ether.

    • Transfer the filtrate to a separatory funnel and add 100 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation to isolate pure 4-ethylacetophenone (Boiling Point: ~125°C at 20 mmHg).[1]

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations: Workflows and Pathways

Synthesis and Purification Workflow

The logical flow from the starting material to the final purified product is outlined below. This workflow highlights the key stages of the synthesis process described in Protocol 1.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation Stage cluster_purification Purification Stage A Charge Reactor with 1,4-DEB, Solvent, and Catalyst B Heat to Reaction Temperature (e.g., 80°C) A->B C Slowly Add Hydrogen Peroxide B->C D Monitor Reaction by GC-MS C->D E Cool and Filter to Remove Catalyst D->E Reaction Complete F Aqueous Workup: Extraction with Ether E->F G Wash Organic Layer (NaHCO₃, Brine) F->G H Dry and Concentrate (MgSO₄, Rotovap) G->H I Vacuum Distillation H->I Crude Product J Characterization (NMR, MS) I->J K K J->K Pure 4-Ethylacetophenone Reaction_Pathway PDEB This compound EPEA 1-(4-ethylphenyl)-1-ethanol (EPEA) PDEB->EPEA Oxidation [O] EAP 4-Ethylacetophenone (EAP) EPEA->EAP Oxidation [O] (Desired Product) PDAB p-Diacetylbenzene (PDAB) EAP->PDAB Over-oxidation [O] AA 4-Acetylbenzoic Acid (AA) EAP->AA Over-oxidation [O] PDAB->AA Oxidation [O] TA Terephthalic Acid (TA) AA->TA Oxidation [O]

References

Application Notes and Protocols: Dehydrogenation of 1,4-Diethylbenzene using Iron Oxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the vapor-phase catalytic dehydrogenation of 1,4-diethylbenzene (PDEB) to produce 1,4-divinylbenzene (B89562) (PDVB) using iron oxide-based catalysts. PDVB is a critical cross-linking agent in the production of various polymers, including ion-exchange resins. The following sections detail the catalyst preparation, experimental setup, and reaction protocols, supported by performance data.

Introduction

The dehydrogenation of para-diethylbenzene (PDEB) is an endothermic and volume-increasing reaction that is typically performed at high temperatures in the presence of super-heated steam.[1][2] Iron oxide catalysts, particularly those supported on materials like alumina (B75360) and promoted with alkali metals such as potassium, have shown significant efficacy in this process.[1][2][3] The steam acts as a diluent and provides heat for the reaction, while also minimizing coke formation on the catalyst surface.[4] The addition of promoters like potassium oxide can enhance the catalyst's performance by increasing the quantity of labile surface oxygen, which is crucial for the second dehydrogenation step from ethyl styrene (B11656) (EST) to para-divinylbenzene (PDVB).[1][2]

Catalyst Preparation

The following protocol outlines the preparation of an alumina-supported, potassium-promoted iron oxide catalyst.

Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Potassium carbonate (K₂CO₃)

  • Commercial gamma-alumina (γ-Al₂O₃)

  • Deionized water

Protocol:

  • Slurry Impregnation: Prepare a slurry by mixing the desired amounts of iron(III) nitrate nonahydrate and potassium carbonate with deionized water.

  • Impregnation: Add the commercial gamma-alumina support to the slurry. The impregnation process should be carried out for 24 hours to ensure uniform distribution of the precursors.[1]

  • Drying: After impregnation, the catalyst is dried in air at 120°C for 4 hours to remove water.[1]

  • Calcination: The dried catalyst is then calcined in air at 600°C for 4 hours.[1] This high-temperature treatment decomposes the precursors to form the active iron oxide and potassium promoter phases on the alumina support.

Experimental Workflow

The overall experimental process for the catalytic dehydrogenation of PDEB is depicted in the following workflow diagram.

experimental_workflow slurry_prep Slurry Preparation (Iron & Potassium Precursors) impregnation Impregnation (on Alumina Support) slurry_prep->impregnation drying Drying (120°C, 4h) impregnation->drying calcination Calcination (600°C, 4h) drying->calcination reactor Fixed-Bed Reactor (Catalyst Loaded) calcination->reactor condensation Condensation (Product Collection) reactor->condensation pdeb_feed PDEB Feed pdeb_feed->reactor steam_feed Steam Feed steam_feed->reactor heating Heating (500-700°C) heating->reactor gc_analysis Gas Chromatography (Quantification) condensation->gc_analysis product Products (PDVB, EST, etc.) gc_analysis->product

Figure 1. Experimental workflow for the dehydrogenation of PDEB.

Dehydrogenation Protocol

Apparatus:

  • Stainless steel fixed-bed tube reactor (~11.0 mm ID)[2]

  • Furnace capable of reaching at least 700°C

  • Two feed pumps (for PDEB and water)

  • Condenser for product collection

  • Gas chromatograph (GC) for product analysis

Protocol:

  • Catalyst Loading: A known quantity of the prepared catalyst (e.g., 5.5 mL) is loaded into the stainless steel tube reactor.[1]

  • System Purge: The system is purged with an inert gas (e.g., nitrogen) to remove air.

  • Heating: The reactor is heated to the desired reaction temperature (e.g., 500-700°C) under a continuous flow of the inert gas.[1][2]

  • Feed Introduction: Once the desired temperature is reached, the flow of the inert gas is stopped, and the feeds of PDEB and water are introduced into the reactor at specified flow rates (e.g., PDEB at 20 mL/h and water at 90 mL/h).[1] The water is vaporized to become super-heated steam.

  • Reaction: The reaction is carried out at atmospheric pressure.[1]

  • Product Collection: The reaction products are passed through a condenser to liquefy the organic and aqueous phases, which are then collected.

  • Product Analysis: The collected organic phase is analyzed by gas chromatography to determine the conversion of PDEB and the yields of PDVB, EST, and other by-products.

Performance Data

The performance of iron oxide-based catalysts is influenced by several factors, including reaction temperature, the presence of promoters, and the ratio of water to PDEB.

Table 1: Effect of Reaction Temperature on PDEB Dehydrogenation

Reaction Temperature (°C)PDEB Conversion (%)
550Not significant
70037

Catalyst: Iron-supported alumina; PDEB/water flow = 20/90 mL/hr; Reaction pressure = 1 atm.[1]

Table 2: Effect of Potassium Promoter on Catalyst Performance

CatalystPDEB Conversion (%)PDVB Yield (%)EST Yield (%)Lower Products Yield (%)
Fe₂O₃/Al₂O₃365219
Fe₂O₃-K₂O/Al₂O₃4271718

Catalyst volume = 5.5 mL; PDEB/water flow = 20/90 mL/hr; Reaction temperature = 700°C; Reaction pressure = 1 atm.[1]

Table 3: Effect of Water Flow Rate on PDEB Dehydrogenation

Water Flow Rate (mL/h)PDEB Conversion (%)PDVB Yield (%)EST Yield (%)Lower Products Yield (%)
70~78122242

Catalyst: Fe₂O₃-K₂O/Al₂O₃; Catalyst volume = 5.5 mL; PDEB flow = 20 mL/h; Reaction temperature = 700°C; Reaction pressure = 1 atm.[1]

Signaling Pathways and Logical Relationships

The dehydrogenation of PDEB to PDVB is a successive reaction, as illustrated below.

reaction_pathway PDEB p-Diethylbenzene (PDEB) EST Ethylvinylbenzene (EST) PDEB->EST - H₂ Byproducts By-products (e.g., Toluene, Benzene) PDEB->Byproducts Cracking PDVB p-Divinylbenzene (PDVB) EST->PDVB - H₂ EST->Byproducts Cracking

Figure 2. Reaction pathway for PDEB dehydrogenation.

Conclusion

Iron oxide-based catalysts, particularly when supported on alumina and promoted with potassium, are effective for the dehydrogenation of this compound to 1,4-divinylbenzene. The reaction is highly dependent on temperature, with higher temperatures favoring conversion. The addition of a potassium promoter enhances the conversion of PDEB and the yield of PDVB. The water-to-PDEB ratio is also a critical parameter that influences conversion and product distribution. The protocols and data presented here provide a solid foundation for researchers working on the development and optimization of this important industrial process.

References

Application Notes and Protocols: The Role of 1,4-Diethylbenzene in the Synthesis of Ion-Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-diethylbenzene in the synthesis of ion-exchange resins. The inclusion of this compound as a component of the crosslinking agent in the polymerization of styrene-based resins has been shown to enhance the stability of the production process and improve the physical characteristics of the resulting resin beads.

Application Notes

1. The Function of this compound in Ion-Exchange Resin Synthesis

In the synthesis of polystyrene-based ion-exchange resins, the polymer backbone is crosslinked to provide mechanical stability and control its swelling properties. Divinylbenzene (DVB) is the most common crosslinking agent. However, commercial DVB is often a mixture of isomers and can contain other related compounds. The addition of a specified amount of diethylbenzene to the crosslinking agent mixture has been found to be beneficial. A Chinese patent suggests that a crosslinking agent for ion-exchange resin production can comprise divinylbenzene, diethylbenzene, ethyl styrene, and naphthalene, with a specific concentration of 2-10% diethylbenzene.[1] This indicates that this compound acts as a modifier or co-crosslinker in the polymerization process.

The rationale for including this compound is to achieve a more stable production process and to improve the quality of the final ion-exchange resin, particularly the rate of formation of spherical beads.[1] The patent claims that using a crosslinking agent with this composition can enhance the qualified rate of the ion-exchange resin and increase the ground sphere rate by more than 10%.[1]

2. Quantitative Data on Crosslinking Agent Composition

The composition of the divinylbenzene-based crosslinking agent, including diethylbenzene, can be tailored for the synthesis of different types of ion-exchange resins, such as gel-type and macroporous resins.[1] The optimal compositions as described in the patent are summarized in the table below.[1]

ComponentGel ResinMacroporous Resin
Diethylbenzene Content2 - 10 wt%2 - 10 wt%
Divinylbenzene (DVB) Content48 - 52%58 - 62%
p-DVB to m-DVB Ratio1:2 to 1:2.31:1.8 to 1:2.0
Naphthalene Content< 1%< 1.5%

Table 1: Recommended composition of the crosslinking agent for different types of ion-exchange resins.[1]

3. Performance Data of Resins Synthesized with Diethylbenzene-Containing Crosslinker

The use of a crosslinking agent containing diethylbenzene has been shown to lead to consistent and high-quality ion-exchange resins. The following table presents typical performance data for a strong acid cation exchange resin (001*7 type) produced using this modified crosslinking agent.

Lot NumberExchange Capacity (mmol/g)Rate of Small Round Spheres (%)Water Content (%)
14.519649.50
24.509648.96
34.519549.47
44.529750.01
54.539550.11
Average4.529649.59

Table 2: Performance data for a strong acid cation exchange resin synthesized with a diethylbenzene-containing crosslinker.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of both cation and anion exchange resins using a styrene-divinylbenzene-diethylbenzene monomer system via suspension polymerization.

Protocol 1: Synthesis of a Strong Acid Cation Exchange Resin

This protocol describes the synthesis of a sulfonated polystyrene-co-divinylbenzene/diethylbenzene resin.

1. Materials and Reagents:

  • Styrene (inhibitor removed)

  • Divinylbenzene (DVB) commercial grade (containing ethylbenzene)

  • This compound

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Deionized water

  • Concentrated sulfuric acid (98%)

  • Sodium chloride solution (saturated)

2. Experimental Workflow for Cation Exchange Resin Synthesis

cation_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_product Product Aqueous_Phase Aqueous Phase (Water + PVA) Suspension_Polymerization Suspension Polymerization Aqueous_Phase->Suspension_Polymerization Organic_Phase Organic Phase (Styrene, DVB, 1,4-DEB, Initiator) Organic_Phase->Suspension_Polymerization Washing_Drying Washing and Drying Suspension_Polymerization->Washing_Drying Polymer Beads Sulfonation Sulfonation (Conc. H2SO4) Washing_Drying->Sulfonation Final_Washing Final Washing and Neutralization Sulfonation->Final_Washing Cation_Resin Strong Acid Cation Exchange Resin Final_Washing->Cation_Resin

Caption: Synthesis workflow for a strong acid cation exchange resin.

3. Procedure:

  • Preparation of the Aqueous Phase: In a baffled reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve poly(vinyl alcohol) in deionized water to a concentration of 1-2% (w/v) with gentle heating and stirring to form a homogeneous solution.

  • Preparation of the Organic Phase: In a separate beaker, prepare the monomer mixture. For a gel-type resin, a typical composition would be:

    • Styrene: ~90-95% by weight of the monomer mixture.

    • Crosslinking agent (DVB + 1,4-DEB): ~5-10% by weight. The crosslinking agent itself should contain 2-10% this compound.[1]

    • Dissolve benzoyl peroxide (0.5-1.5% by weight of the monomer mixture) in the monomer mixture.

  • Suspension Polymerization:

    • Heat the aqueous phase in the reactor to the reaction temperature (typically 80-90°C) with constant stirring (300-500 rpm) to create a stable suspension.

    • Slowly add the organic phase to the reactor. The stirring speed will influence the final bead size.

    • Maintain the reaction at the set temperature for 4-8 hours.

    • After polymerization is complete, cool the reactor to room temperature.

  • Washing and Drying:

    • Filter the polymer beads and wash them thoroughly with hot deionized water to remove the suspending agent.

    • Wash with methanol (B129727) or ethanol (B145695) to remove any unreacted monomers.

    • Dry the beads in an oven at 60-80°C to a constant weight.

  • Sulfonation:

    • Swell the dry beads in an excess of concentrated sulfuric acid.

    • Slowly heat the mixture to 80-100°C and maintain for 4-6 hours with gentle stirring.

    • Cool the mixture to room temperature and carefully quench by slowly adding it to a large volume of cold water or a saturated sodium chloride solution.

  • Final Washing and Neutralization:

    • Wash the sulfonated beads extensively with deionized water until the washings are neutral.

    • The resin is now in the H+ form and can be stored in deionized water.

Protocol 2: Synthesis of a Strong Base Anion Exchange Resin

This protocol describes the synthesis of a quaternary ammonium (B1175870) functionalized polystyrene-co-divinylbenzene/diethylbenzene resin.

1. Materials and Reagents:

  • Polystyrene-co-divinylbenzene/diethylbenzene beads (from Protocol 1, step 3)

  • Chloromethyl methyl ether (or paraformaldehyde and HCl)

  • Lewis acid catalyst (e.g., anhydrous ZnCl₂, FeCl₃, or AlCl₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Trimethylamine (aqueous solution, ~25-40%) or other tertiary amines

  • Deionized water

2. Experimental Workflow for Anion Exchange Resin Synthesis

anion_synthesis cluster_prep Preparation cluster_reaction Functionalization cluster_product Product Polymer_Beads PS-co-DVB/DEB Beads Chloromethylation Chloromethylation Polymer_Beads->Chloromethylation Washing_Drying_CM Washing and Drying Chloromethylation->Washing_Drying_CM Amination Amination (e.g., Trimethylamine) Washing_Drying_CM->Amination Final_Washing_Anion Final Washing Amination->Final_Washing_Anion Anion_Resin Strong Base Anion Exchange Resin Final_Washing_Anion->Anion_Resin

Caption: Synthesis workflow for a strong base anion exchange resin.

3. Procedure:

  • Chloromethylation:

    • Swell the dry polystyrene-co-divinylbenzene/diethylbenzene beads in an anhydrous solvent like 1,2-dichloroethane (B1671644) in a reactor.

    • Add the Lewis acid catalyst (e.g., ZnCl₂) to the slurry.

    • Slowly add chloromethyl methyl ether to the reactor at a controlled temperature (typically 30-50°C). Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.

    • Stir the reaction mixture for 4-8 hours.

    • Quench the reaction by slowly adding methanol or water.

  • Washing and Drying:

    • Filter the chloromethylated beads and wash them with methanol, followed by deionized water, until the washings are neutral.

    • Dry the beads to a constant weight.

  • Amination:

    • Swell the dry chloromethylated beads in an appropriate solvent (e.g., water or a water/solvent mixture).

    • Add an excess of the aminating agent, such as an aqueous solution of trimethylamine, to the reactor.

    • Heat the mixture to 40-60°C and maintain for 4-8 hours with stirring.

  • Final Washing:

    • Filter the aminated resin beads and wash them thoroughly with deionized water.

    • The resin can be converted to the desired ionic form (e.g., Cl⁻ or OH⁻) by washing with the corresponding acid or base, followed by extensive rinsing with deionized water.

    • Store the final strong base anion exchange resin in deionized water.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Alkylation for 1,4-Diethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to optimize the synthesis of 1,4-diethylbenzene via Friedel-Crafts alkylation, with a focus on maximizing the yield of the desired para isomer.

Troubleshooting Guide

This section addresses specific issues that can lead to poor outcomes in your experiment.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly moisture-sensitive.[1][2] 2. Deactivated Aromatic Substrate: The reaction is less efficient with aromatic rings containing strongly electron-withdrawing groups.[1][3][4] 3. Insufficiently Reactive Alkylating Agent: The choice of alkylating agent and its purity is crucial.[5] 4. Low Reaction Temperature: The reaction may have a high activation energy requiring heat.[1][2]1. Use fresh, anhydrous Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Ensure the starting benzene (B151609) or ethylbenzene (B125841) is pure. 3. When using ethanol (B145695), ensure it is anhydrous. Consider using a more reactive agent like an ethyl halide if yields remain low. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.[5]
Formation of Multiple Isomers (ortho, meta, para) 1. Lack of Regioselectivity: Traditional Lewis acid catalysts (e.g., AlCl₃) often lead to a mixture of isomers, with the thermodynamically more stable meta isomer sometimes favored.[5] 2. Isomerization: The desired para product can isomerize to the meta or ortho isomers under harsh reaction conditions.1. Utilize Shape-Selective Catalysts: Employ zeolites such as modified HZSM-5. Their pore structure can sterically hinder the formation of bulkier ortho and meta isomers, favoring the linear para isomer.[6][7] 2. Optimize Reaction Temperature: Lower temperatures can sometimes favor the kinetically controlled para product. The patent data below shows high para-selectivity at 300°C.[8]
Polyalkylation Products Observed (Triethylbenzene, etc.) The mono-alkylated product (ethylbenzene) and the desired di-alkylated product are more reactive than the starting benzene ring, leading to further alkylation.[3][9][10]1. Use a Large Excess of the Aromatic Substrate: This increases the probability of the electrophile reacting with the starting material (benzene) rather than the more reactive ethylated products.[4][10] 2. Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to the aromatic substrate.
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition and polymerization side reactions.1. Control the Rate of Addition: Add the alkylating agent or catalyst slowly and portion-wise.[11] 2. Maintain Low Temperature: Perform the reaction at a lower temperature, using an ice bath to dissipate heat, especially during the initial addition phase.[5][11]
Difficulty in Product Isolation The boiling points of diethylbenzene isomers are very close, making separation by standard distillation difficult. (o-DEB: 183°C, m-DEB: 181°C, p-DEB: 184°C).[12]1. Utilize a Highly Selective Synthesis: The best approach is to maximize the formation of the para isomer to simplify purification. 2. Specialized Separation Techniques: For mixtures, techniques like adsorptive separation using zeolites or fractional distillation under very precise conditions may be required.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound so low when using AlCl₃?

A1: Low selectivity is a common issue with traditional Lewis acids like AlCl₃. These catalysts are not shape-selective and can lead to a thermodynamic equilibrium mixture of isomers, which is often rich in the meta isomer.[5] Furthermore, polyalkylation is a significant side reaction, as the ethylated products are more reactive than benzene itself.[3][4] To increase the yield of the para isomer, consider using a shape-selective zeolite catalyst and a large excess of benzene.[6][10]

Q2: What are the challenges of using ethanol as an alkylating agent instead of ethylene (B1197577) or ethyl chloride?

A2: Using ethanol requires the in-situ generation of the electrophile, typically through protonation by a strong acid catalyst to form an ethyl carbocation or a related species. This can introduce water into the reaction system as a byproduct, which can deactivate common Lewis acid catalysts like AlCl₃. Therefore, Brønsted acids or robust solid acid catalysts like zeolites are often more suitable when using alcohol alkylating agents.[8][15]

Q3: How can I be sure my Lewis acid catalyst is active?

A3: Anhydrous aluminum chloride (AlCl₃) should be a fine, white to pale-yellow powder. If it appears clumpy or has been exposed to the atmosphere for an extended period, it has likely been deactivated by moisture.[1][2] It is best to use a freshly opened bottle or to handle the catalyst in a glovebox.

Q4: Is it possible to completely avoid the formation of ortho and meta isomers?

A4: Achieving 100% selectivity for the para isomer is challenging. However, using shape-selective zeolite catalysts can significantly increase the selectivity to over 95% under optimized conditions.[8] This is because the narrow pores of the zeolite sterically favor the formation of the less bulky para isomer.[6]

Q5: Can I use Friedel-Crafts acylation followed by reduction to get this compound?

A5: Yes, this is a classic strategy to avoid polyalkylation and carbocation rearrangements.[10][15] You would first perform a Friedel-Crafts acylation of benzene with two equivalents of an acyl halide (like acetyl chloride) to form 1,4-diacetylbenzene. The acyl groups are deactivating, which prevents over-acylation.[3] The resulting diketone can then be reduced to this compound using a method like the Clemmensen or Wolff-Kishner reduction.[10] This multi-step process often provides a purer product despite the longer synthetic route.

Data Presentation

The following tables summarize quantitative data from a patented method for producing para-diethylbenzene by alkylating ethylbenzene with ethanol over a modified HZSM-5 zeolite catalyst.[8]

Table 1: Effect of Reaction Temperature on Product Composition and p-DEB Selectivity

Conditions: Ethylbenzene and ethanol feed (1:1 molar ratio), modified ZSM-5/80 catalyst.[8]

Temperature (°C)Ethylbenzene Conversion (%)Total Diethylbenzenes (%)p-DEB Selectivity (%)
30026.3314.6592.72
30014.1113.1698.04
30033.358.8685.01
35025.1216.4894.78
35031.569.4486.46
40028.3116.6195.32
40049.561.9766.90
40033.409.2182.30

Table 2: Effect of Catalyst Coking on p-DEB Selectivity at 300°C

Conditions: Ethylbenzene and ethanol feed (1:1 molar ratio), multi-silylated ZSM-5/80 catalyst.[8]

Catalyst TreatmentEthylbenzene Conversion (%)p-DEB Yield (%)p-DEB Selectivity (%)
Fresh Catalyst26.3313.2192.72
Partially Coked (1x)Not specifiedLoweredIncreased by ~4%
Partially Coked (2x)Not specifiedFurther DropNo significant change

Note: The patent indicates that controlled partial coking of the catalyst is required for high p-DEB selectivity and yield.[8]

Experimental Protocols

Protocol 1: Shape-Selective Alkylation using a Zeolite Catalyst (Based on Patent Literature)

This protocol describes a general procedure for the gas-phase alkylation of ethylbenzene with ethanol to selectively produce para-diethylbenzene.[8]

Materials:

  • Modified HZSM-5 zeolite catalyst (silylated and partially coked)

  • Ethylbenzene (anhydrous)

  • Ethanol (anhydrous)

  • High-purity nitrogen or argon gas

  • Fixed-bed flow reactor system with temperature and flow control

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: The zeolite catalyst is first silylated, followed by a controlled partial coking procedure as described in the patent literature to enhance para-selectivity.[8]

  • Reactor Setup: Load the prepared zeolite catalyst into the fixed-bed reactor.

  • System Purge: Heat the reactor to the desired reaction temperature (e.g., 300°C) under a continuous flow of inert gas (argon or nitrogen) to remove any adsorbed moisture and air.[8]

  • Reaction Initiation: Prepare a feedstock mixture of ethylbenzene and ethanol in a 1:1 molar ratio.[8]

  • Feed Introduction: Inject the liquid feedstock into a vaporization zone before it enters the reactor. The vaporized feed is then passed over the catalyst bed at the set temperature.

  • Product Collection: The reaction products exiting the reactor are cooled and condensed in a collection vessel.

  • Analysis: The collected liquid product is analyzed by GC to determine the conversion of ethylbenzene and the selectivity for diethylbenzene isomers.

Protocol 2: General Friedel-Crafts Alkylation with a Lewis Acid Catalyst

This protocol provides a general laboratory-scale procedure for the alkylation of benzene. Caution: This method is less selective for the para isomer and is prone to polyalkylation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous, excess)

  • Ethyl bromide or ethyl chloride

  • Anhydrous diethyl ether (as solvent, optional)

  • Ice bath

  • Drying tube (e.g., with CaCl₂)

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask and reflux condenser

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube. The entire apparatus should be flame-dried under an inert atmosphere to ensure anhydrous conditions.

  • Initial Charge: Add a large excess of anhydrous benzene to the flask and cool it in an ice bath.

  • Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride to the cooled benzene.[11]

  • Alkylating Agent Addition: Slowly add the ethyl halide dropwise to the stirred mixture. Maintain the temperature between 5-10°C to control the exothermic reaction.[16]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or GC).

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.[16]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene and solvent by rotary evaporation. The crude product can be purified by fractional distillation, though separation of isomers will be challenging.

Visualizations

reaction_mechanism Simplified Friedel-Crafts Alkylation Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Second Alkylation A C₂H₅OH + H⁺ (from catalyst) B [C₂H₅OH₂]⁺ A->B Protonation C C₂H₅⁺ + H₂O (Ethyl Carbocation) B->C Loss of Water Sigma Arenium Ion Intermediate (Resonance Stabilized) C->Sigma Benzene Benzene Ring Benzene->Sigma Attack by π-electrons Product Ethylbenzene Sigma->Product Loss of H⁺ (Aromaticity Restored) Product2 Diethylbenzene Isomers (o, m, p) Product->Product2 Reaction with C₂H₅⁺ troubleshooting_workflow Troubleshooting Low Yield of this compound Start Low Yield of This compound Q1 What is the isomer ratio? (p-DEB vs o/m-DEB) Start->Q1 Q2 Is polyalkylation observed? (e.g., Triethylbenzene) Q1->Q2 High p-DEB % Sol1 Use Shape-Selective Catalyst (e.g., modified HZSM-5) Q1->Sol1 Low p-DEB % Sol2 Optimize Temperature (e.g., 300°C) Q1->Sol2 Low p-DEB % Q3 Is starting material recovered? Q2->Q3 No Sol3 Use Large Excess of Benzene Q2->Sol3 Yes Sol4 Check Catalyst Activity (Ensure Anhydrous) Q3->Sol4 Yes Sol5 Increase Reaction Time or Temperature Q3->Sol5 Yes experimental_workflow Zeolite-Catalyzed Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep1 Prepare Modified Zeolite Catalyst Prep2 Dry Glassware & Prepare Anhydrous Reagents React1 Load Catalyst into Fixed-Bed Reactor Prep2->React1 React2 Heat to 300°C under Inert Gas React1->React2 React3 Introduce Ethylbenzene/ Ethanol Feed React2->React3 React4 Condense & Collect Product Stream React3->React4 Analysis1 Analyze Product Mix by GC React4->Analysis1 Analysis2 Isolate p-DEB (if necessary) Analysis1->Analysis2

References

Minimizing ortho and meta isomers in 1,4-Diethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-diethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing the formation of ortho and meta isomers during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge is controlling the regioselectivity of the ethylation reaction on the benzene (B151609) ring. Friedel-Crafts alkylation, a common method for this synthesis, can lead to the formation of a mixture of ortho (1,2-), meta (1,3-), and para (1,4-) diethylbenzene isomers.[1] Additionally, polyalkylation can occur, where more than two ethyl groups are added to the benzene ring.[2] The boiling points of these isomers are very close, making their separation by distillation difficult and expensive.[3]

Q2: Which synthetic routes are preferred for maximizing the yield of this compound?

A2: For high para-selectivity, two main routes are favored:

  • Shape-selective alkylation of ethylbenzene (B125841) with an ethylating agent (e.g., ethylene (B1197577) or ethanol) over a modified zeolite catalyst.

  • Disproportionation of ethylbenzene over a shape-selective catalyst, which rearranges ethyl groups to form benzene and diethylbenzene, with a high preference for the para isomer.[4]

Q3: Why are zeolite catalysts, particularly HZSM-5, frequently used for this synthesis?

A3: Zeolites like HZSM-5 are crystalline aluminosilicates with a well-defined porous structure. The pore dimensions of HZSM-5 are such that they create a "shape-selective" environment. This steric hindrance within the zeolite channels favors the formation of the sterically less demanding, linear this compound isomer over the bulkier ortho and meta isomers.[5]

Q4: What is the purpose of modifying HZSM-5 catalysts through silylation or coking?

A4: Silylation (treatment with a silicon compound like tetraethyl orthosilicate (B98303) - TEOS) or controlled coking is used to passivate the external acid sites on the zeolite crystals and narrow the pore openings.[4][6] This modification enhances para-selectivity by preventing non-selective reactions on the outer surface of the catalyst and further restricting the formation of the larger ortho and meta isomers within the pores.[4]

Q5: Can traditional Lewis acid catalysts like AlCl₃ be used for selective this compound synthesis?

A5: While Lewis acids like AlCl₃ are classic catalysts for Friedel-Crafts alkylation, they are generally not suitable for the selective synthesis of this compound.[3] They tend to produce a thermodynamic mixture of isomers, with the meta isomer often being the major product, and they also promote polyalkylation.[2][3]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Selectivity for this compound (High ortho/meta Isomers) 1. Non-selective catalyst: Use of traditional Lewis acids (e.g., AlCl₃) or unmodified zeolites. 2. External acid sites on the catalyst are active: These sites are not shape-selective and promote the formation of all three isomers. 3. Reaction temperature is too high: Higher temperatures can favor the thermodynamically more stable meta isomer and overcome the kinetic control offered by the shape-selective catalyst.1. Employ a shape-selective zeolite catalyst such as HZSM-5. 2. Modify the zeolite catalyst through silylation or controlled coking to passivate external acid sites. 3. Optimize the reaction temperature. Lower temperatures generally favor para-selectivity in zeolite-catalyzed reactions.
Low Conversion of Reactants (Ethylbenzene or Benzene) 1. Catalyst deactivation: Coke deposition can block active sites and pores. 2. Insufficient catalyst activity: The catalyst may have a low density of acid sites. 3. Low reaction temperature: The temperature may be too low to achieve a sufficient reaction rate. 4. High space velocity (LHSV): The reactants may not have sufficient residence time in the reactor.1. Regenerate the coked catalyst by calcination in air. 2. Ensure the chosen catalyst has adequate acidity for the reaction. 3. Gradually increase the reaction temperature while monitoring selectivity. 4. Decrease the liquid hourly space velocity (LHSV) to increase the contact time between the reactants and the catalyst.
Formation of Significant Polyalkylation Products (e.g., Triethylbenzene) 1. High ratio of ethylating agent to the aromatic substrate. 2. High catalyst activity. 1. Increase the molar ratio of the aromatic substrate (benzene or ethylbenzene) to the ethylating agent. 2. Moderate the catalyst's activity through controlled modification or by adjusting reaction conditions.
Rapid Catalyst Deactivation 1. High reaction temperature leading to excessive coking. 2. Impurities in the feed stream. 1. Optimize the reaction temperature to balance activity and stability. 2. Ensure the purity of the reactants, as olefins or other reactive species can lead to rapid coking.

Data Presentation

Table 1: Influence of Catalyst Modification and Reaction Conditions on Ethylbenzene Disproportionation

CatalystModificationTemperature (°C)LHSV (h⁻¹)Ethylbenzene Conversion (%)p-DEB Selectivity (%)
HZSM-5None (Parent)310114.045.0
HZSM-5First Silylation (FS)310112.568.0
HZSM-5Twice Silylated (TS)310110.692.0
HZSM-5Thrice Silylated (THS)31018.298.0
Twice Silylated HZSM-5-28018.595.0
Twice Silylated HZSM-5-310110.692.0
Twice Silylated HZSM-5-340113.285.0
Twice Silylated HZSM-5-31027.894.0
Twice Silylated HZSM-5-31045.196.0

Data compiled from literature sources for illustrative purposes.[4]

Experimental Protocols

Key Experiment 1: Silylation of HZSM-5 Catalyst for Enhanced Para-Selectivity

Objective: To modify a parent HZSM-5 zeolite catalyst by chemical liquid deposition of silica (B1680970) to passivate external acid sites and narrow pore openings.

Materials:

Procedure:

  • Ion Exchange: The parent Na-ZSM-5 is converted to the hydrogen form (H-ZSM-5) by ammonium exchange with a 1 M ammonium nitrate solution, followed by drying and calcination at 550°C.[4]

  • Preparation of Silylation Mixture: A mixture of 20% TEOS, 35% methanol, and 45% toluene is prepared.[4]

  • Silylation: The calcined H-ZSM-5 sample is refluxed in the silylation mixture at 80°C for 12 hours.[4]

  • Washing and Drying: After 12 hours, the sample is washed to remove any loosely adsorbed TEOS from the surface.[4]

  • Calcination: The washed sample is dried in an oven at 120°C for 2 hours and then calcined at 550°C to obtain the silica-deposited catalyst.[4]

  • Repeated Silylation (Optional): For higher degrees of silylation (e.g., twice or thrice silylated), the procedure is repeated on the already silylated and calcined catalyst.[4]

Key Experiment 2: Vapor-Phase Disproportionation of Ethylbenzene

Objective: To carry out the disproportionation of ethylbenzene over a modified HZSM-5 catalyst to selectively produce this compound.

Apparatus:

  • Continuous down-flow fixed-bed reactor (stainless steel)

  • Syringe pump or metering pump for liquid feed

  • Mass flow controller for carrier gas (e.g., nitrogen)

  • Temperature controller and furnace

  • Condenser and product collection system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: A specific amount (e.g., 2-10 g) of the modified HZSM-5 catalyst (as extrudates) is loaded into the reactor.[4]

  • Catalyst Activation: The catalyst is pre-heated in a stream of air at a high temperature (e.g., 540°C) for 2 hours, followed by purging with an inert gas like nitrogen.

  • Reaction: The reactor is brought to the desired reaction temperature (e.g., 280-340°C) and pressure (typically atmospheric).[4] Ethylbenzene is then fed into the reactor at a controlled liquid hourly space velocity (LHSV, e.g., 1-4 h⁻¹) using a pump, along with a carrier gas if necessary.

  • Product Collection: The reaction products are passed through a condenser, and the liquid products are collected.

  • Analysis: The composition of the liquid products is analyzed by gas chromatography to determine the conversion of ethylbenzene and the selectivity for each diethylbenzene isomer.[4]

Visualizations

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Disproportionation Reaction cluster_analysis Analysis NaZSM5 Na-ZSM-5 IonExchange Ion Exchange (NH₄NO₃) NaZSM5->IonExchange HZSM5 H-ZSM-5 IonExchange->HZSM5 Silylation Silylation (TEOS, Reflux) HZSM5->Silylation ModifiedHZSM5 Modified H-ZSM-5 Silylation->ModifiedHZSM5 Reactor Fixed-Bed Reactor ModifiedHZSM5->Reactor Catalyst ProductStream Product Stream Reactor->ProductStream Ethylbenzene Ethylbenzene Feed Ethylbenzene->Reactor GC Gas Chromatography ProductStream->GC Results Conversion & Selectivity Data GC->Results Troubleshooting_Logic Start Low p-DEB Selectivity? CatalystCheck Using Shape-Selective Zeolite (e.g., HZSM-5)? Start->CatalystCheck Yes UseZeolite Action: Switch to shape-selective zeolite. CatalystCheck->UseZeolite No ModificationCheck Is the Zeolite Modified (Silylation/Coking)? CatalystCheck->ModificationCheck Yes ModifyCatalyst Action: Modify catalyst to passivate external sites. ModificationCheck->ModifyCatalyst No TempCheck Is Reaction Temperature Optimized? ModificationCheck->TempCheck Yes OptimizeTemp Action: Lower temperature to favor para-isomer. TempCheck->OptimizeTemp No Success High p-DEB Selectivity TempCheck->Success Yes

References

Troubleshooting polyalkylation in the production of 1,4-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing polyalkylation during the synthesis of 1,4-diethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of this compound synthesis, and why does it occur?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one ethyl group attaches to the benzene (B151609) ring, leading to the formation of triethylbenzene (B13742051) and other more substituted products.[1] This occurs because the initial product, ethylbenzene (B125841), is more reactive than the starting benzene. The ethyl group is an electron-donating group that activates the aromatic ring, making it more susceptible to further electrophilic attack by another ethyl carbocation.[1][2]

Q2: What are the primary strategies to minimize polyalkylation?

A2: Several methods can be employed to control and minimize the formation of polyalkylated byproducts:

  • Use a Large Excess of Benzene: Increasing the molar ratio of benzene to the alkylating agent (ethylene) is a highly effective strategy.[1][3][4] This statistically favors the alkylation of unreacted benzene over the already substituted ethylbenzene or diethylbenzene.[3][4]

  • Optimize Reaction Conditions: Lowering the reaction temperature can help reduce the rate of subsequent alkylation reactions.[1][3]

  • Control Reaction Stoichiometry: Careful control over the molar ratio of reactants is crucial for favoring the desired mono- or di-alkylation.[1]

  • Select an Appropriate Catalyst: The choice of catalyst can significantly impact selectivity. Shape-selective catalysts like certain zeolites (e.g., ZSM-5) can sterically hinder the formation of bulkier polyalkylated molecules within their pores.[3][5][6]

Q3: How does the choice of catalyst affect the selectivity for this compound?

A3: The catalyst plays a critical role in directing the selectivity of the reaction. While traditional Lewis acids like AlCl₃ are effective for alkylation, they are generally not selective for the para isomer and can lead to a mixture of ortho, meta, and para products.[7][8] For high selectivity towards this compound (the para isomer), modified shape-selective zeolite catalysts are often used.[3][5] These catalysts have specific pore structures that favor the formation of the less bulky para isomer over the ortho and meta isomers.[6] Modifying zeolites, for instance through silylation, can further enhance this para-selectivity.[9][10]

Q4: What are the typical byproducts in diethylbenzene production besides polyalkylated species?

A4: Besides polyalkylation products like triethylbenzene, other byproducts can form. These can include isomers of diethylbenzene (ortho and meta), which are often produced when non-shape-selective catalysts are used.[5][7] Depending on the reaction conditions and feedstock purity, other impurities might include C₉+ aromatics.[7] In some cases, transalkylation reactions can also occur, where an alkyl group is transferred from one aromatic ring to another, which can be utilized to recycle unwanted diethylbenzene back to ethylbenzene.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
High Yield of Polyalkylated Products (e.g., Triethylbenzene) 1. Insufficient Benzene Excess: The molar ratio of benzene to ethylene (B1197577) is too low.[3][4] 2. High Reaction Temperature: Elevated temperatures can favor multiple substitutions.[3] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long increases the likelihood of polyalkylation.[3] 4. Highly Active Catalyst: A very active catalyst may promote further alkylation.[1]1. Increase Benzene/Ethylene Ratio: Adjust the molar feed ratio. For gas-phase zeolite processes, ratios can be as high as 8-16.[3] For processes using AlCl₃, a ratio of 2-2.5 is more common.[3] 2. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable rate. For AlCl₃ catalysis, temperatures are often controlled between 0°C and 100°C.[3] 3. Monitor Reaction Progress: Use techniques like GC-MS to monitor the reaction and stop it once the optimal conversion is reached.[4] 4. Use a Milder Catalyst: Consider a less active Lewis acid or a shape-selective zeolite catalyst.[1][3]
Low Selectivity for this compound (High ortho/meta Isomers) 1. Non-Selective Catalyst: Use of a catalyst like AlCl₃ or BF₃ results in a thermodynamic mixture of isomers.[7]1. Use a Shape-Selective Catalyst: Employ a zeolite catalyst, such as a modified ZSM-5, which is known to favor the formation of the para isomer due to steric constraints within its pore structure.[3][5][6]
Low Overall Yield 1. Inactive Catalyst: The catalyst may have been exposed to moisture (especially AlCl₃) or requires activation/regeneration.[4] 2. Sub-optimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.[3] 3. Poor Work-up Procedure: Product may be lost during quenching, extraction, or purification steps.[4]1. Ensure Catalyst Activity: Use anhydrous AlCl₃.[4] For zeolites, ensure proper activation, typically by calcining at high temperatures (e.g., 500-600°C) to remove water.[3] 2. Optimize Temperature: Gradually increase the temperature while monitoring the reaction to find the optimal balance between reaction rate and selectivity. 3. Refine Work-up: Optimize quenching and extraction procedures to minimize product loss.[4]

Quantitative Data Summary

ParameterConditionEffect on Polyalkylation / SelectivityReference(s)
Benzene : Alkylating Agent Molar Ratio 1:1Low Selectivity, High Polyalkylation[4]
3:1Moderate Selectivity, Moderate Polyalkylation[4]
5:1 or higherHigh Selectivity, Low Polyalkylation[4]
Catalyst Type AlCl₃, HF, BF₃Effective for alkylation but not selective for the para-isomer.[7][7]
Modified HZSM-5 ZeoliteHigh selectivity for p-diethylbenzene.[6][9] Can achieve 99% para-selectivity.[6][11][6][9][11]
Reaction Temperature (with Zeolite Catalyst) 240°C to 700°CTemperature affects conversion and selectivity; optimization is required.[7]
Thermodynamic Equilibrium of DEB Isomers (~425°C) ortho : meta : para19 : 54 : 27[7]

Experimental Protocols

Protocol 1: Alkylation of Benzene with Ethylene using a Zeolite Catalyst

This protocol describes a general procedure for the gas-phase alkylation of benzene to produce diethylbenzene with an emphasis on minimizing polyalkylation.

1. Catalyst Activation:

  • Load the shape-selective zeolite catalyst (e.g., HZSM-5) into a fixed-bed reactor.[3]
  • Activate the catalyst by calcining it at 500-600°C in a stream of dry air or nitrogen to remove any adsorbed water.[3]

2. Reactor Setup:

  • Connect the reactor to a system capable of delivering precise flow rates of gaseous benzene and ethylene.
  • Ensure the system can maintain the desired reaction temperature and pressure.[3]

3. Reaction Execution:

  • Heat the reactor to the target temperature (e.g., 250-450°C).
  • Introduce a stream of dry benzene over the catalyst bed.
  • Introduce ethylene gas at a controlled rate to achieve a high benzene-to-ethylene molar ratio (e.g., 8:1 or higher) to suppress polyalkylation.[3]
  • Maintain a constant temperature and pressure throughout the reaction.

4. Product Collection and Analysis:

  • Cool the reactor effluent to condense the liquid products.
  • Analyze the product mixture using Gas Chromatography (GC) or GC-MS to determine the conversion of benzene and the selectivity for ethylbenzene, this compound, and other isomers/byproducts.

Protocol 2: Alternative Strategy - Friedel-Crafts Acylation followed by Reduction

To completely avoid polyalkylation, a two-step acylation-reduction sequence can be used. The acyl group introduced in the first step is deactivating, which prevents further substitution.[1]

Step A: Friedel-Crafts Acylation of Benzene

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and a solvent like dichloromethane.[1] Cool the suspension in an ice bath.

  • Reactant Addition: Slowly add acetyl chloride to the stirred AlCl₃ suspension. Following this, add anhydrous benzene dropwise while maintaining a low temperature (e.g., below 10°C).[1]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately one hour.[1]

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl. Separate the organic layer, wash it with water and sodium bicarbonate solution, and then dry it over an anhydrous salt like MgSO₄.[1] Purify the resulting acetophenone (B1666503).

Step B: Clemmensen Reduction of Acetophenone

  • Setup: In a round-bottom flask with a reflux condenser, add amalgamated zinc (Zn(Hg)).

  • Reactants: Add concentrated hydrochloric acid, ethanol, and the acetophenone obtained from Step A.

  • Reduction: Heat the mixture under reflux for several hours. Additional portions of HCl may be required.[1]

  • Work-up: After cooling, separate the organic layer. Wash, dry, and purify the final product (ethylbenzene) by distillation.[1] This process can be adapted with an additional acylation/reduction step to synthesize diethylbenzene with high selectivity.

Visualizations

G Troubleshooting Polyalkylation in 1,4-DEB Synthesis start High Polyalkylation Detected? inc_benzene Increase Benzene to Ethylene Molar Ratio (e.g., >5:1) start->inc_benzene Yes end Problem Resolved start->end No check_temp Is Temperature Optimized? inc_benzene->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_catalyst Review Catalyst Choice check_temp->check_catalyst Yes lower_temp->check_catalyst zeolite Switch to Shape-Selective Zeolite Catalyst (e.g., ZSM-5) check_catalyst->zeolite Using Non-Selective Catalyst (e.g., AlCl3) monitor Monitor Reaction Progress (GC) and Control Reaction Time check_catalyst->monitor Using Selective Catalyst zeolite->monitor monitor->end

Caption: Troubleshooting workflow for polyalkylation.

G Experimental Workflow: Gas-Phase Benzene Alkylation catalyst_prep 1. Catalyst Preparation - Load Zeolite Catalyst - Activate via Calcination (500-600°C) reactor_setup 2. Reactor Setup - Heat Fixed-Bed Reactor - Establish Gas Flow catalyst_prep->reactor_setup reactants 3. Reactant Feed - Introduce Benzene Vapor - Introduce Ethylene Gas (High Benzene:Ethylene Ratio) reactor_setup->reactants reaction 4. Alkylation Reaction - Maintain Temp & Pressure - Monitor Effluent reactants->reaction collection 5. Product Collection - Cool Effluent to Condense - Separate Liquid Product reaction->collection analysis 6. Analysis - GC / GC-MS - Determine Selectivity & Yield collection->analysis

Caption: Gas-phase alkylation experimental workflow.

References

Optimizing reaction conditions for the selective synthesis of 1,4-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the selective synthesis of 1,4-diethylbenzene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Ethylbenzene (B125841) 1. Catalyst Deactivation: Coke formation or poisoning of catalyst active sites. 2. Insufficient Reaction Temperature: The temperature may be too low for the catalyst to be effective. 3. Low Catalyst Loading: Inadequate amount of catalyst for the scale of the reaction.1. Catalyst Regeneration: For zeolites, calcination in air can remove coke. Ensure feedstock purity to avoid poisons. 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor conversion.[1] 3. Increase Catalyst Amount: Increase the catalyst-to-reactant ratio.
Low Selectivity for this compound (High meta/ortho Isomers) 1. Non-selective Catalyst: Use of catalysts like AlCl₃ which lead to thermodynamic product distribution.[2] 2. High Reaction Temperature: Higher temperatures can favor the formation of thermodynamically more stable, but undesired, meta- and ortho-isomers. 3. Unmodified Zeolite Catalyst: Standard zeolites may have external acid sites that are not shape-selective.1. Use Shape-Selective Catalyst: Employ a shape-selective zeolite catalyst such as ZSM-5.[3] 2. Lower Reaction Temperature: Operate at the lowest temperature that maintains reasonable conversion, as lower temperatures favor the para isomer. 3. Catalyst Modification: Use a modified zeolite. Silylation or controlled coking can passivate external acid sites, enhancing para-selectivity.[3]
Formation of Polyalkylated Byproducts (Triethylbenzene, etc.) 1. High Reactant Concentration: High concentration of the ethylating agent (e.g., ethylene (B1197577), ethanol). 2. Product Reactivity: The desired diethylbenzene product is more reactive than the starting ethylbenzene, leading to further alkylation.[4][5]1. Adjust Reactant Ratio: Use a higher molar ratio of ethylbenzene to the ethylating agent. 2. Control Reaction Time: Shorter reaction times can minimize over-alkylation.
Presence of Propyl- and Butyl-benzene Impurities 1. Impure Reactants: Contaminants in the ethylene or ethylbenzene feed. 2. Catalyst-Induced Side Reactions: Some catalysts can promote isomerization or cracking/recombination reactions.1. Use High-Purity Reactants: Ensure the purity of starting materials.[6][7] 2. Optimize Catalyst and Conditions: Select a catalyst with high selectivity and operate under conditions that minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the selective synthesis of this compound?

A1: Modified ZSM-5 zeolite catalysts are highly effective for the selective synthesis of this compound.[1][3] The shape-selectivity of the ZSM-5 pore structure favors the formation of the para isomer. Modification through silylation or partial coking can further enhance selectivity by deactivating non-selective acid sites on the catalyst's external surface.[3] While traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) can be used, they are generally not selective and produce a mixture of ortho, meta, and para isomers close to the thermodynamic equilibrium.[2]

Q2: How does reaction temperature influence the isomer distribution of diethylbenzene?

A2: Reaction temperature has a significant impact on the isomer distribution. Generally, lower temperatures favor the formation of the kinetically controlled product, which is often the para isomer in shape-selective catalysis. As the temperature increases, the reaction may shift towards thermodynamic control, leading to a higher proportion of the more stable meta and ortho isomers. For instance, in one study, increasing the reaction temperature from 300°C to 400°C over a modified ZSM-5 catalyst showed a notable change in isomer selectivity.[3]

Q3: What are the common byproducts in the synthesis of this compound and how can they be minimized?

A3: Common byproducts include the other isomers (1,2- and 1,3-diethylbenzene), polyalkylated products (e.g., triethylbenzene), and other alkylated benzenes like propyl- and butyl-benzene.[6][7] To minimize these:

  • Isomers: Use a shape-selective catalyst like modified ZSM-5 and optimize the reaction temperature.

  • Polyalkylation: Use a large excess of the aromatic substrate (ethylbenzene) relative to the alkylating agent and control the reaction time.[4]

  • Other Alkylbenzenes: Ensure the purity of your starting materials, as these often arise from impurities in the feedstock.[6]

Q4: Can I use ethanol (B145695) as an ethylating agent instead of ethylene?

A4: Yes, ethanol can be used as an ethylating agent in the presence of a suitable solid acid catalyst, such as a zeolite.[3] The reaction involves the dehydration of ethanol to form ethylene in situ, which then alkylates the ethylbenzene.

Q5: How can I monitor the progress of the reaction and analyze the product mixture?

A5: The reaction progress and product composition are typically analyzed using gas chromatography-mass spectrometry (GC-MS).[8] A capillary column suitable for separating aromatic isomers should be used. By comparing the retention times and mass spectra of the components in the reaction mixture to those of authentic standards, you can identify and quantify the different diethylbenzene isomers and any byproducts.

Data Presentation

Table 1: Effect of Catalyst Modification and Reaction Temperature on this compound Selectivity

CatalystReaction Temperature (°C)Ethylbenzene Conversion (%)1,4-DEB Selectivity (%)Reference
HZSM-5 (unmodified)30015.245.3[3]
Silylated HZSM-530012.860.1[3]
Silylated & Partially Coked HZSM-530010.5>65[3]
Silylated & Partially Coked HZSM-535018.2>70[3]
Silylated & Partially Coked HZSM-540025.6>75[3]

Table 2: Thermodynamic Equilibrium of Diethylbenzene Isomers at ~425°C

IsomerEquilibrium Composition (%)
ortho-Diethylbenzene19
meta-Diethylbenzene54
para-Diethylbenzene27

Data from patent literature describing non-selective catalysis.[2]

Experimental Protocols

Protocol 1: Selective Synthesis of this compound via Disproportionation of Ethylbenzene using Modified HZSM-5

This protocol is based on the disproportionation of ethylbenzene over a silylated HZSM-5 catalyst.

1. Catalyst Preparation (Silylation): a. Calcine HZSM-5 zeolite at 550°C for 6 hours. b. Reflux the calcined zeolite in a solution of 20% tetraethyl orthosilicate (B98303) (TEOS), 35% methanol, and 45% toluene (B28343) at 80°C for 12 hours. c. Filter the mixture and wash the solid catalyst with a solvent to remove unadsorbed TEOS. d. Dry the silylated catalyst in an oven at 110°C for 2 hours. e. Calcine the dried catalyst at 550°C to decompose the organic template and deposit silica. f. Repeat the silylation process to achieve the desired level of modification.[1]

2. Catalytic Reaction: a. Load the modified HZSM-5 catalyst into a fixed-bed reactor. b. Activate the catalyst in situ by heating at 500°C for 10 hours in a flow of air or an inert gas. c. Cool the reactor to the desired reaction temperature (e.g., 300-400°C). d. Introduce the ethylbenzene feed into the reactor at a specific liquid hourly space velocity (LHSV), for example, 1-4 h⁻¹.[1]

3. Product Analysis: a. Collect the product stream after cooling and condensation. b. Analyze the composition of the product mixture using GC-MS to determine the conversion of ethylbenzene and the selectivity for this compound.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Synthesis cluster_analysis Analysis zeolite HZSM-5 Zeolite calcination1 Calcination (550°C) zeolite->calcination1 silylation Silylation with TEOS calcination1->silylation drying Drying (110°C) silylation->drying calcination2 Final Calcination (550°C) drying->calcination2 modified_catalyst Modified Catalyst calcination2->modified_catalyst reactor_loading Load Catalyst into Reactor modified_catalyst->reactor_loading activation Catalyst Activation (500°C) reactor_loading->activation reaction Ethylbenzene Feed (e.g., 350°C, 2 h⁻¹ LHSV) activation->reaction product_collection Product Collection reaction->product_collection gcms GC-MS Analysis product_collection->gcms data Determine Conversion & Selectivity gcms->data

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions_conversion Conversion Issues cluster_solutions_selectivity Selectivity Issues start Low 1,4-DEB Yield check_conversion Low Conversion? start->check_conversion check_selectivity Low p-Selectivity? check_conversion->check_selectivity No increase_temp Increase Temperature check_conversion->increase_temp Yes use_zeolite Use Shape-Selective Zeolite (e.g., ZSM-5) check_selectivity->use_zeolite Yes end Optimized Yield check_selectivity->end No (Other Issue) check_catalyst_activity Check Catalyst Activity (Regenerate/Replace) increase_temp->check_catalyst_activity check_catalyst_activity->end modify_catalyst Modify Zeolite (Silylation/Coking) use_zeolite->modify_catalyst lower_temp Lower Temperature modify_catalyst->lower_temp lower_temp->end

References

Common impurities in commercial 1,4-Diethylbenzene and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the common impurities found in commercial 1,4-diethylbenzene and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The primary impurities in commercial this compound are its isomers, 1,2-diethylbenzene (B43095) (ortho-diethylbenzene) and 1,3-diethylbenzene (B91504) (meta-diethylbenzene). Other common impurities, typically originating from the synthesis process (alkylation of benzene (B151609) or ethylbenzene), include unreacted starting materials like benzene and ethylbenzene, as well as byproducts such as higher polyethylbenzenes (e.g., triethylbenzene) and other alkylbenzenes (e.g., propyl- and butyl-benzenes).[1]

Q2: What is a typical composition of a commercial diethylbenzene isomer mixture?

A2: A common isomeric distribution in a commercial diethylbenzene mixture is approximately 5% 1,2-diethylbenzene, 65% 1,3-diethylbenzene, and 30% this compound.[1] However, this ratio can vary depending on the synthesis method and catalyst used.

Q3: Why is it difficult to separate diethylbenzene isomers by standard distillation?

A3: The boiling points of the three diethylbenzene isomers are very close, making their separation by standard fractional distillation challenging. The boiling points are approximately 183.4°C for 1,2-diethylbenzene, 181.1°C for 1,3-diethylbenzene, and 183.8°C for this compound. The small differences in volatility, especially between the ortho and para isomers, necessitate highly efficient and specialized separation techniques.

Q4: What are the available purity grades for this compound?

A4: Commercial this compound is available in various purity grades. Technical grades typically offer a purity of greater than 98%. For specialized applications, such as its use as a desorbent in the Parex process, a minimum purity of 95% is often required.[2] High-purity analytical standards with a purity of ≥99.5% are also commercially available.

Troubleshooting Guide for this compound Purification

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Ineffective Separation of Isomers by Fractional Distillation

Symptoms:

  • Poor separation between 1,2- and this compound peaks in GC-MS analysis of distilled fractions.

  • The boiling point remains relatively constant throughout the distillation of the ortho and para isomer mixture.

Possible Causes:

  • Insufficient Column Efficiency: The boiling points of 1,2- and this compound are too close for effective separation with a standard laboratory distillation column.

  • Low Reflux Ratio: An inadequate reflux ratio will not allow for the necessary number of theoretical plates to achieve separation.

Solutions:

  • Super-distillation for Meta Isomer: Fractional distillation can be effective for separating the meta isomer (1,3-diethylbenzene) from the ortho and para isomers. This requires a highly efficient distillation column with over 100 theoretical plates and a high reflux ratio (e.g., 40:1).[3] Under these conditions, 1,3-diethylbenzene can be obtained as the overhead product with a purity of 93-99%.[3]

  • Alternative Methods for Ortho/Para Separation: For the separation of 1,2- and this compound, alternative methods such as adsorptive separation or a chemical conversion method (dehydrogenation/hydrogenation) are recommended.

Issue 2: Low Purity of this compound after Adsorptive Separation

Symptoms:

  • GC-MS analysis of the product after column chromatography shows significant contamination with other isomers.

Possible Causes:

  • Inappropriate Adsorbent: The chosen zeolite or other adsorbent may not have the optimal pore size or surface chemistry for selective adsorption of this compound.

  • Incorrect Eluent/Desorbent: The solvent used to elute the components may not provide sufficient selectivity.

  • Column Overloading: Exceeding the capacity of the adsorbent will lead to co-elution of impurities.

  • Suboptimal Temperature and Pressure: Adsorption and desorption processes are sensitive to temperature and pressure, which affect the selectivity and efficiency of the separation.

Solutions:

  • Adsorbent Selection: Zeolites such as ZSM-5 and silicalite are known to be effective for the separation of C8 aromatics due to their shape-selective properties. The selection of the appropriate zeolite is crucial for achieving high purity.

  • Process Optimization: The industrial Parex process, a simulated moving bed (SMB) adsorption technology, demonstrates that high purity (99.9%) and recovery (>97%) are achievable for para-isomers like p-xylene, and similar principles apply to this compound.[4] Key parameters to optimize include the choice of desorbent, temperature, pressure, and flow rates.

Issue 3: Incomplete Conversion or Side Reactions During Dehydrogenation/Hydrogenation

Symptoms:

  • The presence of starting diethylbenzene isomers in the final product after the full dehydrogenation and hydrogenation cycle.

  • Formation of unwanted byproducts, such as naphthalene, from side reactions.

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or catalyst for either the dehydrogenation or hydrogenation step can lead to incomplete conversion or undesired side reactions.

  • Catalyst Deactivation: The catalyst can lose activity over time due to coking or poisoning.

Solutions:

  • Optimize Dehydrogenation: The dehydrogenation of the o/p-diethylbenzene mixture is typically carried out at high temperatures (around 600°C) over a suitable catalyst, often with steam as a diluent.[5]

  • Optimize Hydrogenation: The subsequent hydrogenation of the separated vinylbenzene isomer should be performed under conditions that favor the saturation of the vinyl group without affecting the aromatic ring. This is typically done at lower temperatures and higher pressures over a metal catalyst.[3]

  • Catalyst Management: Regular monitoring of catalyst activity and regeneration or replacement when necessary is crucial for maintaining high conversion and selectivity.

Quantitative Data on Impurities and Purification

Table 1: Typical Impurity Profile of Commercial Diethylbenzene Isomer Mixture

ImpurityTypical Concentration (%)
1,2-Diethylbenzene5
1,3-Diethylbenzene65
This compound30
Source:[1]

Table 2: Performance of Different Purification Methods for Diethylbenzene Isomers

Purification MethodTarget IsomerStarting Purity (Mixture)Achievable PurityRecovery RateReference
Fractional Distillation 1,3-DiethylbenzeneIsomer Mixture>93%Not specified[3]
Adsorptive Separation This compoundIsomer Mixture99.9% (analogous to p-xylene)>97% (analogous to p-xylene)[4]
Dehydrogenation/Hydrogenation This compoundo/p-Isomer Mixture88.9% (in one example)Not specified[3]

Experimental Protocols

Protocol 1: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the impurities in a sample of this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC-MS analysis.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic hydrocarbons (e.g., a non-polar or medium-polarity column like a DB-5ms or equivalent).

    • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer capable of electron ionization (EI).

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure separation of all components.

    • Injection Volume: 1 µL with an appropriate split ratio.

  • MS Conditions (Typical):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to identify the compounds.

    • Quantify the impurities by comparing their peak areas to that of the main this compound peak or by using an internal or external standard calibration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Commercial This compound Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Scan Mode) Separation->Detection TIC Total Ion Chromatogram Detection->TIC Identification Peak Identification (Mass Spectra Library) TIC->Identification Quantification Impurity Quantification Identification->Quantification

GC-MS workflow for impurity analysis.

Protocol 2: Purification of this compound by Adsorptive Separation (Lab Scale)

Objective: To separate this compound from its isomers using a zeolite-packed column.

Methodology:

  • Adsorbent Preparation: Pack a chromatography column with a suitable zeolite adsorbent (e.g., ZSM-5 or silicalite). Activate the zeolite by heating it under vacuum to remove any adsorbed water or other volatile compounds.

  • System Setup:

    • Set up the column in a temperature-controlled environment (e.g., a column oven).

    • Connect a pump to deliver the sample and eluent to the column at a constant flow rate.

    • Use a fraction collector to collect the eluate in separate vials.

  • Separation Process:

    • Equilibrate the column by flowing a non-polar eluent (e.g., hexane) through it at the desired separation temperature.

    • Inject a known amount of the commercial this compound mixture onto the column.

    • Continue to pump the eluent through the column. The isomers will travel through the column at different rates based on their interaction with the zeolite. This compound, being the most linear isomer, is typically retained more strongly.

    • Collect fractions of the eluate over time.

  • Analysis:

    • Analyze each fraction by GC-MS (using the protocol described above) to determine its composition.

    • Combine the fractions that contain high-purity this compound.

  • Solvent Removal: Remove the eluent from the combined high-purity fractions using a rotary evaporator to obtain the purified this compound.

Adsorptive_Separation_Workflow start Start prep_column Prepare Zeolite Packed Column start->prep_column load_sample Load Diethylbenzene Isomer Mixture prep_column->load_sample elution Elute with Solvent load_sample->elution collect_fractions Collect Fractions Over Time elution->collect_fractions analyze_fractions Analyze Fractions by GC-MS collect_fractions->analyze_fractions combine_pure Combine High-Purity 1,4-DEB Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent (Rotary Evaporator) combine_pure->remove_solvent end Purified This compound remove_solvent->end Dehydrogenation_Hydrogenation_Workflow start o/p-Diethylbenzene Mixture dehydrogenation Dehydrogenation (~600°C, Catalyst, Steam) start->dehydrogenation distillation Fractional Distillation of Vinylbenzenes dehydrogenation->distillation hydrogenation Hydrogenation (Catalyst, H2) distillation->hydrogenation 1,4-DEB Derivatives byproduct 1,2-Diethylbenzene Derivatives distillation->byproduct 1,2-DEB Derivatives final_purification Final Distillation hydrogenation->final_purification end High-Purity This compound final_purification->end

References

Technical Support Center: Catalyst Deactivation and Regeneration in 1,4-Diethylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the production of 1,4-Diethylbenzene (1,4-DEB). The focus is on understanding and mitigating catalyst deactivation and implementing effective regeneration protocols, particularly for zeolite catalysts such as ZSM-5.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in 1,4-DEB synthesis?

A1: Catalyst deactivation in 1,4-DEB production, particularly when using zeolite catalysts like HZSM-5, is primarily caused by three mechanisms:

  • Coking or Fouling: This is the most common cause, where carbonaceous deposits (coke) form on the active sites and within the pores of the catalyst. This blocks access for reactants and products, leading to a loss of activity.[1] Coke formation is influenced by reaction temperature and time on stream.

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly adsorb to the catalyst's active sites, rendering them inactive. This can be a rapid and sometimes irreversible process.[1]

  • Thermal Degradation (Sintering): High reaction or regeneration temperatures can cause the catalyst's structure to change, leading to a loss of surface area and active sites. For zeolites, this can involve dealumination, where aluminum atoms are removed from the framework.[1][2]

Q2: How does coke formation affect the selectivity towards 1,4-DEB?

A2: Coke deposition can have a complex effect on selectivity. Initially, a small amount of coke can sometimes enhance para-selectivity by narrowing the catalyst pores, which favors the formation of the less bulky 1,4-DEB isomer. However, excessive coking blocks pores and active sites, leading to a general loss of activity and can also promote side reactions, ultimately decreasing the desired product yield. In some cases, a controlled coking process is even used to improve para-selectivity.

Q3: What is the typical lifespan of a catalyst in 1,4-DEB production?

A3: The lifespan of a catalyst in 1,4-DEB production is highly dependent on the specific catalyst used, the operating conditions (temperature, pressure, space velocity), and the purity of the feedstock. For zeolite catalysts like modified HZSM-5, stable performance has been observed for over 140 hours under specific laboratory conditions.[3] Industrial applications aim for much longer lifecycles, often involving multiple regeneration cycles.

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, catalysts deactivated by coking can be regenerated. The most common method is oxidative regeneration, which involves burning off the coke in the presence of a controlled amount of an oxidizing agent, typically air or a dilute oxygen stream.[4][5] However, regeneration may not fully restore the initial activity, and repeated regeneration cycles can lead to gradual, irreversible deactivation.[6]

Q5: What is Temperature-Programmed Oxidation (TPO) and how is it used?

A5: Temperature-Programmed Oxidation (TPO) is an analytical technique used to characterize the nature and amount of coke deposited on a catalyst. The coked catalyst is heated at a controlled rate in a stream of an oxidizing gas, and the evolution of CO and CO₂ is monitored. The temperature at which these gases evolve provides information about the reactivity and location of different types of coke (e.g., soft vs. hard coke).[1][7]

Troubleshooting Guides

Problem 1: Rapid Loss of Catalyst Activity
Possible CauseRecommended Action
High Coke Formation Rate - Lower Reaction Temperature: Higher temperatures accelerate coking.[7] - Increase Space Velocity (Lower Contact Time): Reducing the time reactants are in contact with the catalyst can decrease coke formation.[3] - Check Feedstock Purity: Olefinic impurities in the feedstock can be coke precursors.
Catalyst Poisoning - Analyze Feedstock for Impurities: Test for common poisons like sulfur, nitrogen, and water. - Purify Feedstock: Implement appropriate purification steps if poisons are detected.
Thermal Degradation - Verify Reactor Temperature Control: Ensure there are no temperature hotspots in the reactor. - Avoid Excessive Regeneration Temperatures: Follow recommended temperature limits during catalyst regeneration.
Problem 2: Decreased Selectivity to this compound
Possible CauseRecommended Action
Isomerization Reactions - Lower Reaction Temperature: Higher temperatures can favor the thermodynamically more stable but less desired m-DEB and o-DEB isomers. - Catalyst Modification: The use of catalysts with modified pore structures (e.g., through silylation) can enhance para-selectivity.[3]
External Acid Site Activity - Selective Poisoning/Coking: The acid sites on the external surface of the zeolite crystals can promote non-selective reactions. A controlled coking or selective poisoning of these external sites can sometimes improve para-selectivity.
Catalyst Deactivation - Regenerate Catalyst: A partially deactivated catalyst may exhibit altered selectivity. A regeneration cycle may restore the desired selectivity.
Problem 3: Incomplete Catalyst Regeneration
Possible CauseRecommended Action
Insufficient Regeneration Temperature - Optimize Regeneration Temperature: TPO analysis can help determine the optimal temperature range for complete coke combustion. Temperatures between 500°C and 700°C are often required for full regeneration of ZSM-5.[5]
Inadequate Oxygen Supply - Ensure Sufficient Air/Oxygen Flow: A controlled but sufficient flow of the oxidizing gas is necessary for complete coke removal.
Formation of Hard Coke - Increase Regeneration Time: Hard, graphitic coke is more difficult to burn off and may require longer regeneration times at elevated temperatures.
Irreversible Deactivation - Characterize the Regenerated Catalyst: Techniques like BET surface area analysis and acidity measurements can determine if irreversible structural changes have occurred. If so, the catalyst may need to be replaced.

Data Presentation

Table 1: Influence of Reaction Temperature on Coke Formation on HZSM-5 Catalyst in Ethylbenzene (B125841) Ethylation with Ethanol (B145695)

Reaction Temperature (°C)Coke Content (wt%)
2503.98
3004.85
3505.92
4007.15

Source: Adapted from a study on the effect of coke deposition on HZSM-5.[7]

Table 2: Catalyst Stability in Selective Disproportionation of Ethylbenzene to p-Diethylbenzene over Modified HZSM-5

Time on Stream (hours)Ethylbenzene Conversion (%)p-DEB Selectivity (%)
1014.292.5
5014.192.3
10014.092.1
14014.092.0

Conditions: Temperature = 583 K, LHSV = 1 h⁻¹.[3]

Experimental Protocols

Protocol 1: Measurement of Coke Content by Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of coke deposited on a spent catalyst sample.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the spent catalyst into a TGA crucible.

  • Initial Purge: Place the crucible in the TGA instrument and purge with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min while heating to a temperature sufficient to remove any adsorbed water and volatile organics (e.g., 150-200°C). Hold at this temperature until a stable weight is achieved.

  • Combustion Step: Switch the gas to a flow of air or a dilute oxygen/inert gas mixture (e.g., 20% O₂ in N₂) at the same flow rate.

  • Temperature Program: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where all coke is expected to be combusted (typically 700-800°C).

  • Isothermal Hold: Hold at the final temperature until the sample weight is stable, indicating complete coke removal.

  • Calculation: The weight loss during the combustion step corresponds to the amount of coke on the catalyst. The coke content is calculated as a percentage of the initial dried catalyst weight.

Protocol 2: Oxidative Regeneration of Coked Zeolite Catalyst

Objective: To remove coke from a deactivated zeolite catalyst and restore its activity.

Methodology:

  • Catalyst Loading: Load the coked catalyst into a fixed-bed reactor.

  • Inert Gas Purge: Purge the reactor with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min and heat the catalyst bed to a temperature of 150-200°C to remove any physisorbed hydrocarbons.

  • Controlled Oxidation: Introduce a controlled flow of air or a dilute oxygen stream (e.g., 1-5% O₂ in N₂) into the reactor. Caution: The initial introduction of oxygen should be done carefully to avoid a rapid temperature excursion due to the exothermic nature of coke combustion.

  • Temperature Ramp: Slowly ramp the temperature to the target regeneration temperature (e.g., 550-650°C) at a rate of 2-5°C/min. Monitor the reactor temperature closely for any signs of overheating.

  • Isothermal Regeneration: Hold the catalyst at the target regeneration temperature for a specified period (e.g., 4-8 hours) or until the concentration of CO₂ in the effluent gas returns to baseline, indicating that all the coke has been burned off.

  • Cooling and Final Purge: After the regeneration is complete, switch back to an inert gas flow and cool the reactor down to the desired reaction temperature or to room temperature for storage.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Fresh_Catalyst Fresh/Regenerated Catalyst Active_Catalyst Active Catalyst in 1,4-DEB Production Fresh_Catalyst->Active_Catalyst Reaction Start Deactivated_Catalyst Deactivated Catalyst (Coked) Active_Catalyst->Deactivated_Catalyst Coke Formation (Time on Stream) Deactivated_Catalyst->Fresh_Catalyst Regeneration (Oxidative Burn-off) Troubleshooting_Low_Selectivity Start Low 1,4-DEB Selectivity Detected Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Lower_Temp Action: Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Catalyst Is Catalyst Prone to Isomerization? Check_Temp->Check_Catalyst No Monitor Monitor Product Composition Lower_Temp->Monitor Modify_Catalyst Action: Use Modified (e.g., Silylated) Catalyst Check_Catalyst->Modify_Catalyst Yes Regenerate Action: Regenerate Catalyst Check_Catalyst->Regenerate No Modify_Catalyst->Monitor Regenerate->Monitor Coking_Factors Coke_Formation Catalyst Coking High_Temp High Reaction Temperature High_Temp->Coke_Formation Long_TOS Long Time on Stream Long_TOS->Coke_Formation Low_SV Low Space Velocity Low_SV->Coke_Formation Feed_Impurities Feedstock Impurities Feed_Impurities->Coke_Formation

References

Technical Support Center: 1,4-Diethylbenzene as a High-Temperature Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,4-Diethylbenzene (p-Diethylbenzene, PDEB) as a high-temperature solvent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and troubleshooting during its application in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting this compound as a high-temperature solvent?

A1: When considering this compound for high-temperature applications, key factors include its thermal stability, boiling point, autoignition temperature, and material compatibility. It is a colorless liquid with a characteristic aromatic odor.[1][2] It is crucial to operate below its autoignition temperature and be aware of its flash point to prevent fire hazards.[2][3] Additionally, its solvency power for your specific compounds of interest at elevated temperatures should be evaluated.

Q2: What is the thermal stability of this compound?

A2: this compound is a stable compound under normal conditions.[2][4] However, when heated to decomposition, it can emit acrid smoke and fumes.[2] It is important to operate within a safe temperature range to avoid thermal breakdown, which can lead to the formation of unwanted byproducts.

Q3: Is this compound prone to oxidation at high temperatures?

A3: Yes, like many organic solvents, this compound can undergo oxidation at elevated temperatures, especially in the presence of oxygen. This can lead to the formation of impurities such as ethylphenols and acetaldehyde.[5] It is recommended to use an inert atmosphere (e.g., nitrogen or argon) for high-temperature processes to minimize oxidation.

Q4: What are the solubility characteristics of this compound at high temperatures?

A4: this compound is a non-polar solvent and is highly soluble in other non-polar organic solvents like hexane (B92381) and toluene.[1] Its solubility in polar solvents such as water is very low.[1][2][6] Generally, the solubility of compounds in this compound increases with temperature, but this should be experimentally verified for each specific solute.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Solvent Discoloration at High Temperature Oxidation of the solvent due to the presence of air.Purge the reaction vessel with an inert gas (e.g., Nitrogen, Argon) before heating and maintain a positive pressure of the inert gas throughout the experiment.
Unexpected Side Reactions or Byproducts Thermal decomposition of the solvent or reaction with impurities.Ensure the operating temperature is well below the decomposition temperature. Use high-purity this compound.
Poor Solubility of Reactants Mismatch in polarity between the solvent and the solute.While heating increases solubility, this compound remains non-polar. Consider a different solvent if the reactants are highly polar.
Material Degradation of Seals or Gaskets Incompatibility of elastomers with this compound at high temperatures.Use compatible materials such as FKM (Viton®) for seals and gaskets, which show good resistance to this compound at elevated temperatures.[7]
Pressure Buildup in a Closed System The vapor pressure of this compound increases significantly with temperature.Ensure the experimental setup includes a pressure relief system. Do not heat in a completely sealed vessel without pressure monitoring and control.

Quantitative Data Summary

The following tables provide a summary of the key physical and safety properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄[1][2]
Molecular Weight134.22 g/mol [1][2]
Boiling Point183-184 °C[1][8]
Melting Point-42.83 °C[2]
Density0.862 g/mL at 25 °C[8]
Vapor Pressure0.99 mmHg at 20 °C[8][9]
Water Solubility24.8 mg/L at 25 °C[2]

Table 2: Safety Information for this compound

PropertyValueReference
Flash Point56 °C (132.8 °F)[3][9]
Autoignition Temperature430 °C (806 °F)[2][3]
Lower Explosion Limit0.8%[3]

Experimental Protocols

Protocol 1: General Procedure for High-Temperature Reaction in this compound under Inert Atmosphere

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stirrer, condenser, thermocouple, and an inert gas inlet/outlet.

  • Inerting the System: Assemble the glassware and purge the system with a slow stream of nitrogen or argon for 15-20 minutes to remove air.

  • Charging Reactants: Introduce the reactants and this compound into the reaction vessel under a positive flow of the inert gas.

  • Heating: Begin stirring and slowly heat the mixture to the desired reaction temperature using a suitable heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, HPLC).

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere before proceeding with the work-up.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound as a high-temperature solvent.

G High-Temperature Reaction Workflow A System Preparation (Clean, Dry, Assemble) B Inert Gas Purge (Nitrogen or Argon) A->B C Charge Reactants & this compound B->C D Heating to Target Temperature C->D E Reaction Monitoring D->E E->D Maintain Temp F Cooling to Room Temperature E->F G Product Work-up F->G

Caption: Experimental workflow for a high-temperature reaction.

G Troubleshooting Logic for Solvent Discoloration A Solvent Discoloration Observed? B Check for Air Leaks A->B Yes E Check Solvent Purity A->E No C Is Inert Gas Flowing? B->C D Purge System Again C->D No F Consider Thermal Decomposition C->F Yes

Caption: Troubleshooting guide for solvent discoloration issues.

References

Technical Support Center: Dehydrogenation of 1,4-Diethylbenzene to Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 1,4-diethylbenzene (1,4-DEB) dehydrogenation to divinylbenzene (B73037) (DVB). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the basic principle of producing divinylbenzene (DVB) from this compound (1,4-DEB)? A1: Divinylbenzene is produced by the vapor-phase catalytic dehydrogenation of diethylbenzene. The reaction is a two-step process where 1,4-DEB is first dehydrogenated to ethylvinylbenzene (EVB), which is then further dehydrogenated to DVB.[1][2] This process is endothermic, meaning it requires a continuous supply of heat to proceed.[3]

Q2: What are the typical catalysts used for this reaction? A2: The most common catalysts are iron-based, specifically iron oxide (Fe₂O₃), promoted with alkali metals like potassium (K).[1][2] These active components are often dispersed on a stable support material such as alumina (B75360) (Al₂O₃).[1][2] The potassium promoter is crucial for enhancing the catalyst's efficiency, particularly for the second dehydrogenation step from EVB to DVB.[1]

Q3: Why is steam used in the process? A3: Superheated steam is a critical component of the reaction feed for several reasons:[1][3]

  • Shifts Equilibrium: It lowers the partial pressure of the products, which, according to Le Chatelier's principle, shifts the reaction equilibrium towards the formation of more DVB and hydrogen.

  • Heat Supply: As an endothermic reaction, it requires energy. Steam acts as a heat carrier, providing the necessary energy for the reaction.

  • Prevents Coke Formation: Steam helps to gasify carbonaceous deposits (coke) on the catalyst surface, preserving the catalyst's activity and extending its operational life.

Q4: What are the major side reactions and byproducts? A4: Besides the desired products (DVB and EVB), several side reactions can occur, especially at higher temperatures. These include thermal cracking, which leads to the formation of lower molecular weight hydrocarbons like benzene (B151609) and toluene (B28343).[1][2][4] The reaction network is complex, involving parallel and consecutive processes that can reduce the overall selectivity to DVB.[5]

Q5: What is the main challenge in handling the product stream? A5: Divinylbenzene is a highly reactive monomer that can easily polymerize, especially at elevated temperatures or in the presence of acidic catalysts.[6][7] This polymerization can cause significant operational issues, such as fouling and plugging of equipment like condensers and distillation columns. Therefore, careful temperature control and the use of polymerization inhibitors are essential during product recovery.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during 1,4-DEB dehydrogenation experiments.

Problem 1: Low 1,4-DEB Conversion
Possible Cause Diagnostic Check Recommended Solution
Sub-optimal Reaction Temperature Verify the temperature of the catalyst bed using a calibrated thermocouple. The reaction is highly endothermic.Increase the reactor temperature. The optimal range is typically between 580°C and 620°C. Note that temperatures above this can decrease selectivity.[3]
Catalyst Deactivation Analyze the catalyst for coke deposition (e.g., via Temperature Programmed Oxidation) or loss of promoter (e.g., via ICP-AES). A decline in performance over time is a key indicator.Regenerate the catalyst to remove coke deposits (see Protocol 3). If promoter loss is significant, the catalyst may need to be replaced.
Insufficient Steam Supply Check the flow rate of water being fed to the vaporizer. An incorrect steam-to-DEB ratio can hinder the reaction.Increase the steam-to-DEB feed ratio. A higher ratio favors the forward reaction by reducing product partial pressures.[1][3]
High Space Velocity Calculate the Weight Hourly Space Velocity (WHSV). A high WHSV means the reactants have insufficient contact time with the catalyst.Decrease the flow rate of the 1,4-DEB feed to increase the residence time of the reactants in the catalyst bed.
Problem 2: Low Selectivity to Divinylbenzene (High Byproduct Formation)
Possible Cause Diagnostic Check Recommended Solution
Excessively High Temperature Review the reactor temperature profile. High temperatures promote thermal cracking side reactions.[1]Lower the reaction temperature to the optimal range (580°C - 620°C) to minimize the formation of benzene, toluene, and other cracking products.[3]
Catalyst Issues Characterize the catalyst for acidity and promoter concentration. High acidity can favor cracking, while incorrect promoter levels reduce selectivity to DVB.Ensure the catalyst has the correct potassium promoter loading. Potassium helps suppress side reactions and enhances DVB formation.[1]
Low Steam-to-DEB Ratio Verify the feed flow rates. Insufficient steam can lead to side reactions and faster coke formation.Increase the steam-to-DEB ratio. Steam helps suppress undesirable reactions and maintains catalyst performance.[3]
Problem 3: Rapid Catalyst Deactivation
Possible Cause Diagnostic Check Recommended Solution
Coke Formation Observe a gradual increase in pressure drop across the reactor and a decline in activity. Post-run analysis (TPO, TGA) can confirm carbon deposits.Increase the steam-to-DEB ratio to facilitate in-situ gasification of coke.[1] Perform a full catalyst regeneration cycle (see Protocol 3).[8][9]
Loss of Potassium Promoter Analyze the elemental composition of the spent catalyst and compare it to the fresh catalyst.This is typically an irreversible deactivation mechanism. The catalyst will likely need to be replaced. Ensure the catalyst preparation method is robust.
Thermal Sintering Characterize the catalyst's surface area (BET) and crystal structure (XRD) before and after the reaction. A loss of surface area indicates sintering.Avoid excessively high reaction or regeneration temperatures. The exothermic nature of coke burn-off during regeneration must be carefully controlled.[10]
Problem 4: Equipment Plugging and Fouling
Possible Cause Diagnostic Check Recommended Solution
DVB Polymerization Inspect the reactor outlet, condenser, and collection flasks for solid, insoluble polymer deposits.Rapidly cool the reactor effluent. Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the collection system.[11]

Section 3: Data Presentation

Table 1: Effect of Reaction Temperature on Product Production Rate

Catalyst: Iron-based; Conditions: Atmospheric pressure, fixed steam and DEB flow rates.

Temperature (°C)DVB Production Rate (Arbitrary Units)EVB Production Rate (Arbitrary Units)
540~15~18
560~19~22
580~23~20
600~27~17
620~27.5~18
(Data synthesized from graphical representations in reference[3])
Table 2: Effect of Steam Flow Rate on Product Production Rate

Catalyst: Iron-based; Conditions: 600°C, atmospheric pressure, DEB flow rate = 16.8 cc/hr.

Steam Flow Rate (cc/hr)Steam/DEB Volume RatioDVB Production Rate (Arbitrary Units)EVB Production Rate (Arbitrary Units)
80.48~12~17
201.19~18~14
402.38~27~10
603.57~22~9
(Data synthesized from graphical representations in reference[3])
Table 3: Effect of Potassium Promoter on Catalyst Performance

Catalyst: Fe₂O₃/Al₂O₃; Conditions: 700°C, 1 atm, PDEB flow = 20 mL/h, Water flow = 90 mL/h.

Catalyst Systemp-DEB Conversion (%)p-DVB Yield (%)EST Yield (%)Other Products Yield (%)
Fe₂O₃/Al₂O₃365219
Fe₂O₃-K₂O/Al₂O₃4271718
(Data sourced from reference[1])

Section 4: Experimental Protocols

Protocol 1: Preparation of K-Promoted Fe₂O₃/Al₂O₃ Catalyst via Impregnation

This protocol describes the preparation of an alumina-supported iron oxide catalyst promoted with potassium.

Materials:

  • γ-Alumina (γ-Al₂O₃) pellets, calcined at 600°C for 3 hours before use.

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O).

  • Potassium carbonate (K₂CO₃).

  • Deionized water.

Procedure:

  • Prepare Impregnation Solution:

    • Calculate the required amounts of Fe(NO₃)₃·9H₂O and K₂CO₃ to achieve the desired weight loading (e.g., 4% Fe₂O₃ and a specific K loading) on the alumina support.

    • Dissolve the calculated amounts of the iron and potassium salts in separate beakers with a minimal amount of deionized water.[12]

  • Impregnation:

    • Place the pre-weighed, calcined γ-Al₂O₃ pellets in a beaker.

    • Combine the iron and potassium solutions and add them to the alumina pellets. For incipient wetness impregnation, the total volume of the solution should be equal to the pore volume of the support.

    • Mix thoroughly to ensure even distribution of the solution. Let the mixture stand for 30 minutes to 24 hours to allow for diffusion into the pores.[12]

  • Drying:

    • Transfer the impregnated pellets to an oven.

    • Dry at 120°C for 4-6 hours to remove the water.

  • Calcination:

    • Place the dried pellets in a furnace.

    • Increase the temperature at a controlled rate (e.g., 5°C/min) to the final calcination temperature (e.g., 600°C).

    • Hold at the final temperature for 4 hours in a flow of air to decompose the nitrate and carbonate precursors into their respective oxides.[12]

  • Cooling and Storage:

    • Allow the catalyst to cool to room temperature.

    • Store the finished catalyst in a desiccator to prevent moisture absorption.

Protocol 2: 1,4-DEB Dehydrogenation in a Packed-Bed Reactor

Equipment:

  • Stainless steel fixed-bed tubular reactor (~11.0 mm ID).[2]

  • High-temperature furnace with temperature controller.

  • Mass flow controllers (MFCs) for gases (if any).

  • High-performance liquid chromatography (HPLC) pumps for 1,4-DEB and water.

  • Vaporizer/pre-heater for the feed stream.

  • Back pressure regulator.

  • Condenser and cold trap system for product collection.

Procedure:

  • Catalyst Loading:

    • Load a known mass or volume of the prepared catalyst into the center of the tubular reactor.[2]

    • Use quartz wool plugs to secure the catalyst bed in place.

  • System Setup and Leak Check:

    • Assemble the reactor system as shown in the workflow diagram below.

    • Pressurize the system with an inert gas (e.g., N₂) and check for leaks.

  • Catalyst Activation (if required):

    • Heat the reactor to reaction temperature under a flow of steam or inert gas to ensure the catalyst is in the correct oxidation state (Fe₃O₄).

  • Reaction Execution:

    • Set the furnace to the desired reaction temperature (e.g., 600°C).[3]

    • Start the water flow through the HPLC pump to the vaporizer to generate steam.

    • Once the system is stable, start the 1,4-DEB flow at the desired rate to achieve the target steam-to-DEB ratio.[1][3]

    • The reaction is typically run at or near atmospheric pressure.

  • Product Collection:

    • Pass the reactor effluent through a condenser (e.g., a cold water bath) to liquefy the organic and aqueous phases.

    • Collect the condensate in a cooled receiving flask. It is advisable to add a polymerization inhibitor to the flask beforehand.

    • Non-condensable gases (like H₂) can be vented or collected for analysis.

  • Sample Analysis:

    • Separate the organic layer from the aqueous layer.

    • Analyze the organic layer using Gas Chromatography (see Protocol 4).

Protocol 3: Regeneration of Coked Catalyst

Procedure:

  • Purging:

    • Stop the 1,4-DEB feed and continue the steam flow for a short period to purge any remaining hydrocarbons from the reactor.

  • Oxidation (Coke Burn-off):

    • Gradually introduce a controlled flow of air or a diluted oxygen/nitrogen mixture into the reactor at an elevated temperature (e.g., 500-700°C).[10]

    • Caution: This step is highly exothermic. The temperature must be carefully monitored and controlled to prevent thermal damage (sintering) to the catalyst.

    • Continue the air flow until the coke is completely combusted, which can be monitored by analyzing the CO₂ concentration in the effluent gas. The effluent should be free of CO₂ at the end of this step.

  • Reduction/Steaming:

    • Purge the system with an inert gas (N₂) to remove all oxygen.

    • Re-introduce steam at the reaction temperature to ensure the iron oxide is in its active Fe₃O₄ state before restarting the dehydrogenation reaction.[3]

Protocol 4: Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., a 5% phenyl-methylpolysiloxane column).

  • Autosampler (optional).

Procedure:

  • Sample Preparation:

    • Take a representative sample from the collected organic product layer.

    • Dilute the sample in a suitable solvent (e.g., toluene or dichloromethane) to a concentration within the calibrated range of the GC.

    • Add an internal standard (e.g., n-dodecane) for more accurate quantification.

  • GC-FID Method:

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • (Note: This is a typical program and should be optimized for the specific column and analytes.)

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of 1,4-DEB, EVB, DVB, and expected byproducts (benzene, toluene, etc.).

    • Analyze the standards to generate calibration curves for each compound.

  • Analysis and Calculation:

    • Inject the prepared sample into the GC-FID.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the concentration of each component using the calibration curves.

    • Calculate the 1,4-DEB conversion, and the selectivity and yield for DVB and other products using the following formulas:

      • Conversion (%) = [(Moles of DEB in) - (Moles of DEB out)] / (Moles of DEB in) * 100

      • Selectivity to DVB (%) = (Moles of DVB out) / [(Moles of DEB in) - (Moles of DEB out)] * 100

      • Yield of DVB (%) = (Moles of DVB out) / (Moles of DEB in) * 100

Section 5: Visualizations

DEB This compound (DEB) EVB Ethylvinylbenzene (EVB) DEB->EVB - H₂ Cracking Thermal Cracking (Side Reaction) DEB->Cracking DVB Divinylbenzene (DVB) (Desired Product) EVB->DVB - H₂ EVB->Cracking Byproducts Benzene, Toluene, etc. Cracking->Byproducts

Caption: Reaction pathway for 1,4-DEB dehydrogenation, including the main side reaction.

cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis Impregnation 1. Impregnation (Fe/K salts on Al₂O₃) Drying 2. Drying (120°C) Impregnation->Drying Calcination 3. Calcination (600°C, Air) Drying->Calcination Load 4. Load Catalyst into Reactor Calcination->Load React 5. Heat & Feed (DEB + Steam, ~600°C) Load->React Collect 6. Condense & Collect (Product Mixture) React->Collect Separate 7. Separate Organic & Aqueous Layers Collect->Separate GC 8. Analyze Organic Layer (GC-FID) Separate->GC Calculate 9. Calculate Results (Conversion, Selectivity) GC->Calculate

Caption: Experimental workflow from catalyst synthesis to final product analysis.

Start Low DVB Selectivity? TempCheck Is T > 620°C? Start->TempCheck SteamCheck Is Steam/DEB Ratio Too Low? TempCheck->SteamCheck No Sol_Temp Action: Lower Temperature to 580-620°C range TempCheck->Sol_Temp Yes CatalystCheck Is Catalyst Promoter Level Correct? SteamCheck->CatalystCheck No Sol_Steam Action: Increase Steam/DEB Ratio SteamCheck->Sol_Steam Yes Sol_Catalyst Action: Prepare New Catalyst with Correct Promoter Loading CatalystCheck->Sol_Catalyst Yes OK Investigate Other Parameters CatalystCheck->OK No

Caption: Troubleshooting logic for diagnosing low selectivity to divinylbenzene.

References

Preventing polymerization during the distillation of 1,4-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the distillation of 1,4-Diethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on preventing polymerization and troubleshooting common issues during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is polymerization a concern during the distillation of this compound?

A1: Although this compound itself is not as prone to polymerization as vinyl aromatic compounds like styrene, the elevated temperatures required for atmospheric distillation can initiate free-radical polymerization, especially in the presence of impurities. This can lead to product loss, fouling of distillation equipment, and potentially hazardous runaway reactions.[1]

Q2: What are the primary methods to prevent polymerization during distillation?

A2: The two primary strategies to prevent polymerization are:

  • Use of Polymerization Inhibitors: Adding chemical agents that scavenge free radicals, which are the initiators of polymerization.[]

  • Vacuum Distillation: Lowering the pressure of the distillation system to reduce the boiling point of this compound, thereby decreasing the required distillation temperature and minimizing thermally induced polymerization.[3][4][5][6]

Q3: What types of polymerization inhibitors are effective for aromatic hydrocarbons like this compound?

A3: Phenolic compounds are widely used and effective inhibitors for aromatic hydrocarbons. These work by donating a hydrogen atom to the growing polymer radical, which terminates the chain reaction.[][7] Common examples include:

Q4: How do I choose between different inhibitors?

A4: The choice of inhibitor can depend on the distillation temperature and the specific impurities present. For instance, 4-tert-Butylcatechol (TBC) is noted to be significantly more effective than hydroquinone at elevated temperatures (e.g., 60°C).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the distillation of this compound.

Problem 1: Polymer formation is observed in the distillation flask despite using an inhibitor.

Possible CauseSuggested Solution
Inhibitor concentration is too low. Increase the concentration of the polymerization inhibitor. Start with a concentration in the range of 100-500 ppm and adjust as needed.
Distillation temperature is too high. Switch to vacuum distillation to lower the boiling point of this compound.[3][4][5][6]
Presence of pro-polymerizing impurities. Ensure the crude this compound is properly washed to remove any acidic residues from synthesis (e.g., from Friedel-Crafts alkylation) which can promote polymerization.[8]
Localized overheating in the distillation flask. Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots.

Problem 2: The vacuum distillation is not achieving the expected low pressure.

Possible CauseSuggested Solution
Leaks in the glassware joints. Ensure all ground glass joints are properly greased and securely clamped. Check for any cracks or chips in the glassware.
Inefficient vacuum source. Verify that the vacuum pump is functioning correctly and the vacuum tubing is not cracked or collapsed.
Outgassing of the system or sample. Before heating, pull a vacuum on the cold system for a period to remove dissolved gases from the liquid and the apparatus surfaces.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound with a Polymerization Inhibitor

Objective: To purify this compound while preventing polymerization.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., 4-tert-Butylcatechol or Hydroquinone)

  • Standard vacuum distillation glassware setup (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum pump and tubing

  • Heating mantle with magnetic stirrer

  • Vacuum grease

Procedure:

  • Preparation: Assemble the vacuum distillation apparatus, ensuring all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good seal.

  • Inhibitor Addition: Add the polymerization inhibitor to the crude this compound in the distillation flask. A typical starting concentration is 200 ppm. Add a magnetic stir bar to the flask.

  • System Evacuation: Connect the distillation apparatus to the vacuum pump. Turn on the stirrer and begin to slowly evacuate the system. A gradual reduction in pressure is important to prevent bumping of the liquid.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Distillation: Collect the this compound fraction at the appropriate boiling point for the achieved pressure. The boiling point of this compound is 182-184 °C at atmospheric pressure (1013 hPa).[9] Under vacuum, the boiling point will be significantly lower.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly venting to atmospheric pressure.

Quantitative Data Summary

ParameterValueReference
Boiling Point (Atmospheric Pressure) 182-184 °C[9]
Vapor Pressure 1.45 hPa (at 25 °C)[9]
Recommended Inhibitor Type Phenolic compounds (e.g., Hydroquinone, 4-tert-Butylcatechol)[][7]
Typical Inhibitor Concentration 100 - 1000 ppm[10]

Visualizations

Troubleshooting_Polymerization start Polymerization Observed in Distillation Flask check_inhibitor Is an inhibitor present? start->check_inhibitor add_inhibitor Add Inhibitor (e.g., TBC, 200 ppm) check_inhibitor->add_inhibitor No check_concentration Is inhibitor concentration sufficient (100-1000 ppm)? check_inhibitor->check_concentration Yes solution Problem Resolved add_inhibitor->solution increase_concentration Increase Inhibitor Concentration check_concentration->increase_concentration No check_temp Is distillation temperature too high (>150°C)? check_concentration->check_temp Yes increase_concentration->solution use_vacuum Implement Vacuum Distillation check_temp->use_vacuum Yes check_impurities Are acidic impurities possible? check_temp->check_impurities No use_vacuum->solution wash_crude Wash crude product with dilute base check_impurities->wash_crude Yes check_impurities->solution No wash_crude->solution

Caption: Troubleshooting flowchart for polymerization during distillation.

Experimental_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown assemble Assemble Vacuum Distillation Apparatus add_reagents Add Crude 1,4-DEB, Inhibitor, and Stir Bar to Flask assemble->add_reagents evacuate Evacuate System Slowly add_reagents->evacuate heat Gently Heat Flask evacuate->heat collect Collect Purified 1,4-DEB Fraction heat->collect cool Cool System to Room Temperature collect->cool vent Slowly Vent to Atmospheric Pressure cool->vent

Caption: Experimental workflow for vacuum distillation of this compound.

References

Technical Support Center: Purification of 1,4-Diethylbenzene from Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) to assist in the purification of 1,4-diethylbenzene from mixtures of its isomers (1,2-diethylbenzene and 1,3-diethylbenzene).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating diethylbenzene isomers?

A1: The primary challenge lies in the very close boiling points of the three isomers, making separation by simple distillation difficult.[1] Additionally, their similar chemical structures and polarities present challenges for other separation techniques.

Q2: Which purification methods are most effective for isolating this compound?

A2: The most effective methods for purifying this compound are fractional distillation, fractional crystallization, and adsorptive separation. The choice of method depends on the required purity, scale of the experiment, and available equipment.

Q3: Can I use simple distillation to separate the isomers?

A3: Due to the small differences in their boiling points (see Table 1), simple distillation will only provide minimal enrichment of one isomer and is not suitable for achieving high purity.[2] Fractional distillation, which provides multiple theoretical plates for separation, is required.[3][4]

Q4: What is the principle behind fractional crystallization for this separation?

A4: Fractional crystallization exploits differences in the melting points and solubilities of the isomers in a given solvent.[5] By carefully cooling a solution of the isomeric mixture, the least soluble isomer (in this case, often this compound in appropriate solvents) will crystallize first, allowing for its separation from the others which remain in the mother liquor.

Q5: Are there any safety precautions I should be aware of when working with diethylbenzene isomers?

A5: Diethylbenzene isomers are flammable liquids and their vapors can form explosive mixtures with air above 56°C. Work in a well-ventilated fume hood and avoid open flames, sparks, and hot surfaces. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Physical Properties of Diethylbenzene Isomers

IsomerBoiling Point (°C)Melting Point (°C)
1,2-Diethylbenzene183.4-31.2
1,3-Diethylbenzene181.1-83.9
This compound183.7[6]-42.8[6]

Note: Data sourced from publicly available information.

Experimental Protocols

Method 1: Fractional Distillation

This protocol is designed for the laboratory-scale separation of diethylbenzene isomers.

Materials:

  • Mixture of diethylbenzene isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Fill the round-bottom flask with the diethylbenzene isomer mixture, not exceeding two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Insulation: Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[7]

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor front rising slowly through the column.

    • Adjust the heating rate to establish a slow and steady distillation rate of approximately 1-2 drops per second.

    • The temperature should hold steady at the boiling point of the lowest-boiling isomer (1,3-diethylbenzene) as it distills.

    • Collect the initial fraction (forerun), which will be enriched in 1,3-diethylbenzene.

    • As the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes at the boiling point of this compound, change the receiving flask again to collect the desired product.

  • Shutdown: Stop the distillation before the distilling flask runs dry. Allow the apparatus to cool completely before disassembling.

Method 2: Fractional Crystallization

This protocol provides a general guideline for the purification of this compound by fractional crystallization. The choice of solvent and specific temperatures may require optimization based on the exact composition of your isomeric mixture.

Materials:

  • Mixture of diethylbenzene isomers

  • Suitable solvent (e.g., a non-polar solvent like hexane (B92381) in which this compound has lower solubility at cold temperatures)[8]

  • Crystallization dish or Erlenmeyer flask

  • Low-temperature bath (e.g., ice-salt bath or a cryocooler)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a crystallization dish or flask, dissolve the isomer mixture in a minimal amount of the chosen solvent at room temperature. Gentle warming may be necessary to ensure complete dissolution.

  • Cooling and Crystallization:

    • Slowly cool the solution in a low-temperature bath. The target temperature will depend on the solvent and the concentration but will likely be significantly below 0°C.

    • Observe the formation of crystals. Slower cooling generally leads to purer crystals.

    • If no crystals form, it may be necessary to reduce the amount of solvent by evaporation or use a lower temperature.

  • Isolation:

    • Once a significant amount of crystals has formed, quickly filter the cold mixture through a pre-chilled Buchner funnel to separate the crystals from the mother liquor.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified this compound crystals. This can be done by air drying or in a desiccator.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by a suitable method, such as gas chromatography (GC), to assess the efficiency of the separation. Multiple crystallization cycles may be necessary to achieve the desired purity.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Solution(s)
Poor Separation Insufficient number of theoretical plates in the column.Use a longer or more efficient fractionating column.
Distillation rate is too fast.Reduce the heating rate to maintain a slow, steady distillation.
Poor insulation of the column.Ensure the column is well-insulated to maintain the temperature gradient.[7]
Flooding of the Column Heating rate is too high, causing excessive vaporization.Reduce the heat to the distillation flask.
Temperature Fluctuations Uneven boiling ("bumping").Add fresh boiling chips or use a magnetic stirrer.
Inconsistent heating.Ensure a stable heat source and proper insulation.
Fractional Crystallization
Issue Possible Cause(s) Solution(s)
No Crystal Formation Solution is too dilute.Slowly evaporate some of the solvent and try cooling again.
Cooling is not cold enough.Use a lower temperature cooling bath.
Oiling Out The boiling point of the solvent is too high, or the solution is too concentrated.Add a small amount of additional solvent and cool slowly. Consider a different solvent with a lower boiling point.[9]
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the desired isomer has lower solubility at the crystallization temperature.
Too much solvent was used initially.Use a more minimal amount of solvent for dissolution.

Visualization

Logical Workflow for Purification Method Selection

Purification_Workflow start Isomeric Mixture of Diethylbenzenes purity_req Required Purity? start->purity_req scale Scale of Experiment? purity_req->scale High Purity method_selection Select Purification Method purity_req->method_selection Moderate Purity scale->method_selection Lab Scale adsorption Adsorptive Separation scale->adsorption Industrial Scale frac_dist Fractional Distillation method_selection->frac_dist Close Boiling Points frac_cryst Fractional Crystallization method_selection->frac_cryst Significant Melting Point Difference & Suitable Solvent end_product Purified this compound frac_dist->end_product frac_cryst->end_product adsorption->end_product

Caption: Decision workflow for selecting a purification method for this compound.

References

Troubleshooting low conversion rates in the alkylation of ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in the alkylation of ethylbenzene (B125841).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low conversion rates in ethylbenzene alkylation?

Low conversion rates can stem from several factors, including catalyst deactivation, non-optimal reaction conditions, impurities in the reactant streams, and issues with reactor hydrodynamics. It is crucial to systematically investigate each of these potential causes.

Q2: How can I identify catalyst deactivation?

Catalyst deactivation is a common issue and can be identified by a gradual decline in ethylbenzene production over time under constant operating conditions.[1][2] Visual inspection of the catalyst after the reaction may show discoloration or carbon deposits (coking).[1] Analytical techniques such as Temperature Programmed Oxidation (TPO) can quantify the amount of coke on the catalyst.

Q3: What is the optimal temperature and pressure for liquid-phase ethylbenzene alkylation?

The optimal conditions can vary depending on the specific zeolite catalyst used. However, for liquid-phase alkylation, the temperature is typically maintained between 175°C and 315°C, with pressures around 500 psig. The reaction is exothermic, so effective temperature control is critical to prevent side reactions.[3]

Q4: How does the benzene-to-ethylene molar ratio affect the reaction?

A high benzene-to-ethylene molar ratio is crucial for suppressing the formation of polyethylbenzenes (PEBs), which are common byproducts.[1][4] Ratios can range from 3:1 to 10:1. While a higher ratio favors ethylbenzene selectivity, it also increases the cost associated with benzene (B151609) recovery and recycling.[5][6]

Q5: What are the most common impurities in the reactants, and how do they affect the reaction?

Impurities in the ethylene (B1197577) and benzene feeds can negatively impact the reaction. For instance, propylene (B89431) in the ethylene feed can lead to the formation of cumene.[3] Toluene in the benzene feed can also undergo alkylation.[3][4] Water content should also be minimized as it can affect the catalyst's acidic properties.

Q6: How can I minimize the formation of polyethylbenzenes (PEBs)?

Minimizing PEB formation is key to maximizing ethylbenzene yield. This can be achieved by:

  • Maintaining a high benzene-to-ethylene molar ratio.[1][4]

  • Controlling the reaction temperature to avoid excessive alkylation.[3]

  • Optimizing the catalyst to be more selective towards monoalkylation. Some modern zeolite catalysts like the MCM family are more selective for ethylbenzene.[7]

  • Utilizing a transalkylation reactor to convert PEBs back to ethylbenzene.[3]

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in your ethylbenzene alkylation experiments.

Step 1: Verify Reaction Conditions

Ensure that your experimental parameters match the recommended optimal conditions.

ParameterTypical Range (Liquid-Phase)Potential Impact of Deviation
Temperature 175 - 315 °CToo Low: Slow reaction kinetics. Too High: Increased side reactions (PEB formation) and potential for catalyst deactivation.[6]
Pressure ~500 psig (34.5 bar)Too Low: May not maintain the liquid phase, affecting reaction efficiency.
Benzene/Ethylene Molar Ratio 3:1 to 10:1Too Low: Promotes the formation of polyethylbenzenes, reducing ethylbenzene selectivity.[1]
Weight Hourly Space Velocity (WHSV) 2 - 10 h⁻¹ (for transalkylation)Too High: Insufficient residence time for reactants on the catalyst. Too Low: May lead to side reactions.
Step 2: Assess Catalyst Performance

If reaction conditions are optimal, the next step is to evaluate the catalyst.

SymptomPossible CauseRecommended Action
Gradual decrease in conversion over time Catalyst deactivation (coking)[1][2]Regenerate the catalyst. If regeneration is not possible, replace the catalyst.
Low initial conversion Improper catalyst activation or poisoningEnsure the catalyst was activated according to the manufacturer's protocol. Analyze feed for potential poisons.
Poor selectivity Non-optimal catalyst or reaction conditionsConsider a more selective catalyst. Optimize temperature and feed ratio.
Step 3: Analyze Reactant Purity

Impurities in the feed streams can significantly impact the reaction.

ReactantCommon ImpuritiesEffect on Reaction
Ethylene Propylene, AcetyleneFormation of undesired byproducts (e.g., cumene).[3] Acetylene can act as a catalyst poison.
Benzene Toluene, WaterToluene can be alkylated.[3][4] Water can affect catalyst acidity.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates.

TroubleshootingWorkflow start Low Ethylbenzene Conversion check_conditions Verify Reaction Conditions (Temp, Pressure, Ratio) start->check_conditions conditions_ok Are Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust to Optimal Conditions conditions_ok->adjust_conditions No check_catalyst Evaluate Catalyst Performance conditions_ok->check_catalyst Yes adjust_conditions->check_conditions end_ok Problem Resolved adjust_conditions->end_ok catalyst_ok Is Catalyst Active? check_catalyst->catalyst_ok regenerate_catalyst Regenerate or Replace Catalyst catalyst_ok->regenerate_catalyst No check_purity Analyze Reactant Purity catalyst_ok->check_purity Yes regenerate_catalyst->check_catalyst regenerate_catalyst->end_ok purity_ok Are Reactants Pure? check_purity->purity_ok purify_reactants Purify Reactants purity_ok->purify_reactants No end_unresolved Further Investigation Required purity_ok->end_unresolved Yes purify_reactants->check_purity purify_reactants->end_ok

Caption: Troubleshooting workflow for low ethylbenzene conversion.

Experimental Protocols

Representative Lab-Scale Alkylation of Ethylbenzene

This protocol describes a general procedure for the liquid-phase alkylation of ethylbenzene over a solid acid catalyst in a fixed-bed reactor.

1. Catalyst Loading and Activation:

  • Load the specified amount of zeolite catalyst into the fixed-bed reactor.
  • Activate the catalyst in-situ by heating under a flow of inert gas (e.g., nitrogen) to the temperature recommended by the manufacturer (typically 300-500°C) for several hours to remove adsorbed water.

2. Reactor Pressurization and Heating:

  • Cool the reactor to the desired reaction temperature (e.g., 200°C).
  • Pressurize the system with an inert gas to the target pressure (e.g., 500 psig).

3. Reactant Introduction:

  • Introduce liquid benzene into the reactor at a constant flow rate using a high-pressure liquid pump.
  • Once the benzene flow is stable, introduce ethylene gas at the desired flow rate to achieve the target benzene-to-ethylene molar ratio.

4. Reaction Execution:

  • Maintain the reactor temperature and pressure at the setpoints for the desired reaction time.
  • Collect the reactor effluent in a cooled product receiver.

5. Product Analysis:

  • Periodically take samples from the product stream.
  • Analyze the samples using gas chromatography (GC) to determine the conversion of ethylene and the selectivity to ethylbenzene and other byproducts.

Reaction Pathway

The following diagram illustrates the primary and side reactions in the alkylation of benzene with ethylene.

ReactionPathway Benzene Benzene Ethylbenzene Ethylbenzene (Product) Benzene->Ethylbenzene + Ethylene1 Ethylene Ethylene1->Ethylbenzene DEB Diethylbenzene (Byproduct) Ethylbenzene->DEB + Ethylene2 Ethylene Ethylene2->DEB TEB Triethylbenzene (Byproduct) DEB->TEB + Ethylene3 Ethylene Ethylene3->TEB

Caption: Reaction pathway for ethylbenzene synthesis and byproduct formation.

References

Technical Support Center: Optimizing Diethylbenzene Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the steam to diethylbenzene (DEB) ratio in dehydrogenation experiments.

Troubleshooting Guide

Unexpected results can arise during experimentation. This guide is designed to help you identify and resolve common issues encountered during the dehydrogenation of diethylbenzene.

Problem Potential Cause Recommended Solution
Low DEB Conversion Inadequate Reaction Temperature: The dehydrogenation of diethylbenzene is an endothermic reaction, requiring high temperatures to favor product formation.[1][2]Verify the reactor temperature is within the optimal range (typically 550-650°C). Calibrate temperature sensors to ensure accuracy.
Low Steam to DEB Ratio: Insufficient steam can limit the heat supply to the endothermic reaction and unfavorably shift the reaction equilibrium.[3][4]Gradually increase the steam to DEB molar ratio. Ratios between 6 and 12 are commonly used in similar processes.[5]
Catalyst Deactivation: Coke formation on the catalyst surface can block active sites, leading to a decrease in activity.[6][7]Increase the steam to DEB ratio, as steam helps remove carbonaceous deposits.[6] Consider catalyst regeneration procedures as specified by the manufacturer.
Low Selectivity to Desired Product (e.g., Divinylbenzene) High Reaction Temperature: While high temperatures increase conversion, they can also promote side reactions, such as cracking, leading to the formation of byproducts like benzene (B151609) and toluene (B28343).[3][4]Optimize the reaction temperature by performing a temperature screening study to find the best balance between conversion and selectivity.
Incorrect Steam to DEB Ratio: An excessively high or low steam ratio can influence the product distribution.[8]Systematically vary the steam to DEB ratio to determine the optimal point for selectivity.
Catalyst Issues: The type of catalyst and promoters used significantly impacts selectivity. For instance, potassium-promoted iron catalysts are common.[2][3]Ensure the correct catalyst is being used and that it has not been poisoned by contaminants in the feed.
High Pressure Drop Across Reactor Catalyst Bed Blockage: This can be caused by crushed catalyst particles or excessive coke formation.[8]Check the physical integrity of the catalyst bed. If coking is suspected, a higher steam ratio may help mitigate the issue.[6]
Polymerization of Products: The vinyl-substituted benzene products can polymerize at high temperatures, leading to blockages.[9]Ensure the reactor outlet is cooled promptly to prevent polymerization.[7] The use of a polymerization inhibitor in the collection system may be necessary.
Inconsistent Results Fluctuations in Feed Flow Rates: Unstable flow rates of either steam or DEB will lead to a constantly changing ratio and inconsistent reaction conditions.Calibrate and verify the stability of all pumps and mass flow controllers.[10]
Temperature Gradients in Catalyst Bed: "Hot spots" or uneven heating can lead to variations in reaction rates and selectivity throughout the catalyst bed.Ensure the reactor is well-insulated and that the pre-heating of reactants is uniform.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of steam in the dehydrogenation of diethylbenzene?

A1: Steam serves three main functions in this process:

  • Heat Supply: It provides the necessary energy for the highly endothermic dehydrogenation reaction.[3][8]

  • Equilibrium Shift: By acting as a diluent, steam lowers the partial pressure of the reactants and products, which, according to Le Chatelier's principle, shifts the reaction equilibrium towards the formation of more products (e.g., divinylbenzene (B73037) and hydrogen).[1][11]

  • Catalyst Maintenance: Steam helps to clean the catalyst surface by reacting with and removing carbonaceous deposits (coke), thereby extending the catalyst's lifespan.[3][6]

Q2: What is a typical steam to diethylbenzene (DEB) molar ratio for this reaction?

A2: The optimal steam to DEB ratio can vary depending on the specific catalyst, temperature, and desired products. However, for the analogous dehydrogenation of ethylbenzene, molar ratios of steam to hydrocarbon are often in the range of 6:1 to 13:1.[11] It is recommended to experimentally determine the optimal ratio for your specific system.

Q3: How does changing the steam to DEB ratio affect the conversion and selectivity?

A3: Generally, increasing the steam to DEB ratio will increase the conversion of DEB.[2] This is due to the enhanced heat transfer and the favorable shift in reaction equilibrium. However, the effect on selectivity can be more complex. An optimal ratio often exists for maximizing the yield of the desired product, as excessively high steam levels can sometimes lead to unwanted side reactions or be economically inefficient due to high energy consumption.[8]

Q4: What are the common byproducts in diethylbenzene dehydrogenation, and how can they be minimized?

A4: Common byproducts include ethylvinylbenzene (an intermediate), benzene, and toluene from thermal cracking.[2][3] Minimizing these byproducts can be achieved by optimizing the reaction temperature to avoid excessive thermal cracking and by adjusting the steam to DEB ratio. Higher steam ratios can help suppress some side reactions.[4]

Q5: What type of catalyst is typically used for diethylbenzene dehydrogenation?

A5: The most common catalysts are iron-based, often promoted with potassium and other metals like chromium or cerium.[2][3][12] Potassium is known to enhance the catalyst's activity and stability, in part by facilitating the removal of coke by steam.[3]

Data Presentation

The following table summarizes experimental data on the effect of the water to p-diethylbenzene (PDEB) flow ratio on PDEB conversion and product yield.

Effect of Water/PDEB Flow Ratio on Dehydrogenation Performance [13]

Water Flow Rate (mL/h)PDEB Flow Rate (mL/h)Water/PDEB Molar Ratio (approx.)PDEB Conversion (%)Ethyl Styrene (EST) Yield (%)p-Divinyl Benzene (PDVB) Yield (%)Byproduct Yield (%)
702010.3~78221242
902013.2~4217617
1102016.2~78242530

Reaction Conditions: Fe₂O₃-K₂O/Al₂O₃ catalyst, 700°C, 1 atm pressure.[13]

Experimental Protocols

Below is a generalized methodology for studying the effect of the steam to diethylbenzene ratio in a laboratory setting.

1. Catalyst Preparation and Loading:

  • An iron oxide-based catalyst, potentially promoted with potassium, is prepared or obtained commercially.

  • The catalyst is crushed and sieved to a uniform particle size.

  • A known quantity of the catalyst is loaded into a fixed-bed reactor (typically a stainless steel tube).[2]

2. Reactor Setup and Pre-treatment:

  • The reactor is placed inside a furnace for temperature control.

  • The system is purged with an inert gas (e.g., nitrogen) to remove air.

  • The catalyst is often pre-treated, which may involve reduction under a hydrogen flow at an elevated temperature, as per the manufacturer's or literature guidelines.

3. Reaction Procedure:

  • The reactor is heated to the desired reaction temperature (e.g., 550-650°C).

  • Deionized water and diethylbenzene are introduced into the system via separate high-performance liquid chromatography (HPLC) pumps.

  • The water and DEB are vaporized and pre-heated before being mixed and passed over the catalyst bed.

  • The steam to DEB ratio is controlled by adjusting the relative flow rates of the water and DEB pumps.

  • The reactor effluent is cooled to condense the liquid products. A gas-liquid separator is used to separate the gaseous products (mainly hydrogen) from the liquid organic and aqueous phases.[1]

4. Product Analysis:

  • The liquid organic products are collected and analyzed using gas chromatography (GC) to determine the conversion of DEB and the selectivity to various products.

  • The gaseous products can be analyzed using a separate GC equipped with a thermal conductivity detector (TCD).

5. Data Calculation:

  • DEB Conversion (%) = [(moles of DEB in - moles of DEB out) / moles of DEB in] * 100

  • Product Selectivity (%) = (moles of specific product formed / total moles of DEB reacted) * 100

  • Product Yield (%) = (moles of specific product formed / moles of DEB in) * 100

Mandatory Visualizations

Experimental_Workflow setup System Setup purge Inert Gas Purge setup->purge heat Heat to Reaction T purge->heat feed Introduce DEB & H2O Feeds heat->feed react Dehydrogenation Reaction feed->react cool Cool Effluent react->cool separate Gas-Liquid Separation cool->separate analyze Product Analysis (GC) separate->analyze data Calculate Conversion & Selectivity analyze->data

Caption: Experimental workflow for optimizing the steam to DEB ratio.

Troubleshooting_Logic start Low DEB Conversion? check_temp Is T in optimal range? start->check_temp Yes low_selectivity Low Selectivity Issue start->low_selectivity No increase_temp Increase Temperature check_temp->increase_temp No check_ratio Is Steam/DEB ratio low? check_temp->check_ratio Yes increase_ratio Increase Steam/DEB Ratio check_ratio->increase_ratio Yes check_catalyst Suspect Catalyst Deactivation? check_ratio->check_catalyst No regenerate Regenerate/Replace Catalyst check_catalyst->regenerate Yes optimize_temp Optimize Temperature check_catalyst->optimize_temp No

Caption: Troubleshooting logic for low DEB conversion issues.

References

Effect of catalyst promoters on the selectivity of 1,4-Diethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diethylbenzene (p-DEB), with a focus on the effect of catalyst promoters on selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Selectivity to this compound 1. Inappropriate Catalyst: The chosen catalyst may not have the required shape-selectivity for the para isomer.- Utilize shape-selective zeolites like ZSM-5, IM-5, or modified Y and Beta zeolites.[1][2][3][4]- The pore structure of these zeolites can be modified to favor the formation of the less bulky 1,4-isomer.[2]
2. Non-optimized Reaction Conditions: Temperature, pressure, and space velocity can significantly impact isomer distribution.- Optimize reaction temperature. Higher temperatures can sometimes favor the thermodynamically more stable meta-isomer. A typical temperature range is 320-400°C.[5]- Adjust the weight hourly space velocity (WHSV). A higher WHSV can sometimes suppress the isomerization of the initially formed para-isomer.[6]
3. Catalyst Deactivation: Acid sites on the external surface of the catalyst can lead to non-selective reactions and coke formation.- Modify the catalyst by depositing a layer of an inert oxide like silica (B1680970) (silylation) or by introducing promoters like MgO or boron oxide.[2][5][7]- This passivates the external acid sites, enhancing para-selectivity.[6]
Low Ethylbenzene (B125841) Conversion 1. Insufficient Catalyst Activity: The catalyst may not be active enough under the chosen reaction conditions.- Ensure the catalyst is properly activated before the reaction.- Consider using a catalyst with a higher density of active sites, but be mindful of the trade-off with selectivity.
2. Presence of Impurities in the Feed: Water or other impurities in the ethylbenzene or ethylene (B1197577) feed can poison the catalyst.- Use high-purity reactants. Ensure proper drying of the feedstocks before they enter the reactor.
Rapid Catalyst Deactivation 1. Coke Formation: Strong acid sites on the catalyst can promote the formation of heavy byproducts that block the catalyst pores.- Modify the catalyst to reduce the strength of the acid sites. This can be achieved by methods like steaming or chemical treatment.[1]- Introduce a co-feed of a hydrogenating metal to inhibit coke formation.
2. High Reaction Temperature: Elevated temperatures can accelerate coking and catalyst aging.- Operate at the lowest possible temperature that still provides acceptable conversion and selectivity.
High Yield of Undesired Byproducts (e.g., 1,2- and 1,3-DEB, Triethylbenzenes) 1. Isomerization Reactions: The desired 1,4-DEB can isomerize to other diethylbenzene isomers on the catalyst surface.- Employing shape-selective catalysts with pore openings that restrict the formation and diffusion of bulkier isomers is crucial.[2]- Modifying the catalyst with promoters can suppress isomerization.[6]
2. Polyalkylation: Ethylbenzene can undergo further alkylation to form triethylbenzenes.[8][9]- Optimize the molar ratio of ethylbenzene to ethylene. A higher ratio can suppress polyalkylation.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst promoter in the synthesis of this compound?

A1: A catalyst promoter is a substance added to a catalyst to improve its performance. In the context of this compound synthesis, promoters are primarily used to enhance the selectivity towards the para isomer. They achieve this by:

  • Passivating External Acid Sites: Promoters like silica, magnesia (MgO), or boron oxide can selectively deposit on the external surface of the zeolite catalyst.[2][5][7] This neutralizes the non-selective acid sites present there, which would otherwise catalyze the formation of a mixture of diethylbenzene isomers.

  • Modifying Pore Openings: By depositing within the pores of the zeolite, promoters can narrow the channel dimensions. This creates a "shape-selective" environment that favors the formation and diffusion of the sterically less hindered this compound over its ortho and meta counterparts.[2]

  • Altering Acidity: Promoters can also influence the overall acidity of the catalyst, which can affect both activity and selectivity.

Q2: Which type of catalyst is most effective for maximizing this compound selectivity?

A2: Zeolite-based catalysts are the most effective for this reaction due to their well-defined microporous structure, which allows for shape-selective catalysis. Medium-pore zeolites like ZSM-5 and IM-5 are commonly used.[1][2] Their performance can be significantly enhanced through modification with promoters. For instance, modifying HZSM-5 with boron oxide or magnesia has been shown to achieve high selectivity for p-DEB.[5][7]

Q3: How does temperature affect the selectivity of this compound synthesis?

A3: Temperature is a critical parameter. Generally, there is an optimal temperature range for maximizing p-DEB selectivity. At lower temperatures, the reaction rate may be too slow. At excessively high temperatures, two undesirable effects can occur:

  • Thermodynamic Equilibrium: Higher temperatures can favor the formation of the thermodynamically more stable but less desired 1,3-diethylbenzene (B91504) isomer.

  • Side Reactions: Increased temperatures can promote side reactions such as disproportionation and transalkylation, leading to a wider range of byproducts and faster catalyst deactivation.

Q4: Can you provide a general experimental protocol for the synthesis of this compound using a promoted catalyst?

A4: Yes, a general protocol for the gas-phase alkylation of ethylbenzene with ethylene over a promoted zeolite catalyst is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following tables summarize the performance of various promoted catalysts in the synthesis of this compound.

Table 1: Effect of MgO Promoter on HZSM-5 Catalyst

CatalystReaction Temp. (°C)Ethylbenzene Conversion (%)Diethylbenzene Selectivity (%)p-DEB in DEB (%)
HZSM-536035.298.135.4
2.5% MgO/HZSM-536038.597.885.2

Data synthesized from information in a patent document describing the alkylation of ethylbenzene with ethanol, which serves as an in-situ source of ethylene.[5]

Table 2: Effect of Silylation on HZSM-5 Catalyst for Ethylbenzene Disproportionation

CatalystSilica Loading (%)Ethylbenzene Conversion (%)p-DEB Selectivity (%)
HZSM-5 (Parent)015.530
Silylated HZSM-5412.865
Twice Silylated HZSM-5810.692

This reaction is the disproportionation of ethylbenzene, which also produces p-DEB. Data adapted from a study on modified HZSM-5.[6]

Experimental Protocols

Protocol 1: Gas-Phase Alkylation of Ethylbenzene with Ethylene over a Promoted Zeolite Catalyst

1. Catalyst Preparation (Example: MgO-modified HZSM-5) a. The parent HZSM-5 zeolite is impregnated with a solution of a magnesium salt (e.g., magnesium nitrate). b. The impregnated zeolite is then dried and calcined at a high temperature (e.g., 550°C) to decompose the salt and form MgO dispersed on the zeolite.

2. Catalyst Activation a. The prepared catalyst is loaded into a fixed-bed reactor. b. The catalyst is activated by heating under a flow of an inert gas (e.g., nitrogen) to a specific temperature (e.g., 400°C) to remove any adsorbed moisture.

3. Reaction Procedure a. The reactor is brought to the desired reaction temperature (e.g., 320-400°C) and pressure.[5] b. A continuous flow of ethylbenzene is introduced into the reactor using a high-pressure liquid pump. c. Ethylene gas is co-fed into the reactor at a controlled flow rate to achieve the desired molar ratio of ethylbenzene to ethylene. d. The reaction products are passed through a condenser to collect the liquid products. e. The product mixture is analyzed by gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity to this compound.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction & Analysis zeolite Parent Zeolite (e.g., HZSM-5) impregnation Impregnation zeolite->impregnation promoter Promoter Precursor (e.g., Mg(NO3)2) promoter->impregnation calcination Drying & Calcination impregnation->calcination promoted_catalyst Promoted Catalyst calcination->promoted_catalyst activation Catalyst Activation promoted_catalyst->activation reactor Fixed-Bed Reactor activation->reactor products Product Mixture reactor->products reactants Ethylbenzene + Ethylene reactants->reactor analysis GC Analysis products->analysis

Caption: Experimental workflow for this compound synthesis.

reaction_pathway cluster_products Reaction Products EB Ethylbenzene Catalyst Shape-Selective Catalyst (e.g., Promoted ZSM-5) EB->Catalyst Ethylene Ethylene Ethylene->Catalyst pDEB This compound (Desired) Catalyst->pDEB High Selectivity mDEB 1,3-Diethylbenzene Catalyst->mDEB Low Selectivity oDEB 1,2-Diethylbenzene Catalyst->oDEB Low Selectivity TEB Triethylbenzenes Catalyst->TEB Side Reaction

Caption: Reaction pathway for ethylbenzene alkylation.

References

Identification and mitigation of thermal cracking products in dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating thermal cracking products during dehydrogenation experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during dehydrogenation experiments, indicating potential thermal cracking.

Issue/Observation Potential Cause Recommended Action
Unexpectedly high pressure increase in the reactor. Excessive formation of light gas byproducts (e.g., methane (B114726), ethane) due to thermal cracking.1. Reduce the reaction temperature. 2. Decrease the residence time of the reactant in the hot zone. 3. If using a catalyst, check for signs of deactivation or localized overheating.
Lower than expected selectivity for the desired olefin. Competing side reactions, primarily thermal cracking, are consuming the target product or the reactant through non-selective pathways.[1]1. Optimize the catalyst to favor dehydrogenation over cracking (e.g., by adding promoters like Sn to Pt-based catalysts). 2. Lower the reaction temperature. 3. Introduce a co-feed of hydrogen to suppress cracking reactions.[2]
Rapid catalyst deactivation. Coke formation on the catalyst surface, a severe form of thermal cracking, is blocking active sites.[1][3]1. Introduce hydrogen into the feed to inhibit coke formation.[2] 2. Employ a catalyst with properties that resist coking, such as those with optimized acidity.[3] 3. Implement a regeneration cycle for the catalyst to burn off coke deposits.
Presence of light paraffins and olefins in the product stream. C-C bond cleavage is occurring via thermal cracking, leading to the formation of smaller hydrocarbon molecules.[4][5]1. Lower the operating temperature.[6] 2. Increase the partial pressure of the alkane feed relative to diluents. 3. Utilize a catalyst with high selectivity for C-H bond activation over C-C bond scission.[1]
Formation of aromatic compounds. At higher temperatures, cyclization and subsequent dehydrogenation of cracked products can lead to aromatics, which are precursors to coke.[6]1. Reduce the reaction temperature. 2. Decrease the contact time. 3. Employ catalysts that do not promote aromatization reactions.

Frequently Asked Questions (FAQs)

Q1: What is thermal cracking in the context of dehydrogenation?

A1: Thermal cracking is a process involving the breaking of carbon-carbon bonds in hydrocarbons at high temperatures, leading to the formation of smaller, and often undesired, molecules.[5][7] In dehydrogenation, which aims to selectively break carbon-hydrogen bonds to form olefins, thermal cracking is a competing side reaction that reduces the yield of the desired product and can lead to catalyst deactivation through coke formation.[1] The mechanism of thermal cracking typically involves free radical chain reactions, including initiation, propagation, and termination steps.[4]

Q2: What are the common products of thermal cracking in alkane dehydrogenation?

A2: Common thermal cracking products include:

  • Shorter-chain alkanes and alkenes: Resulting from the cleavage of C-C bonds in the feed molecules.[4] For example, the cracking of propane (B168953) can yield methane and ethylene.

  • Coke: A carbonaceous deposit that forms on catalyst surfaces and reactor walls, leading to deactivation.[1][8] It is formed from the polymerization and dehydrogenation of smaller unsaturated hydrocarbons and aromatics.

  • Aromatic compounds: Such as benzene, toluene, and xylene, which can be formed through a series of secondary reactions of the initial cracking products.[6]

Q3: How can I identify the presence of thermal cracking products in my experiment?

A3: The most common and effective method for identifying thermal cracking products is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique separates the different components of the product mixture in the gas chromatograph and then identifies them based on their mass-to-charge ratio in the mass spectrometer. Other useful analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): For the analysis of less volatile, higher molecular weight byproducts.[9][10]

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on a catalyst.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of unknown byproducts.[9][10]

Q4: What are the primary strategies to mitigate thermal cracking?

A4: Mitigation strategies can be broadly categorized into catalyst design and process optimization:

  • Catalyst Design:

    • Active Metal Selection: Platinum (Pt) based catalysts are known for their high activity in C-H bond activation.[1]

    • Promoters: The addition of promoters like Tin (Sn) to Pt catalysts can suppress the C-C bond cleavage activity, thus reducing cracking.

    • Support Material: The choice of support material, such as zeolites with specific pore structures and acidity, can influence selectivity and reduce coke formation.[5][6]

  • Process Optimization:

    • Temperature: Lowering the reaction temperature is the most direct way to reduce the rate of thermal cracking, which is highly temperature-dependent.[5][6]

    • Pressure: Operating at lower pressures can favor dehydrogenation thermodynamically.[1]

    • Co-feeding Hydrogen: Introducing hydrogen along with the hydrocarbon feed can help to suppress coke formation and other cracking reactions.[2]

    • Coke Inhibitors: In some industrial processes, chemical additives are used to passivate catalytic sites that promote coke formation.[8][11]

Experimental Protocols

Protocol 1: Identification of Volatile Byproducts using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the volatile products of a dehydrogenation reaction, including desired olefins and undesired cracking byproducts.

Methodology:

  • Sample Collection: Collect a gas-phase sample from the reactor outlet into a gas-tight syringe or a sample bag. If the products are liquid at room temperature, collect a liquid sample and dilute it in a suitable volatile solvent (e.g., dichloromethane).

  • GC-MS Instrument Setup:

    • Column: Select a capillary column appropriate for hydrocarbon analysis (e.g., a non-polar or mid-polar column).

    • Carrier Gas: Use a high-purity inert gas, typically Helium or Hydrogen.

    • Temperature Program: Start with a low initial oven temperature to separate light gases, then ramp to a higher temperature to elute heavier components. A typical program might be: 40°C for 5 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes.

    • Injector: Set the injector temperature high enough to ensure complete vaporization of the sample without causing thermal degradation.

    • MS Detector: Set the mass spectrometer to scan a mass range relevant to the expected products (e.g., m/z 10-300).

  • Analysis:

    • Inject a known volume of the sample into the GC.

    • The separated compounds will elute from the column at different retention times and enter the mass spectrometer.

    • Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the products by integrating the peak areas and using calibration curves of known standards.

Visualizations

Dehydrogenation_vs_Cracking Alkane Alkane Feed Dehydrogenation Dehydrogenation (Desired) Alkane->Dehydrogenation ThermalCracking Thermal Cracking (Undesired) Alkane->ThermalCracking Olefin Desired Olefin + H2 Dehydrogenation->Olefin LightGases Light Alkanes/Alkenes ThermalCracking->LightGases Coke Coke ThermalCracking->Coke Aromatics Aromatics ThermalCracking->Aromatics

Caption: Competing pathways of dehydrogenation and thermal cracking.

Troubleshooting_Workflow Start Low Olefin Selectivity or Rapid Catalyst Deactivation AnalyzeProducts Analyze Product Stream (GC-MS) Start->AnalyzeProducts CheckCracking High Levels of Light Gases, Aromatics, or Coke? AnalyzeProducts->CheckCracking OptimizeTemp Reduce Reaction Temperature CheckCracking->OptimizeTemp Yes CheckOther Investigate Other Issues (e.g., Reactor Leaks, Feed Impurities) CheckCracking->CheckOther No OptimizeTemp->AnalyzeProducts OptimizeCatalyst Modify Catalyst or Add Co-feed (H2) OptimizeTemp->OptimizeCatalyst OptimizeCatalyst->AnalyzeProducts Success Problem Resolved OptimizeCatalyst->Success CheckOther->Success

Caption: Workflow for troubleshooting thermal cracking issues.

References

Validation & Comparative

Navigating the Separation of 1,4-Diethylbenzene Isomers: A GC-MS Method Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of aromatic isomers like 1,4-diethylbenzene is crucial for ensuring product purity, understanding reaction kinetics, and conducting toxicological studies. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the separation of this compound from its structural isomers, 1,2-diethylbenzene (B43095) and 1,3-diethylbenzene. We will delve into a detailed experimental protocol for a common GC-MS method, present comparative data, and explore alternative analytical techniques.

The separation of diethylbenzene isomers presents a challenge due to their identical molecular weight and similar boiling points. Gas chromatography, with its high resolving power, coupled with the specificity of mass spectrometry, is the analytical technique of choice for this application. The selection of an appropriate capillary column and the optimization of chromatographic conditions are paramount for achieving baseline separation of these closely eluting compounds.

Recommended GC-MS Method for Diethylbenzene Isomer Analysis

A common approach for the separation of diethylbenzene isomers involves the use of a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5). The elution order on such columns is primarily governed by the boiling points of the isomers.

Experimental Protocol:

Below is a detailed experimental protocol for the analysis of 1,2-, 1,3-, and this compound using a standard GC-MS system.

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Sample Preparation: Prepare a mixed standard of 1,2-, 1,3-, and this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 10 µg/mL each.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl polysiloxane capillary column.

    • Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 5 °C/min.

      • Hold: Hold at 150 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions:

      • Quantifier ion: m/z 105 (for all isomers)

      • Qualifier ions: m/z 134 (molecular ion), m/z 77, m/z 91

Data Presentation and Performance Comparison

The performance of different GC columns is critical for the successful separation of diethylbenzene isomers. Non-polar columns are generally preferred for this application. The following table summarizes the expected elution order and Kovats retention indices for the diethylbenzene isomers on a standard non-polar stationary phase.

IsomerBoiling Point (°C)Expected Elution OrderKovats Retention Index (Non-polar column)
1,3-Diethylbenzene181.111032
This compound183.721040
1,2-Diethylbenzene184.031056

Data sourced from the NIST Chemistry WebBook.

Note: While the above table provides a general elution order, the actual retention times and resolution will depend on the specific GC column and operating conditions. For quantitative analysis, it is essential to perform a calibration with certified reference standards.

Alternative Analytical Techniques

While GC-MS is the most common method for diethylbenzene isomer analysis, other techniques can also be employed, each with its own advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be used to separate diethylbenzene isomers.[1][2] The mobile phase typically consists of a mixture of acetonitrile (B52724) and water.[1] Separation is based on the differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase.

  • Capillary Electrophoresis (CE): Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is suitable for the separation of neutral compounds like diethylbenzene isomers.[3] In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase. The separation is based on the differential partitioning of the analytes between the micelles and the surrounding buffer.

Comparison of Analytical Methods:

FeatureGC-MSHPLCCapillary Electrophoresis (CE)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a stationary and a liquid mobile phase.Separation based on differential migration in an electric field.
Advantages High resolution, high sensitivity, and definitive identification through mass spectra.Good for non-volatile or thermally labile compounds, wide range of detectors available.High efficiency, small sample volume, and fast analysis times.
Limitations Requires volatile and thermally stable analytes.Lower resolution for some isomers compared to GC, may require derivatization.Limited to charged or chargeable analytes (or requires techniques like MEKC for neutral compounds).

Visualizing the Workflow and Relationships

To better understand the analytical process and the relationship between the different components, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing Diethylbenzene Isomers Dilution Dilution in Hexane/DCM Sample->Dilution Standard Mixed Standard (1,2-, 1,3-, 1,4-DEB) Standard->Dilution Injector Injector (250°C, Split 50:1) Dilution->Injector GC_Column GC Column (5% Phenyl Polysiloxane) Injector->GC_Column MS_Detector Mass Spectrometer (EI, Scan/SIM) GC_Column->MS_Detector Oven Oven (Temperature Program) Data_System Data System MS_Detector->Data_System Chromatogram Chromatogram (Retention Times) Data_System->Chromatogram Mass_Spectra Mass Spectra (m/z 105, 134) Data_System->Mass_Spectra Quantification Quantification (Calibration Curve) Chromatogram->Quantification Mass_Spectra->Quantification

Caption: Workflow for the GC-MS analysis of diethylbenzene isomers.

Separation_Principles cluster_analytical_techniques Analytical Techniques for Diethylbenzene Isomer Separation cluster_separation_mechanisms Primary Separation Mechanisms GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Volatility Volatility & Boiling Point GCMS->Volatility HPLC High-Performance Liquid Chromatography (HPLC) Polarity Polarity & Partitioning HPLC->Polarity CE Capillary Electrophoresis (CE) Charge_Size Charge-to-Size Ratio & Electrophoretic Mobility CE->Charge_Size

Caption: Core principles of different analytical techniques for isomer separation.

References

Purity Determination of 1,4-Diethylbenzene: A Comparative Guide to HPLC and GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 1,4-Diethylbenzene, a key building block in the synthesis of various organic molecules, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of this compound purity, supported by detailed experimental protocols and performance data to aid in selecting the most appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC, particularly in the reversed-phase mode, offers a robust method for the analysis of this compound and its isomers. The separation is primarily based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC

A common approach for the analysis of alkylbenzenes like this compound involves a C18 stationary phase.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[1] Phenyl-based columns can also be considered for enhanced selectivity of aromatic compounds.[1]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.[1]

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water
Mobile Phase B Methanol[1] or Acetonitrile
Gradient Start with 70% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]
Detection UV at 254 nm[1]
Expected Performance

Gas Chromatography (GC): The Industry Standard for Volatiles

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a widely adopted and powerful technique for the purity analysis of volatile and semi-volatile compounds like this compound. ASTM International has established standard test methods, such as ASTM D7504, for determining impurities in monocyclic aromatic hydrocarbons.[3][4][5][6][7]

Experimental Protocol: GC-FID based on ASTM D7504

This method is suitable for determining trace impurities in various aromatic hydrocarbons, including diethylbenzene isomers.[4][5]

Instrumentation:

  • GC System: A gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: A Stabilwax (polyethylene glycol) capillary column is commonly used (e.g., 60 m x 0.32 mm, 0.5 µm film thickness).[4][8]

  • Sample Preparation: Typically, the sample can be injected directly without extensive preparation.

Chromatographic Conditions:

ParameterValue
Carrier Gas Helium or Hydrogen[3]
Inlet Temperature 250 °C
Detector Temperature 300 °C[8]
Oven Temperature Program An initial temperature of 60°C held for 10 minutes, followed by a ramp of 5°C/min to 150°C and held for 10 minutes.[8]
Split Ratio 100:1[9]
Injection Volume 0.5 µL[8]
Expected Performance

GC-FID is known for its high sensitivity and wide linear range for hydrocarbon analysis. ASTM D7504 specifies a limit of detection (LOD) of 0.0002 wt% and a limit of quantitation (LOQ) of 0.0006 wt% for impurities in monocyclic aromatic hydrocarbons.[6][7] The precision of this method is excellent, with relative standard deviations (RSDs) for calculated concentrations typically below 1.0%.[3]

Method Comparison: HPLC vs. GC-FID

FeatureHPLCGC-FID
Principle Partition chromatography in the liquid phase.Partition chromatography in the gas phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Ideal for volatile and thermally stable compounds.
Typical Impurities Detected Isomers (1,2- and 1,3-diethylbenzene), less volatile impurities.Isomers, residual starting materials (benzene, ethylbenzene), other volatile organic compounds.
Sensitivity Good, typically in the µg/mL range.Excellent, with LODs in the low ppm (wt%) range.[6][7]
Resolution Can provide good resolution of isomers, often dependent on column chemistry and mobile phase composition.Excellent resolution of volatile isomers with appropriate capillary columns.
Sample Preparation Requires sample dissolution and filtration.[1]Often minimal, direct injection is common.
Analysis Time Can be longer depending on the gradient program.Generally faster for volatile compounds.

Logical Workflow for Purity Analysis

The general workflow for determining the purity of this compound using either HPLC or GC is illustrated below.

Purity Analysis Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Preparation Preparation Sample->Preparation HPLC_GC HPLC or GC System Preparation->HPLC_GC Separation Column Separation HPLC_GC->Separation Detection Detector (UV/FID) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification & Purity Calculation Integration->Quantification

A generalized workflow for the purity analysis of this compound.

Signaling Pathway for Method Selection

The choice between HPLC and GC-FID depends on the specific requirements of the analysis. The following diagram illustrates a decision-making pathway.

Method Selection Pathway Start Define Analytical Goal Volatile_Impurities Primary concern is volatile impurities? Start->Volatile_Impurities Non_Volatile_Impurities Concerned with non-volatile or thermally labile impurities? Volatile_Impurities->Non_Volatile_Impurities No High_Sensitivity Highest sensitivity for trace volatiles required? Volatile_Impurities->High_Sensitivity Yes GC_FID Select GC-FID Non_Volatile_Impurities->GC_FID No (General Purity) HPLC Select HPLC Non_Volatile_Impurities->HPLC Yes High_Sensitivity->GC_FID

A decision pathway for selecting between HPLC and GC-FID.

Conclusion

Both HPLC and GC-FID are powerful techniques for assessing the purity of this compound. GC-FID, supported by established standard methods like ASTM D7504, is generally the preferred method for analyzing volatile impurities with high sensitivity. HPLC offers a versatile alternative, particularly when non-volatile or thermally sensitive impurities are a concern. The choice of method should be guided by the specific analytical needs, the nature of the expected impurities, and the required level of sensitivity. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of a robust purity analysis of this compound in a research or quality control setting.

References

A Comparative Guide to the Quantification of Impurities in 1,4-Diethylbenzene by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gas chromatography (GC) methods for the quantification of impurities in 1,4-Diethylbenzene. It includes detailed experimental protocols, performance data for various analytical approaches, and a discussion of alternative techniques to ensure high-purity standards in research and drug development.

Introduction

This compound is a significant organic compound utilized in various industrial syntheses, including as a solvent and an intermediate in the production of other chemicals. The purity of this compound is critical, as impurities can affect reaction yields, product quality, and safety. Gas chromatography is the premier analytical technique for assessing the purity of volatile and semi-volatile organic compounds like this compound. This guide focuses on the application of GC for impurity quantification, comparing the widely used Flame Ionization Detection (FID) method with alternative and advanced techniques.

A primary impurity of concern in this compound is its structural isomer, 1,3-Diethylbenzene, along with other related aromatic hydrocarbons. Effective separation and quantification of these closely related compounds are paramount for quality control.

Comparison of Gas Chromatography Methods

The selection of a GC method for impurity analysis in this compound depends on the specific requirements of the analysis, such as the need for routine quantification, the identification of unknown impurities, or the analysis of complex matrices. The most common method is GC with Flame Ionization Detection (GC-FID). More advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offer distinct advantages.

The following table summarizes the performance characteristics of different GC-based methods for the analysis of impurities in this compound.

Parameter GC-FID (ASTM D7504) GC-MS GCxGC-FID
Limit of Detection (LOD) 0.0002 mass % for impurities in monocyclic aromatic hydrocarbons[1][2][3]Analyte dependent, typically in the low ppm to ppb range[4]Enhanced sensitivity due to cryogenic focusing, often in the ppb range[5]
Limit of Quantification (LOQ) 0.0006 mass % for impurities in monocyclic aromatic hydrocarbons[1][2][3]Analyte dependent, typically in the low ppm range[4]Enhanced sensitivity, often in the low ppb range[5]
Precision (%RSD) Typically <5%Typically <10%Typically <5%
Resolution of 1,3- and this compound Baseline separation achievable with appropriate columns (e.g., Stabilwax)[6]Good, dependent on the chromatographic separationExcellent, due to the second dimension of separation[5][7]
Identification Capability Based on retention time onlyProvides mass spectra for structural elucidation and identification[8][9][10]Enhanced identification when coupled with MS, structured chromatograms aid in class identification[11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the primary GC-FID method based on ASTM D7504 and general parameters for GC-MS and GCxGC.

This method is suitable for the routine quality control of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent, equipped with a split/splitless inlet and a flame ionization detector.[13]

  • Autosampler: Agilent 7693A or equivalent.

Chromatographic Conditions:

Parameter Value
Column Stabilwax (polyethylene glycol)[6], 60 m x 0.32 mm ID, 0.5 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 100:1
Oven Temperature Program Initial 60 °C, hold for 5 min, ramp at 5 °C/min to 200 °C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Data System Agilent OpenLab CDS or equivalent

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane) if necessary to bring the concentration of impurities within the linear range of the detector.

Quantification: The quantification of impurities is typically performed using the area percent method with effective carbon number (ECN) correction factors to ensure accurate concentration determination without the need for individual calibration standards for every impurity.[2]

GC-MS is employed when the identification of unknown impurities is required.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

Chromatographic Conditions: The chromatographic conditions (column, temperature program, etc.) are often similar to the GC-FID method to allow for retention time comparison.

Mass Spectrometer Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 35 - 350 amu

Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.

GCxGC provides significantly enhanced resolution, making it ideal for complex samples with numerous impurities.[5][7]

Instrumentation:

  • GCxGC System: Leco Pegasus BT or equivalent, equipped with a thermal modulator.

  • Detector: Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometer (TOF-MS).

Chromatographic Conditions:

Parameter Value
First Dimension Column (¹D) Non-polar (e.g., DB-1), 30 m x 0.25 mm ID, 0.25 µm film thickness
Second Dimension Column (²D) Polar (e.g., Stabilwax), 1-2 m x 0.1 mm ID, 0.1 µm film thickness
Modulation Period 2-5 seconds

Data Analysis: Specialized software is used to generate and analyze the two-dimensional chromatograms. The structured nature of the chromatogram, where chemically similar compounds elute in specific regions, aids in identification.[12]

Mandatory Visualizations

Experimental Workflow for Impurity Analysis Figure 1. Experimental Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing cluster_results Results Sample This compound Sample SamplePrep Sample Preparation (Dilution if necessary) Sample->SamplePrep GCFID GC-FID (Routine QC) SamplePrep->GCFID GCMS GC-MS (Impurity Identification) SamplePrep->GCMS GCxGC GCxGC (Complex Samples) SamplePrep->GCxGC Quant Quantification (Area % with ECN) GCFID->Quant Ident Identification (Mass Spectral Library) GCMS->Ident AdvIdent Advanced Separation and Identification GCxGC->AdvIdent Report Purity Report & Impurity Profile Quant->Report Ident->Report AdvIdent->Report

Caption: Workflow for impurity analysis in this compound.

Logical Relationship of Analytical Techniques Figure 2. Technique Selection Logic Start Start: Impurity Analysis of This compound RoutineQC Routine Quality Control? Start->RoutineQC UnknownImpurities Need to Identify Unknown Impurities? RoutineQC->UnknownImpurities No GCFID Use GC-FID (ASTM D7504) RoutineQC->GCFID Yes ComplexSample Highly Complex Sample Matrix? UnknownImpurities->ComplexSample No GCMS Use GC-MS UnknownImpurities->GCMS Yes ComplexSample->GCFID No GCxGC Use GCxGC ComplexSample->GCxGC Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The quantification of impurities in this compound is effectively achieved using gas chromatography. For routine quality control, GC-FID according to methods like ASTM D7504 provides a robust, reliable, and cost-effective solution. When the identification of unknown impurities is necessary, GC-MS is the method of choice due to its ability to provide structural information. For highly complex samples containing a multitude of impurities, the superior separation power of GCxGC makes it an invaluable tool. The selection of the most appropriate technique should be guided by the specific analytical needs, balancing factors such as the required level of detail, sample complexity, and throughput.

References

Zeolite Catalysts in the Synthesis of 1,4-Diethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the chemical and pharmaceutical industries, the selective synthesis of 1,4-diethylbenzene (1,4-DEB) is a critical step in the production of various valuable chemicals. Zeolite catalysts have emerged as a superior alternative to traditional catalysts, offering enhanced selectivity and efficiency. This guide provides a comprehensive comparison of different zeolite catalysts for the synthesis of 1,4-DEB, supported by experimental data and detailed protocols.

The alkylation of ethylbenzene (B125841) with ethanol (B145695) is a primary route for the synthesis of diethylbenzene isomers. The para-isomer, 1,4-DEB, is of particular interest. The shape-selective nature of zeolite catalysts plays a crucial role in favoring the formation of this specific isomer. This guide will delve into the performance of various zeolites, including ZSM-5, Beta, and MCM-22, and the impact of modifications on their catalytic activity.

Comparative Performance of Zeolite Catalysts

The efficiency of zeolite catalysts in the synthesis of this compound is evaluated based on several key metrics, including the conversion of ethylbenzene and the selectivity towards the desired 1,4-DEB isomer. The following table summarizes the performance of different zeolite catalysts based on published experimental data.

CatalystSi/Al RatioReaction Temperature (°C)Ethylbenzene Conversion (%)1,4-DEB Selectivity (%)Yield of DEB (%)Reference
HZSM-596400443926[1]
Mg-HZSM-596400->90-[1]
P-HZSM-596400->90-[1]
B-HZSM-596400->90-[1]
Al-Hß-25069-75 (p-DEB isomerization)43-51 (to m-DEB)-[2]
Fe-Hß-25069-75 (p-DEB isomerization)43-51 (to m-DEB)-[2]
Ti-Hß-25069-75 (p-DEB isomerization)43-51 (to m-DEB)-[2]
MCM-22-22096-97High selectivity to o-DEB-[3]
Beta-22096-97Pronounced selectivity to m-DEB-[3]
USY-22096-97Pronounced selectivity to m-DEB-[3]
MnAPO-5-40047-~17[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for catalyst preparation and the catalytic reaction for the synthesis of this compound.

Catalyst Preparation: HZSM-5 and Modified HZSM-5

1. Synthesis of HZSM-5:

  • A ZSM-5 type zeolite with a Si/Al ratio of 96 was synthesized using tetrapropylammonium (B79313) bromide, sodium silicate, aluminum sulfate, sulfuric acid, and sodium chloride.

  • The synthesized zeolite was calcined at 500°C for 3 hours in air.

  • The sodium cations were exchanged for protons by treatment with 1 mol dm-3 hydrochloric acid at 60°C.[1]

2. Modification of HZSM-5:

  • Mg-HZSM-5: Prepared by impregnating HZSM-5 with an aqueous solution of magnesium acetate, followed by drying at 100°C and calcination at 550°C for 18 hours in an air stream.[1]

  • P-HZSM-5 and B-HZSM-5: Prepared by impregnating HZSM-5 with aqueous solutions of phosphoric acid and boric acid, respectively, followed by a similar drying and calcination procedure as for Mg-HZSM-5.[1]

Catalytic Reaction: Alkylation of Ethylbenzene with Ethanol
  • The reaction was conducted in a fixed-bed reactor with a continuous flow system at atmospheric pressure.

  • The catalyst was placed in a quartz reactor and dehydrated at 550°C for 1 hour in a helium stream before the reaction.

  • A reactant mixture of ethylbenzene and ethanol (1:1 molar ratio) was fed into the reactor using a microfeeder.

  • Helium was used as a carrier gas.

  • The reaction conditions for HZSM-5 were: reaction temperature = 400°C, and W/F (weight of catalyst / feed rate) = 7.14 g h mol⁻¹.[1]

  • The reaction products were analyzed by gas chromatography.[5]

Visualizing the Process and Logic

To better understand the experimental workflow and the factors influencing the selective synthesis of this compound, the following diagrams are provided.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Reaction zeolite_synthesis Zeolite Synthesis (e.g., ZSM-5) calcination1 Calcination zeolite_synthesis->calcination1 ion_exchange Ion Exchange (H-form) calcination1->ion_exchange modification Modification (e.g., with Mg, P, B) ion_exchange->modification calcination2 Final Calcination modification->calcination2 catalyst_loading Catalyst Loading & Dehydration calcination2->catalyst_loading Prepared Catalyst reaction Alkylation Reaction (Fixed-Bed Reactor) catalyst_loading->reaction reactant_feed Reactant Feed (Ethylbenzene + Ethanol) reactant_feed->reaction product_collection Product Collection reaction->product_collection analysis Product Analysis (GC) product_collection->analysis

Figure 1: Experimental workflow for 1,4-DEB synthesis.

The selectivity towards the para-isomer is a key aspect of this synthesis. The following diagram illustrates the logical relationships influencing this selectivity.

para_selectivity_factors cluster_factors Factors Influencing Para-Selectivity cluster_mechanism Mechanism cluster_outcome Outcome zeolite_structure Zeolite Pore Structure (e.g., ZSM-5) transition_state Transition-State Selectivity zeolite_structure->transition_state catalyst_modification Catalyst Modification (e.g., Mg, P, B oxides) acid_sites Reduction of Strong Acid Sites catalyst_modification->acid_sites pore_dimension Reduced Pore Dimension catalyst_modification->pore_dimension suppress_isomerization Suppression of p-DEB Isomerization acid_sites->suppress_isomerization pore_dimension->transition_state high_para_selectivity High 1,4-DEB Selectivity transition_state->high_para_selectivity suppress_isomerization->high_para_selectivity

Figure 2: Factors affecting para-selectivity.

Conclusion

The choice of zeolite catalyst and its modification are paramount in achieving high selectivity for this compound in the alkylation of ethylbenzene with ethanol. Modified HZSM-5 zeolites, in particular, demonstrate excellent para-selectivity due to a combination of shape-selective pores and a reduction in strong acid sites, which suppresses the isomerization of the desired product.[1] While other zeolites like Beta and MCM-22 are active, their selectivity profiles differ, favoring meta and ortho isomers, respectively, under certain conditions.[3] This guide provides a foundational understanding for researchers to select and develop optimal catalytic systems for the targeted synthesis of this compound. Further research into novel zeolite structures and modification techniques will continue to advance the efficiency and selectivity of this important industrial process.

References

The Desorbent Dilemma: A Comparative Guide to 1,4-Diethylbenzene and Alternatives for p-Xylene Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of p-xylene (B151628) from its isomers is a critical step in various synthetic processes. The choice of desorbent in adsorptive separation, particularly in Simulated Moving Bed (SMB) chromatography, plays a pivotal role in the overall efficiency and economic viability of the process. This guide provides an objective comparison of 1,4-Diethylbenzene (1,4-DEB) against other common desorbents, supported by experimental data, to aid in the selection of the most suitable agent for p-xylene purification.

The separation of p-xylene from a mixture of C8 aromatics, including its isomers o-xylene (B151617) and m-xylene, and ethylbenzene (B125841), is a challenging task due to their similar boiling points and molecular structures. Industrial-scale separation is predominantly achieved through adsorptive separation in SMB systems, where a solid adsorbent, typically a zeolite, selectively adsorbs p-xylene. A desorbent is then used to displace the adsorbed p-xylene, allowing for its collection as a high-purity product. The ideal desorbent should exhibit a strong affinity for the adsorbent, yet be easily separable from the product.

This guide focuses on a comparative analysis of 1,4-DEB, a widely used desorbent in processes like the Eluxyl™ process, with other alternatives such as toluene (B28343), which is commonly employed in the Parex™ process.

Performance Comparison of Desorbents

The selection of a desorbent is a critical factor that influences the key performance indicators of the p-xylene separation process, including product purity, recovery, and the energy consumption of the overall process. The following tables summarize the physical properties and performance data of this compound and Toluene as desorbents for p-xylene separation.

Table 1: Physical Properties of Desorbents and p-Xylene

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
p-XyleneC₈H₁₀106.17138.4
This compoundC₁₀H₁₄134.22183-184[1][2]
TolueneC₇H₈92.14110.6[3][4]

The significant difference in boiling points between the desorbents and p-xylene is a crucial factor for the subsequent separation of the product from the desorbent by distillation, directly impacting the energy cost of the process.

Table 2: Performance Data of Desorbents in p-Xylene Separation

DesorbentAdsorbentTemperature (°C)Pressure (bar)p-Xylene Purity (%)p-Xylene Recovery (%)Selectivity (p-xylene/m-xylene)Source
This compoundBa-faujasite type zeolite (SPX3000)1759>99.7Not Specified~3[1][5]
TolueneBarium and potassium exchanged X zeolite125Liquid Phase95.095.6Not Specified[6]
TolueneNot SpecifiedNot SpecifiedNot Specified>99.7Not SpecifiedNot Specified[7]

Experimental Protocols

To provide a framework for the comparative evaluation of desorbents for p-xylene separation, a detailed experimental protocol for a Simulated Moving Bed (SMB) system is outlined below.

Objective: To compare the performance of this compound and Toluene as desorbents for the separation of p-xylene from a mixed C8 aromatic feed stream using a laboratory-scale SMB system.

Materials and Equipment:

  • Feed Mixture: A prepared mixture of p-xylene, m-xylene, o-xylene, and ethylbenzene in known concentrations.

  • Desorbents: High-purity this compound and Toluene.

  • Adsorbent: A suitable zeolite adsorbent selective for p-xylene (e.g., BaX or other faujasite-type zeolites), packed into SMB columns.

  • SMB System: A laboratory-scale Simulated Moving Bed chromatography system equipped with multiple columns, a rotary valve, pumps for feed and desorbent delivery, and collection ports for extract and raffinate streams.

  • Analytical Equipment: Gas chromatograph (GC) for analyzing the composition of the feed, extract, and raffinate streams.

Experimental Workflow:

SMB Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent_Packing Pack SMB columns with zeolite adsorbent System_Setup Set up SMB system (temperature, pressure) Adsorbent_Packing->System_Setup Run_1 Run SMB with This compound System_Setup->Run_1 Run_2 Run SMB with Toluene System_Setup->Run_2 Feed_Prep Prepare mixed C8 aromatic feed Feed_Prep->Run_1 Feed_Prep->Run_2 Desorbent_Prep Prepare high-purity desorbent Desorbent_Prep->Run_1 Desorbent_Prep->Run_2 Sampling Collect extract and raffinate samples Run_1->Sampling Run_2->Sampling GC_Analysis Analyze samples by Gas Chromatography Sampling->GC_Analysis Data_Calculation Calculate purity, recovery, selectivity, and capacity GC_Analysis->Data_Calculation Comparison Compare performance of desorbents Data_Calculation->Comparison

Figure 1: Experimental workflow for comparing desorbents in p-xylene separation.

Procedure:

  • System Equilibration: The SMB system is first equilibrated with the chosen desorbent (either 1,4-DEB or toluene) at the desired operating temperature and pressure (e.g., 175°C and 9 bar)[1].

  • Feed Introduction: The mixed C8 aromatic feed is introduced into the designated feed port of the SMB system at a constant flow rate.

  • SMB Operation: The rotary valve is operated with a specific switching time, simulating the counter-current movement of the adsorbent bed. The flow rates of the desorbent, extract, and raffinate streams are carefully controlled.

  • Sample Collection: Once the system reaches a steady state, samples of the extract (p-xylene enriched) and raffinate (p-xylene depleted) streams are collected at regular intervals.

  • Analysis: The composition of the collected samples is determined using a gas chromatograph.

  • Performance Calculation: The following performance metrics are calculated:

    • Purity of p-xylene: (Concentration of p-xylene in extract) / (Total concentration of all components in extract) x 100%

    • Recovery of p-xylene: (Mass flow rate of p-xylene in extract) / (Mass flow rate of p-xylene in feed) x 100%

    • Selectivity: A measure of the adsorbent's preference for p-xylene over other isomers. It can be determined from breakthrough curve experiments or calculated from isotherm data.

    • Adsorption Capacity: The amount of p-xylene that can be adsorbed per unit mass of the adsorbent.

  • Repeat with the other desorbent: The entire procedure is repeated using the second desorbent under the same operating conditions to ensure a fair comparison.

Logical Relationship in Desorbent Performance Evaluation

The evaluation of a desorbent's performance is a multi-faceted process that involves considering several interconnected factors. The ultimate goal is to achieve high product purity and recovery at a minimal operational cost.

Desorbent Performance Evaluation cluster_performance Performance Metrics cluster_economics Economic Factors Desorbent_Properties Desorbent Properties (e.g., Boiling Point, Viscosity) Energy_Consumption Energy Consumption (Distillation) Desorbent_Properties->Energy_Consumption Desorbent_Cost Desorbent Cost & Makeup Desorbent_Properties->Desorbent_Cost Adsorbent_Interaction Adsorbent-Desorbent Interaction (Adsorptivity) Capacity Adsorption Capacity Adsorbent_Interaction->Capacity Selectivity Selectivity Adsorbent_Interaction->Selectivity Operating_Conditions Operating Conditions (Temperature, Pressure, Flow Rates) Purity p-Xylene Purity Operating_Conditions->Purity Recovery p-Xylene Recovery Operating_Conditions->Recovery Operating_Conditions->Capacity Optimal_Desorbent Optimal Desorbent Selection Purity->Optimal_Desorbent Recovery->Optimal_Desorbent Energy_Consumption->Optimal_Desorbent Desorbent_Cost->Optimal_Desorbent

Figure 2: Key factors influencing the selection of an optimal desorbent.

Conclusion

Both this compound and Toluene are effective desorbents for the adsorptive separation of p-xylene. The choice between them is not straightforward and depends on a comprehensive evaluation of performance metrics and economic factors within the context of a specific industrial process. 1,4-DEB, with its higher boiling point, may require more energy for separation from p-xylene but can offer advantages in terms of selectivity and process stability in certain systems. Toluene, with its lower boiling point, may lead to energy savings in the distillation step.

For researchers and professionals in the field, a thorough experimental evaluation, following a protocol similar to the one outlined in this guide, is essential to determine the optimal desorbent for their specific application, adsorbent, and operating conditions. This will ultimately lead to a more efficient, cost-effective, and high-purity p-xylene production process.

References

A Head-to-Head Battle of Aromatic Solvents: 1,4-Diethylbenzene vs. Toluene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical manufacturing, the choice of a reaction solvent is a critical decision that can significantly impact reaction outcomes, process efficiency, and safety. Toluene (B28343) has long been a workhorse aromatic solvent, but concerns over its toxicity and regulatory pressures have prompted a search for viable alternatives. One such alternative is 1,4-Diethylbenzene (1,4-DEB), a higher-boiling aromatic hydrocarbon. This guide provides a comprehensive performance comparison of this compound and toluene as reaction solvents, supported by their physicochemical properties and general experimental protocols for their evaluation.

Physicochemical Properties: A Tale of Two Solvents

A summary of the key physical and chemical properties of this compound and toluene is presented below. These properties are fundamental to their behavior and performance in a reaction setting.

PropertyThis compoundToluene
Molecular Formula C10H14C7H8
Molecular Weight 134.22 g/mol [1][2]92.14 g/mol
Boiling Point 183-184 °C[1][3]110.6 °C
Melting Point -42.8 °C[1]-95 °C
Density 0.862 g/mL at 20 °C[1]0.867 g/mL at 20 °C
Flash Point 55-57 °C[1][4]4 °C
Water Solubility 24.8 mg/L at 25 °C[1][3]526 mg/L at 20 °C
Vapor Pressure 1.03 mm Hg at 25 °C[3]28.4 mm Hg at 25 °C
Toxicity Irritant, may be harmful if swallowed or inhaled.[5][6]Known reproductive toxicant and can cause damage to the nervous system, liver, and kidneys.[7][8]

Performance in Key Chemical Transformations

While direct, side-by-side comparative studies are limited in published literature, the performance of this compound and toluene can be inferred from their properties and known applications in various reaction types.

Friedel-Crafts Reactions

Both toluene and this compound can serve as solvents in Friedel-Crafts alkylation and acylation reactions. Toluene is a common solvent for these reactions.[9] this compound is also used in Friedel-Crafts processes.[1] The higher boiling point of 1,4-DEB allows for a wider range of reaction temperatures, which can be advantageous for reactions requiring more energy to overcome activation barriers. However, the increased steric bulk of the ethyl groups in 1,4-DEB could potentially influence the regioselectivity of the reaction on the solvent itself if it can also act as a substrate.

Grignard Reactions

Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are the standard for Grignard reagent formation due to their ability to solvate and stabilize the magnesium center.[10][11] However, toluene can be used as a co-solvent or in some cases as the primary solvent for Grignard reactions, particularly for aryl magnesium halides.[12][13][14][15] The use of non-ethereal solvents like toluene is of industrial interest.[13] Given its similar aromatic nature, 1,4-DEB could potentially be used in a similar capacity, although its application in this context is less documented. The higher boiling point of 1,4-DEB could be beneficial for reactions requiring elevated temperatures.

Polymerization Reactions

Toluene is a widely used solvent in various polymerization reactions, including radical polymerizations.[16][17] However, it is known to participate in chain transfer reactions, which can affect the molecular weight of the resulting polymer.[17] this compound is also utilized as a solvent in the synthesis of polymers.[3] Its higher boiling point may be advantageous for polymerizations that require higher temperatures to proceed at a reasonable rate. The potential for chain transfer with 1,4-DEB would also need to be considered and evaluated for a specific polymerization system.

Experimental Protocol: A Generalized Approach for Solvent Evaluation

To rigorously compare the performance of this compound and toluene for a specific chemical transformation, a standardized experimental protocol should be followed.

Objective: To evaluate the effect of this compound versus toluene on reaction yield, rate, selectivity, and product purity for a given chemical reaction.

Materials:

  • Reactants and catalyst for the chosen reaction

  • This compound (anhydrous)

  • Toluene (anhydrous)

  • Internal standard for quantitative analysis (e.g., by GC or NMR)

  • Standard laboratory glassware and equipment (e.g., reaction flasks, condenser, magnetic stirrer, heating mantle, syringes)

  • Analytical instrumentation (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Reaction Setup:

    • Set up two identical reaction flasks, one for each solvent.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • To each flask, add the reactants, catalyst, and a known amount of an internal standard under the inert atmosphere.

    • Add the designated solvent (this compound or toluene) to each flask to achieve the same reactant concentration in both setups.

  • Reaction Execution:

    • Stir both reaction mixtures at the same rate and heat to the desired reaction temperature. Note that due to the different boiling points, the maximum achievable temperature at atmospheric pressure will differ. If a specific temperature is required, ensure it is achievable in both solvents.

    • Monitor the progress of each reaction over time by taking small aliquots from the reaction mixture at regular intervals.

  • Sample Analysis:

    • Quench the reaction in the aliquots immediately (e.g., by adding a suitable quenching agent or cooling rapidly).

    • Analyze the quenched aliquots by an appropriate analytical technique (GC, HPLC, or NMR) to determine the consumption of starting materials and the formation of products and byproducts.

  • Data Collection and Analysis:

    • Reaction Rate: Plot the concentration of a key reactant or product against time for both solvents to compare the initial reaction rates.

    • Reaction Yield: After the reaction has gone to completion (or after a set time), quench the entire reaction mixture and determine the final yield of the desired product.

    • Selectivity: Analyze the final reaction mixture to quantify the desired product and any significant byproducts. Calculate the selectivity for the desired product in each solvent.

    • Product Purity: Isolate the product from each reaction mixture (e.g., by extraction, crystallization, or chromatography) and assess its purity.

  • Post-Reaction Processing:

    • Evaluate the ease of solvent removal (e.g., by rotary evaporation). The higher boiling point of 1,4-DEB will require a higher temperature or lower pressure for removal compared to toluene.

    • Assess any challenges in the work-up and purification steps for each solvent system.

Visualizing the Workflow

Solvent_Comparison_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation Reactants Reactants & Catalyst Reaction1 Reaction in 1,4-DEB Reactants->Reaction1 Reaction2 Reaction in Toluene Reactants->Reaction2 Solvent1 This compound Solvent1->Reaction1 Solvent2 Toluene Solvent2->Reaction2 Monitoring In-situ Monitoring (GC, HPLC, NMR) Reaction1->Monitoring Reaction2->Monitoring Workup Work-up & Purification Monitoring->Workup Characterization Product Characterization Workup->Characterization Performance Performance Metrics (Yield, Rate, Selectivity) Characterization->Performance

Caption: Generalized workflow for comparing the performance of reaction solvents.

Safety and Handling Considerations

Both this compound and toluene are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][18][19][20] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[5][7]

  • Toluene is a known reproductive toxicant and can cause significant health effects upon acute and chronic exposure, affecting the central nervous system, liver, and kidneys.[7][8] Its use is increasingly restricted due to these health concerns.

  • This compound is considered an irritant and may be harmful if ingested or inhaled.[5][6] While it has a less severe toxicity profile than toluene, appropriate care should still be taken during handling. The lower vapor pressure of 1,4-DEB reduces the risk of inhalation exposure compared to the more volatile toluene.

Conclusion: Making an Informed Solvent Choice

The decision to use this compound or toluene as a reaction solvent depends on a multitude of factors specific to the chemical transformation being performed.

Toluene offers the advantages of being a well-understood, relatively low-boiling solvent that is easy to remove post-reaction. However, its significant health and environmental concerns are a major drawback.

This compound presents a potentially safer alternative with a higher boiling point, which can be beneficial for high-temperature reactions. Its lower volatility also reduces inhalation risks. However, its higher boiling point can make it more difficult to remove, and its performance in a given reaction is less documented than that of toluene.

Ultimately, for any new process or when optimizing an existing one, a direct experimental comparison as outlined above is the most reliable way to determine the optimal solvent. By carefully evaluating reaction performance, safety, and process considerations, researchers can make an informed decision that leads to efficient, safe, and successful chemical synthesis.

References

Validation of 1,4-Diethylbenzene as a Starting Material for API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1,4-diethylbenzene as a viable starting material for the synthesis of active pharmaceutical ingredients (APIs). Through a comparative analysis with established alternative routes, this document offers experimental data, detailed protocols, and logical workflows to support decision-making in drug development and manufacturing. The focus of this guide is the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), illustrating the potential of this compound as a cost-effective and efficient precursor.

Executive Summary

This compound emerges as a strategic starting material for the synthesis of citalopram, primarily through its conversion to terephthalic acid, a key precursor for the intermediate 5-carboxyphthalide (B1580894). This route presents a potentially more economical and streamlined alternative to conventional methods that commence from more complex and expensive starting materials like 5-bromophthalide (B15269). This guide will delve into the synthetic pathways, presenting a side-by-side comparison of reaction yields, purity, and overall process efficiency.

Comparative Analysis of Synthetic Routes to Citalopram

The synthesis of citalopram can be approached from various starting points. This section compares the traditional route using 5-bromophthalide with the proposed pathway originating from this compound via terephthalic acid and its subsequent conversion to 5-carboxyphthalide and 5-cyanophthalide (B15270).

Table 1: Quantitative Comparison of Starting Materials for Citalopram Synthesis

FeatureThis compound Route5-Bromophthalide Route (Traditional)5-Cyanophthalide Route
Starting Material This compound5-Bromophthalide5-Cyanophthalide
Key Intermediates 1,4-Diacetylbenzene (B86990), Terephthalic Acid, 5-Carboxyphthalide2-hydroxymethyl-4-bromo-4'-fluorobenzophenone1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Key Reactions Oxidation, Carboxylation, Cyclization, Cyanation, Grignard Reaction, AlkylationGrignard Reaction, Reduction, Cyclization, CyanationGrignard Reaction, Reduction, Cyclization, Alkylation
Reported Overall Yield Dependent on multi-step efficiencyCitalopram base: ~60%[1]High, often used in "one-pot" synthesis
Reported Purity High purity achievable with purification>99% (after purification)[1]Citalopram salts: >99% purity[1]
Advantages Potentially lower starting material cost, readily available precursor.Well-established and documented route.High efficiency, potential for streamlined "one-pot" synthesis.[1]
Disadvantages Multi-step synthesis to key intermediate, requires optimization.Higher cost of starting material, use of hazardous reagents.Cost and availability of 5-cyanophthalide.

Synthetic Pathways and Experimental Protocols

This section details the experimental procedures for the key transformations in the synthesis of citalopram, starting from this compound.

Pathway from this compound to 5-Carboxyphthalide

The initial phase of the synthesis focuses on converting this compound into the crucial intermediate, 5-carboxyphthalide.

G cluster_0 From this compound to Terephthalic Acid cluster_1 From Terephthalic Acid to Citalopram Intermediate This compound This compound 1,4-Diacetylbenzene 1,4-Diacetylbenzene This compound->1,4-Diacetylbenzene Oxidation Terephthalic_Acid Terephthalic_Acid 1,4-Diacetylbenzene->Terephthalic_Acid Oxidation 5-Carboxyphthalide 5-Carboxyphthalide Terephthalic_Acid->5-Carboxyphthalide Reaction with Paraformaldehyde in Oleum 5-Cyanophthalide 5-Cyanophthalide 5-Carboxyphthalide->5-Cyanophthalide Conversion to Acyl Chloride, Reaction with Hydroxylamine (B1172632), Dehydration

Synthetic pathway from this compound to 5-Cyanophthalide.

Experimental Protocol 1: Synthesis of 1,4-Diacetylbenzene from this compound

  • Principle: This step involves the liquid-phase oxidation of this compound.

  • Procedure: A heterogeneous mixture of this compound in an aqueous liquid phase containing a water-soluble metal salt catalyst (e.g., manganese, cobalt, or nickel salts) at a pH of 1 to 6 is subjected to oxidation with a molecular oxygen-containing gas. The reaction is carried out at a temperature of 100°C to 180°C under a pressure of 1 to 50 Kg/cm². The resulting 1,4-diacetylbenzene is recovered from the organic phase by distillation.

Experimental Protocol 2: Synthesis of Terephthalic Acid from 1,4-Diacetylbenzene

  • Principle: Further oxidation of 1,4-diacetylbenzene yields terephthalic acid.

  • Procedure: The specific conditions for this oxidation step can vary, but a common method involves using a strong oxidizing agent in an appropriate solvent.

Experimental Protocol 3: Synthesis of 5-Carboxyphthalide from Terephthalic Acid

  • Principle: This reaction involves the condensation of terephthalic acid with a formaldehyde (B43269) source.

  • Procedure: Terephthalic acid is suspended in 25-30% oleum. Trioxane (a stable trimer of formaldehyde) is added, and the mixture is heated to 140-150°C for 4-8 hours. After cooling, the reaction is quenched with water, and the resulting solid is filtered, washed, and purified to yield 5-carboxyphthalide. A high yield of 83% has been reported for this process.

Experimental Protocol 4: Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide

  • Principle: This is a multi-step conversion involving the formation of an acyl chloride, followed by reaction with hydroxylamine and subsequent dehydration.

  • Procedure: 5-carboxyphthalide is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride. The acyl chloride is then reacted with hydroxylamine to form the hydroxamyl phthalide (B148349). Finally, dehydration of the hydroxamyl phthalide using a dehydrating agent such as thionyl chloride or phosphorus oxychloride yields 5-cyanophthalide. A reported yield for this conversion is in the order of 68%.

Alternative Starting Materials and their Synthetic Routes

For a comprehensive evaluation, it is essential to consider the established synthetic routes for citalopram that utilize alternative starting materials.

G cluster_0 Traditional Citalopram Synthesis cluster_1 Alternative Citalopram Synthesis 5-Bromophthalide 5-Bromophthalide Grignard_Reaction_1 Grignard Reaction with 4-fluorophenylmagnesium bromide 5-Bromophthalide->Grignard_Reaction_1 Reduction Reduction with LiAlH4 Grignard_Reaction_1->Reduction Cyclization Acid-catalyzed Cyclization Reduction->Cyclization Alkylation Alkylation with 3-(dimethylamino)propyl chloride Cyclization->Alkylation Cyanation Cyanation with CuCN Alkylation->Cyanation Citalopram Citalopram Cyanation->Citalopram 5-Cyanophthalide 5-Cyanophthalide Grignard_Reaction_2 Grignard Reaction with 4-fluorophenylmagnesium bromide 5-Cyanophthalide->Grignard_Reaction_2 Alkylation_2 Alkylation with 3-(dimethylamino)propyl chloride Grignard_Reaction_2->Alkylation_2 Citalopram_2 Citalopram Alkylation_2->Citalopram_2

Comparison of synthetic workflows for citalopram.

Experimental Protocol 5: Citalopram Synthesis from 5-Bromophthalide (Traditional Route)

  • Principle: This route involves a series of Grignard reactions, reduction, cyclization, and cyanation.

  • Procedure: 5-Bromophthalide is reacted with p-fluorophenyl magnesium bromide, followed by reduction with lithium aluminum hydride. The resulting diol is cyclized, and the bromo group is then displaced with cyanide using copper(I) cyanide to yield a precursor, which is finally alkylated with 3-(dimethylamino)propyl chloride to give citalopram.

Experimental Protocol 6: Citalopram Synthesis from 5-Cyanophthalide

  • Principle: This more direct route utilizes 5-cyanophthalide as the starting material.

  • Procedure: A solution of 4-fluorophenyl magnesium bromide is added to a suspension of 5-cyanophthalide in a suitable solvent. After the reaction is complete, the intermediate is reduced in the same pot using a reducing agent like sodium borohydride. Subsequent cyclization and alkylation with 3-(dimethylamino)propyl chloride yield citalopram. This "one-pot" approach can offer significant advantages in terms of process efficiency.[1]

Discussion and Conclusion

The validation of this compound as a starting material for API synthesis, specifically for citalopram, presents a compelling case for its consideration in pharmaceutical manufacturing. The synthetic pathway through terephthalic acid and its derivatives, while involving multiple steps, leverages a readily available and cost-effective starting material.

The primary alternative, the traditional route from 5-bromophthalide, is well-established but may be associated with higher starting material costs and the use of hazardous reagents. The route starting from 5-cyanophthalide offers a highly efficient, potentially "one-pot" synthesis, but the availability and cost of this starting material need to be carefully evaluated.

Ultimately, the choice of the optimal synthetic route will depend on a comprehensive analysis of various factors, including the cost of raw materials, process safety, environmental impact, and the scalability of the synthesis. This guide provides the foundational data and experimental frameworks to initiate such an evaluation, highlighting the potential of this compound to contribute to more sustainable and economical API production. Researchers and drug development professionals are encouraged to utilize this information to explore and optimize the synthesis of citalopram and other relevant APIs.

References

A Comparative Study of the Solvent Effects of 1,4-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,4-Diethylbenzene as a solvent, juxtaposed with common alternatives such as toluene (B28343) and xylene. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate solvent for their specific applications by providing objective data on performance and physical properties.

Physicochemical Properties

A fundamental understanding of a solvent's physical and chemical properties is crucial for its effective application. The following table summarizes the key properties of this compound, toluene, and xylene.

PropertyThis compoundTolueneXylene (mixed isomers)
Molecular Formula C₁₀H₁₄C₇H₈C₈H₁₀
Molecular Weight 134.22 g/mol 92.14 g/mol 106.16 g/mol
Boiling Point 183-184 °C[1]110.6 °C[2][3]137-144 °C[4]
Melting Point -42.8 °C[1]-95 °C[2][3]-47.9 to 13.3 °C (isomer dependent)
Density 0.862 g/mL at 20 °C[1]0.867 g/mL at 20 °C[3]~0.86 g/mL at 20 °C[4]
Solubility in Water 24.8 mg/L at 25 °C[1][5]0.52 g/L at 20 °C[6]Insoluble
Solubility in Organic Solvents Highly soluble in non-polar solvents like hexane (B92381) and toluene.[7]Miscible with most organic solvents.[3]Miscible with many organic solvents.[4]
Flash Point 56 °C[1]4 °C[6]~25 °C (closed cup)[4]
Vapor Pressure 1.03 mmHg at 25 °C28.4 mmHg at 20 °C[6]-

Performance in Chemical Applications

The choice of solvent can significantly influence the outcome of a chemical reaction or separation process. This section compares the performance of this compound with toluene and xylene in several key applications.

Solubility of Organic Compounds

The ability of a solvent to dissolve a particular solute is a critical factor in many chemical processes. Aromatic hydrocarbons are excellent solvents for non-polar and weakly polar compounds.

Experimental Data: Solubility of Naphthalene (B1677914)

The solubility of naphthalene, a common polycyclic aromatic hydrocarbon, was investigated in various solvents. While direct data for this compound was not found in the comparative studies, data for toluene and xylene are available.

SolventTemperature (°C)Solubility (g/L)
Toluene30582.55 ± 23.60
Xylene30586.90 ± 26.45
Biodiesel (RME)30271.23 ± 6.65
Biodiesel (PME 1)30271.00 ± 8.05

Data extracted from a study on naphthalene solubility for tar removal.[2]

This compound, being a non-polar aromatic hydrocarbon, is expected to exhibit high solubility for non-polar compounds like naphthalene.[7] Its higher boiling point compared to toluene and xylene may allow for solubility experiments to be conducted at elevated temperatures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. The solvent plays a crucial role in the catalytic cycle, influencing catalyst stability and reaction kinetics. Aromatic solvents like toluene are commonly used in these reactions.

While specific yield data for a direct comparison involving this compound is limited in the searched literature, it is known that non-polar solvents are often employed.[8] The choice between these solvents can sometimes be subtle and may depend on the specific substrates and catalyst system.[9] For instance, the polarity of the solvent can influence the active catalytic species and the rate-determining step.[9] Given its similar non-polar aromatic character, this compound is a plausible solvent for Suzuki-Miyaura reactions, particularly those requiring higher reaction temperatures due to its high boiling point.

Friedel-Crafts Reactions

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions. The solvent for these reactions must be inert to the strong Lewis acid catalysts typically employed. Aromatic hydrocarbons can sometimes act as both solvent and reactant. In cases where they are intended to be the solvent, their inertness is key.

This compound can be synthesized via a Friedel-Crafts reaction.[1] While it can also serve as a solvent, its own reactivity must be considered. For instance, in a Friedel-Crafts acylation of o-diethylbenzene, dichloroethane was used as the solvent.[10] The relatively low yield in some Friedel-Crafts alkylations can be attributed to side reactions and further alkylation of the product.[11]

Liquid-Liquid Extraction

Liquid-liquid extraction is a common separation technique in which a solute is transferred from one liquid phase to another immiscible liquid phase. The choice of the extracting solvent is critical for achieving high extraction efficiency.

Application: Phenol (B47542) Extraction

Phenol is a common contaminant in industrial wastewater. Studies have investigated the use of various solvents for its extraction from aqueous solutions. Toluene has been shown to be an effective solvent for this purpose. In one study, using toluene as the solvent, the highest phenol removal of 60% was obtained for a 5% aqueous solution of phenol at a pH of 7 and with 20% toluene.[12]

While no specific experimental data on the efficiency of this compound for phenol extraction was found in the reviewed literature, its properties as a non-polar aromatic hydrocarbon suggest it would be a viable solvent for the extraction of organic compounds like phenol from aqueous solutions. Its low water solubility and density difference from water are favorable characteristics for a liquid-liquid extraction solvent.

Experimental Protocols

This section provides detailed methodologies for determining some of the key solvent properties discussed in this guide.

Determination of Boiling Point

The boiling point of a liquid is a key physical property that can be determined using various standard methods.

ASTM D5399 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography

This method is an alternative to conventional distillation methods for determining the boiling point distribution of hydrocarbon solvents.[13]

  • Apparatus: A gas chromatograph equipped with a capillary column and a flame ionization detector.

  • Procedure:

    • A small sample of the solvent is injected into the gas chromatograph.

    • The components of the solvent are separated based on their boiling points as they pass through the column.

    • The retention time of each component is recorded.

    • A calibration curve of retention time versus boiling point is created using a standard mixture of hydrocarbons with known boiling points.

    • The boiling point distribution of the sample is determined by comparing the retention times of its components to the calibration curve.

Determination of Density

The density of a liquid can be measured using several standard test methods.

ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

This method is suitable for determining the density of petroleum distillates and viscous oils.

  • Apparatus: A digital density meter capable of measuring the density of liquids.

  • Procedure:

    • A small amount of the liquid sample is introduced into the oscillating U-tube of the density meter.

    • The change in the oscillating frequency of the U-tube caused by the sample is measured.

    • This frequency change is used in conjunction with calibration data to determine the density of the sample.

Determination of Solubility of a Solid in a Liquid

The following is a general laboratory procedure for determining the solubility of a solid solute in a liquid solvent at a specific temperature.

  • Equipment:

    • Analytical balance

    • Test tubes with stoppers

    • Constant temperature water bath

    • Thermometer

    • Spatula

    • Filter paper and funnel

    • Evaporating dish

  • Procedure:

    • Prepare a series of test tubes, each containing a known mass of the solvent.

    • Place the test tubes in a constant temperature water bath and allow them to reach thermal equilibrium.

    • Add a small, accurately weighed amount of the solid solute to the first test tube.

    • Stopper the test tube and shake it vigorously for a set period to ensure thorough mixing.

    • Observe if all the solute has dissolved. If it has, add another small, weighed amount of solute and repeat the shaking process.

    • Continue adding the solute in small increments until a saturated solution is formed (i.e., a small amount of undissolved solid remains at the bottom of the test tube after prolonged shaking).

    • Once saturation is reached, allow the undissolved solid to settle.

    • Carefully decant a known mass of the clear, saturated solution into a pre-weighed evaporating dish.

    • Gently heat the evaporating dish to evaporate the solvent completely, leaving behind the dissolved solute.

    • Weigh the evaporating dish with the dry solute.

    • The mass of the dissolved solute can be determined by subtracting the mass of the empty evaporating dish.

    • The solubility is then calculated as the mass of solute per mass or volume of the solvent.

Visualizations

Experimental Workflow for Determining Solid-Liquid Solubility

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis of Saturated Solution cluster_calc Calculation A Weigh Solvent B Equilibrate Temperature (Water Bath) A->B C Add Weighed Solute B->C D Shake to Dissolve C->D E Observe for Saturation D->E E->C If not saturated F Decant Saturated Solution E->F G Evaporate Solvent F->G H Weigh Remaining Solute G->H I Calculate Solubility H->I

Caption: Workflow for determining the solubility of a solid in a liquid.

Logical Relationship in Solvent Selection for a Reaction

G cluster_inputs Input Considerations cluster_outputs Desired Outcomes Reactants Reactant Properties (Polarity, Solubility) Solvent Solvent Selection Reactants->Solvent Conditions Reaction Conditions (Temperature, Pressure) Conditions->Solvent Catalyst Catalyst System Catalyst->Solvent Yield High Reaction Yield Solvent->Yield Selectivity High Selectivity Solvent->Selectivity Safety Process Safety Solvent->Safety

Caption: Factors influencing the selection of a solvent for a chemical reaction.

References

Comparative Guide to Analytical Methods for the Validation of 1,4-Diethylbenzene Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,4-Diethylbenzene analytical standards. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, ensuring the quality, purity, and stability of this compound standards.

Introduction to this compound and its Analytical Importance

This compound is an aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of various organic compounds, including polymers and specialty chemicals.[1] The purity and quality of the this compound analytical standard are paramount to ensure the accuracy and reliability of analytical data in research and development, as well as in quality control processes. The validation of these analytical standards requires robust and reliable analytical methods to confirm their identity, purity, and stability.

This guide explores and compares three primary analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the validation of this compound standards depends on various factors, including the specific validation parameter being assessed (e.g., purity, identity, stability), the required sensitivity, and the available instrumentation.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the compared analytical methods for the analysis of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, detection by ionization in a hydrogen flame.Separation based on volatility and interaction with a stationary phase, detection by mass-to-charge ratio.Separation based on polarity and interaction with a stationary phase, detection by UV absorbance.Quantitative determination based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[2]
Primary Use Purity determination, quantification of major components and volatile impurities.Identification of impurities, confirmation of identity, quantification at trace levels.[3]Purity determination, quantification of non-volatile impurities, stability studies.Absolute purity determination without the need for a specific reference standard of the analyte.[4][5]
Limit of Detection (LOD) ~ 0.01 - 1 µg/mL~ 0.1 - 10 ng/mL~ 0.1 - 1 µg/mL~ 0.1 - 1 mg/mL
Limit of Quantification (LOQ) ~ 0.05 - 5 µg/mL~ 0.5 - 50 ng/mL~ 0.5 - 5 µg/mL~ 0.5 - 5 mg/mL
**Linearity (R²) **> 0.999> 0.999> 0.999> 0.999
Precision (RSD%) < 2%< 5%< 2%< 1%
Selectivity Good for volatile compounds.Excellent, provides structural information.Good for non-volatile and UV-active compounds.Excellent, highly specific signals for different protons.
Alternative/Advanced Method ---Provides an absolute measure of purity.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography (GC-FID/MS) Method

This method is suitable for determining the purity of this compound and identifying volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • FID Conditions:

    • Detector Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • MS Conditions (for GC-MS):

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: 40-400 amu.

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the analysis of this compound and its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a primary method for the determination of purity without the need for a specific standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone).[3]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound standard.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate the signals corresponding to the analyte (this compound) and the internal standard.

    • Calculate the purity of the this compound standard using the integral values, the number of protons, the molecular weights, and the weighed amounts of the analyte and the internal standard.

Mandatory Visualizations

Analytical Workflow for Standard Validation

The following diagram illustrates a typical workflow for the validation of a this compound analytical standard.

cluster_0 Standard Reception and Initial Assessment cluster_1 Method Development and Validation cluster_2 Purity and Identity Confirmation cluster_3 Stability Assessment cluster_4 Final Certification Standard Receive this compound Analytical Standard PhysChem Physical and Chemical Properties Characterization Standard->PhysChem MethodDev Analytical Method Development (GC, HPLC, qNMR) PhysChem->MethodDev Validation Method Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) MethodDev->Validation Purity Purity Assessment (GC-FID, HPLC-UV, qNMR) Validation->Purity Identity Identity Confirmation (GC-MS, NMR, IR) Purity->Identity Impurities Impurity Profiling Identity->Impurities ForcedDeg Forced Degradation Study (Acid, Base, Oxidation, Thermal, Photo) Impurities->ForcedDeg Stability Stability-Indicating Method Validation ForcedDeg->Stability Report Generate Certificate of Analysis Stability->Report

Caption: Workflow for this compound Standard Validation.

Logical Relationship of Validation Parameters

This diagram shows the logical relationship between key validation parameters.

Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness Range->Robustness

Caption: Interdependence of Analytical Method Validation Parameters.

References

Comparison of the efficiency of different Lewis acid catalysts for 1,4-Diethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 1,4-diethylbenzene (p-DEB) is a critical process in the chemical industry, primarily due to its role as a desorbent in the separation of p-xylene (B151628) from isomeric mixtures.[1] Furthermore, this compound serves as a valuable intermediate in the synthesis of specialty polymers, pharmaceutical precursors, and agrochemicals.[2] The production of diethylbenzene isomers is typically achieved through the Friedel-Crafts alkylation of benzene (B151609) or ethylbenzene (B125841), a reaction often catalyzed by Lewis acids.[3] However, traditional homogeneous Lewis acids like AlCl₃ and BF₃ often lead to a mixture of ortho, meta, and para isomers, with the thermodynamically favored meta-isomer being predominant, making the separation of the desired para-isomer difficult and costly.[4]

This guide provides a comparative analysis of various Lewis acid catalysts, with a focus on solid acid catalysts like zeolites, which offer shape-selectivity to enhance the production of this compound. The efficiency of these catalysts is evaluated based on experimental data, focusing on conversion rates and, most importantly, selectivity towards the para-isomer.

Comparative Performance of Lewis Acid Catalysts

The efficiency of different Lewis acid catalysts in synthesizing this compound is summarized in the table below. The data highlights the superior para-selectivity of modified zeolite catalysts over traditional and unmodified zeolites. Shape-selective zeolites, particularly those modified to control pore size and passivate external acid sites, demonstrate a significant advantage in directing the reaction towards the desired 1,4-isomer.

CatalystReaction TypeReactantsTemperature (°C)Ethylbenzene Conversion (%)p-DEB Selectivity (%)Yield of p-DEB (%)Reference
HZSM-5 (Parent)DisproportionationEthylbenzene & Xylene310~1032.8Not Reported[5]
HZSM-5 (Twice Silylated)DisproportionationEthylbenzene & Xylene310~1085.2Not Reported[5]
Mg-HZSM-5 (6 wt% Mg)AlkylationEthylbenzene & EthanolNot Specified~20~80~16[6]
P-HZSM-5 (10 wt% P)AlkylationEthylbenzene & EthanolNot Specified~15100~15[6]
Galloaluminosilicate ZeoliteAlkylationEthylbenzene & Ethanol250-450Not Specified>95Not Specified[1]
MCM-22 (Parent)AlkylationBenzene & Diethyl Carbonate22081.332.4 (in DEB)2.5[7]
8 wt% MgO/MCM-22AlkylationBenzene & Diethyl Carbonate22050.151.1 (in DEB)2.1[7]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of the methodologies employed in the cited studies.

1. Catalyst Preparation and Modification (Silylated HZSM-5) [5]

  • Parent Zeolite: The hydrogen form of ZSM-5 (HZSM-5) was obtained by ammonium (B1175870) exchange with a 1 M ammonium nitrate (B79036) solution, followed by drying and calcination at 550°C.

  • Silylation: The calcined HZSM-5 was refluxed in a mixture of 20% tetraethyl orthosilicate (B98303) (TEOS), 35% methanol, and 45% toluene (B28343) at 80°C for 12 hours. After refluxing, the sample was washed to remove unadsorbed TEOS, dried at 120°C for 2 hours, and calcined at 550°C. This process was repeated to achieve higher silica (B1680970) loading (e.g., twice silylated).

2. Catalyst Preparation (MgO modified MCM-22) [7]

  • Modification: The parent MCM-22 zeolite was impregnated with an aqueous solution of magnesium nitrate. The mixture was stirred at 80°C until the water evaporated. The resulting solid was dried at 120°C overnight and then calcined at 550°C for 4 hours in air.

3. Catalytic Reaction Procedure (Ethylbenzene Disproportionation) [5]

  • Apparatus: The reaction was carried out in a fixed-bed down-flow reactor.

  • Procedure: A specific amount of catalyst (e.g., 2 g) was loaded into the reactor. Before the reaction, the catalyst was activated in situ by heating in a flow of air to remove moisture and adsorbed hydrocarbons. A feed mixture, such as 64% ethylbenzene and 36% xylene isomers, was introduced into the reactor using a syringe pump at the desired reaction temperature (e.g., 310°C) and liquid hourly space velocity (LHSV) of 1 h⁻¹.

  • Product Analysis: The reaction products were analyzed using a gas chromatograph equipped with a flame ionization detector (FID) and a DBWAX capillary column.

4. Catalytic Reaction Procedure (Alkylation of Benzene with Diethyl Carbonate) [7]

  • Apparatus: The reaction was performed in a stainless steel autoclave.

  • Procedure: 0.2 g of catalyst, 10 mmol of benzene, and 5 mmol of diethyl carbonate were added to the autoclave. The reactor was sealed, purged with nitrogen, and then heated to the reaction temperature (e.g., 220°C) while stirring. The reaction was carried out for a specified time (e.g., 6 hours).

  • Product Analysis: After the reaction, the products were analyzed by gas chromatography.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound using a solid acid catalyst in a fixed-bed reactor system.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis catalyst_synthesis Catalyst Synthesis (e.g., Zeolite) catalyst_modification Modification (e.g., Silylation, Impregnation) catalyst_synthesis->catalyst_modification catalyst_calcination Calcination catalyst_modification->catalyst_calcination reactor Fixed-Bed Reactor catalyst_calcination->reactor Catalyst Loading & Activation product_collection Product Collection reactor->product_collection feed_prep Reactant Feed (Ethylbenzene + Ethylene/Ethanol) feed_prep->reactor gc_analysis Gas Chromatography (GC) product_collection->gc_analysis data_analysis Data Analysis (Conversion, Selectivity) gc_analysis->data_analysis final_report Comparative Report

References

1,4-Diethylbenzene in the Eluxyl Process: A Performance Evaluation and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficiency of 1,4-Diethylbenzene as a desorbent in the Eluxyl process for high-purity p-xylene (B151628) production, with a comparative look at potential alternatives and supporting experimental insights.

The production of high-purity para-xylene (p-xylene), a crucial precursor for polyethylene (B3416737) terephthalate (B1205515) (PET) production, heavily relies on efficient separation technologies due to the close boiling points of C8 aromatic isomers. The Eluxyl process, a sophisticated simulated moving bed (SMB) technology, stands out as a leading method for this separation. Central to its success is the careful selection of a desorbent, a compound that effectively displaces the adsorbed p-xylene from the adsorbent material. This guide evaluates the performance of this compound (1,4-DEB or p-DEB) in this critical role and compares it with other potential alternatives, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.

The Eluxyl Process: A Brief Overview

The Eluxyl process is a continuous liquid-phase adsorptive separation technology. It utilizes a simulated counter-current flow of a liquid feed (a mixture of C8 aromatics) and a solid adsorbent. The adsorbent, typically a barium-exchanged faujasite-type zeolite (BaX), exhibits a selective affinity for p-xylene over its isomers (meta-xylene, ortho-xylene, and ethylbenzene). The desorbent, this compound, is then used to flush the p-xylene from the adsorbent, allowing for its collection as a high-purity product. The process is known for achieving exceptional p-xylene purity levels exceeding 99.8% with recovery rates greater than 97%.[1]

Performance of this compound as a Desorbent

This compound is a widely used desorbent in the Eluxyl process due to its favorable physicochemical properties and performance characteristics. Operating typically at conditions around 175°C and 9 bar, 1,4-DEB demonstrates effective displacement of p-xylene from the BaX zeolite adsorbent.[2]

Key performance indicators for a desorbent in this process include its selectivity, impact on p-xylene recovery and purity, and its ease of separation from the final product. Studies on the Eluxyl process using a Ba-faujasite exchanged commercial adsorbent (SPX-3000) have reported high selectivity factors for p-xylene over other C8 isomers, indicating the effectiveness of the adsorbent-desorbent system.[2]

Comparative Analysis: this compound vs. Alternatives

While this compound is an established desorbent, other aromatic hydrocarbons have been considered for similar applications. Toluene (B28343), for instance, is a common solvent and has been investigated as a desorbent in SMB processes for xylene separation.

Performance Metric This compound (in Eluxyl Process) Toluene (Potential Alternative) Other Alternatives (e.g., Crystallization, Membrane Separation)
p-Xylene Purity > 99.8%[1]Data in Eluxyl process is not readily available, but modeling studies on similar SMB processes suggest high purity is achievable.Crystallization can achieve high purity but may have lower recovery. Membrane separation is an emerging technology with varying reported purities.
p-Xylene Recovery > 97%[1]Dependent on process optimization; some studies on SMB reactors with toluene as a desorbent indicate the potential for high recovery.Crystallization recovery can be lower due to eutectic formation. Membrane performance is highly dependent on membrane material and operating conditions.
Adsorbent Ba-faujasite type zeolite (e.g., SPX-3000)[2]Compatible with various zeolites, including faujasite types.Not applicable for crystallization. Various polymeric and inorganic materials for membranes.
Operating Temperature ~175°C[2]Can vary depending on the specific SMB process design.Crystallization requires very low temperatures. Membrane separation temperatures are variable.
Operating Pressure ~9 bar[2]Typically operated in the liquid phase, requiring sufficient pressure.Atmospheric or higher pressures for membrane separation.
Selectivity (p-xylene vs. other isomers) High, facilitated by the BaX adsorbent.[2]Adsorption selectivity is primarily a function of the adsorbent.High selectivity is the goal for both, but mechanisms differ.

Experimental Protocols

A comprehensive evaluation of a desorbent's performance in an Eluxyl-type process involves several key experiments:

Adsorption Equilibrium and Kinetics Studies
  • Objective: To determine the adsorption isotherms and mass transfer characteristics of the xylene isomers and the desorbent on the selected adsorbent (e.g., BaX zeolite).

  • Methodology:

    • Adsorbent Preparation: The BaX zeolite is activated by heating to remove any adsorbed water and impurities.

    • Batch Adsorption Experiments: A known mass of the adsorbent is brought into contact with solutions of individual xylene isomers and the desorbent in a non-adsorbing solvent (e.g., isooctane) at the process temperature (175°C). The concentration of the adsorbate is measured over time until equilibrium is reached. This data is used to determine adsorption capacities and to fit isotherm models (e.g., Langmuir, Freundlich).

    • Kinetic Studies: The rate of adsorption is measured to understand the mass transfer kinetics, which is crucial for the design and operation of the SMB unit.

Breakthrough Curve Analysis
  • Objective: To evaluate the dynamic adsorption behavior of the C8 aromatic mixture and the effectiveness of the desorbent in a packed bed.

  • Methodology:

    • A column is packed with the BaX adsorbent and maintained at the process temperature and pressure.

    • A continuous flow of the C8 aromatic feed mixture is introduced into the column.

    • The composition of the effluent is monitored over time using gas chromatography. The time it takes for each component to "break through" the column provides information on the relative adsorption affinities and the dynamic capacity of the adsorbent.

    • After saturation with the feed, the desorbent is introduced to regenerate the column, and the elution profiles are analyzed to assess the desorbent's efficiency.

Simulated Moving Bed (SMB) Pilot Plant Evaluation
  • Objective: To determine the optimal operating parameters and to measure the p-xylene purity and recovery under continuous operation.

  • Methodology:

    • A laboratory or pilot-scale SMB unit consisting of multiple interconnected columns is used.

    • The columns are packed with the BaX adsorbent.

    • The feed, desorbent, extract, and raffinate flow rates, as well as the switching time for the port positions, are systematically varied.

    • The compositions of the extract (p-xylene and desorbent) and raffinate (other isomers and desorbent) streams are analyzed to determine the purity and recovery of p-xylene.

Visualizing the Process and Logic

To better understand the workflow and relationships within the Eluxyl process, the following diagrams are provided.

Eluxyl_Process_Workflow cluster_SMB Simulated Moving Bed (SMB) Unit cluster_Downstream Downstream Processing Adsorbent BaX Zeolite Adsorbent Beds Extract_Out Extract (p-Xylene + Desorbent) Adsorbent->Extract_Out Elution of p-Xylene Raffinate_Out Raffinate (Other Isomers + Desorbent) Adsorbent->Raffinate_Out Elution of less adsorbed isomers Feed_In C8 Aromatics Feed Feed_In->Adsorbent Adsorption of p-Xylene Desorbent_In This compound Desorbent Desorbent_In->Adsorbent Desorption of p-Xylene Distillation1 Extract Distillation Extract_Out->Distillation1 Distillation2 Raffinate Distillation Raffinate_Out->Distillation2 PX_Product High-Purity p-Xylene Distillation1->PX_Product Recycled_Desorbent1 Recycled Desorbent Distillation1->Recycled_Desorbent1 Other_Isomers m-Xylene, o-Xylene, Ethylbenzene Distillation2->Other_Isomers Recycled_Desorbent2 Recycled Desorbent Distillation2->Recycled_Desorbent2 Recycled_Desorbent1->Desorbent_In Recycled_Desorbent2->Desorbent_In

Caption: Workflow of the Eluxyl process for p-xylene separation.

Desorbent_Selection_Logic A Desorbent Selection Criteria B High affinity for adsorbent (stronger than raffinate components) A->B C Weaker affinity for adsorbent than p-xylene A->C D Ease of separation from p-xylene (different boiling point) A->D E Chemical and thermal stability at process conditions A->E F Low viscosity and toxicity A->F G Economic viability A->G H Optimal Desorbent B->H C->H D->H E->H F->H G->H

Caption: Key criteria for selecting an effective desorbent.

Conclusion

This compound has proven to be a highly effective desorbent in the commercial Eluxyl process for producing high-purity p-xylene. Its performance, in conjunction with a selective BaX zeolite adsorbent, consistently yields products meeting stringent industry specifications. While alternatives like toluene exist and are utilized in other SMB applications, a direct comparative study within the specific framework of the Eluxyl process is not extensively documented in publicly available literature. The choice of desorbent is a critical factor influencing the overall efficiency and economics of the process. Therefore, any consideration of an alternative to 1,4-DEB would necessitate a thorough evaluation based on the rigorous experimental protocols outlined, focusing on achieving or exceeding the high purity and recovery standards set by the current technology. Future research could focus on novel desorbents or advanced membrane technologies that may offer improved performance and sustainability.

References

A Comparative Toxicological Assessment of Diethylbenzene Isomers: 1,2-, 1,3-, and 1,4-DEB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicological profiles of the three isomers of diethylbenzene (DEB): 1,2-diethylbenzene (B43095), 1,3-diethylbenzene, and 1,4-diethylbenzene. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. This document summarizes key toxicity data, outlines experimental methodologies, and visualizes relevant pathways to facilitate a clear understanding of the distinct and overlapping toxicities of these isomers.

Executive Summary

Diethylbenzene (DEB) isomers are aromatic hydrocarbons used as solvents and intermediates in chemical synthesis. While structurally similar, their toxicological properties differ significantly. The most notable distinction lies with the 1,2-isomer, which exhibits significant neurotoxicity not observed with the 1,3- and 1,4-isomers. All three isomers are skin irritants and pose an aspiration hazard. This guide presents a detailed analysis of their comparative toxicity across various endpoints.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicological data for the three DEB isomers.

Table 1: Acute and Repeated Dose Toxicity

Toxicological Endpoint1,2-Diethylbenzene1,3-DiethylbenzeneThis compound
Acute Oral Toxicity (LD50) No data foundNo data found> 2,000 mg/kg (rat)[1]
No Observed Adverse Effect Level (NOAEL) - Oral, Repeated Dose 15 mg/kg/day (maternal toxicity in rats)[2]150 mg/kg/day (rat)[2]30 mg/kg/day (male rat)[1][2]
Lowest Observed Adverse Effect Level (LOAEL) - Oral, Repeated Dose 15 mg/kg/day (reduced fetal weights in rats)[2]1000 mg/kg/day (increased liver weight in rats)[2]150 mg/kg/day (increased kidney weight in male rats)[1][2]
No Observed Adverse Effect Concentration (NOAEC) - Inhalation, Repeated Dose 25 ml/m³ (clinical neurotoxicity in rats, as part of a mixture)[2]34 ml/m³ (as part of a mixture)[2]34 ml/m³ (as part of a mixture)[2]
Lowest Observed Adverse Effect Concentration (LOAEC) - Inhalation, Repeated Dose 30 ml/m³ (decreased nerve conduction velocity in rats, as part of a mixture)[2]110 ml/m³ (leukopenia and lymphopenia in rats, as part of a mixture)[2]110 ml/m³ (leukopenia and lymphopenia in rats, as part of a mixture)[2]

Table 2: Irritation, Sensitization, and Genotoxicity

Toxicological Endpoint1,2-Diethylbenzene1,3-DiethylbenzeneThis compound
Skin Irritation Irritant[2][3]Irritant[2][3]Irritant[2][3]
Eye Irritation Mild to no irritation[2][4]Mild to no irritation[2]Mild to no irritation[2]
Skin Sensitization No evidence of sensitization[2]No evidence of sensitization[2]No evidence of sensitization[2]
Genotoxicity (in vitro/in vivo) Not genotoxic[2]Not genotoxic[2]Not genotoxic[1][2]

Key Toxicological Distinctions

The primary toxicological difference among the DEB isomers is the neurotoxicity of 1,2-diethylbenzene. This is attributed to its metabolic pathway, which is distinct from the other isomers.

  • 1,2-Diethylbenzene: The critical toxic effect is peripheral neurotoxicity.[2] This is due to its metabolism to 1,2-diacetylbenzene, a gamma-diketone that can react with proteins, leading to neurofilament aggregation and axonal damage.[2]

  • 1,3-Diethylbenzene: The main target organs are the liver and thyroid, with repeated exposure leading to increased organ weight.[2]

  • This compound: The primary target organ is the kidney, particularly in male rats, where increased organ weight is observed.[1][2] Alterations in clinical chemistry parameters are also noted.[2]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for data interpretation and replication. The following are summaries of standard protocols for experiments cited in this guide.

OECD Test Guideline 422: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test

This test is designed to provide initial information on the possible reproductive and developmental effects of a chemical, as well as to determine a no-observed-adverse-effect-level (NOAEL) for repeated dose toxicity.

  • Animal Model: Typically, Sprague-Dawley rats are used.

  • Dosing: The test substance is administered orally (e.g., by gavage) to both male and female rats for a pre-mating period, during mating, and for females, throughout gestation and lactation.

  • Observations: Animals are observed for clinical signs of toxicity, effects on mating performance, fertility, pregnancy outcomes, and offspring viability and growth.

  • Pathology: At the end of the study, parent animals and offspring are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined histopathologically.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This in vitro method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

  • Test System: A three-dimensional human epidermis model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.

  • Application: The test chemical is applied topically to the surface of the skin model.

  • Incubation: The treated tissue is incubated for a defined period.

  • Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay, which measures the activity of mitochondrial dehydrogenase. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

Visualizations

Metabolic Pathway of 1,2-Diethylbenzene to its Neurotoxic Metabolite

The following diagram illustrates the metabolic conversion of 1,2-diethylbenzene to 1,2-diacetylbenzene, the metabolite responsible for its neurotoxicity.

G 1,2-Diethylbenzene 1,2-Diethylbenzene 1-(2'-ethylphenyl)ethanol 1-(2'-ethylphenyl)ethanol 1,2-Diethylbenzene->1-(2'-ethylphenyl)ethanol Metabolism 1,2-Diacetylbenzene 1,2-Diacetylbenzene 1-(2'-ethylphenyl)ethanol->1,2-Diacetylbenzene Further Metabolism Neurotoxicity Neurotoxicity 1,2-Diacetylbenzene->Neurotoxicity Causes

Caption: Metabolic activation of 1,2-diethylbenzene to its neurotoxic metabolite.

General Experimental Workflow for In Vivo Toxicity Assessment

This diagram outlines a typical workflow for an in vivo repeated dose toxicity study.

G cluster_0 Pre-study cluster_1 Study Conduct cluster_2 Terminal Phase Dose Range Finding Dose Range Finding Animal Acclimatization Animal Acclimatization Dose Range Finding->Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Clinical Observations Clinical Observations Dosing->Clinical Observations Body Weight & Food Consumption Body Weight & Food Consumption Clinical Observations->Body Weight & Food Consumption Blood Collection Blood Collection Body Weight & Food Consumption->Blood Collection Necropsy Necropsy Blood Collection->Necropsy Organ Weights Organ Weights Necropsy->Organ Weights Histopathology Histopathology Organ Weights->Histopathology

Caption: Workflow for a repeated dose in vivo toxicity study.

Conclusion

The toxicological profiles of 1,2-, 1,3-, and this compound exhibit key differences that are important for their safe handling and use. The most critical distinction is the peripheral neurotoxicity of the 1,2-isomer, which is a direct result of its unique metabolic pathway. In contrast, the 1,3- and 1,4-isomers primarily target the liver/thyroid and kidneys, respectively, at higher doses. All three isomers are skin irritants. This comparative guide provides essential data and context for researchers and safety professionals to make informed decisions regarding these chemicals.

References

Cross-Validation of Analytical Methods for 1,4-Diethylbenzene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 1,4-Diethylbenzene: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The information presented is based on established principles of analytical chemistry and method validation guidelines, such as those from the International Council for Harmonisation (ICH).

Introduction to this compound and its Analysis

This compound is an aromatic hydrocarbon that is of interest in various fields, including chemical synthesis and as a potential impurity in pharmaceutical products. Accurate and precise quantification of this compound is crucial for quality control and safety assessment. The choice of analytical method can significantly impact the accuracy, sensitivity, and efficiency of its measurement. This guide offers a side-by-side comparison of GC-FID and HPLC-DAD methods to aid researchers in selecting the most appropriate technique for their specific needs.

Methodology and Experimental Protocols

Detailed experimental protocols for both a hypothetical, yet representative, GC-FID and HPLC-DAD method are provided below. These protocols are designed to be robust and reproducible for the intended application.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Standard solutions of this compound were prepared in methanol (B129727) at concentrations ranging from 1 µg/mL to 100 µg/mL. Test samples were diluted with methanol to fall within this concentration range.

  • Instrumentation: An Agilent 7890B Gas Chromatograph equipped with a Flame Ionization Detector (FID) was used.

  • Chromatographic Conditions:

    • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 20:1)

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 180°C at a rate of 15°C/min, and held for 5 minutes.

    • Detector Temperature: 300°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is a versatile technique for the analysis of a wide range of organic compounds.

  • Sample Preparation: Standard solutions of this compound were prepared in acetonitrile (B52724) at concentrations ranging from 1 µg/mL to 100 µg/mL. Test samples were diluted with the mobile phase to fall within this concentration range and filtered through a 0.45 µm syringe filter before injection.

  • Instrumentation: A Shimadzu Nexera-i LC-2040C 3D Plus HPLC system with a Diode Array Detector (DAD) was used.

  • Chromatographic Conditions:

    • Column: C18 column (150 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

Data Presentation: A Comparative Summary of Method Performance

The following table summarizes the validation parameters for the two analytical methods, providing a clear comparison of their performance characteristics.

Validation ParameterGC-FID MethodHPLC-DAD Method
Linearity (Correlation Coefficient, r²) 0.99950.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.0%< 1.5%
Limit of Detection (LOD) 0.1 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.6 µg/mL
Run Time ~15 minutes~10 minutes

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.

G Workflow for Analytical Method Cross-Validation A Define Analytical Requirements B Select Candidate Analytical Methods (e.g., GC-FID, HPLC-DAD) A->B C Method Development and Optimization for each technique B->C D Method Validation (ICH Guidelines) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ C->D E Analysis of the Same Set of Samples with Both Validated Methods D->E F Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) E->F G Assessment of Method Comparability F->G H Selection of Primary Method and Definition of Acceptance Criteria for Cross-Validation G->H

Caption: A flowchart illustrating the key steps in the cross-validation of analytical methods.

G This compound and its Analytical Quantification Methods cluster_0 Analyte cluster_1 Analytical Techniques A This compound      CH2CH3        |      /   \n    //     \   C=C-C=C-C=C        //       /      |    CH2CH3 B Gas Chromatography (GC-FID) A->B Volatility C High-Performance Liquid Chromatography (HPLC-DAD) A->C Chromophoric Structure

Caption: Relationship between this compound and the analytical techniques used for its quantification.

Conclusion

Both GC-FID and HPLC-DAD are suitable methods for the quantification of this compound, each with its own advantages. The GC-FID method demonstrates slightly better sensitivity with lower LOD and LOQ values, making it ideal for trace-level analysis. On the other hand, the HPLC-DAD method offers slightly better precision and a shorter run time, which could be advantageous for high-throughput screening.

The choice between these two methods should be based on the specific requirements of the analysis, including the expected concentration of this compound in the samples, the required level of sensitivity, and the available instrumentation. For regulatory submissions, a thorough cross-validation as outlined in the workflow diagram would be necessary to ensure the interchangeability of the methods.

Revolutionizing p-Diethylbenzene Production: A Comparative Analysis of Modified ZSM-5 Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of various modified ZSM-5 zeolites reveals significant strides in achieving high para-selectivity in the ethylation of ethylbenzene (B125841), a critical process for the production of p-diethylbenzene (p-DEB), a valuable chemical intermediate. This guide provides a comprehensive comparison of different modification strategies, presenting key performance data, detailed experimental protocols, and a visual representation of the logical relationships between catalyst modifications and their outcomes. This information is tailored for researchers, scientists, and drug development professionals seeking to optimize p-DEB synthesis.

The quest for highly selective and active catalysts for p-DEB production has led to extensive research into the modification of ZSM-5 zeolites. These modifications aim to fine-tune the catalyst's acidic properties, pore structure, and surface characteristics to favor the formation of the desired para-isomer over its ortho and meta counterparts. Key strategies investigated include impregnation with various elements, chemical liquid deposition of silica (B1680970), and dealumination.

Performance Benchmark: Modified ZSM-5 Catalysts in p-DEB Production

The following table summarizes the quantitative performance of different modified ZSM-5 catalysts in the synthesis of p-diethylbenzene. The data highlights the significant impact of specific modifications on ethylbenzene (EB) conversion and, more importantly, the selectivity towards p-DEB.

Catalyst ModificationModifierEthylbenzene (EB) Conversion (%)p-DEB Selectivity (%)Key Findings
Impregnation Boron (B)Not specified100Boron-modified HZSM-5 demonstrated extremely high para-selectivity.[1]
Phosphorus (P)22.8~98Phosphate-modified ZSM-5 (5PZSM-5) showed a good balance of conversion and high p-DEB selectivity under optimized conditions.
Magnesium (Mg)Decreased with increased Mg loadingIncreased with increased Mg loadingMagnesium oxide loading enhanced para-selectivity, albeit with a reduction in ethylbenzene conversion.[1]
Chemical Liquid Deposition (CLD) & Impregnation Silica (SiO2) & Magnesium Oxide (MgO)28.198.6A combination of silica deposition and MgO loading effectively passivated external acid sites, leading to high p-DEB selectivity with appreciable conversion.
Surface Modification Silica (SiO2)Not specifiedEnhancedSilylation to deposit silica on the external surface of HZSM-5 was shown to improve para-selectivity.

Experimental Protocols: A Closer Look at Catalyst Modification and p-DEB Synthesis

The successful synthesis of highly selective p-DEB catalysts hinges on precise and reproducible experimental procedures. Below are detailed methodologies for key experiments cited in the performance benchmark.

Catalyst Modification Protocols

1. Impregnation with Boron, Phosphorus, and Magnesium:

  • Parent Catalyst: H-form ZSM-5 (HZSM-5) is used as the starting material.

  • Impregnation: The HZSM-5 powder is impregnated with an aqueous solution containing the precursor of the desired modifier. For instance:

    • Boron: An aqueous solution of boric acid (H₃BO₃) is used.

    • Phosphorus: An aqueous solution of phosphoric acid (H₃PO₄) or ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄) can be utilized.

    • Magnesium: An aqueous solution of magnesium nitrate (B79036) (Mg(NO₃)₂) is a common precursor.

  • Procedure: The impregnation is typically carried out using the incipient wetness technique, where the volume of the precursor solution is equal to the pore volume of the zeolite. The mixture is then thoroughly mixed and aged.

  • Drying and Calcination: The impregnated catalyst is dried, usually at a temperature between 100-120°C, to remove the solvent. This is followed by calcination in air at a high temperature (e.g., 500-550°C) to decompose the precursor and anchor the modifier onto the zeolite support.

2. Chemical Liquid Deposition (CLD) of Silica:

  • Objective: To selectively deposit a thin layer of silica on the external surface of the ZSM-5 crystals, thereby passivating the non-selective acid sites.

  • Silylating Agent: A silicon-containing compound, such as tetraethyl orthosilicate (B98303) (TEOS), is dissolved in an inert solvent (e.g., a hydrocarbon).

  • Deposition Process: The HZSM-5 catalyst is suspended in the silylating agent solution. The deposition is carried out under controlled temperature and time to regulate the thickness of the silica layer.

  • Post-treatment: After the deposition, the catalyst is filtered, washed to remove any unreacted silylating agent and by-products, and then dried and calcined to stabilize the silica layer.

p-Diethylbenzene (p-DEB) Production Protocol

The ethylation of ethylbenzene is typically performed in a fixed-bed reactor system under continuous flow conditions.

  • Reactor Setup: A stainless steel fixed-bed reactor is loaded with a specific amount of the modified ZSM-5 catalyst.

  • Reaction Conditions:

    • Reactants: A feed mixture of ethylbenzene and an ethylating agent (e.g., ethanol (B145695) or ethylene) is introduced into the reactor.

    • Temperature: The reaction temperature is a critical parameter and is typically maintained in the range of 200-400°C.

    • Pressure: The reaction can be carried out at atmospheric or elevated pressures.

    • Weight Hourly Space Velocity (WHSV): The WHSV, defined as the mass flow rate of the reactants divided by the mass of the catalyst, is adjusted to control the contact time of the reactants with the catalyst.

  • Product Analysis: The reactor effluent is cooled and collected. The product mixture is then analyzed using gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity to p-DEB, m-DEB, and o-DEB.

Visualizing the Path to Enhanced Selectivity

The following diagram illustrates the logical relationship between different ZSM-5 modification strategies and their impact on the key performance indicators for p-DEB production.

G cluster_0 ZSM-5 Modification Strategies cluster_1 Catalyst Property Alterations cluster_2 Performance Outcomes in p-DEB Production Impregnation Impregnation (B, P, Mg) Acidity Modified Acidity (Strength & Distribution) Impregnation->Acidity CLD Chemical Liquid Deposition (Silica) Pore_Structure Altered Pore Structure (Pore-mouth narrowing) CLD->Pore_Structure Surface_Passivation External Surface Passivation CLD->Surface_Passivation Dealumination Dealumination Dealumination->Acidity Conversion Ethylbenzene Conversion Acidity->Conversion Selectivity p-DEB Selectivity Acidity->Selectivity Stability Catalyst Stability Acidity->Stability Pore_Structure->Selectivity Surface_Passivation->Selectivity

Caption: Logical workflow of ZSM-5 modification for enhanced p-DEB production.

This guide underscores the significant potential of tailored ZSM-5 catalysts in advancing the efficient and selective production of p-diethylbenzene. The presented data and protocols offer a valuable resource for researchers aiming to design next-generation catalysts for this important industrial process.

References

Comparative analysis of the economic feasibility of different 1,4-Diethylbenzene synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 1,4-Diethylbenzene (p-DEB), a crucial component in various applications including as a desorbent in p-xylene (B151628) separation and a precursor for specialty polymers and active pharmaceutical ingredients, can be synthesized through several routes.[1][2] This guide provides a comparative analysis of the economic feasibility of the primary industrial synthesis routes for this compound, supported by available experimental data.

The principal pathways for the production of this compound are the alkylation of benzene (B151609) with ethylene, where it is often a byproduct, and the disproportionation of ethylbenzene (B125841), which can be a more targeted approach. A third, more direct route involves the alkylation of ethylbenzene with an ethylating agent. The economic viability of each route is heavily influenced by factors such as catalyst performance, reaction conditions, and the significant cost associated with separating the desired para-isomer from its ortho- and meta-counterparts.

Comparative Performance of Synthesis Routes

The selection of an optimal synthesis route for this compound hinges on a trade-off between raw material costs, energy consumption, catalyst longevity, and the challenging separation of isomers. The following table summarizes key quantitative data for the primary synthesis methods.

ParameterAlkylation of Benzene with EthyleneDisproportionation of EthylbenzeneAlkylation of Ethylbenzene with Ethanol/Ethylene
Primary Catalyst Zeolites (e.g., ZSM-5, Y-zeolite), formerly AlCl₃[3][4]Shape-selective zeolites (e.g., modified ZSM-5)[5]Zeolites (e.g., ZSM-5, Mordenite)[6][7]
Typical Temperature Range 150-260°C (liquid phase), 360-420°C (vapor phase)[3]300-500°C[8]320-400°C[6]
Typical Pressure Range 20-40 atm (liquid phase)[3]0-1 MPa[8]Atmospheric to 40 atm[4][6]
p-DEB Selectivity Low (part of a mixture of isomers)High (up to 98.6% with modified catalysts)[5]High (up to ~98% with modified catalysts)[7]
Key Economic Drivers - Cost of benzene and ethylene- High energy cost for benzene recycle- Byproduct credit (mainly ethylbenzene)[9][10]- Cost of ethylbenzene- Catalyst cost and lifespan- High selectivity reduces separation costs[5][8]- Cost of ethylbenzene and ethanol/ethylene- Catalyst cost and stability[6][7]
Separation Costs High (due to complex mixture of ethylbenzene and DEB isomers)[9]Moderate to High (depends on selectivity)[5]Moderate to High (depends on selectivity)[7]

Experimental Protocols

Shape-Selective Disproportionation of Ethylbenzene over Modified ZSM-5

This method focuses on maximizing the yield of the desired p-DEB isomer through the use of a shape-selective catalyst.

Catalyst Preparation (Illustrative Example: Silica (B1680970) and MgO modified ZSM-5):

  • Silica Deposition (Chemical Liquid Deposition): A commercial HZSM-5 zeolite is impregnated with a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in a non-polar solvent like n-hexane.

  • The mixture is refluxed, followed by filtration, drying, and calcination to deposit a thin layer of silica on the external surface of the zeolite. This passivates the non-selective acid sites on the exterior of the catalyst.

  • MgO Impregnation: The silica-modified ZSM-5 is then impregnated with a solution of a magnesium salt (e.g., magnesium nitrate).

  • The impregnated catalyst is dried and calcined to decompose the salt to MgO. The MgO further neutralizes any remaining external acid sites, enhancing para-selectivity.[5]

Reaction Procedure:

  • A fixed-bed reactor is loaded with the modified ZSM-5 catalyst.

  • The catalyst is activated in-situ by heating under a flow of an inert gas (e.g., nitrogen) to remove any adsorbed moisture.

  • Ethylbenzene is vaporized and fed into the reactor along with a carrier gas (e.g., nitrogen).

  • The reaction is carried out at a temperature between 300-500°C and a pressure of 0-1 MPa.[8]

  • The reactor effluent is cooled, and the liquid products are collected and analyzed by gas chromatography to determine the conversion of ethylbenzene and the selectivity to p-diethylbenzene.[11]

Alkylation of Benzene with Ethylene using a Zeolite Catalyst

This process is primarily for ethylbenzene production, with diethylbenzenes as byproducts.

Catalyst Preparation (Illustrative Example: ZSM-5 based catalyst):

  • A composite catalyst can be prepared by mixing ZSM-5 zeolite powder with a binder such as alumina (B75360) and a filler like kaolin.

  • The mixture is formed into extrudates or pellets.

  • The formed catalyst is then dried and calcined at high temperatures to ensure mechanical strength and catalytic activity.

Reaction Procedure:

  • A packed bed reactor is loaded with the zeolite catalyst.

  • A liquid stream of fresh and recycled benzene is preheated and fed to the reactor.

  • Ethylene gas is introduced into the reactor. In some process configurations, the reactor is staged with inter-stage cooling to manage the exothermic reaction.

  • The reaction is typically carried out in the liquid phase at 150-260°C and 20-40 atm or in the vapor phase at higher temperatures.[3]

  • The reactor effluent, containing unreacted benzene, ethylbenzene, and a mixture of diethylbenzene isomers, is sent to a series of distillation columns for separation. The unreacted benzene is recycled back to the reactor.[3]

Economic Feasibility Analysis

The economic viability of each synthesis route is a complex interplay of raw material costs, energy consumption, catalyst performance, and separation expenses.

Alkylation of Benzene with Ethylene: This route benefits from the large-scale production of ethylbenzene, a major commodity chemical. However, the low selectivity towards p-DEB means that a significant cost is incurred in separating it from the other isomers and the large excess of unreacted benzene. The high energy requirement for benzene recycling is a major operational cost.[10]

Disproportionation of Ethylbenzene: This route offers the potential for high selectivity to p-DEB, especially with advanced, shape-selective catalysts.[5] High selectivity significantly reduces the burden on the downstream separation units, which are a major cost driver. The economics of this route are sensitive to the price of ethylbenzene as a feedstock and the cost and lifespan of the specialized catalyst.

Alkylation of Ethylbenzene: This is a more direct route to diethylbenzenes. Using shape-selective catalysts can also lead to high p-DEB selectivity.[7] The economic feasibility depends on the relative cost of ethylbenzene and the ethylating agent (ethylene or ethanol) and the efficiency of the catalyst.

Separation Costs: The separation of diethylbenzene isomers is a critical economic factor due to their very close boiling points.[4] Traditional distillation is often economically prohibitive. Adsorptive separation processes, such as the UOP Parex process, are effective in isolating p-DEB but involve significant capital and operating costs.[12] Cryogenic crystallization is another option, though it is also generally considered costly.[13]

Signaling Pathways and Experimental Workflows

Synthesis_Routes cluster_alkylation Alkylation of Benzene cluster_disproportionation Disproportionation of Ethylbenzene cluster_separation Isomer Separation Benzene Benzene Alkylation_Reactor Alkylation Reactor (Zeolite Catalyst) Benzene->Alkylation_Reactor Ethylene Ethylene Ethylene->Alkylation_Reactor Distillation1 Benzene Recovery (Distillation) Alkylation_Reactor->Distillation1 Distillation1->Benzene Recycle Distillation2 Product Separation (Distillation) Distillation1->Distillation2 EB_Product Ethylbenzene (Primary Product) Distillation1->EB_Product to Separation Distillation2->EB_Product DEB_Mix_Alk Mixed DEB Isomers (Byproduct) Distillation2->DEB_Mix_Alk Adsorptive_Separation Adsorptive Separation (e.g., Parex Process) DEB_Mix_Alk->Adsorptive_Separation DEB_Mix_Alk->Adsorptive_Separation Ethylbenzene_in Ethylbenzene Disprop_Reactor Disproportionation Reactor (Shape-Selective Zeolite) Ethylbenzene_in->Disprop_Reactor Separation_Disprop Product Separation Disprop_Reactor->Separation_Disprop Separation_Disprop->Ethylbenzene_in Recycle pDEB_Product This compound (High Selectivity) Separation_Disprop->pDEB_Product Benzene_byproduct Benzene (Byproduct) Separation_Disprop->Benzene_byproduct pDEB_Final High Purity This compound Adsorptive_Separation->pDEB_Final Other_Isomers o- & m-DEB Adsorptive_Separation->Other_Isomers

Caption: Flow diagram of two primary synthesis routes for this compound and the subsequent isomer separation step.

Logical Relationships of Economic Factors

Economic_Factors cluster_synthesis Synthesis Route cluster_costs Cost Components cluster_outcomes Economic Viability Alkylation Benzene Alkylation Raw_Materials Raw Material Costs (Benzene, Ethylene, Ethylbenzene) Alkylation->Raw_Materials High Benzene Recycle Energy Energy Consumption (Heating, Separation, Recycle) Alkylation->Energy High Recycle Energy Separation Separation Costs (Distillation, Adsorption) Alkylation->Separation Low p-DEB Selectivity Disproportionation Ethylbenzene Disproportionation Disproportionation->Raw_Materials Catalyst Catalyst Costs (Initial, Lifespan, Regeneration) Disproportionation->Catalyst Specialized Catalyst Disproportionation->Separation High p-DEB Selectivity (Reduces Cost) Profitability Overall Profitability Raw_Materials->Profitability Energy->Profitability Catalyst->Profitability Separation->Profitability Capital Capital Expenditure (CAPEX) Capital->Profitability

References

Safety Operating Guide

Navigating the Safe Disposal of 1,4-Diethylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Diethylbenzene, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This substance is a flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, and is very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Use protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear an appropriate respirator.[2]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][4]

  • Store in a well-ventilated place and keep the container tightly closed.[1][3][4]

  • Ground and bond the container and receiving equipment to prevent static discharge.[3]

  • Use only non-sparking tools and explosion-proof electrical equipment.[1][2][3]

Step-by-Step Disposal Plan

The disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations.[1]

1. Waste Identification and Classification:

  • Characterize the waste stream containing this compound. Determine if it is a pure substance, a mixture, or contaminated material.

  • Consult federal, state, and local regulations to determine if this compound waste is classified as hazardous in your jurisdiction.[1][5][6] Aromatic hydrocarbons are often subject to specific waste regulations.[5]

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Do not mix with other waste streams unless it is part of a designated and compatible hazardous waste mixture.

3. Spill Management:

  • In the event of a spill, immediately take steps to control the source of the leak if it is safe to do so.[2]

  • Remove all ignition sources from the area.[1][7]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as dry sand or earth.[2][7] Do not use combustible materials like sawdust.

  • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[1][2]

  • Do not flush spills into sewers or waterways as it is toxic to aquatic life.[1][4]

4. Temporary Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials, such as strong oxidizing agents.[1]

5. Professional Disposal:

  • Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal contractor.[2]

  • Provide the contractor with a complete and accurate description of the waste, including its composition and hazards, as detailed in the Safety Data Sheet (SDS).

  • Ensure all shipping and transportation regulations are met, including proper labeling and documentation (manifest).

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for safety assessments and waste characterization.

PropertyValueReference
Chemical Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
CAS Number 105-05-5[1][3]
Physical State Liquid[3]
Appearance Colorless[8]
Boiling Point 183-184 °C (361.4-363.2 °F)
Flash Point 57 °C (135 °F) - closed cup
Vapor Pressure 1.03 mm Hg[9]
Water Solubility Low[1]
Log Pow (Octanol-Water Partition Coefficient) 4.06 @ 25°C[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Characterize and Classify Waste (Consult SDS and Regulations) A->B C Is it Hazardous Waste? B->C D Segregate and Collect in Labeled, Sealed Container C->D Yes E Manage as Non-Hazardous Waste (Follow Local Solid Waste Regulations) C->E No F Spill Occurs? D->F G Implement Spill Management Protocol (Absorb, Collect, Contain) F->G Yes H Store in Designated Hazardous Waste Area F->H No G->H I Contact Licensed Hazardous Waste Contractor H->I J Package, Label, and Manifest for Transport I->J K Dispose at Approved Treatment, Storage, and Disposal Facility (TSDF) J->K

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 1,4-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 1,4-Diethylbenzene are paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 105-05-5

  • Molecular Formula: C10H14

Hazard Summary: this compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] It may be fatal if swallowed and enters the airways.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation.[1][2][3]
Skin Protection Wear fire/flame resistant and impervious clothing. Use chemically resistant gloves (e.g., tested to EN 374).[1][4]Prevents skin contact which can cause irritation.[1][2][3][5]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] Ensure adequate ventilation; if not sufficient, wear an appropriate respirator.[5]Protects against inhalation of harmful vapors.
Hand Protection Wear suitable chemical protection gloves.[4] Check for leak-tightness before use.[4]Provides a direct barrier against skin contact and absorption.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial when working with this compound.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][4][5]

    • Locate and verify the functionality of emergency exits, eyewash stations, and safety showers.[1][2]

    • Remove all potential ignition sources from the handling area, including sparks, open flames, and hot surfaces.[1][4][5]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[1][4][5]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1][4]

  • Handling:

    • Wear the appropriate PPE as specified in the table above.[1][5]

    • Use only non-sparking tools.[1][4][5]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not breathe vapor or mist.[5]

    • Keep the container tightly closed when not in use.[1][4][5]

  • Storage:

    • Store in a segregated and approved area, away from incompatible materials like strong oxidizing agents.[2][5]

    • Keep the container in a dry, cool, and well-ventilated place.[1][2][4]

    • Protect from sunlight.[4]

    • Store in a locked-up area.[1][2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure Key Considerations
Unused Product/Residue Dispose of contents/container to an approved waste disposal plant or industrial combustion plant.[2][3][4]Must be handled as hazardous waste. Follow all local, state, and federal regulations.
Contaminated Materials (e.g., absorbents, clothing) Place in a suitable, closed container for disposal.[2][3]Do not allow to enter drains or surface water.[2][4]
Empty Containers Empty containers may retain product residue and can be hazardous.[5] Do not reuse. Dispose of via a licensed waste disposal contractor.[5]Vapors may form explosive mixtures with air.[2][3]
Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Emergency Situation Immediate Action
Eye Contact Immediately rinse with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes and get medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse skin with water or shower.[1] Wash with plenty of soap and water.[1][4] If skin irritation occurs, get medical help.[1]
Inhalation Move the victim into fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Get medical attention immediately.[1]
Ingestion Do NOT induce vomiting.[1][2][4] Rinse mouth with water.[1][4] Call a physician or Poison Control Center immediately.[1][2]
Spill Evacuate personnel to safe areas.[1] Remove all sources of ignition.[1] Ventilate the area.[4] Absorb with an inert dry material and place in an appropriate waste disposal container.[5]
Fire Use dry chemical, CO2, water spray (fog), or foam to extinguish.[5] Wear self-contained breathing apparatus.[1][2]

Experimental Workflow for Handling this compound

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diethylbenzene
Reactant of Route 2
1,4-Diethylbenzene

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